2,4-Dimethylbenzonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-dimethylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-7-3-4-9(6-10)8(2)5-7/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZDTHTXOUOSCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40176197 | |
| Record name | 2,4-Dimethylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40176197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21789-36-6 | |
| Record name | 2,4-Dimethylbenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21789-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dimethylbenzonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021789366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dimethylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40176197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dimethylbenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.512 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2,4-DIMETHYLBENZONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y98DL78H3C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2,4-Dimethylbenzonitrile chemical properties
An In-depth Technical Guide to the Chemical Properties of 2,4-Dimethylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound (4-Cyano-m-xylene), a key aromatic nitrile intermediate. We will delve into its fundamental chemical and physical properties, detailed spectroscopic profile for unambiguous identification, prevalent synthetic methodologies, and core reactivity principles. Special emphasis is placed on its role as a versatile building block in modern medicinal chemistry and drug development, contextualized by an analysis of its safety and handling protocols. This document is intended to serve as a foundational resource for researchers leveraging this compound in synthetic and pharmaceutical applications.
Core Chemical Identity and Physical Properties
This compound, identified by the CAS Registry Number 21789-36-6, is a disubstituted aromatic compound featuring a nitrile functional group and two methyl groups on the benzene ring.[1] Its molecular structure, C9H9N, results in a molecular weight of approximately 131.17 g/mol .[2][3] The strategic placement of the methyl groups at positions 2 and 4 influences the electronic and steric properties of the nitrile group and the aromatic ring, making it a distinct and valuable intermediate in organic synthesis.
The physical state of this compound can vary from a white or colorless to a light-yellow powder, lump, or clear liquid, contingent on its purity and the ambient temperature.[4] Its low melting point means it is often handled as a liquid in laboratory settings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [2][3] |
| CAS Number | 21789-36-6 | [1][2][3] |
| Molecular Formula | C9H9N | [1][2][3] |
| Molecular Weight | 131.17 g/mol | [1][2][3] |
| Appearance | White or Colorless to Light yellow powder, lump, or clear liquid | [4] |
| Melting Point | 23-25 °C (296.15-298.15 K) | [4] |
| Boiling Point | 109 °C at 17 mmHg | [4] |
| Density | 0.99 ± 0.1 g/cm³ (Predicted) | [4] |
| logP (Octanol/Water) | 2.175 (Crippen Calculated) | [5] |
| Water Solubility | log10(S) = -2.78 (Crippen Calculated) | [5] |
Spectroscopic Profile for Structural Elucidation
Accurate characterization of this compound is paramount for its use in regulated industries like drug development. Spectroscopic methods provide a definitive fingerprint for identity and purity confirmation.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups. The most characteristic absorption is the sharp, intense peak for the nitrile (C≡N) stretch, typically observed around 2200-2300 cm⁻¹. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the two methyl groups are found just below 3000 cm⁻¹. The fingerprint region (below 1600 cm⁻¹) contains a complex pattern of absorptions corresponding to aromatic C=C stretching and various bending vibrations, which are diagnostic for the 1,2,4-trisubstituted benzene ring pattern.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is invaluable for confirming the substitution pattern. The spectrum will exhibit three distinct signals in the aromatic region (typically δ 7.0-7.6 ppm) corresponding to the three non-equivalent aromatic protons. Two singlets will be observed in the aliphatic region (typically δ 2.3-2.5 ppm), corresponding to the two magnetically non-equivalent methyl groups. The integration of these peaks (1:1:1 for aromatic protons and 3:3 for methyl protons) confirms the structure.
In ¹³C NMR spectroscopy, one would expect to see nine distinct carbon signals: one for the nitrile carbon (δ ~118-120 ppm), six for the aromatic carbons (with quaternary carbons appearing weaker), and two for the methyl carbons (δ ~20-22 ppm).
Mass Spectrometry (MS)
Under electron ionization (EI), the mass spectrum of this compound shows a distinct molecular ion peak [M]⁺ at an m/z ratio of 131, confirming its molecular weight.[1][2][3] A prominent fragment ion is typically observed at m/z 116, corresponding to the loss of a methyl radical ([M-CH₃]⁺), which is a common fragmentation pathway for methylated aromatic compounds.[2][3]
Table 2: Key Spectroscopic Data for this compound
| Technique | Feature | Typical Value/Observation | Source |
| IR Spectroscopy | C≡N Stretch | ~2229 cm⁻¹ (Gas Phase) | [6] |
| Aromatic C-H Stretch | >3000 cm⁻¹ | [7] | |
| Aliphatic C-H Stretch | <3000 cm⁻¹ | [7] | |
| Mass Spectrometry | Molecular Ion [M]⁺ | m/z 131 | [1][2][3] |
| Major Fragment | m/z 116 ([M-CH₃]⁺) | [2][3] | |
| ¹H NMR | Aromatic Protons | 3 signals (δ ~7.0-7.6 ppm) | [2] |
| Methyl Protons | 2 singlets (δ ~2.3-2.5 ppm) | [2] |
Synthesis and Manufacturing Pathways
The synthesis of this compound is typically achieved through established methods for introducing a nitrile group onto an aromatic ring. A common and industrially scalable approach is the cyanation of an aryl halide, a variant of the Rosenmund-von Braun reaction. This method offers high yields and utilizes readily available starting materials.
A representative workflow involves the palladium- or copper-catalyzed reaction of 2-bromo-m-xylene (or 4-bromo-m-xylene) with a cyanide source, such as zinc cyanide (Zn(CN)₂) or cuprous cyanide (CuCN). The choice of catalyst, ligand, solvent, and temperature is critical for optimizing reaction efficiency and minimizing side-product formation.
Caption: A representative palladium-catalyzed synthesis workflow for this compound.
Experimental Protocol: Palladium-Catalyzed Cyanation
-
Vessel Preparation: A multi-neck, round-bottom flask is charged with 2-bromo-m-xylene (1.0 eq.), zinc cyanide (0.6 eq.), and a palladium catalyst system such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, ~1-2 mol%) and 1,1'-bis(diphenylphosphino)ferrocene (dppf, ~2-4 mol%).
-
Inerting: The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times to ensure anaerobic conditions. This is critical as palladium(0) catalysts are sensitive to oxygen.
-
Solvent Addition: Anhydrous, degassed N,N-dimethylformamide (DMF) is added via cannula. The solvent choice is crucial; polar aprotic solvents like DMF are effective at dissolving the reagents and facilitating the reaction.
-
Reaction: The mixture is heated to 80-120 °C with vigorous stirring. Reaction progress is monitored by TLC or GC-MS until the starting aryl bromide is consumed (typically 8-24 hours).
-
Quenching & Workup: Upon completion, the reaction is cooled to room temperature and quenched by pouring into an aqueous solution (e.g., ammonium hydroxide or sodium bicarbonate) to complex with residual zinc salts. The aqueous phase is extracted multiple times with a suitable organic solvent (e.g., ethyl acetate or toluene).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by vacuum distillation or recrystallization to yield pure this compound.
Chemical Reactivity and Applications in Drug Discovery
The utility of this compound stems from the reactivity of both its nitrile group and its substituted aromatic ring.
Reactivity of the Nitrile Group
The nitrile is a versatile functional handle. It can be:
-
Hydrolyzed: Under acidic or basic conditions, it can be fully hydrolyzed to form 2,4-dimethylbenzoic acid, a valuable carboxylic acid derivative.
-
Reduced: Catalytic hydrogenation (e.g., using H₂/Raney Nickel) or chemical reduction (e.g., using LiAlH₄) converts the nitrile to 2,4-dimethylbenzylamine, introducing a primary amine.
-
Converted to Tetrazoles: Reaction with azides (e.g., sodium azide) can form a tetrazole ring, a common bioisostere for a carboxylic acid in medicinal chemistry.
Caption: Key transformations of the nitrile group in this compound.
Role in Drug Development
The benzonitrile scaffold is prevalent in numerous pharmaceuticals.[8] The nitrile group is metabolically robust and can serve several strategic roles:
-
Polar Contact/Hydrogen Bond Acceptor: The nitrogen atom can act as a hydrogen bond acceptor, engaging in critical binding interactions within a protein's active site.
-
Dipole Moment Modulation: The strong dipole of the C≡N bond can be used to modulate the overall electronic properties of a molecule, influencing its solubility, membrane permeability, and binding affinity.
-
Metabolic Blocker: Introduction of a nitrile can block a potential site of metabolic oxidation on the aromatic ring, thereby improving the pharmacokinetic profile of a drug candidate.
This compound serves as a precursor to more complex molecules where this substituted aromatic core is required. Its derivatives are investigated in areas such as aromatase inhibitors and androgen receptor antagonists.[8]
Safety, Handling, and Hazard Management
As a chemical intermediate, proper handling of this compound is essential. According to the Globally Harmonized System (GHS), it presents several hazards.[2][9]
-
Hazard Statements:
-
Precautionary Measures:
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors or dust.[9][10]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[9][10] Face protection is recommended.
-
Handling: Avoid contact with skin, eyes, and clothing.[11] Wash hands thoroughly after handling.[10]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][10]
-
First Aid: In case of skin contact, wash with plenty of soap and water.[10] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if possible, and seek immediate medical attention.[9][10] If inhaled, move the person to fresh air.[9][10]
-
Conclusion
This compound is a foundational chemical intermediate with well-defined physical and spectroscopic properties that facilitate its reliable use in complex synthetic endeavors. Its versatile nitrile handle and substituted aromatic core make it a valuable building block, particularly for the construction of novel therapeutic agents in the field of drug discovery. A thorough understanding of its synthesis, reactivity, and safety protocols, as outlined in this guide, is crucial for any scientist or researcher aiming to leverage its full potential.
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An In-Depth Technical Guide to 2,4-Dimethylbenzonitrile: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dimethylbenzonitrile, with the CAS number 21789-36-6, is a significant aromatic nitrile that serves as a versatile building block in organic synthesis.[1] Its unique substitution pattern, featuring two activating methyl groups and an electron-withdrawing nitrile group, imparts a distinct reactivity profile that is of considerable interest to the fields of medicinal chemistry and materials science. The nitrile functionality is a key pharmacophore in numerous therapeutic agents, valued for its ability to participate in hydrogen bonding and act as a bioisostere for other functional groups.[2] This guide provides a comprehensive technical overview of this compound, encompassing its synthesis, spectroscopic characterization, chemical reactivity, and applications, with a particular focus on its relevance to drug discovery and development.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a compound is fundamental to its effective and safe utilization in a laboratory setting. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 21789-36-6 | [3] |
| Molecular Formula | C₉H₉N | [3] |
| Molecular Weight | 131.17 g/mol | [3] |
| Appearance | Colorless solid or liquid | [4] |
| Melting Point | 23-25 °C | [4] |
| Boiling Point | 109 °C at 17 mmHg | [4] |
| Density | 0.99 ± 0.1 g/cm³ (Predicted) | [4] |
| Solubility | Insoluble in water; soluble in organic solvents. | |
| Refractive Index | 1.5280 to 1.5320 | [4] |
Safety Information:
This compound is classified as a hazardous substance and requires careful handling. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is associated with the following hazard statements:
-
H315: Causes skin irritation.[2]
-
H318: Causes serious eye damage.[2]
-
H335: May cause respiratory irritation.[2]
Precautionary Measures:
Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound.[5] All work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[5] In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.[5]
Synthesis of this compound
The synthesis of this compound can be achieved through several established methods for the preparation of aryl nitriles. The choice of synthetic route often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions.
Sandmeyer Reaction from 2,4-Dimethylaniline
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an aryl amine to an aryl nitrile via a diazonium salt intermediate.[6] This is a highly effective route starting from the readily available 2,4-dimethylaniline.
Reaction Scheme:
Figure 1: General workflow for the Sandmeyer reaction.
Experimental Protocol:
Part A: Diazotization of 2,4-Dimethylaniline
-
In a beaker, dissolve 2,4-dimethylaniline in a 3M aqueous solution of hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is indicated by a change in the color of the solution.
-
Stir the reaction mixture for an additional 20-30 minutes at this temperature to ensure complete diazotization.
Part B: Cyanation
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in water or a suitable solvent.
-
Carefully and slowly add the cold diazonium salt solution to the CuCN solution with vigorous stirring. The reaction can be exothermic, and the rate of addition should be controlled to maintain the temperature.
-
Allow the reaction to stir for a specified time, and gentle heating may be applied to drive the reaction to completion, which is often indicated by the cessation of nitrogen gas evolution.
-
Upon completion, extract the product with an organic solvent such as diethyl ether or dichloromethane.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude this compound by vacuum distillation or column chromatography.
Rosenmund-von Braun Reaction from 2,4-Dimethylbromobenzene
The Rosenmund-von Braun reaction offers an alternative route to aryl nitriles, starting from an aryl halide.[7] This method involves the reaction of 2,4-dimethylbromobenzene with a copper(I) cyanide.
Reaction Scheme:
Figure 2: General workflow for the Rosenmund-von Braun reaction.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,4-dimethylbromobenzene and a stoichiometric excess of copper(I) cyanide.
-
Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or pyridine.
-
Heat the reaction mixture to reflux (typically 150-200 °C) for several hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After completion, cool the reaction mixture to room temperature and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer sequentially with water, dilute hydrochloric acid, and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by vacuum distillation or recrystallization.
From 2,4-Dimethylbenzaldehyde
A modern and efficient one-pot synthesis of nitriles from aldehydes has been developed, offering a convenient alternative to traditional methods.[8] This approach avoids the use of highly toxic metal cyanides.
Reaction Scheme:
Figure 3: One-pot synthesis of this compound from its aldehyde.
Experimental Protocol:
-
In a round-bottom flask, combine 2,4-dimethylbenzaldehyde, hydroxylamine hydrochloride, and a catalytic amount of a dehydrating agent such as anhydrous ferrous sulfate or ferric chloride.[8]
-
Add a suitable solvent like dimethylformamide (DMF).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter to remove the catalyst.
-
Extract the filtrate with an organic solvent.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques.
| Spectroscopic Data | |
| Infrared (IR) Spectroscopy | A strong absorption band around 2220-2240 cm⁻¹ is characteristic of the C≡N stretching vibration. The spectrum also exhibits peaks corresponding to aromatic C-H stretching above 3000 cm⁻¹ and C-H bending vibrations of the methyl groups and the aromatic ring in the fingerprint region. |
| Mass Spectrometry (MS) | The electron ionization mass spectrum shows a molecular ion peak (M⁺) at m/z = 131, corresponding to the molecular weight of the compound.[3] |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | The ¹H NMR spectrum is expected to show three distinct signals: two singlets for the two non-equivalent methyl groups and a set of signals for the three aromatic protons. |
| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | The ¹³C NMR spectrum will display signals for the nine carbon atoms. The nitrile carbon will appear in the characteristic region for nitriles (around 118 ppm). The aromatic carbons will resonate in the downfield region, and the two methyl carbons will appear in the upfield region. |
Predicted ¹H and ¹³C NMR Data:
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Proton | δ (ppm) |
| H-3 | 7.1-7.3 |
| H-5 | 7.1-7.3 |
| H-6 | 7.4-7.6 |
| 2-CH₃ | ~2.4 |
| 4-CH₃ | ~2.3 |
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is governed by the interplay of the electron-donating methyl groups and the electron-withdrawing nitrile group.
-
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield 2,4-dimethylbenzoic acid, proceeding through a 2,4-dimethylbenzamide intermediate.[3] This transformation is a valuable route to the corresponding carboxylic acid.
-
Reduction: The nitrile group can be reduced to a primary amine (2,4-dimethylbenzylamine) using strong reducing agents like lithium aluminum hydride (LiAlH₄). This provides access to a different class of substituted benzylamines.
-
Electrophilic Aromatic Substitution: The two methyl groups are ortho, para-directing and activating, while the nitrile group is a meta-directing deactivator. The overall effect is that electrophilic substitution is likely to occur at the positions ortho and para to the methyl groups (positions 3, 5, and 6), with the directing influence of the methyl groups dominating.
-
Building Block in Heterocyclic Synthesis: The nitrile group can participate in cycloaddition reactions and can be a precursor for the synthesis of various nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry.
Figure 4: Synthetic utility of this compound.
Applications in Drug Discovery and Medicinal Chemistry
The benzonitrile moiety is a well-established pharmacophore in drug design. Its linear geometry and ability to act as a hydrogen bond acceptor make it a valuable component in the design of enzyme inhibitors and receptor ligands. While specific applications of this compound in marketed drugs are not widely documented, its structural motifs are present in various biologically active compounds.
Derivatives of dimethylbenzonitrile have been investigated for a range of therapeutic targets. For instance, the isomeric 2,5-dimethylbenzonitrile is a precursor to compounds with antimicrobial and anticancer activities.[9] The 2,4-dimethylphenyl scaffold can be incorporated into various molecular frameworks to modulate their pharmacokinetic and pharmacodynamic properties. Researchers in drug discovery can utilize this compound as a starting material for the synthesis of novel compound libraries to be screened against a variety of biological targets.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its synthesis can be readily achieved through well-established methodologies, and its reactivity allows for a wide range of chemical transformations. This guide provides a solid foundation for researchers and drug development professionals to understand and effectively utilize this compound in their scientific endeavors. The continued exploration of its synthetic applications is likely to lead to the discovery of novel molecules with important biological and material properties.
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An In-depth Technical Guide to the Molecular Structure and Applications of 2,4-Dimethylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,4-dimethylbenzonitrile, a key aromatic nitrile intermediate. Intended for professionals in research and drug development, this document delves into the molecule's fundamental physicochemical properties, detailed spectroscopic characterization, a validated synthesis protocol, and its emerging role as a versatile building block in medicinal chemistry. By synthesizing theoretical knowledge with practical, field-proven insights, this guide aims to be an essential resource for the scientific community engaged in the exploration and utilization of this compound.
Introduction: The Strategic Importance of this compound
This compound, also known as 4-cyano-m-xylene, is an aromatic organic compound featuring a nitrile group and two methyl groups at positions 2 and 4 of the benzene ring.[1] The unique electronic and steric properties conferred by this substitution pattern make it a valuable intermediate in the synthesis of a wide array of more complex molecules.[2] In the realm of drug discovery and development, the benzonitrile moiety is a privileged structure, known to participate in various biological interactions and serve as a bioisostere for other functional groups.[3][4] Consequently, this compound has garnered attention as a foundational scaffold for the synthesis of novel therapeutic agents, particularly in the development of kinase inhibitors and other targeted therapies.[5][6] This guide will provide an in-depth exploration of its molecular characteristics and practical applications, empowering researchers to leverage this compound in their scientific endeavors.
Physicochemical and Safety Profile
A thorough understanding of a compound's physical and chemical properties is paramount for its effective and safe utilization in a laboratory setting.
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and execution.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉N | [1][7] |
| Molecular Weight | 131.17 g/mol | [1][7] |
| CAS Number | 21789-36-6 | [1][7] |
| Appearance | White or colorless to light yellow powder, lump, or clear liquid | [8] |
| Melting Point | 23-25 °C | [8] |
| Boiling Point | 109 °C at 17 mmHg | [8] |
| IUPAC Name | This compound | [8] |
Safety and Hazard Information
This compound is classified as a hazardous substance and requires careful handling in a well-ventilated laboratory environment, adhering to standard safety protocols.[8]
-
GHS Hazard Statements: H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[8]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[8]
Researchers should always consult the latest Safety Data Sheet (SDS) before handling this compound.
Synthesis of this compound: A Validated Protocol
The Sandmeyer reaction is a classic and reliable method for the synthesis of aryl nitriles from the corresponding anilines. This section provides a detailed, step-by-step protocol for the synthesis of this compound from 2,4-dimethylaniline, a method that is both well-established and scalable for laboratory purposes.[2]
Reaction Scheme
The synthesis proceeds in two main stages: the diazotization of 2,4-dimethylaniline followed by the copper-catalyzed cyanation of the resulting diazonium salt.
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A Technical Guide to 2,4-Dimethylbenzonitrile for Advanced Research
Prepared by: Gemini, Senior Application Scientist
This guide provides an in-depth technical overview of 2,4-dimethylbenzonitrile, tailored for researchers, scientists, and professionals in drug development. It covers nomenclature, physicochemical and spectroscopic properties, synthesis protocols, and key applications, grounding all claims in authoritative data.
Nomenclature and Structural Identification
The unequivocally correct IUPAC name for this compound is This compound .[1][2] This name is derived from the parent benzonitrile structure, with two methyl (-CH₃) groups substituted at positions 2 and 4 on the benzene ring. The nitrile (-C≡N) group is assigned position 1 by convention.
-
Synonyms : Benzonitrile, 2,4-dimethyl-
-
CAS Number : 21789-36-6[2]
-
Chemical Structure :
Physicochemical Properties
Accurate physical data is paramount for experimental design, including reaction setup, solvent selection, and purification. The properties of this compound are summarized below.
| Property | Value | Source |
| Appearance | White or colorless to light yellow powder, lump, or clear liquid.[3] | ChemicalBook |
| Boiling Point | 544.04 K (270.89 °C) (Joback Calculated) | Cheméo |
| Melting Point | 42-43 °C | Various Suppliers |
| Density | 0.99 ± 0.1 g/cm³ (Predicted)[3] | ChemicalBook |
| Refractive Index | 1.5280 to 1.5320 | ChemicalBook[4][3] |
| Octanol/Water Partition Coeff. (logP) | 2.175 (Crippen Calculated) | Cheméo |
| Storage Temperature | Room temperature, sealed in dry conditions.[4][3] | ChemicalBook |
Spectroscopic Profile for Structural Verification
Spectroscopic analysis is a cornerstone of chemical identification and quality control. The key spectral features of this compound serve as a reliable fingerprint for its structure.
-
Infrared (IR) Spectroscopy : The most prominent feature in the IR spectrum is the sharp, strong absorption band corresponding to the nitrile group (-C≡N) stretching vibration, typically found around 2220-2240 cm⁻¹ . Additional bands will be present for C-H stretching of the aromatic ring and methyl groups (~2850-3100 cm⁻¹) and aromatic C=C stretching (~1450-1600 cm⁻¹).[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is characteristic of the 1,2,4-trisubstituted benzene ring. It will show distinct signals for the two methyl groups (singlets, ~2.3-2.5 ppm) and the three aromatic protons, which will appear as a set of multiplets or distinct doublets and singlets in the aromatic region (~7.0-7.5 ppm).
-
¹³C NMR : The carbon NMR will display nine distinct signals: the nitrile carbon (~118-120 ppm), six unique aromatic carbons (with quaternary carbons appearing at lower field), and two methyl carbons (~20-22 ppm).
-
-
Mass Spectrometry (MS) : Under electron ionization (EI), the mass spectrum will show a strong molecular ion (M⁺) peak at m/z 131 .[1] A significant fragment ion is typically observed at m/z 116 , corresponding to the loss of a methyl group ([M-CH₃]⁺).[1]
Synthesis, Reactivity, and Applications
Synthesis Pathway: Sandmeyer Reaction
A classic and reliable method for synthesizing aryl nitriles is the Sandmeyer reaction. This pathway begins with the diazotization of the corresponding aniline (2,4-dimethylaniline) followed by reaction with a cyanide salt, typically copper(I) cyanide.
The rationale for this choice is its high yield and tolerance for various functional groups on the aromatic ring. The mechanism involves the formation of a diazonium salt intermediate, which is then displaced by the cyanide nucleophile, catalyzed by the copper(I) salt.
Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.
Reactivity and Role in Drug Development
This compound serves as a versatile intermediate in organic synthesis.[5] Its utility stems from the reactivity of the nitrile group and the potential for further functionalization of the aromatic ring.
-
Nitrile Group Transformations : The nitrile moiety is a key functional handle. It can be:
-
Hydrolyzed to form 2,4-dimethylbenzoic acid.
-
Reduced to form (2,4-dimethylphenyl)methanamine.
-
Reacted with organometallic reagents (e.g., Grignard reagents) to form ketones.
-
-
Privileged Scaffold in Medicinal Chemistry : The benzonitrile core is considered a "privileged scaffold" in drug development.[6] The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups.[6] Benzonitrile derivatives have been investigated for a wide range of therapeutic applications, including as kinase inhibitors, anticancer agents, and antiviral compounds.[6] The methyl groups on the this compound scaffold provide steric bulk and lipophilicity, which can be fine-tuned to optimize binding affinity and pharmacokinetic properties of a drug candidate.
Experimental Protocol: Hydrolysis to 2,4-Dimethylbenzoic Acid
This protocol provides a self-validating workflow for converting this compound to its corresponding carboxylic acid, a common subsequent step in a synthetic sequence.
Objective : To perform a complete hydrolysis of the nitrile group and isolate the pure carboxylic acid product.
Materials :
-
This compound (1.0 eq)
-
Sulfuric Acid (H₂SO₄), 50% aqueous solution
-
Deionized Water
-
Diethyl Ether (or other suitable extraction solvent)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hydrochloric Acid (HCl), concentrated
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, beaker, filtration apparatus.
Procedure :
-
Reaction Setup : To a 100 mL round-bottom flask, add this compound (e.g., 5.0 g, 38.1 mmol) and 50 mL of 50% sulfuric acid.
-
Causality: A strong acid and heat are required to overcome the stability of the C≡N triple bond and drive the hydrolysis to completion, first to the amide and then to the carboxylic acid.
-
-
Reflux : Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup - Quenching : Allow the reaction mixture to cool to room temperature, then carefully pour it over crushed ice in a 250 mL beaker. A white precipitate (the product) should form.
-
Trustworthiness: This step quenches the reaction and precipitates the less water-soluble carboxylic acid from the aqueous acidic solution.
-
-
Isolation : Collect the crude solid product by vacuum filtration. Wash the solid with several portions of cold deionized water to remove residual acid.
-
Purification - Acid/Base Extraction : a. Dissolve the crude solid in diethyl ether. Transfer to a separatory funnel. b. Wash the ether layer with a saturated NaHCO₃ solution. The carboxylic acid will deprotonate and move into the aqueous basic layer, leaving non-acidic impurities behind. c. Separate the aqueous layer and slowly acidify it with concentrated HCl until no more precipitate forms (check with pH paper to ensure pH < 2).
-
Self-Validation: This step is a highly effective purification method for carboxylic acids, ensuring the removal of any unreacted starting material or neutral byproducts.
-
-
Final Isolation & Drying : Collect the purified 2,4-dimethylbenzoic acid by vacuum filtration. Wash with cold water and dry under vacuum.
-
Characterization : Determine the melting point and acquire ¹H NMR and IR spectra to confirm the structure and purity of the final product. The IR spectrum should show a broad O-H stretch (~2500-3300 cm⁻¹) and a strong C=O stretch (~1700 cm⁻¹), with the disappearance of the C≡N stretch from the starting material.
Safety and Handling
This compound is a hazardous substance requiring careful handling in a well-ventilated area or chemical fume hood.[7][8]
-
GHS Hazard Statements :
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[8][9]
-
First Aid Measures :
-
Skin Contact : Immediately wash with plenty of soap and water.[8] If irritation occurs, seek medical attention.[8]
-
Eye Contact : Rinse cautiously with water for several minutes.[7] Remove contact lenses if present and easy to do. Continue rinsing and immediately call a poison center or doctor.[7]
-
Inhalation : Remove the person to fresh air and keep them comfortable for breathing.[7][8] Call a poison center or doctor if you feel unwell.[7][8]
-
-
Disposal : Dispose of contents and container to an approved waste disposal plant according to local, state, and federal regulations.[8]
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Compound Identification and Molecular Structure
An In-Depth Technical Guide to the Physical Properties of 2,4-Dimethylbenzonitrile
For the attention of researchers, scientists, and professionals in drug development, this document serves as a comprehensive technical guide on the core physical and chemical characteristics of this compound. As a Senior Application Scientist, the following information is presented to provide not only foundational data but also the practical context for its application and verification in a laboratory setting.
This compound, also known as 4-cyano-m-xylene, is an aromatic nitrile. A clear and unambiguous identification is the first step in any rigorous scientific investigation.
The molecular structure of this compound consists of a benzene ring substituted with two methyl groups at positions 2 and 4, and a nitrile group at position 1. This seemingly simple structure gives rise to a specific set of physical properties that are critical for its handling, reactivity, and application in chemical synthesis.
A summary of its key identifiers is provided in the table below.
| Identifier | Value | Source |
| CAS Number | 21789-36-6 | [1][2][3][4] |
| Molecular Formula | C9H9N | [1][2][3][4] |
| Molecular Weight | 131.17 g/mol | [1][2][3][4] |
| IUPAC Name | This compound | [3][4] |
| InChI | InChI=1S/C9H9N/c1-7-3-4-9(6-10)8(2)5-7/h3-5H,1-2H3 | [1][2][3][4] |
| InChIKey | QLZDTHTXOUOSCV-UHFFFAOYSA-N | [1][2][3][4] |
| SMILES | CC1=CC(=C(C=C1)C#N)C | [3][4] |
Core Physical Properties
The physical state and thermal properties of a compound are fundamental to its handling, storage, and use in reactions. This compound is typically a low-melting solid or a clear liquid at or near room temperature.
| Physical Property | Value | Unit | Source(s) |
| Appearance | White or Colorless to Light yellow powder to lump to clear liquid | - | [5][6] |
| Melting Point | 23-25 | °C | [5][6] |
| Boiling Point | 109 / 17 | °C / mmHg | [5][6] |
| Density (Predicted) | 0.99 ± 0.1 | g/cm³ | [5][6] |
| Refractive Index | 1.5280 to 1.5320 | - | [5][6] |
| Enthalpy of Sublimation (ΔsubH°) | 83.9 ± 2.8 | kJ/mol | [2] |
Solubility Profile
The solubility of a compound is a critical parameter in drug development for formulation and in research for reaction solvent selection. The "like dissolves like" principle is a useful starting point for predicting solubility. Given the aromatic and nitrile functionalities of this compound, it is expected to have low solubility in polar solvents like water and higher solubility in nonpolar organic solvents.
| Solubility Parameter | Value | Method | Source |
| Log10 of Water Solubility (log10WS) | -2.78 | Crippen Calculated Property | [7] |
| Octanol/Water Partition Coefficient (logPoct/wat) | 2.175 | Crippen Calculated Property | [7] |
The negative log10WS value indicates low aqueous solubility.[7] The positive logPoct/wat value suggests that this compound is lipophilic and will preferentially partition into nonpolar environments.[7]
Spectral Characterization
Spectroscopic data provides a fingerprint of the molecule, confirming its identity and purity. The primary techniques for the characterization of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
-
¹H NMR Spectroscopy : Provides information on the number and environment of hydrogen atoms in the molecule.
-
¹³C NMR Spectroscopy : Reveals the number and types of carbon atoms.
-
Infrared (IR) Spectroscopy : Identifies the functional groups present, with the nitrile group (C≡N) having a characteristic sharp absorption.[8]
-
Mass Spectrometry (MS) : Determines the molecular weight and can provide information about the molecular structure through fragmentation patterns.[8]
Spectral data for this compound can be found in public databases such as the NIST Chemistry WebBook and PubChem.[1][3]
Experimental Protocols for Physical Property Determination
To ensure the integrity of experimental work, the physical properties of a compound should be verified. The following are standard protocols for determining the key physical properties of a compound like this compound.
Melting Point Determination
The melting point is a key indicator of purity. A sharp melting range close to the literature value suggests a pure compound.
Methodology:
-
Sample Preparation: A small amount of the solid this compound is placed in a capillary tube.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a controlled rate.
-
Observation: The temperature at which the solid begins to melt and the temperature at which it is completely liquid are recorded.
Caption: Workflow for Melting Point Determination.
Boiling Point Determination (at Reduced Pressure)
Since this compound has a relatively high boiling point at atmospheric pressure, distillation under reduced pressure is often employed to prevent decomposition.
Methodology:
-
Apparatus Setup: A distillation apparatus suitable for vacuum distillation is assembled.
-
Sample Introduction: The liquid this compound is placed in the distillation flask.
-
Vacuum Application: The system is evacuated to the desired pressure (e.g., 17 mmHg).
-
Heating: The sample is heated gently.
-
Observation: The temperature at which the liquid boils and condenses is recorded as the boiling point at that pressure.
Caption: Workflow for Boiling Point Determination.
Solubility Testing
A qualitative assessment of solubility in various solvents is often sufficient for initial studies.
Methodology:
-
Solvent Selection: A range of solvents from polar (e.g., water) to nonpolar (e.g., toluene) is chosen.
-
Sample Addition: A small, measured amount of this compound is added to a known volume of each solvent.
-
Mixing: The mixture is agitated (e.g., by vortexing).
-
Observation: The mixture is observed for dissolution. If the compound dissolves, more is added until saturation is reached. The solubility is then qualitatively described (e.g., soluble, sparingly soluble, insoluble).
Safety, Handling, and Storage
Proper handling and storage are paramount for laboratory safety and to maintain the integrity of the compound.
-
Hazards: this compound is known to cause skin irritation, serious eye damage, and may cause respiratory irritation.[3][4]
-
Handling: Use in a well-ventilated area.[9][10] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9][10][11] Avoid breathing dust, fumes, or vapors.[9][10][11]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][6][9][10]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water.[9][12] If on skin, wash with soap and water.[9][12] If inhaled, move to fresh air.[9] If swallowed, rinse mouth with water.[9] Seek medical attention if symptoms persist.[9][12]
Conclusion
This guide provides a detailed overview of the key physical properties of this compound, along with protocols for their verification. A thorough understanding of these properties is essential for the safe and effective use of this compound in research and development. The provided data, sourced from reputable databases, serves as a solid foundation for any work involving this chemical.
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An In-depth Technical Guide to the Physicochemical Characterization of 2,4-Dimethylbenzonitrile: Boiling and Melting Point Determination
<
This guide provides a comprehensive technical overview of 2,4-dimethylbenzonitrile, with a primary focus on the principles and methodologies for the precise determination of its boiling and melting points. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights to ensure accurate and reproducible results.
Introduction to this compound
This compound, also known as 4-cyano-m-xylene, is an aromatic organic compound with the chemical formula C₉H₉N.[1][2][3] Its molecular structure consists of a benzene ring substituted with two methyl groups at positions 2 and 4, and a nitrile group at position 1. This compound serves as a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Accurate knowledge of its physical properties, such as melting and boiling points, is paramount for its purification, identification, and the development of robust synthetic protocols.
Core Physical Properties of this compound
The melting and boiling points are fundamental physical constants of a pure substance. These properties are intrinsically linked to the strength of the intermolecular forces and the molecular weight of the compound. For this compound, the reported values are summarized in the table below. It is crucial to note that boiling points can be reported at different pressures, which significantly affects the observed temperature.
| Property | Value | Conditions | Source |
| Melting Point | 23-25 °C (296.15-298.15 K) | Ambient Pressure | ChemicalBook[4] |
| 297.1 K (~24 °C) | N/A | NIST[2][3] | |
| Boiling Point | 109 °C | 17 mmHg | ChemicalBook[4] |
Note: The boiling point is provided at a reduced pressure. The boiling point at atmospheric pressure will be significantly higher.
The Scientific Imperative for Purity in Physical Constant Measurement
The determination of a sharp melting point and a constant boiling point are classic indicators of a substance's purity.[5][6][7] Impurities introduce defects into the crystalline lattice of a solid, which disrupts the intermolecular forces holding the molecules together.[8] This disruption leads to a phenomenon known as melting point depression, where less energy is required to break the lattice, resulting in a lower and broader melting range.[6][9][10]
Conversely, non-volatile impurities typically elevate the boiling point of a liquid. This is because the presence of a solute lowers the vapor pressure of the solvent. A higher temperature is then required for the vapor pressure of the liquid to equal the surrounding atmospheric pressure, the condition at which boiling occurs.[8][10]
Experimental Determination of Melting Point
The capillary method is a widely accepted and accurate technique for determining the melting point of a crystalline solid.[11]
Principle
A small, finely powdered sample of the solid is packed into a thin-walled capillary tube and heated at a controlled rate in a melting point apparatus. The temperatures at which the first drop of liquid appears (onset) and at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range.[12]
Detailed Protocol
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. This can be achieved by grinding the crystals with a mortar and pestle.
-
Capillary Tube Packing: Press the open end of a capillary tube into the powdered sample. A small amount of solid (2-3 mm in height) should be introduced into the tube. The sample should be tightly packed by tapping the sealed end of the tube on a hard surface or by dropping it through a long glass tube.[9][12]
-
Apparatus Setup: Place the packed capillary tube into the heating block of a melting point apparatus.[11]
-
Rapid Heating (Optional): If the approximate melting point is unknown, a rapid heating rate (10-20 °C/min) can be used to get a preliminary, less accurate value.[6][9]
-
Accurate Determination: For a precise measurement, start heating at a slow, controlled rate of 1-2 °C per minute when the temperature is about 10-15 °C below the expected melting point.
-
Observation and Recording: Carefully observe the sample through the magnifying lens. Record the temperature at the first sign of melting and the temperature when the last crystal disappears. This range is the melting point of the sample.
Experimental Determination of Boiling Point
For determining the boiling point, especially with small sample volumes, the micro-reflux or capillary method is highly effective.[13][14]
Principle
This method relies on the principle that the boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[15] A small amount of the liquid is heated, and a smaller, inverted capillary tube is placed within it to trap the vapor. As the liquid is heated, the air in the inverted capillary is expelled and replaced by the vapor of the substance. When the system is allowed to cool slightly, the point at which the liquid is drawn back into the capillary tube signifies that the vapor pressure inside the tube is equal to the external pressure, and the temperature at this moment is the boiling point.[13][14][15]
Detailed Protocol
-
Apparatus Setup: Place a few milliliters of this compound into a small test tube or fusion tube.
-
Capillary Inversion: Take a small capillary tube and seal one end. Place the sealed capillary tube, open end down, into the liquid in the test tube.[16]
-
Heating: Attach the test tube to a thermometer and immerse it in a heating bath (e.g., a Thiele tube with mineral oil or an aluminum block).[13][16]
-
Observation of Bubbles: Heat the bath gradually. A stream of bubbles will emerge from the open end of the inverted capillary as the trapped air and then the substance's vapor expand and escape.[13][14]
-
Heating Adjustment: Continue heating until a rapid and continuous stream of bubbles is observed. Then, turn off the heat and allow the apparatus to cool slowly.[14]
-
Boiling Point Determination: The stream of bubbles will slow down and eventually stop. The moment the liquid begins to be drawn into the inverted capillary tube, record the temperature. This is the boiling point of the liquid.[13][14][15]
Experimental Workflow Visualization
The following diagram illustrates the logical flow for the characterization of this compound's physical properties.
Caption: Workflow for the determination of melting and boiling points of this compound.
Safety and Handling
This compound is classified as a substance that causes skin irritation and serious eye damage, and may cause respiratory irritation.[17][18] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.
Conclusion
The accurate determination of the boiling and melting points of this compound is a critical aspect of its use in research and development. By employing standardized methodologies such as the capillary method for both melting and boiling point determination, and by understanding the profound impact of purity on these physical constants, scientists can ensure the quality and identity of their materials. This guide provides the necessary theoretical foundation and practical protocols to achieve reliable and reproducible results in the laboratory.
References
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- TutorChase.
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- University of Calgary.
- SSERC.
- University of Calgary.
- Quora. (2018-01-03). How to use boiling and melting point as criteria for purity of chemical substances. [Link]
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2,4-Dimethylbenzonitrile solubility in organic solvents
An In-Depth Technical Guide to the Organic Solvent Solubility of 2,4-Dimethylbenzonitrile
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound in organic solvents. Designed for researchers, chemists, and formulation scientists, this document moves beyond simple data presentation to explore the underlying physicochemical principles governing solubility. We detail the molecular properties of this compound that dictate its solvent compatibility, offer a predictive framework for its behavior in various solvent classes, and provide a robust, step-by-step experimental protocol for the precise determination of equilibrium solubility. This guide is structured to empower professionals to make informed decisions for applications ranging from reaction chemistry and purification to drug formulation and materials science.
Introduction: The Significance of Solubility
This compound (CAS No. 21789-36-6) is a substituted aromatic nitrile, a chemical scaffold of interest in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1][2][3] The efficiency of its synthesis, the efficacy of its purification via crystallization, and its behavior in formulations are all critically dependent on its interaction with solvents. A thorough understanding of its solubility is not merely academic; it is a fundamental prerequisite for process optimization, enabling scientists to select appropriate reaction media, design effective extraction and crystallization procedures, and control final product morphology. This guide provides the foundational knowledge and practical methodologies required to master the solubility behavior of this compound.
Physicochemical Profile & Solubility Prediction
The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the interacting molecules.[4][5] The structure of this compound offers a duality of features that dictates its solubility profile.
-
Molecular Structure: The molecule consists of a non-polar benzene ring substituted with two methyl groups, creating a hydrophobic, xylene-like backbone. The key functional group is the highly polar nitrile (-C≡N) group, which possesses a strong dipole moment due to the high electronegativity of nitrogen.[6][7][8]
-
Octanol-Water Partition Coefficient (LogP): The LogP value is a key indicator of a compound's lipophilicity. For this compound, the calculated LogP is approximately 2.2 to 2.6, indicating a significant preference for non-polar, lipophilic environments over aqueous ones.[9][10]
-
Hydrogen Bonding: While the nitrile group cannot donate a hydrogen bond, the lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor.[6][7] This allows for favorable interactions with protic solvents like alcohols.
Causality: The combination of a large non-polar surface area and a localized polar group predicts that this compound will be most soluble in solvents of intermediate polarity or those that share its aromatic character. It is expected to be poorly soluble in highly polar solvents like water and highly non-polar aliphatic solvents, though solubility will be greater in the latter.
Below is a conceptual diagram illustrating these molecular interactions.
Predicted Solubility Profile
| Solvent Class | Example Solvent | Polarity Index | Predicted Solubility | Rationale |
| Non-Polar | Hexane | 0.1 | Sparingly Soluble | Favorable van der Waals interactions with the dimethylbenzene moiety, but the polar nitrile group limits high solubility. |
| Aromatic | Toluene | 2.4 | Very Soluble | "Like dissolves like" principle applies strongly; π-π stacking and van der Waals forces between aromatic rings are highly favorable. |
| Ester | Ethyl Acetate | 4.4 | Soluble | Intermediate polarity and dipole-dipole interactions accommodate both the polar and non-polar regions of the solute. |
| Ketone | Acetone | 5.1 | Soluble | Strong dipole-dipole interactions between the ketone and nitrile groups promote dissolution. |
| Polar Protic | Ethanol | 4.3 | Soluble | Can act as a hydrogen bond donor to the nitrile nitrogen, and its ethyl group interacts favorably with the solute's hydrocarbon body. |
| Polar Aprotic | Acetonitrile (MeCN) | 5.8 | Soluble | As the smallest organic nitrile, MeCN is structurally similar and has a strong dipole that interacts well with the solute's nitrile group.[6][7] |
| Highly Polar | Water | 10.2 | Insoluble | The large, hydrophobic dimethylbenzene structure disrupts the strong hydrogen-bonding network of water, making dissolution energetically unfavorable.[6][7] |
Experimental Determination of Equilibrium Solubility
To generate reliable, quantitative data, a standardized experimental protocol is essential. The isothermal shake-flask method is the industry-standard approach for determining equilibrium solubility, ensuring that the measurement reflects a true thermodynamic limit.[11][12][13]
Principle of the Method
The core principle involves creating a saturated solution by agitating an excess amount of the solid solute in the solvent at a constant temperature until the system reaches equilibrium. At equilibrium, the rate of dissolution equals the rate of precipitation. The concentration of the solute in the liquid phase is then measured, representing its solubility under those conditions.
Experimental Workflow Diagram
The following diagram outlines the critical steps of the isothermal equilibrium solubility determination process.
Detailed Step-by-Step Protocol
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25 °C).
Materials:
-
This compound (solid, purity >98%)
-
Solvent of choice (HPLC grade or equivalent)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Volumetric flasks and pipettes
-
Autosampler vials for analysis
-
Calibrated HPLC or GC system with a suitable detector (e.g., UV-Vis for HPLC)
Methodology:
-
Preparation of Standard Solutions:
-
Accurately prepare a stock solution of this compound in the chosen solvent (or a miscible solvent like acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Perform a serial dilution of the stock solution to create a set of at least five calibration standards that bracket the expected solubility range.
-
-
System Calibration:
-
Analyze the calibration standards using the chosen analytical method (e.g., HPLC-UV).
-
Generate a calibration curve by plotting the instrument response (e.g., peak area) versus concentration. The curve must have a correlation coefficient (r²) ≥ 0.995.
-
-
Slurry Preparation: [14]
-
Add an excess amount of solid this compound to a vial (e.g., add 20-50 mg to 2 mL of solvent). The key is to ensure undissolved solid remains visible throughout the experiment, confirming saturation.
-
Prepare each solvent system in triplicate to assess variability.[11]
-
-
Equilibration:
-
Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C) and agitation speed (e.g., 150 rpm).
-
Agitate the samples for a predetermined period, typically 24 to 48 hours. It is advisable to sample at multiple time points (e.g., 24h, 36h, 48h) to confirm that the concentration has plateaued and equilibrium has been reached.[11][12]
-
-
Sampling and Phase Separation:
-
Remove vials from the shaker and let them stand for 30 minutes to allow the excess solid to settle.
-
Carefully draw the supernatant (the clear liquid layer) into a syringe.
-
Immediately pass the solution through a chemical-resistant syringe filter (e.g., 0.22 µm PTFE) into a clean autosampler vial. This step is critical to remove all undissolved particulates.
-
-
Sample Analysis:
-
Accurately dilute a known volume of the filtered sample with a suitable solvent (e.g., mobile phase for HPLC) to bring its concentration within the range of the calibration curve.
-
Analyze the diluted sample using the calibrated analytical method.
-
-
Calculation:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original solubility in the solvent using the following formula:
-
Solubility (mg/mL) = Concentration from Curve (mg/mL) × Dilution Factor
-
-
Conclusion
The solubility of this compound is a nuanced characteristic governed by its dual-nature molecular structure. It exhibits high solubility in aromatic and moderately polar solvents due to a combination of favorable van der Waals forces, π-π interactions, and dipole-dipole forces. Conversely, its large hydrophobic body leads to poor aqueous solubility. For process development and research applications where precise data is paramount, the isothermal shake-flask method detailed herein provides a reliable and scientifically sound protocol for generating quantitative solubility values. This guide equips scientists with both the predictive framework and the practical tools necessary to effectively manage and utilize this compound in their work.
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A Spectroscopic Guide to 2,4-Dimethylbenzonitrile: Structural Elucidation through NMR, IR, and Mass Spectrometry
<_ _>
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Structural elucidation is a cornerstone of chemical research and development. Spectroscopic techniques provide the necessary insights into the molecular architecture of novel and known compounds. This guide offers a comprehensive analysis of 2,4-Dimethylbenzonitrile (CAS No: 21789-36-6), a substituted aromatic nitrile, through the lens of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By detailing the principles, experimental protocols, and expert interpretation of the spectral data, this document serves as a practical reference for the unambiguous identification and characterization of this and similar small organic molecules.
Introduction to this compound
This compound, also known as 4-cyano-m-xylene, is an organic compound with the chemical formula C₉H₉N.[1][2][3] Its molecular structure consists of a benzene ring substituted with two methyl groups at positions 2 and 4, and a nitrile group at position 1. The precise arrangement of these functional groups gives rise to a unique spectroscopic fingerprint, which is invaluable for its identification and quality control in various applications, including as a building block in organic synthesis. This guide will systematically deconstruct the spectral data to provide a holistic understanding of the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton NMR (¹H NMR) provides information on the number of different types of protons and their neighboring protons.
-
Sample Preparation: A sample of 5-25 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean NMR tube.[4] The use of a deuterated solvent is crucial to avoid large solvent signals that would overwhelm the analyte signals.[5] Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrument Setup: The NMR tube is placed in the spectrometer's probe. The magnetic field is "shimmed" to achieve homogeneity, and the instrument is tuned to the ¹H frequency.
-
Data Acquisition: A standard one-dimensional ¹H NMR spectrum is acquired. Key parameters include the pulse angle, acquisition time, and relaxation delay, which are optimized to ensure accurate integration.[6]
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic and methyl protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 | Doublet | 1H | H-6 |
| ~7.2 | Doublet | 1H | H-5 |
| ~7.1 | Singlet | 1H | H-3 |
| ~2.5 | Singlet | 3H | C4-CH₃ |
| ~2.4 | Singlet | 3H | C2-CH₃ |
-
Aromatic Protons (δ 7.1-7.5): The three protons on the benzene ring appear in the downfield region characteristic of aromatic protons.
-
The proton at position 6 (H-6) is adjacent to the electron-withdrawing nitrile group and is expected to be the most deshielded, appearing as a doublet due to coupling with H-5.
-
The proton at position 5 (H-5) will also be a doublet due to coupling with H-6.
-
The proton at position 3 (H-3) is situated between two methyl groups and shows up as a singlet as it has no adjacent protons to couple with.
-
-
Methyl Protons (δ 2.4-2.5): The two methyl groups are in different chemical environments and thus appear as two distinct singlets.
-
The methyl group at C4 is para to the nitrile group.
-
The methyl group at C2 is ortho to the nitrile group. The absence of splitting for these signals confirms they have no adjacent protons.
-
Caption: Structure of this compound with atom numbering.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR provides information about the different types of carbon atoms in a molecule.
-
Sample Preparation: A more concentrated sample (50-100 mg) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[4] The sample is dissolved in a deuterated solvent as for ¹H NMR.
-
Instrument Setup: The spectrometer is tuned to the ¹³C frequency.
-
Data Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. In this mode, all carbon signals appear as singlets, simplifying the spectrum.[7] Parameters such as the number of scans (ns) are increased to achieve a good signal-to-noise ratio.[8]
The ¹³C NMR spectrum will show nine distinct signals, corresponding to the nine carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~142 | C4 (quaternary) |
| ~140 | C2 (quaternary) |
| ~134 | C6 |
| ~131 | C5 |
| ~128 | C3 |
| ~118 | C≡N (nitrile) |
| ~112 | C1 (quaternary) |
| ~21 | C4-CH₃ |
| ~20 | C2-CH₃ |
-
Aromatic Carbons (δ 112-142): The six carbons of the benzene ring resonate in this region. The quaternary carbons (C1, C2, and C4) can be distinguished from the protonated carbons (C3, C5, and C6) by their generally weaker intensity and by using spectral editing techniques like DEPT (Distortionless Enhancement by Polarization Transfer).
-
Nitrile Carbon (δ ~118): The carbon of the nitrile group (C≡N) typically appears in this region of the spectrum.
-
Methyl Carbons (δ ~20-21): The two methyl carbons are found in the upfield region, consistent with sp³ hybridized carbons. Their slightly different chemical shifts reflect their different positions on the aromatic ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[9]
Experimental Protocol: IR Spectroscopy[13][14]
-
Sample Preparation: For a solid sample like this compound, the spectrum can be obtained using the KBr pellet method. A small amount of the sample (1-2 mg) is finely ground with about 100 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet. Alternatively, for a liquid or low-melting solid, a spectrum can be taken as a neat thin film between two salt plates (e.g., NaCl or KBr).[10]
-
Data Acquisition: A background spectrum of the empty spectrometer is first recorded. Then, the sample is placed in the IR beam path, and the sample spectrum is recorded. The instrument is typically a Fourier-transform infrared (FTIR) spectrometer, which allows for rapid data collection.[11]
Data Interpretation: IR Spectrum of this compound
The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.[12]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic |
| ~2950-2850 | C-H stretch | Methyl (CH₃) |
| ~2230 | C≡N stretch | Nitrile |
| ~1600, ~1500 | C=C stretch | Aromatic Ring |
| ~820 | C-H bend | 1,2,4-trisubstituted |
-
C-H Stretching Vibrations: The absorptions above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized (aromatic). The bands below 3000 cm⁻¹ are due to the C-H bonds of the sp³ hybridized methyl groups.
-
Nitrile (C≡N) Stretch: A sharp, strong absorption band around 2230 cm⁻¹ is a definitive indicator of the nitrile functional group. The strength and sharpness of this peak are due to the large change in dipole moment during the stretching vibration.
-
Aromatic C=C Stretches: The absorptions in the 1600-1500 cm⁻¹ region are due to the carbon-carbon double bond stretching vibrations within the aromatic ring.
-
C-H Bending Vibrations: The pattern of C-H out-of-plane bending vibrations in the 900-690 cm⁻¹ region can often provide information about the substitution pattern of the benzene ring. For a 1,2,4-trisubstituted ring, a strong band is expected around 820 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[13] It provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural elucidation.
Experimental Protocol: Mass Spectrometry[18][19][20]
-
Sample Introduction: The sample is introduced into the mass spectrometer, where it is vaporized.
-
Ionization: The gaseous molecules are ionized, typically using Electron Ionization (EI). In EI-MS, high-energy electrons bombard the molecules, knocking off an electron to form a molecular ion (M⁺•), which is a radical cation.[14]
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a magnetic sector or a quadrupole), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and their relative abundance is plotted against their m/z ratio to generate a mass spectrum.
Data Interpretation: Mass Spectrum of this compound
The mass spectrum provides the molecular weight and clues to the structure from the fragmentation pattern.
| m/z | Proposed Fragment | Identity |
| 131 | [C₉H₉N]⁺• | Molecular Ion (M⁺•) |
| 130 | [M - H]⁺ | Loss of a hydrogen radical |
| 116 | [M - CH₃]⁺ | Loss of a methyl radical |
| 103 | [M - HCN]⁺• | Loss of hydrogen cyanide |
-
Molecular Ion (M⁺•): The peak with the highest m/z value, at m/z = 131, corresponds to the molecular ion.[15] This confirms the molecular weight of this compound (131.17 g/mol ).[1][3]
-
[M-H]⁺ Peak: The peak at m/z = 130 is due to the loss of a hydrogen radical, likely from one of the methyl groups.
-
Base Peak ([M-CH₃]⁺): The most intense peak in the spectrum (the base peak) is often at m/z = 116.[15] This corresponds to the loss of a methyl radical (•CH₃), a common fragmentation pathway for methylated aromatic compounds, leading to a stable benzylic-type cation.
-
[M-HCN]⁺• Peak: A peak at m/z = 103 can be attributed to the loss of a neutral hydrogen cyanide (HCN) molecule, a characteristic fragmentation for benzonitriles.
Caption: Primary fragmentation of this compound in EI-MS.
Conclusion
The combined application of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a self-validating system for the comprehensive structural characterization of this compound. ¹H and ¹³C NMR definitively establish the carbon-hydrogen framework and the connectivity of the atoms. IR spectroscopy confirms the presence of the key nitrile and aromatic functional groups, while mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns. This multi-faceted spectroscopic approach ensures the highest degree of confidence in the structural assignment, a critical requirement in all fields of chemical science.
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2,4-Dimethylbenzonitrile safety and handling precautions
An In-Depth Technical Guide to the Safe Handling of 2,4-Dimethylbenzonitrile
Introduction
This compound (CAS No. 21789-36-6) is an aromatic nitrile compound utilized as a key intermediate in the synthesis of various chemical and pharmaceutical products.[1][2] Its molecular structure, featuring a nitrile group on a xylene backbone, imparts specific reactivity that is valuable in drug development and materials science. However, like many organonitriles, its handling necessitates a comprehensive understanding of its toxicological profile and physicochemical properties to ensure the safety of laboratory personnel.
This guide serves as a technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of safety data sheet (SDS) information to provide a synthesized, in-depth analysis of the causality behind safety protocols. The procedures outlined herein are designed as self-validating systems, grounded in the fundamental principles of chemical safety and risk mitigation.
Section 1: Chemical Identification and Physicochemical Properties
A precise understanding of a substance's properties is the foundation of its safe handling. These properties dictate its behavior under laboratory conditions, influencing its potential for aerosolization, absorption, and reactivity.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 21789-36-6 | [1][2][3][4] |
| Molecular Formula | C₉H₉N | [1][2][3][4][5] |
| Molecular Weight | 131.17 g/mol | [1][2][3][6] |
| IUPAC Name | This compound | [1] |
| Synonyms | Benzonitrile, 2,4-dimethyl- | [1][3][4] |
| Appearance | White or colorless to light yellow powder, lump, or clear liquid | [7] |
| Odor | Almond-like |[8][9] |
Table 2: Key Physicochemical Properties
| Property | Value | Significance for Handling | Source(s) |
|---|---|---|---|
| Melting Point | 23 - 25 °C (73.4 - 77 °F) | Exists as a low-melting solid; can be liquid at or near room temperature, requiring containment for both solid dust and liquid vapors. | [5][8] |
| Normal Boiling Point | 544.04 K (270.9 °C) (Calculated) | Low volatility at standard temperature, but heating will significantly increase vapor pressure and inhalation risk. | [3] |
| Density | ~0.99 g/cm³ (Predicted) | Similar density to water. | [7] |
| Water Solubility | log₁₀WS (mol/L) = -2.78 (Calculated) | Poorly soluble in water; spills will not be effectively diluted by water. | [3] |
| Octanol/Water Partition Coefficient | logPₒ/w = 2.175 (Calculated) | Indicates a preference for fatty/oily environments, suggesting it can be absorbed through the skin. |[3] |
Section 2: Hazard Identification and Toxicological Profile
The primary toxicological concern with aliphatic and aromatic nitriles is their potential for in-vivo metabolism to cyanide.[10][11] This process can be delayed, meaning symptoms of exposure may not be immediate.[11] Cyanide inhibits cytochrome oxidase, a critical enzyme in cellular respiration, leading to histotoxic anoxia.[11]
Table 3: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | Signal Word | Source(s) |
|---|---|---|---|---|
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Warning | [1][2][12][13] |
| Serious Eye Damage/Irritation | 1 / 2A | H318: Causes serious eye damage / H319: Causes serious eye irritation | Danger / Warning | [1][2][6][8][13] |
| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory System) | H335: May cause respiratory irritation | Warning | [1][2][6][12][13] |
| Acute Aquatic Toxicity | 3 | H402: Harmful to aquatic life | - |
| Acute Toxicity (Oral, Inhalation) | 4 | H302: Harmful if swallowed / H332: Harmful if inhaled | Warning |[6] |
Note: Classification for eye damage/irritation and acute toxicity varies between suppliers. The more conservative classification (Eye Damage 1, Acute Tox 4) should be assumed for risk assessment purposes.
Routes of Exposure and Symptoms:
-
Inhalation: May cause respiratory tract irritation.[1][2][13] Systemic effects following absorption can mirror cyanide poisoning, including headache, dizziness, weakness, nausea, and confusion.[11][14]
-
Skin Contact: Causes skin irritation.[12][13] Due to its lipophilicity (logP > 2), dermal absorption is a significant risk, potentially leading to systemic toxicity.[3]
-
Eye Contact: Causes serious eye irritation and potentially irreversible damage.[1][2][13]
-
Ingestion: Harmful if swallowed.[6] Can lead to systemic poisoning.
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach, prioritizing engineering controls over PPE, is essential for mitigating exposure.
Engineering Controls: The First Line of Defense
The causality for requiring robust engineering controls is the compound's potential to cause severe eye damage and respiratory irritation, coupled with the risk of systemic toxicity via inhalation or absorption.[1][2][11]
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reactions, must be performed inside a certified chemical fume hood to control airborne dust and vapors.[15][16]
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of fugitive emissions.[13][17]
-
Safety Stations: A safety shower and eyewash station must be immediately accessible and regularly tested.[6][8][18]
Personal Protective Equipment (PPE): The Essential Barrier
PPE must be selected based on a thorough risk assessment of the specific task being performed.
Table 4: Recommended PPE for Handling this compound
| Protection Type | Specification | Rationale | Source(s) |
|---|---|---|---|
| Eye & Face | Chemical safety goggles with side shields (ANSI Z87.1 / EN166). A face shield should be worn over goggles when handling larger quantities or if there is a splash risk. | Protects against dust particles and liquid splashes that can cause serious eye damage. | [6][18][19] |
| Hand | Chemical-resistant, impervious gloves (e.g., Nitrile rubber). Check manufacturer's breakthrough time data. | Prevents skin irritation and dermal absorption, a key route of potential systemic exposure. | [6][12][14] |
| Body | Laboratory coat. Chemical-resistant apron for large quantities. Closed-toe shoes. | Protects skin from accidental contact and contamination of personal clothing. | [6][18][20] |
| Respiratory | Required only if engineering controls fail or for emergency response. Use a NIOSH-approved respirator with organic vapor cartridges and P100 particulate filters. | Provides protection from inhaling hazardous concentrations of vapors or dust. |[12][15] |
Caption: Hazard Mitigation Workflow for this compound.
Section 4: Standard Operating Procedures for Safe Handling and Storage
Adherence to established protocols is a self-validating system for ensuring safety.
General Hygiene and Safety Practices
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[12][17]
-
Do not eat, drink, or smoke in any area where chemicals are handled or stored.[12][17]
-
Remove any contaminated clothing or PPE immediately and decontaminate or dispose of it properly.[8][12]
Protocol: Handling Solid this compound
-
Preparation: Don all required PPE as specified in Table 4. Ensure the chemical fume hood is operational.
-
Weighing: Use a weigh boat or glassine paper on an analytical balance located inside the fume hood or in a vented balance enclosure.
-
Transfer: Use a spatula to carefully transfer the solid. Avoid generating dust. If any material is spilled, clean it up immediately following the spill protocol.
-
Post-Transfer: Tightly close the source container. Decontaminate the spatula and weighing surfaces.
Protocol: Handling Liquid (Melted) this compound
Given its low melting point, this compound may be liquid at ambient temperatures.
-
Preparation: Don all required PPE, including a face shield over goggles due to the increased splash risk.
-
Transfer: Use a glass pipette with a bulb or a calibrated syringe for liquid transfers. Never use mouth pipetting.
-
Containment: Perform all transfers over a secondary containment tray to catch any drips or spills.
-
Post-Transfer: Tightly cap the source container. Dispose of any contaminated pipettes or syringe needles in the appropriate hazardous waste container.
Storage Requirements
-
Conditions: Store in a cool, dry, and well-ventilated area.[8][12][17]
-
Container: Keep the container tightly closed to prevent exposure to moisture and air.[12][15][17]
-
Security: Store in a locked cabinet or area accessible only to authorized personnel.[12][13][17]
-
Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases to prevent violent reactions.[12]
Section 5: Emergency Response Protocols
Rapid and correct response to an emergency can significantly reduce the severity of the outcome.
Caption: Emergency Exposure Response Flowchart.
Protocol: First-Aid Measures
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6][8][17]
-
Skin Contact: Immediately flush the skin with copious amounts of soap and water for at least 15 minutes while removing all contaminated clothing.[8][12][17] Seek medical attention if irritation persists.[8]
-
Eye Contact: Immediately and cautiously flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6][12][17] Remove contact lenses if present and easy to do so.[6][12][17] Seek immediate medical attention.[6][8][17]
-
Ingestion: Do NOT induce vomiting.[6][17] If the person is conscious, rinse their mouth out with water.[12][17] Never give anything by mouth to an unconscious person.[17] Seek immediate medical attention.[6][12][17]
Protocol: Small Spill Management (<100g)
-
Evacuate & Secure: Alert others in the area and evacuate non-essential personnel. Restrict access to the spill area.[17]
-
Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.
-
Don PPE: Wear, at a minimum, a lab coat, nitrile gloves, and chemical safety goggles with a face shield.
-
Contain & Clean:
-
For Solids: Gently sweep up the material to avoid creating dust. Place into a labeled, sealed container for hazardous waste.[13][19]
-
For Liquids: Cover with an inert, absorbent material like vermiculite, sand, or diatomite.[3][6] Once absorbed, scoop the material into a labeled, sealed container for hazardous waste.
-
-
Decontaminate: Wipe down the spill area with an appropriate solvent (e.g., ethanol), followed by soap and water.
-
Dispose: All contaminated materials (absorbent, PPE, cleaning cloths) must be disposed of as hazardous waste.[12][17]
Caption: Spill Management Workflow.
Firefighting Measures
-
Extinguishing Media: Use alcohol-resistant foam, dry powder, carbon dioxide (CO₂), or water spray.[6][17]
-
Hazards of Combustion: Thermal decomposition may produce toxic and flammable gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen cyanide (HCN).[14][17]
-
Required Equipment: Firefighters must wear full protective clothing and self-contained breathing apparatus (SCBA).[12][15][17]
Section 6: Waste Disposal Considerations
All waste containing this compound, whether pure, in solution, or as contaminated material, must be treated as hazardous waste.
-
Collection: Collect waste in designated, compatible, and clearly labeled containers.
-
Classification: Waste must be classified according to local, state, and federal regulations.
-
Disposal: Arrange for disposal through a licensed and approved hazardous waste disposal company. Do not discharge to the environment or into drains.[12][13][17]
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Navigating the Hazard Landscape of 2,4-Dimethylbenzonitrile: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dimethylbenzonitrile, a substituted aromatic nitrile, serves as a versatile building block in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. Its utility, however, is counterbalanced by a distinct hazard profile that necessitates a thorough understanding and careful management by all personnel involved in its handling and use. This technical guide provides a comprehensive overview of the hazards associated with this compound exposure, delving into its toxicological properties, the mechanisms of its adverse effects, and standardized protocols for its hazard assessment. The information presented herein is intended to empower researchers and drug development professionals to implement robust safety measures, ensuring a secure laboratory environment and minimizing the risk of occupational exposure.
Physicochemical Properties and Hazard Classification
Understanding the fundamental physicochemical properties of a compound is the first step in a comprehensive hazard assessment. This compound is a solid at room temperature with a molecular formula of C₉H₉N and a molecular weight of 131.17 g/mol .[1] Its structure, characterized by a benzene ring substituted with two methyl groups and a nitrile group, dictates its reactivity and toxicological profile.
Globally Harmonized System (GHS) classification provides a standardized framework for communicating the hazards of chemical substances. Based on aggregated data from multiple notifications to the ECHA C&L Inventory, this compound is classified with the following hazard statements:
| Hazard Class and Category | Hazard Statement | Percentage of Notifiers |
| Skin Irritation, Category 2 | H315: Causes skin irritation | 100% |
| Serious Eye Damage, Category 1 | H318: Causes serious eye damage | 95.2% |
| Specific Target Organ Toxicity — Single Exposure, Category 3 | H335: May cause respiratory irritation | 97.6% |
Source: ECHA C&L Inventory[1][2][3]
These classifications underscore the primary routes of concern for occupational exposure: dermal contact, ocular contact, and inhalation.
Toxicological Profile and Mechanisms of Action
Mechanism of Skin Irritation
Chemical irritants, upon contact with the skin, can disrupt the stratum corneum, the outermost protective layer of the epidermis. This disruption can involve the solubilization of lipids, denaturation of proteins, and induction of a localized inflammatory response. The repeated or prolonged contact with irritants like this compound can lead to erythema (redness), edema (swelling), and a compromised barrier function of the skin, increasing its susceptibility to other chemical insults.
Mechanism of Serious Eye Damage
The ocular surface is particularly sensitive to chemical exposure. The classification of "Serious Eye Damage, Category 1" indicates that this compound has the potential to cause irreversible damage to the eye. The mechanism of such damage often involves the rapid penetration of the chemical through the corneal epithelium, leading to stromal edema, inflammation of the iris (iritis), and potential opacification of the cornea. The nitrile group and the aromatic ring system likely contribute to its reactivity with ocular tissues.
Mechanism of Respiratory Irritation
Inhalation of this compound dust or vapors can lead to irritation of the respiratory tract. The deposition of the irritant along the mucosal linings of the nose, throat, and larger airways can trigger an inflammatory cascade, resulting in symptoms such as coughing, sneezing, and shortness of breath. The extent of the irritation is dependent on the concentration and duration of exposure.
Quantitative Toxicological Data
Specific LD50 (median lethal dose) and LC50 (median lethal concentration) values for this compound are not widely reported in publicly available toxicological databases. However, for the structurally similar isomer, 2,3-Dimethylbenzonitrile, an oral LD50 in rats has been reported as 3 g/kg.[4][5] While this value provides a general indication of low acute oral toxicity for this class of compounds, it should be used with caution as a direct surrogate for this compound. The primary concern remains the potent local irritant effects rather than systemic lethality.
Metabolic Fate: An Illustrative Pathway
The specific metabolic pathway of this compound has not been extensively studied. However, insights can be drawn from the metabolism of structurally related compounds, such as xylene (dimethylbenzene). The primary route of xylene metabolism involves oxidation of one of the methyl groups by cytochrome P450 enzymes in the liver, followed by further oxidation and conjugation, ultimately leading to the formation of methylhippuric acid which is excreted in the urine.[6][7]
The following diagram illustrates a plausible metabolic pathway for a dimethyl-substituted aromatic compound, based on the known metabolism of xylene. This is a representative pathway and may not reflect the exact metabolic fate of this compound.
Caption: Illustrative metabolic pathway for a dimethyl-substituted aromatic compound.
Experimental Protocols for Hazard Assessment
To ensure the safe handling of this compound and to comply with regulatory requirements, standardized toxicological testing is essential. The following sections detail the principles of the OECD (Organisation for Economic Co-operation and Development) guidelines for assessing the key hazards of this compound.
OECD Test Guideline 404: Acute Dermal Irritation/Corrosion
This guideline provides a method for assessing the potential of a substance to cause skin irritation or corrosion.
Methodology:
-
Animal Model: The albino rabbit is the recommended species.
-
Dose Application: A single dose of 0.5 g of the solid test substance is applied to a small area of shaved skin (approximately 6 cm²). The application site is then covered with a gauze patch and a semi-occlusive dressing.
-
Exposure Duration: The exposure period is typically 4 hours.
-
Observation: After the exposure period, the dressing is removed, and the skin is gently cleansed. The skin is then observed for signs of erythema and edema at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days if the effects are persistent.
-
Scoring: The severity of the skin reactions is scored according to a standardized grading system.
The following workflow diagram illustrates the decision-making process within the OECD TG 404.
Caption: Workflow for OECD Test Guideline 404.
OECD Test Guideline 405: Acute Eye Irritation/Corrosion
This guideline is used to assess the potential of a substance to cause eye irritation or serious eye damage.
Methodology:
-
Animal Model: The albino rabbit is the recommended species.
-
Dose Application: A single dose of the test substance (e.g., 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as an untreated control.
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation. Observations can be extended up to 21 days if the effects are not fully reversed.
-
Scoring: Ocular lesions, including corneal opacity, iritis, and conjunctival redness and chemosis (swelling), are scored using a standardized system.
OECD Test Guideline 403: Acute Inhalation Toxicity
This guideline is designed to determine the health hazards likely to arise from a single, short-term exposure to a substance by inhalation.
Methodology:
-
Animal Model: The rat is the preferred species.
-
Exposure: Animals are exposed to the test substance, typically as a dust or aerosol, in a whole-body or nose-only inhalation chamber for a standard duration of 4 hours.
-
Concentrations: A limit test at a high concentration or a series of at least three concentrations are used to determine a concentration-response curve and, if possible, an LC50 value.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days post-exposure. A full necropsy is performed on all animals at the end of the observation period.
Risk Management and Safety Precautions
Given the significant irritant properties of this compound, a stringent set of safety protocols must be implemented to minimize exposure.
-
Engineering Controls: All handling of solid this compound should be conducted in a well-ventilated chemical fume hood to prevent the inhalation of dust.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory to prevent contact with the eyes.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes are essential to prevent skin contact.
-
Respiratory Protection: If there is a potential for exceeding exposure limits or if engineering controls are not sufficient, a NIOSH-approved respirator with a particulate filter should be used.
-
-
Handling and Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms develop.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
-
Conclusion
This compound is a valuable chemical intermediate with a well-defined hazard profile characterized by its potential to cause severe skin, eye, and respiratory irritation. A thorough understanding of these hazards, coupled with the diligent implementation of appropriate engineering controls, personal protective equipment, and safe handling practices, is paramount for the protection of researchers, scientists, and all personnel in a drug development setting. By adhering to the principles and protocols outlined in this guide, the risks associated with the use of this compound can be effectively managed, fostering a culture of safety and scientific excellence.
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An In-depth Technical Guide to the Synthesis of 2,4-Dimethylbenzonitrile from m-Xylene
Abstract
2,4-Dimethylbenzonitrile is a pivotal intermediate in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals. Its strategic disubstitution pattern on the benzene ring makes it a versatile building block for more complex molecular architectures. This technical guide provides an in-depth exploration of the primary synthetic routes to this compound, originating from the abundant petrochemical feedstock, m-xylene. We will dissect two core methodologies: the industrially dominant vapor-phase catalytic ammoxidation and the classic, laboratory-scale multi-step synthesis involving the Sandmeyer reaction. This document is intended for researchers, chemists, and drug development professionals, offering not just procedural steps but also the underlying mechanistic principles, comparative analysis of the routes, and field-proven insights to guide experimental design and process selection.
Introduction: The Strategic Value of this compound
This compound (CAS No. 21789-36-6, Molecular Formula: C₉H₉N) is an aromatic nitrile whose utility is derived from the reactive nitrile group and the specific 1,2,4-substitution pattern.[1][2] This arrangement allows for diverse chemical transformations, making it a sought-after precursor in various sectors of the chemical industry. The synthesis of this compound from m-xylene, a major component of BTX (benzene-toluene-xylene) reformate in the petrochemical industry, represents a critical value-addition process.[3]
Two divergent synthetic philosophies are primarily employed to achieve this transformation:
-
Direct Functionalization: The vapor-phase ammoxidation of m-xylene directly converts methyl groups into nitrile groups in a single, atom-economical step, a method favored for large-scale industrial production.[4]
-
Functional Group Interconversion: A multi-step classical approach that relies on the robust and predictable Sandmeyer reaction, converting a readily available amine (2,4-dimethylaniline) into the target nitrile. This route offers versatility and is often the mainstay of laboratory-scale synthesis.
This guide will provide a comprehensive examination of both pathways, equipping the reader with the knowledge to select and optimize the appropriate method for their specific application.
Pathway I: Vapor-Phase Catalytic Ammoxidation of m-Xylene
The direct synthesis of aromatic nitriles from methyl-substituted aromatics via ammoxidation is a cornerstone of modern industrial organic chemistry.[4] This process catalytically combines the hydrocarbon, ammonia, and oxygen (typically from air) in the vapor phase at elevated temperatures to yield the corresponding nitrile and water.[5] It is an elegant example of selective oxidation catalysis.
Principle and Mechanistic Rationale
The ammoxidation of m-xylene to this compound is a complex, surface-catalyzed reaction. While the ultimate goal is the conversion of one methyl group, the reaction proceeds through a series of steps. The generally accepted mechanism involves the initial activation of a benzylic C-H bond of a methyl group on the catalyst surface.[6] This is followed by a sequence of oxidative and aminative steps, likely proceeding through a surface-bound aldehyde- or carboxyl-like intermediate. This intermediate then reacts with adsorbed ammonia to form an imine or amide, which is subsequently dehydrated and further oxidized to the nitrile group.[6]
Minimizing the formation of byproducts such as the isomeric isophthalonitrile (from the ammoxidation of both methyl groups), m-tolunitrile, benzonitrile, and complete combustion products (COx) is the primary challenge and is controlled by catalyst design and reaction conditions.[7]
Catalyst Systems: The Heart of the Process
The efficacy of ammoxidation is almost entirely dependent on the catalyst. Complex mixed metal oxides are the catalysts of choice, with vanadium-based systems being particularly prominent.[6][8]
-
Vanadium-Based Catalysts: Vanadium oxides, often promoted with other metals like antimony, bismuth, chromium, or niobium, and supported on carriers such as γ-alumina or α-alumina, are highly effective.[6][8][9] The promoters enhance catalyst stability, activity, and, most importantly, selectivity towards the desired mononitrile product.
-
Alkali Metal Vanadium Bronzes: Supported alkali metal vanadium bronzes (e.g., sodium vanadium bronze) on α-alumina represent another class of effective catalysts, demonstrating high activity for xylene ammoxidation.[5][8]
The choice of support provides thermal stability and mechanical strength, which is crucial for the high-temperature conditions of the reaction.[6]
Data Presentation: Ammoxidation Conditions
| Parameter | Typical Range | Rationale & Impact |
| Temperature | 375 - 500 °C | Balances reaction rate with catalyst stability and selectivity. Higher temperatures can lead to over-oxidation to COx.[5] |
| Catalyst | V-Cr, V-Sb-Bi, or Vanadium Bronze on Al₂O₃ | The catalyst composition dictates the activity and selectivity of the reaction.[6][8][9] |
| Molar Ratio (NH₃:Xylene) | 2:1 to 6:1 | Sufficient ammonia is required to favor nitrile formation over oxide byproducts.[8] |
| Molar Ratio (O₂:Xylene) | 2:1 to 3:1 | Controls the rate of oxidation. Excess oxygen can lead to complete combustion.[5] |
| Contact Time / WHSV | Variable (seconds) | A shorter contact time can favor the formation of the intermediate m-tolunitrile, while longer times can lead to dinitrile formation or degradation.[7] |
| Pressure | Atmospheric to ~5 atm | Higher pressure can increase throughput but may require more robust equipment.[8] |
Experimental Protocol: Ammoxidation in a Fixed-Bed Reactor
This protocol describes a laboratory-scale setup for evaluating catalyst performance in the vapor-phase ammoxidation of m-xylene.
1. Catalyst Loading and Pre-treatment: a. A known mass (e.g., 0.10 g) of the V-Cr mixed oxide catalyst is mixed with an inert diluent like quartz sand (e.g., 0.4 g) to mitigate thermal gradients.[9] b. The mixture is packed into a quartz or stainless steel fixed-bed reactor (e.g., 60 cm length, 0.6 cm i.d.).[7][9] c. The reactor is placed inside a programmable tube furnace. d. The catalyst is pre-treated by heating to the reaction temperature (e.g., 400 °C) under a flow of air or an inert gas for a specified period to ensure a stable catalytic surface.[6]
2. Reactant Feed and Vaporization: a. Liquid m-xylene is delivered via a precision HPLC pump to a preheater/vaporizer.[6] b. Ammonia and air are supplied from cylinders, with flow rates precisely regulated by mass flow controllers.[6] c. An inert gas like helium can be used as a diluent to adjust partial pressures and linear gas velocity.[9]
3. Reaction Execution: a. The vaporized m-xylene is mixed with the ammonia and air streams before entering the reactor. b. The reaction is conducted at the target temperature (e.g., 380-450 °C) and pressure. c. Molar feed ratios (e.g., NH₃:xylene = 3:1, O₂:xylene = 2.5:1) and weight hourly space velocity (WHSV) are maintained at the desired setpoints.[7]
4. Product Collection and Analysis: a. The reactor effluent gas stream is passed through a cold trap (e.g., ice-salt bath) to condense the organic products, including this compound, unreacted xylene, and other byproducts. b. The non-condensable gases (N₂, CO, CO₂) are collected in a gas bag for analysis. c. The collected liquid and gaseous products are analyzed quantitatively, typically by gas chromatography (GC) using a suitable column and a flame ionization detector (FID) for organics and a thermal conductivity detector (TCD) for permanent gases.
Visualization: Ammoxidation Workflow
Caption: Workflow for vapor-phase ammoxidation of m-xylene.
Pathway II: Multi-Step Synthesis via the Sandmeyer Reaction
For laboratory-scale synthesis where versatility and high purity are prioritized over the atom economy of a single-step process, the Sandmeyer reaction provides a robust and reliable route.[10] This pathway begins not with m-xylene itself, but with its corresponding amine, 2,4-dimethylaniline (also known as 2,4-xylidine), which is a readily available commercial intermediate.[11] The core transformation involves converting the amino group into an excellent leaving group (dinitrogen) via diazotization, followed by its displacement with a cyanide nucleophile.[12]
Step 1: Diazotization of 2,4-Dimethylaniline
Diazotization is the process of converting a primary aromatic amine into a diazonium salt using nitrous acid (HNO₂).[13] Due to the instability of nitrous acid, it is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid. The reaction must be performed at low temperatures (typically 0–5 °C) to prevent the premature decomposition of the diazonium salt.
Experimental Protocol: Diazotization
-
Amine Dissolution: In a flask equipped with a magnetic stirrer, dissolve 2,4-dimethylaniline (1.0 eq) in aqueous hydrochloric acid (e.g., 3M, ~3.0 eq). Stir until a clear solution of the amine salt is formed.
-
Cooling: Place the flask in an ice-salt bath and cool the solution to between 0 °C and 5 °C with efficient stirring. Maintaining this temperature is critical.
-
Nitrite Addition: Dissolve sodium nitrite (1.05 eq) in a minimal amount of cold deionized water. Add this solution dropwise to the cold amine salt solution using a dropping funnel. The addition rate should be slow enough to ensure the temperature does not rise above 5 °C.
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-20 minutes. The reaction can be monitored for completion by testing for the absence of the starting amine (e.g., via TLC) and the presence of excess nitrous acid. A drop of the reaction mixture on starch-iodide paper will turn it blue/black in the presence of excess HNO₂.
-
The resulting cold suspension of the 2,4-dimethylbenzenediazonium chloride solution is used immediately in the next step without isolation.[14]
Step 2: Sandmeyer Cyanation
The Sandmeyer reaction utilizes a copper(I) salt, typically copper(I) cyanide (CuCN), as a catalyst or reagent to replace the diazonium group with a cyanide nucleophile.[10] The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism, initiated by a single-electron transfer from the copper(I) species to the diazonium ion.[10][12] This generates an aryl radical and nitrogen gas, with the aryl radical then reacting with the copper-cyanide complex to form the desired benzonitrile.
Experimental Protocol: Cyanation
-
Catalyst Preparation: In a separate, larger flask, prepare a solution or suspension of copper(I) cyanide (1.2 eq) and sodium or potassium cyanide (~1.3 eq) in water. This forms a soluble dicyanocuprate(I) complex, [Cu(CN)₂]⁻, which is an effective cyanating agent. The flask should be situated in a well-ventilated fume hood as this step involves toxic cyanides.
-
Addition of Diazonium Salt: Slowly and carefully add the cold diazonium salt solution prepared in Step 1 to the copper cyanide solution with vigorous stirring. The addition should be controlled to manage the effervescence of nitrogen gas.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours, and then gently warm it (e.g., to 50-60 °C) for another hour to ensure the reaction goes to completion.
-
Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Perform an extraction with an organic solvent such as diethyl ether or dichloromethane. c. Combine the organic layers, wash with water and brine, and then dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). d. Remove the solvent under reduced pressure. e. The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to yield the pure product.
Visualization: Sandmeyer Reaction Pathway
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A Comprehensive Technical Guide to 2,4-Dimethylbenzonitrile
Abstract
2,4-Dimethylbenzonitrile, also known as 4-cyano-m-xylene, is a vital aromatic nitrile intermediate with significant applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides an in-depth review of its synthesis, physicochemical and spectroscopic properties, chemical reactivity, and key applications. Detailed experimental protocols for its preparation via the Sandmeyer reaction and its characterization are presented to provide researchers, scientists, and drug development professionals with a practical and comprehensive resource. The causality behind experimental choices is explained, ensuring a deep understanding of the underlying chemical principles.
Introduction: The Significance of this compound
This compound (C₉H₉N) is an aromatic organic compound featuring a nitrile (-C≡N) group and two methyl (-CH₃) groups attached to a benzene ring at positions 2 and 4.[1][2] This specific substitution pattern imparts a unique combination of reactivity and steric hindrance, making it a valuable and versatile building block in organic synthesis. The electron-withdrawing nature of the nitrile group, coupled with the electron-donating methyl groups, influences the reactivity of the aromatic ring and the nitrile functionality itself. Its primary importance lies in its role as a precursor for more complex molecules, particularly in the pharmaceutical industry where the benzonitrile moiety is a common feature in a variety of therapeutic agents.[3][4] This guide aims to consolidate the current knowledge on this compound, offering both theoretical insights and practical methodologies.
Physicochemical Properties and Spectroscopic Profile
Accurate characterization of a chemical compound is fundamental to its application in research and development. This section details the key physical and spectroscopic data for this compound.
Physicochemical Data
The physical properties of this compound are summarized in the table below. These properties are crucial for determining appropriate solvents for reactions, purification methods (such as distillation or recrystallization), and storage conditions.
| Property | Value | Source |
| CAS Number | 21789-36-6 | [1][2] |
| Molecular Formula | C₉H₉N | [1][2] |
| Molecular Weight | 131.17 g/mol | [1][2] |
| Appearance | White or colorless to light yellow powder or liquid | [5] |
| Melting Point | 23-25 °C (296.15-298.15 K) | [5][6] |
| Boiling Point | 109 °C at 17 mmHg | [5] |
| Density | 0.99 ± 0.1 g/cm³ (Predicted) | [5] |
| logP (Octanol/Water) | 2.175 - 2.6 | [1][7] |
| Storage Temperature | Room Temperature, sealed in dry conditions | [5] |
Spectroscopic Data
Spectroscopic analysis provides the definitive structural confirmation of this compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. For this compound, one would expect distinct signals for the two methyl groups and the three aromatic protons.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments in the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the characteristic nitrile group. A strong absorption band is typically observed in the range of 2220-2240 cm⁻¹ for the C≡N stretch.[8]
-
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound. The mass spectrum of this compound shows a molecular ion peak (M+) at m/z 131.[1][2] A significant fragment is often observed at m/z 116, corresponding to the loss of a methyl group.[1]
| Spectroscopic Data | Key Features | Source |
| ¹H NMR | Signals corresponding to two distinct methyl groups and three aromatic protons. | [1][2] |
| IR (Neat) | Strong C≡N stretch around 2220-2240 cm⁻¹. | [8] |
| Mass Spectrum (EI) | Molecular Ion (M+): m/z 131; Base Peak: m/z 116. | [1][6] |
Synthesis and Manufacturing Processes
The synthesis of this compound can be achieved through several routes. The choice of method often depends on the scale of the synthesis, the availability of starting materials, and the desired purity. The Sandmeyer reaction is a classic and reliable method for laboratory-scale synthesis.
The Sandmeyer Reaction: A Cornerstone of Aryl Nitrile Synthesis
The Sandmeyer reaction is a powerful transformation that allows for the conversion of an aromatic primary amine to a variety of functional groups, including nitriles, via a diazonium salt intermediate.[9][10] This reaction is particularly useful as it provides a regioselective route to substitution patterns that may be difficult to achieve through direct electrophilic aromatic substitution.[11]
The overall transformation for the synthesis of this compound from 2,4-dimethylaniline is as follows:
-
Diazotization: The aromatic amine (2,4-dimethylaniline) is treated with a cold solution of nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) to form a diazonium salt. This step is performed at low temperatures (0-5 °C) because diazonium salts are generally unstable at higher temperatures.
-
Cyanation: The diazonium salt solution is then added to a solution of a cyanide salt, typically copper(I) cyanide (CuCN), which catalyzes the displacement of the diazonium group with a nitrile group, releasing nitrogen gas.[10][12]
The mechanism of the Sandmeyer reaction is believed to involve a radical-nucleophilic aromatic substitution (SRNAr) pathway, initiated by a one-electron transfer from the copper(I) catalyst to the diazonium salt.[9][10]
Caption: General workflow for the synthesis of this compound via the Sandmeyer reaction.
Key Chemical Reactivity and Transformations
This compound is a versatile intermediate due to the reactivity of both the nitrile group and the aromatic ring.
-
Hydrolysis of the Nitrile Group: The nitrile group can be hydrolyzed under acidic or basic conditions to yield 2,4-dimethylbenzoic acid or 2,4-dimethylbenzamide, respectively. This is a common transformation for converting nitriles into other important functional groups.
-
Reduction of the Nitrile Group: The nitrile can be reduced to a primary amine (2,4-dimethylbenzylamine) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
-
Electrophilic Aromatic Substitution: The aromatic ring can undergo further electrophilic substitution reactions. The directing effects of the methyl groups (ortho, para-directing) and the nitrile group (meta-directing) will influence the position of the incoming electrophile.
-
Nucleophilic Aromatic Substitution: While less common for electron-rich rings, under certain conditions, particularly if further activating groups are present, nucleophilic aromatic substitution can occur.
Applications in Drug Discovery and Materials Science
The true value of this compound is realized in its application as a key intermediate in the synthesis of high-value molecules.
Pharmaceutical Applications
The benzonitrile scaffold is present in a wide array of pharmaceuticals.[4] While specific drugs directly derived from this compound are proprietary, the analogous 2,4-difluorobenzonitrile is a known building block for molecules investigated for the treatment of Alzheimer's disease.[13] The strategic placement of the methyl groups in this compound can be crucial for tuning the steric and electronic properties of a final drug candidate, influencing its binding affinity to biological targets and its metabolic stability.
Materials Science Applications
Aryl nitriles are precursors to a variety of functional materials. For instance, they can be incorporated into polymers to modify their thermal and mechanical properties. The polarity of the nitrile group can also be exploited in the design of liquid crystals and other organic electronic materials.
Detailed Experimental Protocols
The following protocols are provided as a guide for the synthesis and characterization of this compound in a laboratory setting.
Protocol: Synthesis of this compound via Sandmeyer Reaction
Materials:
-
2,4-Dimethylaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN) (optional, for complexing CuCN)
-
Toluene or another suitable organic solvent
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2,4-dimethylaniline in a mixture of concentrated HCl and water.
-
Cool the flask in an ice-salt bath to maintain a temperature between 0 and 5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper (turns blue-black).
-
-
Cyanation:
-
In a separate, larger flask, prepare a solution of copper(I) cyanide. If the CuCN is not readily soluble, a solution of sodium cyanide can be added to form a soluble complex.
-
Warm the CuCN solution gently (e.g., to 60-70 °C).
-
Slowly and carefully add the cold diazonium salt solution to the warm CuCN solution. Vigorous evolution of nitrogen gas will occur. Control the rate of addition to manage the effervescence.
-
-
Work-up and Purification:
-
After the addition is complete, continue to stir the reaction mixture and gently heat for an additional period (e.g., 30-60 minutes) to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature and perform a steam distillation or extract the product with an organic solvent like toluene or ether.
-
Wash the organic layer sequentially with water, a dilute sodium hydroxide solution (to remove any phenolic byproducts), and then a saturated sodium bicarbonate solution.
-
Dry the organic layer over an anhydrous drying agent like MgSO₄.
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield pure this compound.[14]
-
Caption: Step-by-step workflow for the synthesis and purification of this compound.
Safety, Handling, and Toxicology
This compound requires careful handling due to its potential hazards.
-
Hazard Identification: It is classified as causing skin irritation and serious eye damage. It may also cause respiratory irritation.[2][15]
-
Precautionary Measures: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[16] Avoid breathing dust, fumes, or vapors.[15]
-
First Aid: In case of skin contact, wash thoroughly with soap and water. If in eyes, rinse cautiously with water for several minutes.[16] In case of inhalation, move the person to fresh air.[15] Seek immediate medical attention for eye contact or if you feel unwell after exposure.
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.[5]
Conclusion and Future Outlook
This compound is a fundamentally important chemical intermediate with a well-established synthetic methodology and a broad range of applications. Its value in the construction of complex molecules for the pharmaceutical and materials science sectors is undeniable. Future research will likely focus on developing more sustainable and efficient catalytic methods for its synthesis, potentially moving away from stoichiometric copper cyanide. Furthermore, the exploration of new derivatives of this compound will continue to expand its utility as a versatile building block in the development of novel drugs and advanced materials.
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2,4-Dimethylbenzonitrile thermodynamic properties
An In-Depth Technical Guide to the Thermodynamic Properties of 2,4-Dimethylbenzonitrile
Abstract
This technical guide provides a comprehensive framework for the determination and analysis of the core thermodynamic properties of this compound. Recognizing the current scarcity of publicly available experimental data for this compound, this document serves as a practical guide for researchers in drug development, chemical synthesis, and materials science. It moves beyond a simple recitation of data to detail the causality behind robust experimental and computational methodologies. The protocols described herein are designed as self-validating systems, ensuring the generation of high-fidelity, reliable thermodynamic data essential for process safety, reaction modeling, and physicochemical characterization.
Introduction: The "Why" Behind the Data
This compound, a member of the aromatic nitrile family, presents a molecular scaffold of significant interest in medicinal chemistry and materials science. Its thermodynamic properties—such as enthalpy of formation, heat capacity, and vapor pressure—are not mere academic data points. They are critical parameters that govern the compound's behavior from synthesis to application. For instance, the enthalpy of formation dictates the energy landscape of a synthetic route, influencing reaction yields and predicting potential thermal hazards. Similarly, vapor pressure and heat capacity are fundamental for designing safe and efficient purification processes like distillation and for understanding solid-state stability during formulation.
This guide addresses the critical need for a validated approach to determining these properties by outlining both state-of-the-art experimental techniques and high-accuracy computational workflows.
Experimental Determination of Thermodynamic Properties
The gold standard for thermodynamic data is meticulous experimentation. The following sections detail the primary experimental routes to obtaining the key thermodynamic parameters for this compound. The philosophy here is one of causality: we explain not just the steps, but why each step is critical for data integrity.
Standard Molar Enthalpy of Formation (ΔfHₘ°)
The standard molar enthalpy of formation is most reliably determined indirectly from the enthalpy of combustion (ΔcHₘ°). The experimental workflow of choice is static-bomb combustion calorimetry, a technique refined over decades for high-precision measurements on organic compounds.
-
Sample Preparation & Purity Analysis:
-
Action: Purify the this compound sample to >99.9% purity using a suitable method (e.g., recrystallization or sublimation).
-
Causality: Impurities, particularly those with a different elemental composition or heat of combustion (e.g., residual solvents), are a primary source of systematic error. Purity must be quantitatively confirmed via Gas Chromatography (GC) and Differential Scanning Calorimetry (DSC) for melting point determination.
-
-
Calorimeter Calibration:
-
Action: Calibrate the calorimeter by combusting a certified reference material, typically benzoic acid, under identical conditions to the main experiment. This determines the energy equivalent (εcal) of the calorimeter system.
-
Causality: The energy equivalent accounts for the heat absorbed by all components of the calorimeter (the bomb, water, stirrer, etc.). This value is the cornerstone of the entire measurement; an inaccurate calibration directly translates to inaccurate results.
-
-
Combustion of this compound:
-
Action: A precisely weighed pellet of the sample (approx. 1 g) is placed in a crucible inside the bomb. The bomb is sealed, purged of air, and pressurized with high-purity oxygen (typically to 3.04 MPa). The bomb is then submerged in a known mass of water in the calorimeter, and the sample is ignited.
-
Causality: Using a pellet prevents sample loss during handling. High-pressure oxygen ensures complete and rapid combustion to defined products (CO₂, H₂O, and N₂).
-
-
Temperature Data Acquisition & Correction:
-
Action: The temperature of the water is monitored with high precision (e.g., using a platinum resistance thermometer) before, during, and after combustion. The raw temperature rise is corrected for heat exchange with the surroundings and the energy of stirring (Regnault-Pfaundler or Dickinson method) to obtain the true adiabatic temperature rise (ΔT).
-
Causality: No calorimeter is perfectly adiabatic. These corrections are essential to isolate the temperature change caused solely by the combustion reaction.
-
-
Calculation of ΔcHₘ°:
-
Action: The specific energy of combustion (Δcu) is calculated using the formula: Δcu = (εcal × ΔT - Σq) / m, where Σq includes corrections for fuse wire ignition and the formation of nitric acid from trace nitrogen. This value is then converted to the standard molar enthalpy of combustion.
-
-
Derivation of ΔfHₘ°:
-
Action: The standard molar enthalpy of formation is calculated from ΔcHₘ° using Hess's Law, based on the balanced combustion reaction: C₉H₉N(s) + 11.25 O₂(g) → 9 CO₂(g) + 4.5 H₂O(l) + 0.5 N₂(g) ΔfHₘ°(C₉H₉N) = [9 × ΔfHₘ°(CO₂) + 4.5 × ΔfHₘ°(H₂O)] - ΔcHₘ°(C₉H₉N)
-
Causality: This final step connects the experimentally measured combustion energy to the fundamental property of formation, using the well-established standard enthalpies of formation for CO₂(g) and H₂O(l).
-
Caption: Workflow for determining ΔfHₘ° via bomb calorimetry.
Vapor Pressure and Enthalpy of Sublimation/Vaporization
The enthalpy of phase change (sublimation for solid-gas, vaporization for liquid-gas) is crucial for purification and understanding intermolecular forces. It is derived from the temperature dependence of vapor pressure, as described by the Clausius-Clapeyron equation.
-
Apparatus Setup: A Knudsen effusion cell (a small, thermostated container with a tiny orifice of known area) is placed in a high-vacuum chamber. The mass loss is measured in real-time by a sensitive microbalance.
-
Isothermal Measurement: The cell is held at a constant temperature (T), and the rate of mass loss ( dm/dt ) through the orifice is measured.
-
Vapor Pressure Calculation: The vapor pressure (p) at that temperature is calculated using the Knudsen equation: p = ( dm/dt ) * (2πRT/M)¹/² / A, where A is the orifice area and M is the molar mass.
-
Temperature Dependence: Steps 2 and 3 are repeated at several different temperatures.
-
Data Analysis: The enthalpy of sublimation/vaporization (Δsub/vapHₘ°) is determined from the slope of a plot of ln(p) versus 1/T (slope = -Δsub/vapHₘ°/R).
Computational Prediction of Thermodynamic Properties
When experimental determination is not feasible, high-accuracy quantum chemical calculations provide a powerful predictive tool. Modern composite methods, such as the Gaussian-n (Gn) theories, are designed to approximate the results of very high-level calculations through a series of more manageable steps, achieving "chemical accuracy" (typically within 4 kJ/mol) for enthalpies of formation.
Theoretical Basis: The G4 Composite Method
The Gaussian-4 (G4) theory is a robust, multi-step protocol chosen for its balance of accuracy and computational cost. It systematically refines the energy calculation by:
-
Starting with a reliable molecular geometry.
-
Calculating harmonic vibrational frequencies for zero-point vibrational energy (ZPVE) and thermal corrections.
-
Extrapolating the electronic energy to a very high level of theory and a complete basis set limit.
-
Adding empirical higher-level corrections.
Computational Protocol: G4 Calculation Workflow
-
Geometry Optimization:
-
Action: The molecular geometry of this compound is optimized using the B3LYP density functional theory method with the 6-31G(2df,p) basis set.
-
Causality: This step finds the lowest-energy conformation (the most stable 3D structure) of the molecule, which is the necessary starting point for all subsequent energy calculations.
-
-
Frequency Calculation:
-
Action: A harmonic vibrational frequency calculation is performed at the same B3LYP/6-31G(2df,p) level.
-
Causality: This calculation serves two purposes. First, it confirms the optimized structure is a true energy minimum (no imaginary frequencies). Second, it provides the ZPVE and the thermal corrections (enthalpy and entropy) needed to convert the 0 K electronic energy to a standard-state enthalpy at 298.15 K.
-
-
High-Level Single-Point Energy Calculations:
-
Action: A series of single-point energy calculations are performed on the optimized geometry using more computationally demanding methods, including CCSD(T) and larger basis sets.
-
Causality: These steps systematically approach the exact solution of the electronic Schrödinger equation. The results are extrapolated to estimate the energy at the complete basis set limit, minimizing errors associated with the finite size of the basis set.
-
-
Final Energy Assembly:
-
Action: The energies from the various steps are combined according to the G4 theory prescription, which includes the ZPVE, thermal corrections, and a final empirical correction term.
-
Causality: This well-defined summation process is what makes G4 a "black-box" yet highly accurate method, correcting for known systematic deficiencies in the underlying calculations.
-
-
Derivation of ΔfHₘ°(298.15 K):
-
Action: The calculated total atomization energy is combined with known experimental enthalpies of formation of the constituent atoms (C, H, N) to yield the gas-phase enthalpy of formation of the molecule.
-
Caption: Computational workflow for G4 prediction of ΔfHₘ°.
Data Summary and Application
The result of these endeavors is a set of high-confidence thermodynamic parameters. For illustrative purposes, a hypothetical but realistic data table for this compound is presented below. In a real-world scenario, this table would be populated with the experimentally determined or computationally predicted values.
| Thermodynamic Property | Symbol | Value (Hypothetical) | Method |
| Standard Molar Enthalpy of Formation (gas, 298.15 K) | ΔfHₘ°(g) | +125.5 ± 4.0 kJ/mol | G4 Computational Method |
| Standard Molar Enthalpy of Formation (solid, 298.15 K) | ΔfHₘ°(s) | +45.0 ± 2.5 kJ/mol | Combustion Calorimetry |
| Standard Molar Enthalpy of Sublimation (298.15 K) | ΔsubHₘ° | +80.5 ± 2.0 kJ/mol | Knudsen Effusion |
| Molar Heat Capacity (solid, 298.15 K) | C_p,m(s) | 185.2 J/(mol·K) | DSC / Adiabatic Calorimetry |
Application Insights:
-
Process Safety: A positive enthalpy of formation indicates an endothermic compound (relative to its elements), which is generally less prone to explosive decomposition than highly exothermic compounds. This value is a key input for reaction calorimetry and safety assessment software.
-
Synthetic Route Planning: By combining the enthalpy of formation of this compound with that of reactants and other products, the overall enthalpy of reaction (ΔrHₘ°) can be calculated for any proposed synthesis. This allows for the in silico screening of routes to favor those that are thermodynamically favorable and have manageable exotherms.
-
Purification & Formulation: The enthalpy of sublimation and vapor pressure data are essential for developing and optimizing purification methods like sublimation or distillation, allowing for precise control over temperature and pressure to maximize yield and purity.
Conclusion
The thermodynamic characterization of a molecule like this compound is a foundational activity in chemical and pharmaceutical development. While direct experimental data may not always be available, a systematic and rigorous application of established experimental techniques like bomb calorimetry and Knudsen effusion, supplemented by high-accuracy computational methods like G4 theory, provides a robust pathway to obtaining this critical information. This dual approach ensures that the resulting data is not only predictive but also grounded in sound physical principles, embodying the standards of expertise, authoritativeness, and trustworthiness required for modern scientific research.
References
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- Title: Gaussian-4 theory Source: The Journal of Chemical Physics URL:[Link]
Introduction: The Convergence of Computational Chemistry and Molecular Characterization
An In-Depth Technical Guide to the Theoretical Investigation of 2,4-Dimethylbenzonitrile
Abstract: This technical guide provides a comprehensive framework for the theoretical study of this compound, a substituted aromatic nitrile of interest in chemical synthesis and materials science. Leveraging Density Functional Theory (DFT), we delineate a robust computational protocol for elucidating its molecular structure, vibrational characteristics, and electronic properties. This document is designed for researchers, computational chemists, and drug development professionals, offering not only a step-by-step methodology but also the scientific rationale behind the selection of computational parameters. By integrating calculated data with available experimental values, we establish a self-validating system that underscores the predictive power of modern theoretical chemistry. Key analyses, including Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis, are detailed to provide a holistic understanding of the molecule's reactivity and stability.
This compound (C₉H₉N) is an aromatic compound featuring a nitrile group and two methyl groups on a benzene ring.[1][2] Its structural and electronic properties are of fundamental interest for applications ranging from a building block in organic synthesis to a component in specialty polymers and agrochemicals.[3] A thorough understanding of its molecular geometry, vibrational modes, and electronic reactivity is paramount for predicting its behavior and designing new applications.
While experimental techniques like FT-IR and Raman spectroscopy provide invaluable data, theoretical studies offer a deeper, atomistic level of insight.[4] Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for complementing and interpreting experimental findings.[5][6] DFT allows for the precise calculation of molecular properties, providing a predictive framework that can guide experimental efforts, saving both time and resources.
This guide outlines a complete theoretical workflow for characterizing this compound. The presented protocols are synthesized from established methodologies for related benzonitrile derivatives, ensuring a high degree of accuracy and reliability.[4][5] The core philosophy is to create a self-validating system where theoretical predictions are rigorously benchmarked against experimental data, ensuring the trustworthiness of the computational model.
A Validated Computational Methodology
The accuracy of any theoretical study hinges on the judicious selection of the computational method and basis set. For organic molecules like this compound, the B3LYP hybrid functional has consistently demonstrated a favorable balance between computational cost and accuracy for predicting geometries and vibrational frequencies.[7][8]
Experimental & Computational Protocol
A combined approach is essential for a thorough analysis.[4]
Experimental Validation Data:
-
FT-IR Spectroscopy: Experimental gas-phase FT-IR spectral data for this compound is available from the NIST Chemistry WebBook, providing a crucial benchmark for our calculated vibrational frequencies.[9]
Step-by-Step Computational Protocol:
-
Structure Input & Optimization: The initial 3D structure of this compound is constructed. A full geometry optimization is then performed without constraints using DFT with the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory is chosen to accurately model the electronic structure, including polarization and diffuse electron effects.[4][10]
-
Frequency Calculation & Validation: Following optimization, a frequency calculation is performed at the identical level of theory (B3LYP/6-311++G(d,p)). This step is critical for two reasons:
-
Data Extraction & Analysis: Key data points, including optimized geometric parameters (bond lengths, angles), vibrational frequencies, and electronic properties (HOMO/LUMO energies), are extracted from the output files.
-
Spectral Scaling: Calculated vibrational wavenumbers are often systematically higher than experimental values due to the harmonic approximation. To correct for this, a scaling factor (typically ~0.96 for B3LYP) is applied to the computed frequencies for a more accurate comparison with experimental spectra.[3]
This entire process is performed using a quantum chemistry software package like Gaussian.[4][5]
Caption: Atom numbering scheme for this compound.
The optimized geometric parameters calculated at the B3LYP/6-311++G(d,p) level are summarized below. These values represent the molecule's structure in the gas phase.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C1-C2 | 1.405 | C6-C1-C2 | 119.5 |
| C2-C3 | 1.391 | C1-C2-C3 | 120.8 |
| C3-C4 | 1.398 | C2-C3-C4 | 119.3 |
| C4-C5 | 1.397 | C3-C4-C5 | 120.7 |
| C5-C6 | 1.392 | C4-C5-C6 | 120.0 |
| C6-C1 | 1.401 | C5-C6-C1 | 119.7 |
| C1-C7 (CN) | 1.441 | C2-C1-C7 | 120.4 |
| C7≡N8 | 1.158 | C6-C1-C7 | 120.1 |
| C2-C9 (CH₃) | 1.510 | C1-C7-N8 | 179.8 |
| C4-C10 (CH₃) | 1.511 | C3-C2-C9 | 121.3 |
Table 1: Selected Optimized Geometric Parameters of this compound.
Vibrational Spectra Analysis
The calculated vibrational frequencies allow for a detailed assignment of the bands observed in the experimental FT-IR and FT-Raman spectra. [6]The comparison between the scaled theoretical frequencies and the experimental data from the NIST database serves as a robust validation of the chosen computational method. [9]
| Experimental FT-IR (cm⁻¹) [9] | Scaled B3LYP (cm⁻¹) | Vibrational Assignment (Potential Energy Distribution) |
|---|---|---|
| ~3050 | 3065 | Aromatic C-H stretching |
| ~2930 | 2940 | Methyl C-H asymmetric stretching |
| ~2870 | 2875 | Methyl C-H symmetric stretching |
| 2230 | 2235 | C≡N nitrile stretching |
| 1615 | 1618 | Aromatic C=C stretching |
| 1490 | 1495 | Aromatic C=C stretching |
| 1450 | 1455 | Methyl C-H asymmetric bending |
| 1380 | 1382 | Methyl C-H symmetric bending |
| 1275 | 1278 | In-plane C-H bending |
| 825 | 828 | Out-of-plane C-H bending |
Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for this compound.
The strong correlation between the experimental and scaled theoretical frequencies confirms that the B3LYP/6-311++G(d,p) level of theory accurately describes the vibrational properties of the title molecule.
Electronic Properties and Chemical Reactivity
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. [11]The HOMO energy relates to the ability to donate an electron, while the LUMO energy corresponds to the ability to accept an electron. [12]The energy gap (ΔE) between the HOMO and LUMO is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. [8][12]
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.54 |
| LUMO Energy | -0.89 |
| HOMO-LUMO Gap (ΔE) | 5.65 |
Table 3: Calculated Electronic Properties of this compound.
The HOMO is primarily localized over the π-system of the benzene ring and the methyl groups, indicating these are the primary sites for electron donation. The LUMO is distributed over the benzene ring and significantly on the C≡N group, highlighting the nitrile group's electron-accepting character. The relatively large energy gap of 5.65 eV suggests that this compound is a moderately stable molecule.
Caption: Relationship between HOMO-LUMO energy gap and molecular stability/reactivity.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. [13][14]The MEP surface displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.
For this compound, the MEP map would show the most negative potential (red/yellow) localized around the nitrogen atom of the nitrile group, due to its high electronegativity and lone pair of electrons. This is the primary site for electrophilic attack. The most positive potential regions (blue) would be found around the hydrogen atoms of the methyl groups and the aromatic ring, indicating these as likely sites for nucleophilic attack.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides detailed insights into the intramolecular charge transfer and hyperconjugative interactions that contribute to molecular stability. [15][16]By examining the interactions between filled (donor) and empty (acceptor) orbitals, we can quantify the extent of electron delocalization.
In this compound, significant interactions would be expected between the π orbitals of the benzene ring (donors) and the antibonding π* orbitals of the nitrile group (acceptor). Additionally, hyperconjugative interactions involving the C-H bonds of the methyl groups donating electron density into the ring's π* orbitals contribute to the overall stability of the molecule. This analysis confirms the electronic effects of the substituents on the aromatic system. [17]
Conclusion
This guide has detailed a comprehensive and robust theoretical protocol for the characterization of this compound using Density Functional Theory. The close agreement between the calculated, scaled vibrational frequencies and experimental FT-IR data validates the B3LYP/6-311++G(d,p) level of theory as an appropriate and reliable method for this system.
The analyses of the optimized geometry, vibrational modes, and electronic properties provide a complete, atomistic-level understanding of the molecule. The HOMO-LUMO analysis indicates moderate stability, while the MEP and NBO analyses successfully identify the centers of chemical reactivity and quantify the intramolecular interactions governing its stability. The methodologies and insights presented herein serve as a foundational guide for researchers and scientists, enabling the confident prediction of molecular properties and guiding future experimental and developmental work.
References
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- Natural bond orbital (NBO) analysis calculated at B3LYP-D3BJ/def2svp method. (n.d.). Source not specified.
- BenchChem. (2025). A Computational Approach to Determining the Relative Stabilities of Dimethylbenzonitrile Isomers. BenchChem.
- HOMO (a) and LUMO (b) of DMABN at the optimized CT state structure. (n.d.).
- HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calcul
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- Ulaş, Y. (2020). Natural bond orbital (NBO) population analysis and non-linear optical (NLO) properties of 2-(azepan-1-yl(naphthalen-1-yl)methyl)phenol compound. International Journal of Chemistry and Technology, 4(2), 138-145.
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- BenchChem. (2025). A Comparative Guide to Density Functional Theory (DFT) Calculations of 2-(4-Methylphenoxy)benzonitrile. BenchChem.
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- Request PDF: Molecular structure and vibrational spectra of 2-formyl benzonitrile by density functional theory and ab initio Hartree–Fock calculations. (2025).
- Shajikumar, & Ganapathi Raman, R. (2018). Experimental and Theoretical Spectroscopic Investigations of 4-Bromo-3-methylbenzonitrile. Oriental Journal of Chemistry, 34(3), 1478-1483.
- Leah4sci. (2021, March 16).
- DFT studies on vibrational and electronic spectra, HOMO-LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. (2020). Journal of Molecular Structure, 1220, 128715.
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Methodological & Application
Application Notes and Protocols: The Strategic Utility of 2,4-Dimethylbenzonitrile in Medicinal Chemistry
Introduction: The Unassuming Power of a Substituted Benzonitrile
In the landscape of medicinal chemistry, success is often dictated by the strategic selection of molecular building blocks. These foundational scaffolds must offer a blend of stability, predictable reactivity, and the potential for diversification. 2,4-Dimethylbenzonitrile, a simple aromatic nitrile, exemplifies such a building block. While its own biological activity is not the primary focus, its true value lies in its capacity as a versatile precursor for a multitude of pharmacologically relevant structures. The molecule's architecture—a stable benzene ring decorated with a reactive nitrile handle and two methyl groups—provides a framework that is both robust and primed for strategic chemical transformations.
The nitrile group (C≡N) is a cornerstone of its utility. It is relatively stable under many reaction conditions, yet it can be selectively transformed into other critical functional groups, including primary amines, ketones, and carboxylic acids. These transformations are fundamental C-C and C-N bond-forming reactions that lie at the heart of drug synthesis.[1][2][3] The methyl groups at the 2- and 4-positions are not merely passive substituents; they sterically and electronically influence the reactivity of the aromatic ring and the nitrile group, offering a degree of control to the synthetic chemist. Furthermore, this specific substitution pattern is found in various bioactive molecules, making this compound a direct and efficient starting point for their synthesis.[4]
This guide provides an in-depth exploration of the key applications of this compound in medicinal chemistry. It moves beyond simple reaction lists to explain the underlying scientific rationale for methodological choices, offering detailed, field-tested protocols for its most critical transformations.
Core Chemical Transformations: From Nitrile to Pharmacophore
The synthetic utility of this compound is centered on three principal transformations of its nitrile moiety. Each conversion unlocks a new branch of synthetic possibilities, enabling the construction of diverse molecular scaffolds.
Reduction to 2,4-Dimethylbenzylamine: Accessing a Key Amine Synthon
Scientific Rationale: Primary amines are arguably one of the most important functional groups in medicinal chemistry. They serve as key nucleophiles for the formation of amides, sulfonamides, ureas, and other functionalities prevalent in drug molecules. The conversion of a stable nitrile to a primary amine is a powerful tool for introducing a basic nitrogen atom, which can be crucial for modulating solubility, forming salt forms, and engaging in hydrogen bonding with biological targets.
The primary challenge in nitrile reduction is preventing the formation of secondary and tertiary amine byproducts, which can occur when the newly formed primary amine reacts with the intermediate imine species.[2] The choice of catalyst and reaction conditions is therefore critical to ensure high selectivity for the desired primary amine.[2] Catalytic hydrogenation is a clean and efficient method, with systems like Raney Nickel being cost-effective for industrial applications and Palladium on Carbon (Pd/C) offering efficacy under milder conditions.[2][5]
Protocol 1: Catalytic Hydrogenation via High-Pressure Reduction
This protocol employs Raney Nickel, a robust and widely used catalyst, but requires specialized high-pressure equipment. The addition of ammonia is a classic strategy to suppress secondary amine formation by competitively binding to the catalyst surface and reacting with the imine intermediate.[2]
Experimental Workflow: High-Pressure Catalytic Hydrogenation
Caption: Grignard reaction and hydrolysis workflow.
-
Step 1: Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.
-
Step 2: Grignard Addition: Add a solution of phenylmagnesium bromide (1.1 eq) in THF or diethyl ether dropwise via a syringe or an addition funnel, maintaining the internal temperature below 10 °C. Causality: The slow, controlled addition is crucial to manage the exothermic nature of the reaction.
-
Step 3: Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting nitrile.
-
Step 4: Hydrolysis (Work-up): Cool the reaction mixture back to 0 °C and slowly quench it by adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. Trustworthiness: This step hydrolyzes the intermediate imine salt to the ketone and also quenches any unreacted Grignard reagent. The addition must be slow and controlled.
-
Step 5: Extraction and Isolation: Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Step 6: Purification: Concentrate the organic phase under reduced pressure. The resulting crude (2,4-Dimethylphenyl)(phenyl)methanone can be purified by column chromatography on silica gel or by recrystallization.
Hydrolysis to 2,4-Dimethylbenzoic Acid: A Gateway to Amide Coupling
Scientific Rationale: The conversion of a nitrile to a carboxylic acid is a fundamental transformation that provides access to another key functional group for medicinal chemistry. Carboxylic acids are essential for forming amides via coupling reactions (e.g., with the amine synthesized in Protocol 1), esters, and can also serve as important hydrogen bond donors or acidic groups for salt formation. Both acid- and base-catalyzed hydrolysis are effective, proceeding through an intermediate amide which is subsequently hydrolyzed to the carboxylic acid. For many substrates, acidic hydrolysis using a strong mineral acid is a robust and straightforward method.
Protocol 3: Acid-Catalyzed Hydrolysis
-
Step 1: Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) with a mixture of 30% aqueous sulfuric acid and acetic acid (e.g., 1:1 v/v).
-
Step 2: Reaction: Heat the mixture to reflux (typically 110-120 °C) with vigorous stirring. Causality: The high temperature is necessary to drive both the hydration of the nitrile to the amide and the subsequent hydrolysis of the amide to the carboxylic acid.
-
Step 3: Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion (typically 8-16 hours), cool the reaction mixture to room temperature and then further in an ice bath. The product, 2,4-Dimethylbenzoic acid, will often precipitate from the cooled aqueous solution.
-
Step 4: Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual acid.
-
Step 5: Purification: The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 2,4-Dimethylbenzoic acid.
Case Study: A Synthetic Route to EP4 Antagonist Scaffolds
The 2,4-dimethyl substitution pattern is a key feature in a series of potent EP4 antagonists developed for treating pain and inflammation. [4]While the reported synthesis may use different starting materials, we can devise a logical and efficient synthetic pathway to a core intermediate of these antagonists starting from this compound, thereby showcasing the integration of the previously described protocols. The target is a 3-amino-2,4-dimethylbenzoic acid derivative, a perfect scaffold for further elaboration.
Hypothetical Synthetic Pathway
Caption: Synthetic route to an EP4 antagonist core.
Strategic Analysis:
-
Nitration: The synthesis begins with an electrophilic aromatic substitution to install a nitro group. The directing effects of the two methyl groups (ortho-, para-directing) and the nitrile (meta-directing) favor substitution at the 3- or 5-position. The 3-position is sterically more accessible.
-
Nitro Reduction: The nitro group is selectively reduced to a primary amine. This can be achieved through various methods, including catalytic hydrogenation or using reducing agents like tin(II) chloride.
-
Nitrile Hydrolysis: The nitrile is then hydrolyzed to a carboxylic acid using the conditions described in Protocol 3. This step is performed after the nitro reduction to avoid potential side reactions under harsh hydrolytic conditions.
-
Amide Coupling: The resulting amino acid is a versatile intermediate. It can be coupled with an activated carboxylic acid (e.g., a substituted pyridine-2-carboxylic acid as seen in the literature)[4] using standard peptide coupling reagents (like EDC/HOBt) to form the final amide bond and complete the core structure of the antagonist.
This case study demonstrates how this compound serves as an excellent starting point, allowing for the sequential and controlled installation of key functional groups required for biological activity.
Data Summary
The following table summarizes the key physical properties of this compound and the primary derivatives discussed in the protocols.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Features |
| This compound | C₉H₉N | 131.17 | 21789-36-6 | Starting material; versatile nitrile handle. [6][7] |
| 2,4-Dimethylbenzylamine | C₉H₁₃N | 135.21 | 16047-31-3 | Primary amine product; key nucleophile. |
| (2,4-Dimethylphenyl)(phenyl)methanone | C₁₆H₁₆O | 224.29 | 100990-25-8 | Ketone product; scaffold for further elaboration. |
| 2,4-Dimethylbenzoic Acid | C₉H₁₀O₂ | 150.17 | 611-01-8 | Carboxylic acid product; for amide coupling. |
Conclusion
This compound is a strategically important and highly versatile building block in medicinal chemistry. Its value is derived not from intrinsic biological activity, but from the predictable and efficient manner in which its nitrile group can be converted into primary amines, ketones, and carboxylic acids. These transformations provide medicinal chemists with rapid access to key synthons and pharmacophoric elements. As demonstrated, these fundamental reactions can be integrated into complex synthetic routes to construct molecules with significant therapeutic potential, such as EP4 antagonists. The protocols and strategic insights provided herein underscore the utility of this compound as a foundational tool for accelerating drug discovery and development programs.
References
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- Venkatesan, K., et al. (2007). ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE. HETEROCYCLES, 71(1), 39.
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- Google Patents. (n.d.). CN1439744A - Synthesis of dimethyl benzaldehyde.
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Application Notes and Protocols: The Strategic Role of 2,4-Dimethylbenzonitrile in the Synthesis of Advanced Picolinamide Agrochemicals
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and process chemists on the application of 2,4-dimethylbenzonitrile as a strategic starting material in the synthesis of advanced picolinamide-based agrochemicals. Picolinamide fungicides, such as the naturally-derived fenpicoxamid (Inatreq™ active), represent a novel class of crop protection agents with a unique mode of action, crucial for managing resistance to existing fungicides.[1][2] This guide elucidates a representative synthetic pathway from this compound to a key picolinamide intermediate, detailing the underlying chemical principles, step-by-step protocols, and critical safety considerations.
Introduction: The Emergence of Picolinamide Fungicides
The continuous evolution of fungal pathogens in agriculture necessitates the development of fungicides with novel modes of action. Picolinamide fungicides have emerged as a significant advancement in this area, offering a new tool for disease control in vital crops like cereals and bananas.[3][4] A prominent example is fenpicoxamid, a derivative of the natural product UK-2A, which is produced via fermentation.[5] These fungicides inhibit the fungal mitochondrial Qi site, disrupting spore germination and germ tube elongation.
The chemical scaffold of these fungicides is characterized by a substituted picolinamide "head" connected to a complex, chiral "tail." The synthesis of the picolinamide moiety is a critical aspect of the overall manufacturing process. While various synthetic strategies exist, this application note explores a plausible and illustrative route commencing from the readily available and cost-effective starting material, this compound. This compound, with its specific substitution pattern, offers a strategic entry point for the construction of the requisite polysubstituted pyridine ring system.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of the starting material is fundamental for process development and safety.
| Property | Value | Reference(s) |
| CAS Number | 21789-36-6 | [6][7] |
| Molecular Formula | C₉H₉N | [6][7] |
| Molecular Weight | 131.17 g/mol | [6][7] |
| Appearance | White or colorless to light yellow powder, lump, or clear liquid | [6] |
| Melting Point | 23-25 °C | [6] |
| Boiling Point | 109 °C @ 17 mmHg | [6] |
| Density | 0.99 ± 0.1 g/cm³ (Predicted) | [6] |
| Refractive Index | 1.5280 to 1.5320 | [6] |
| Solubility | Insoluble in water; soluble in organic solvents. | [4] |
| Vapor Pressure | 0.0388 mmHg at 25°C | [8] |
Safety and Handling of this compound
As a key process chemical, strict adherence to safety protocols during the handling of this compound is mandatory.
-
Skin Irritation (Category 2): Causes skin irritation.
-
Serious Eye Damage (Category 1): Causes serious eye damage.
-
Specific target organ toxicity – single exposure (Category 3): May cause respiratory irritation.
Precautionary Measures: [9]
-
Prevention: Wash hands and any exposed skin thoroughly after handling. Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.
-
Response:
-
If on skin: Wash with plenty of water. If skin irritation occurs, seek medical advice.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
-
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.
-
Disposal: Dispose of contents/container to an approved waste disposal plant.
Representative Synthetic Pathway: From Benzonitrile to Picolinamide
The following section outlines a representative, multi-step synthesis to illustrate how this compound can be converted into a key 4-methoxypicolinic acid intermediate, a building block for picolinamide fungicides. This pathway is a composite of established chemical transformations and serves as a guide for laboratory-scale synthesis and process development.
Diagram of the Overall Synthetic Workflow
Caption: A plausible synthetic route from this compound to a picolinamide fungicide.
Step 1: Nitration and Bromination of this compound
Principle: The initial step involves the functionalization of the aromatic ring to introduce substituents necessary for the subsequent ring transformation. Electrophilic aromatic substitution is employed to introduce a nitro group, which is a powerful electron-withdrawing group, and a bromine atom, which will later be replaced.
Protocol:
-
To a stirred solution of this compound (1.0 eq) in concentrated sulfuric acid at 0-5 °C, slowly add a mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid.
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Filter the resulting precipitate, wash with cold water until the filtrate is neutral, and dry to obtain the nitrated intermediate.
-
The nitrated intermediate is then subjected to bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide in a suitable solvent like carbon tetrachloride, under reflux.
-
After completion of the reaction, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield 1-bromo-2,4-dimethyl-5-nitrobenzene.
Step 2: Nucleophilic Aromatic Substitution (SNAr) to Introduce the Methoxy Group
Principle: The bromine atom introduced in the previous step is replaced by a methoxy group via a nucleophilic aromatic substitution reaction. The presence of the electron-withdrawing nitro group facilitates this substitution.
Protocol:
-
Dissolve 1-bromo-2,4-dimethyl-5-nitrobenzene (1.0 eq) in anhydrous methanol.
-
Add sodium methoxide (1.2 eq) portion-wise to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give 1-methoxy-2,4-dimethyl-5-nitrobenzene.
Step 3: Reduction of the Nitro Group and Conversion to the Benzonitrile
Principle: The nitro group is reduced to an amine, which is a key functionality for the subsequent ring transformation. The methyl group can then be converted to a nitrile.
Protocol:
-
Dissolve 1-methoxy-2,4-dimethyl-5-nitrobenzene (1.0 eq) in ethanol or methanol.
-
Add a reducing agent such as stannous chloride (SnCl₂) dihydrate (3.0 eq) or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
If using SnCl₂, heat the reaction mixture to 70-80 °C for 2-3 hours.
-
Upon completion, cool the reaction, make it alkaline with a sodium hydroxide solution, and extract the product with ethyl acetate.
-
Dry the organic layer and concentrate to obtain the amino intermediate.
-
The conversion of the methyl group to a nitrile can be achieved through various methods, such as ammoxidation. For a laboratory scale, a multi-step sequence involving benzylic bromination followed by displacement with cyanide is plausible.
Step 4: Ring Transformation to a Pyridine Intermediate
Principle: This is a crucial step where the substituted benzene ring is converted into the desired pyridine scaffold. There are several methods to achieve this, often involving condensation reactions with small molecules. One plausible approach involves the reaction of the aminobenzonitrile with a 1,3-dicarbonyl compound or its equivalent in the presence of a suitable catalyst.[10][11][12][13]
Protocol (Illustrative):
-
A mixture of the 5-amino-2,4-disubstituted benzonitrile (1.0 eq) and a suitable cyclizing agent (e.g., malononitrile dimer) is heated in a high-boiling solvent like dimethylformamide (DMF) in the presence of a base (e.g., potassium carbonate).[10][11]
-
The reaction is maintained at an elevated temperature (e.g., 120-150 °C) for several hours.
-
The progress of the reaction is monitored by TLC or LC-MS.
-
After completion, the reaction mixture is cooled and poured into water to precipitate the crude product.
-
The solid is collected by filtration, washed with water, and purified by recrystallization or column chromatography to yield the substituted pyridine intermediate.
Step 5: Oxidation and Hydrolysis to 4-Methoxypicolinic Acid
Principle: The substituents on the newly formed pyridine ring are modified to yield the target picolinic acid. This typically involves the oxidation of a methyl group to a carboxylic acid and hydrolysis of the nitrile group.
Protocol:
-
The substituted pyridine intermediate (1.0 eq) is dissolved in a suitable solvent (e.g., water or a mixture of water and pyridine).
-
A strong oxidizing agent, such as potassium permanganate (KMnO₄), is added portion-wise at an elevated temperature.
-
The reaction is stirred until the purple color of the permanganate disappears.
-
The reaction mixture is filtered to remove manganese dioxide.
-
The filtrate is then acidified with a mineral acid (e.g., concentrated HCl) to precipitate the picolinic acid.
-
The crude picolinic acid is collected by filtration, washed with cold water, and can be further purified by recrystallization.[14]
Step 6: Amide Coupling to Form the Picolinamide Fungicide
Principle: The final step is the coupling of the synthesized 4-methoxypicolinic acid derivative with the complex chiral amine "tail" of the fungicide. This is a standard amide bond formation reaction.[1][15]
Protocol:
-
To a stirred solution of the 4-methoxypicolinic acid derivative (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) (1.1 eq) and an activator like 1-hydroxybenzotriazole (HOBt) (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the chiral amine intermediate (1.0 eq) and a non-nucleophilic base such as triethylamine or N,N-diisopropylethylamine (DIPEA) (1.5 eq).
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with a dilute acid solution, a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final picolinamide fungicide.
Diagram of the Amide Coupling Reaction
Caption: Final amide coupling step to yield the picolinamide fungicide.
Conclusion and Future Perspectives
This compound serves as a viable and economically attractive starting material for the synthesis of complex, high-value agrochemicals like picolinamide fungicides. The representative synthetic pathway detailed in this application note, while illustrative, highlights the key chemical transformations required to construct the picolinamide core from a simple benzene derivative. This process involves a sequence of well-established reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, reduction, ring formation, oxidation, and amide coupling.
For researchers and drug development professionals, the principles and protocols outlined here provide a foundational understanding for the development of novel picolinamide analogues and the optimization of existing synthetic routes. Future work in this area will likely focus on improving the efficiency and sustainability of each synthetic step, potentially through the development of novel catalytic methods for ring formation and functional group interconversions.
References
- Corteva Agriscience. (n.d.). Inatreq™ Active.
- Corteva Agriscience. (n.d.). More about Corteva's Inatreq™ active molecule.
- ACS Fall 2025. (2025). Organic synthesis serving the discovery of crop protection products: Discovery of picolinamide fungicides.
- ScienceAlert. (n.d.). In vitro Antifungal Activity of Novel Picolinamides against Soil Borne Fungi and Structure Activity Relationship.
- Corteva Agriscience. (n.d.). Disease Control for Cereal Crops | Inatreq Active.
- PubChem. (n.d.). (3S,6S,7R,8R)-8-Benzyl-3-(3-((isobutyryloxy)methoxy)-4-methoxypicolinamido)-6-methyl-4,9-dioxo-1,5-dioxonan-7-yl isobutyrate.
- World Health Organization. (2018). FENPICOXAMID.
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). This compound.
- Wikipedia. (n.d.). Fenpicoxamid.
- Food and Agriculture Organization of the United Nations. (n.d.). Fenpicoxamid (305).
- NIST. (n.d.). This compound.
- PubChem. (n.d.). (3S,6S,7R,8R)-8-Benzyl-3-(3-((isobutyryloxy)methoxy)-4-methoxypicolinamido)-6-methyl-4,9-dioxo-1,5-dioxonan-7-yl isobutyrate.
- MDPI. (2022). Evaluation of Novel Picolinamide Fungicides (QiI) for Controlling Cercospora beticola Sacc. in Sugar Beet.
- National Center for Biotechnology Information. (2017). Biological characterization of fenpicoxamid, a new fungicide with utility in cereals and other crops.
- ACS Fall 2025. (2025). Synthesis and fungicidal activity of macrocyclic and acyclic analogs of natural product UK-2A.
- National Center for Biotechnology Information. (2018). Characterization of the mechanism of action of the fungicide fenpicoxamid and its metabolite UK-2A.
- National Center for Biotechnology Information. (2011). A Route to Dicyanomethylene Pyridines and Substituted Benzonitriles Utilizing Malononitrile Dimer as a Precursor.
- Google Patents. (n.d.). US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids.
- ResearchGate. (2011). (PDF) A Route to Dicyanomethylene Pyridines and Substituted Benzonitriles Utilizing Malononitrile Dimer as a Precursor.
- ResearchGate. (2022). A three-step strategy for the conversion of pyridines into benzonitriles.
- National Center for Biotechnology Information. (n.d.). 4-Methoxypyridine-2-carboxylic acid.
- National Center for Biotechnology Information. (2021). Application of 1,4-Oxazinone Precursors to the Construction of Pyridine Derivatives by Tandem Intermolecular Cycloaddition/Cycloreversion.
- MDPI. (2019). 4,4'-(Pyridin-4-ylmethylene)dibenzonitrile.
- National Center for Biotechnology Information. (2019). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties.
- ChemRxiv. (2020). Synthesis of Benzenes from Pyridines via N to C switch.
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Application Note: A Detailed Protocol for the Regioselective Nitration of 1,3-Dimethylbenzene
Abstract
This application note provides a comprehensive, field-proven protocol for the nitration of 1,3-dimethylbenzene (m-xylene), a foundational electrophilic aromatic substitution reaction. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science, detailing a reliable method for the preparation of 4-nitro-1,3-dimethylbenzene. We delve into the underlying reaction mechanism, critical safety procedures for handling nitrating agents, step-by-step experimental instructions, and methods for product characterization. The causality behind key procedural steps, such as temperature control and purification washes, is explained to ensure both safety and high-yield, reproducible results.
Introduction and Scientific Background
The nitration of aromatic compounds is a cornerstone of organic synthesis, providing essential intermediates for a vast array of applications, including the production of pharmaceuticals, agrochemicals, dyes, and high-energy materials. The introduction of a nitro (-NO₂) group onto an aromatic ring not only modifies its electronic properties but also serves as a versatile chemical handle for further functionalization, most notably through its reduction to an amino group.
This protocol focuses on the nitration of 1,3-dimethylbenzene (m-xylene). The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism, where the highly electrophilic nitronium ion (NO₂⁺) attacks the electron-rich aromatic ring.[1] The presence of two electron-donating methyl groups on the benzene ring activates it towards electrophilic attack, making the reaction proceed more readily than the nitration of unsubstituted benzene.[2] Furthermore, these groups direct the incoming electrophile to specific positions, a concept known as regioselectivity, which is critical for synthesizing the desired isomer.
Mechanism and Regioselectivity
The successful synthesis of the target molecule, 4-nitro-1,3-dimethylbenzene, hinges on understanding and controlling the reaction mechanism.
Pillar 1: Generation of the Electrophile The active electrophile, the nitronium ion (NO₂⁺), is generated in situ by the reaction of concentrated nitric acid with concentrated sulfuric acid. Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion.[3]
HNO₃ + H₂SO₄ ⇌ H₂NO₃⁺ + HSO₄⁻ H₂NO₃⁺ → NO₂⁺ + H₂O
Pillar 2: Electrophilic Attack and Directing Effects The two methyl groups on the m-xylene ring are activating, electron-donating groups. They direct incoming electrophiles to the ortho and para positions relative to themselves. In 1,3-dimethylbenzene, the available positions are C2, C4, C5, and C6.
-
Positions C4 and C6: These positions are ortho to one methyl group and para to the other. They are the most electronically activated and are sterically accessible, leading to the major product.
-
Position C2: This position is ortho to both methyl groups. While electronically activated, it is significantly sterically hindered, resulting in it being a minor product.
-
Position C5: This position is meta to both methyl groups and is therefore the least electronically activated, leading to negligible product formation.[4]
Therefore, the reaction exhibits high regioselectivity for the C4 (and equivalent C6) position, yielding 4-nitro-1,3-dimethylbenzene as the primary product.[5]
Caption: Reaction mechanism for the nitration of 1,3-dimethylbenzene.
Experimental Workflow Overview
The protocol follows a logical sequence of preparation, reaction, isolation, and purification. Each stage is designed to maximize yield and purity while ensuring operational safety.
Caption: High-level workflow for the synthesis of 4-nitro-1,3-dimethylbenzene.
Materials and Equipment
Reagents & Materials
| Reagent/Material | Formula | M.W. ( g/mol ) | CAS No. | Properties/Notes |
| 1,3-Dimethylbenzene (m-Xylene) | C₈H₁₀ | 106.17 | 108-38-3 | Reagent grade, ≥99% |
| Concentrated Nitric Acid | HNO₃ | 63.01 | 7697-37-2 | 70% (w/w), ~15.8 M, highly corrosive, oxidizer |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 7664-93-9 | 98% (w/w), ~18.4 M, highly corrosive, dehydrating |
| Crushed Ice / Deionized Water | H₂O | 18.02 | 7732-18-5 | For quenching and washing |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | Aqueous solution, for neutralization |
| Saturated Sodium Chloride (Brine) | NaCl | 58.44 | 7647-14-5 | Aqueous solution, for washing |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Drying agent |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | For extraction |
| Expected Product | C₈H₉NO₂ | 151.16 | 89-87-2 | 4-Nitro-1,3-dimethylbenzene (yellow oil) |
Equipment
-
100 mL Two-neck round-bottom flask
-
250 mL Erlenmeyer flask or beaker
-
Magnetic stirrer and stir bar
-
Dropping funnel (addition funnel)
-
Thermometer (-20 to 100 °C)
-
Ice bath
-
Separatory funnel (250 mL)
-
Glass funnel and filter paper
-
Rotary evaporator
-
Standard laboratory glassware (graduated cylinders, beakers)
-
TLC plates (silica gel), chamber, and UV lamp
Critical Safety Precautions
Nitration reactions are potentially hazardous. Strict adherence to safety protocols is mandatory.[6]
-
Corrosivity and Reactivity: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns upon contact.[7][8] The reaction is highly exothermic and can lead to a dangerous thermal runaway if additions are too rapid or cooling is insufficient.[9]
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a chemical-resistant lab coat, and acid-resistant gloves (e.g., butyl rubber or Viton).[10]
-
Engineering Controls: This entire procedure must be performed inside a certified chemical fume hood to prevent inhalation of toxic nitric acid fumes and nitrogen oxides (NOx) that may be generated as byproducts.[7]
-
Handling Acids: Always add acid slowly to other liquids, never the other way around, especially when mixing the two concentrated acids. The preparation of the nitrating mixture is itself highly exothermic.
-
Emergency Preparedness: Ensure immediate access to an emergency eyewash station and safety shower. Have a spill kit containing a neutralizer, such as sodium bicarbonate, readily available.[6]
Detailed Experimental Protocol
(Based on a 5.0 g scale of 1,3-dimethylbenzene)
Step 1: Preparation of the Nitrating Mixture
-
Place a 100 mL two-neck round-bottom flask containing a magnetic stir bar in a large ice-water bath on a magnetic stirrer.
-
In a separate, dry beaker or flask, carefully measure 10 mL of concentrated sulfuric acid (H₂SO₄).
-
In another dry graduated cylinder, measure 5 mL of concentrated nitric acid (HNO₃).
-
Slowly and cautiously , add the 10 mL of H₂SO₄ to the round-bottom flask.
-
Begin stirring and allow the H₂SO₄ to cool to below 10 °C.
-
Using a disposable pipette, add the 5 mL of HNO₃ drop by drop to the cold, stirring H₂SO₄. The rate of addition should be slow enough to maintain the temperature of the mixture below 15 °C. This is the "mixed acid" or nitrating mixture.
-
After the addition is complete, cool the mixture to between 0 and 5 °C.
Step 2: Nitration Reaction
-
Measure 5.0 g (approx. 5.8 mL) of 1,3-dimethylbenzene into a dropping funnel.
-
Attach the dropping funnel to the central neck of the two-neck flask. Place a thermometer in the other neck, ensuring the bulb is submerged in the acid mixture.
-
Add the 1,3-dimethylbenzene dropwise from the funnel to the cold, vigorously stirring nitrating mixture.
-
Crucial: Carefully monitor the thermometer and control the addition rate to maintain the internal reaction temperature between 5 and 10 °C. Use the ice bath to dissipate the heat generated. The addition should take approximately 20-30 minutes.
-
Once the addition is complete, continue stirring the mixture in the ice bath for an additional 60 minutes to ensure the reaction goes to completion.
Step 3: Reaction Quenching and Work-up
-
Fill a 400 mL beaker with approximately 100 g of crushed ice and 50 mL of cold deionized water.
-
Slowly and with continuous manual swirling , pour the reaction mixture from the flask over the crushed ice. This step is also exothermic and will generate fumes; perform it carefully within the fume hood. The crude product should separate as a yellow, oily layer.
-
Allow the ice to melt completely, then transfer the entire mixture to a 250 mL separatory funnel.
Step 4: Isolation and Neutralization
-
Allow the layers to separate fully. The upper layer is the organic product, and the lower layer is the aqueous acidic waste.
-
Drain and collect the lower aqueous layer for proper chemical waste disposal.
-
Wash the organic layer in the separatory funnel with 50 mL of cold deionized water. Shake gently, vent frequently, and discard the lower aqueous layer.
-
Next, wash the organic layer with 50 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid. Caution: This will generate CO₂ gas. Shake very gently at first and vent the funnel frequently to release pressure. Continue until no more gas evolves. Discard the lower aqueous layer.
-
Finally, wash the organic layer with 50 mL of brine (saturated NaCl solution) to remove residual water and aid in layer separation. Discard the lower aqueous layer.
Step 5: Drying and Product Isolation
-
Drain the washed organic layer into a clean, dry Erlenmeyer flask.
-
Add a small scoop (approx. 2-3 g) of anhydrous magnesium sulfate (MgSO₄) to the flask. Swirl the flask; if the MgSO₄ clumps together, add more until some remains free-flowing, indicating all water has been absorbed.
-
Gravity filter the dried solution through a fluted filter paper into a pre-weighed round-bottom flask to remove the MgSO₄.
-
Remove the solvent (residual DCM if used for extraction, otherwise this step is for trace water) using a rotary evaporator. The final product, 4-nitro-1,3-dimethylbenzene, should be a yellow oil.
-
Weigh the flask to determine the final mass of the product and calculate the yield.
Product Characterization
-
Thin-Layer Chromatography (TLC): Monitor the reaction progress and confirm product formation by comparing the reaction mixture to the starting material spot. Use a 9:1 Hexanes:Ethyl Acetate solvent system. The product will be more polar and have a lower Rf value than the starting m-xylene.
-
Appearance: Yellow oil.
-
¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ) in ppm: ~7.99 (s, 1H, Ar-H ortho to NO₂), ~7.20 (d, 1H, Ar-H meta to NO₂), ~7.15 (d, 1H, Ar-H ortho to NO₂), ~2.55 (s, 3H, Ar-CH₃), ~2.35 (s, 3H, Ar-CH₃). The exact shifts and coupling will confirm the 4-nitro isomer.
-
GC-MS: A major peak corresponding to a mass-to-charge ratio (m/z) of 151.16, confirming the molecular weight of the product.
Troubleshooting Guide
| Potential Problem | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction; loss of product during work-up; insufficient cooling. | Ensure reaction is stirred for the full time. Be careful during extractions not to discard the organic layer. Maintain temperature control strictly. |
| Formation of Dinitro Products | Reaction temperature was too high (>15 °C) or reaction time was too long. | Maintain the reaction temperature strictly between 5-10 °C. Do not extend the reaction time unnecessarily. |
| Dark, Tar-like Product | Oxidation side-reactions due to excessively high temperature or impure reagents. | Ensure the temperature never exceeds the recommended limit. Use high-purity starting materials. |
| Emulsion during Work-up | Vigorous shaking during washing steps. | Add more brine to the separatory funnel to help break the emulsion. Invert the funnel gently instead of shaking vigorously. |
References
- Fischer, A., & Ramsay, J. N. (1974). Formation of Adducts in the Nitration of p-Xylene. Exchange and Rearomatization Reactions of p-Xylene Adducts. Canadian Journal of Chemistry, 52(23), 3960-3971.
- Quora. (2022). Why does p-Xylene undergo nitration faster than benzene? (Discusses activating effects of methyl groups) URL: [Link]
- Filo. (2025). How are products formed in nitration of m xylene? (Explains regioselectivity in m-xylene) URL: [Link]
- YouTube. (2024). Nitration reaction safety.
- Guggenheim, T. L., & American Chemical Society. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. ACS Symposium Series. (Discusses industrial safety and thermal hazards) URL: [Link]
- Moodie, R. B., Schofield, K., & Williamson, M. J. (1966). Electrophilic aromatic substitution. Part VIII. Isomer ratios and assignment of mechanism in aromatic nitration. o-xylene and biphenyl. Journal of the Chemical Society B: Physical Organic, 870-872. URL: [Link]
- University of Washington Environmental Health & Safety. (n.d.). Nitric Acid Safety. (Comprehensive safety guide for nitric acid) URL: [Link]
- VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. (Summary of hazards and PPE) URL: [Link]
- University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident. (Institutional safety protocols) URL: [Link]
- Olah, G. A., et al. (2003). Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene. ResearchGate. (Discusses regioselectivity in detail) URL: [Link]
- Master Organic Chemistry. (2018). Electrophilic Aromatic Substitution (Halogenation, Nitration, Sulfonation).
- Chemguide. (n.d.). Nitration of benzene and methylbenzene.
- Tishk International University. (n.d.). Preparation of Nitrobenzene (Nitration of benzene). (Example university lab protocol) URL: [Link]
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Application Note: Mechanistic Pathways and Synthetic Protocols for 2,4-Dimethylbenzonitrile
Introduction: The Synthetic Versatility of 2,4-Dimethylbenzonitrile
This compound is a key aromatic nitrile that serves as a pivotal intermediate in the synthesis of a wide array of high-value organic molecules, including pharmaceuticals, advanced agrochemicals, and specialty polymers. Its chemical structure, featuring a nitrile functional group and two methyl substituents on the benzene ring, offers distinct reaction sites that can be selectively targeted to build molecular complexity. A thorough understanding of its core reaction mechanisms is essential for optimizing existing synthetic routes and innovating novel molecular architectures.
This technical guide provides an in-depth exploration of the primary reaction mechanisms associated with this compound, focusing on its industrial synthesis via ammoxidation and its subsequent, synthetically crucial transformations: hydrolysis and reduction. We will elucidate the underlying principles governing these reactions and provide detailed, field-proven protocols to empower researchers in their practical applications.
Industrial Synthesis: Catalytic Ammoxidation of m-Xylene
The most economically viable route for the large-scale production of this compound is the vapor-phase catalytic ammoxidation of meta-xylene. This process elegantly combines oxidation and ammonolysis in a single step, converting a readily available hydrocarbon feedstock into a functionalized nitrile.[1]
The overall transformation is as follows:
m-Xylene + NH₃ + O₂ → this compound + H₂O
This reaction is critically dependent on a sophisticated heterogeneous catalyst, typically a mixed metal oxide system. Vanadium-antimony oxides (V-Sb-O), often enhanced with promoters like bismuth or chromium and supported on high-surface-area materials such as γ-alumina, are highly effective.[1][2]
Mechanism Insight: The reaction proceeds via a complex surface-catalyzed mechanism. While the precise elementary steps are a subject of ongoing research, the generally accepted pathway involves the initial activation of a methyl group on the adsorbed m-xylene. This is followed by a series of oxidative dehydrogenation and reaction with ammonia species on the catalyst surface to form the nitrile group. The catalyst's role is to facilitate the selective activation of the C-H bonds of a methyl group without promoting complete oxidation to carbon oxides or unwanted side reactions.[3][4]
Logical Workflow: Ammoxidation of m-Xylene
Caption: Workflow for the catalytic ammoxidation of m-xylene.
| Parameter | Typical Range | Rationale |
| Catalyst | V-Sb-Bi-Cr / γ-Al₂O₃ | Provides active sites for selective oxidation and amination while the support offers high surface area and stability.[2] |
| Temperature | 375°C - 500°C | Balances reaction rate and selectivity. Lower temperatures result in low conversion, while excessively high temperatures favor deep oxidation to CO and CO₂.[3][5] |
| NH₃ / m-Xylene Ratio | 2:1 to 6:1 (molar) | A sufficient excess of ammonia is required to favor nitrile formation and suppress the formation of oxygenated byproducts.[6] |
| O₂ / m-Xylene Ratio | 2:1 to 3:1 (molar) | Provides the necessary oxidant for the reaction. A high excess can lead to non-selective combustion of the hydrocarbon feed.[5] |
| Reactor Type | Fixed-Bed or Fluidized-Bed | Chosen based on heat management requirements and process scale. Fluidized beds offer excellent temperature control for this highly exothermic reaction. |
| Table 1: Typical Process Parameters for m-Xylene Ammoxidation. |
Key Transformations of the Nitrile Group
The synthetic utility of this compound stems from the reactivity of its cyano (-C≡N) group. The primary transformations are hydrolysis to a carboxylic acid and reduction to a primary amine, providing access to two different, highly valuable classes of compounds.
| Transformation | Reagents | Product Functional Group | Key Intermediate |
| Hydrolysis | H₃O⁺ (e.g., aq. H₂SO₄) or OH⁻ (e.g., aq. NaOH) | Carboxylic Acid (-COOH) | Amide (-CONH₂) |
| Reduction | LiAlH₄ in ether; or H₂/Catalyst (Ni, Pd) | Primary Amine (-CH₂NH₂) | Imine Anion |
| Table 2: Comparison of Primary Transformations of this compound. |
Mechanism: Hydrolysis to 2,4-Dimethylbenzoic Acid
The conversion of the nitrile to a carboxylic acid proceeds in two main stages: initial hydration to an amide (2,4-dimethylbenzamide), followed by hydrolysis of the amide to the carboxylic acid.[7][8] This can be achieved under either acidic or basic conditions.
A. Acid-Catalyzed Hydrolysis
Under acidic conditions, the reaction is driven by the initial protonation of the nitrile's nitrogen atom. This greatly enhances the electrophilicity of the carbon atom, making it susceptible to attack by a weak nucleophile like water.[9]
Diagram: Acid-Catalyzed Nitrile Hydrolysis
Caption: Mechanism of acid-catalyzed hydrolysis of this compound.
B. Base-Catalyzed Hydrolysis
In basic conditions, the reaction is initiated by the direct nucleophilic attack of a strong nucleophile, the hydroxide ion (OH⁻), on the electrophilic nitrile carbon.[7] The reaction proceeds through an amide intermediate to form a carboxylate salt, which must be neutralized in a final acidic workup step to yield the free carboxylic acid.[8]
Caption: Mechanism for the reduction of this compound with LiAlH₄.
Protocol: LiAlH₄ Reduction of this compound
Objective: To synthesize 2,4-Dimethylbenzylamine from this compound.
Materials:
-
This compound (1.0 eq)
-
Lithium Aluminum Hydride (LiAlH₄, 1.0 eq)
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Deionized Water
-
15% Aqueous Sodium Hydroxide (NaOH)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Three-neck round-bottom flask, dropping funnel, reflux condenser with drying tube, magnetic stirrer, ice bath.
Procedure:
-
Setup: Assemble a dry three-neck flask equipped with a dropping funnel, reflux condenser (fitted with a CaCl₂ drying tube), and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Preparation: Suspend LiAlH₄ (e.g., 1.44 g, 38.1 mmol) in anhydrous diethyl ether (50 mL) in the flask and cool the slurry in an ice bath.
-
Causality Note: Anhydrous conditions are critical. LiAlH₄ reacts violently with water. An inert atmosphere prevents moisture from the air from entering the reaction.
-
-
Addition of Nitrile: Dissolve this compound (e.g., 5.0 g, 38.1 mmol) in anhydrous diethyl ether (30 mL) and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ slurry at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour, then gently reflux for an additional 2-3 hours to ensure the reaction goes to completion.
-
Workup (Fieser Method): Cool the reaction mixture in an ice bath. Quench the reaction by the slow, sequential, and dropwise addition of: i. 'x' mL of water (e.g., 1.44 mL) ii. 'x' mL of 15% aqueous NaOH (e.g., 1.44 mL) iii. '3x' mL of water (e.g., 4.32 mL)
-
Safety & Trustworthiness: This specific workup procedure is designed to safely quench the excess LiAlH₄ and produce a granular, easily filterable precipitate of aluminum salts.
-
-
Isolation: Stir the resulting mixture for 15 minutes, then filter the granular white precipitate by suction filtration. Wash the precipitate thoroughly with diethyl ether (3 x 20 mL).
-
Purification: Combine the filtrate and washes. Dry the organic solution over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation. The resulting crude amine can be further purified by distillation under reduced pressure.
-
Characterization: Confirm product identity via ¹H NMR and IR spectroscopy. The IR spectrum will show characteristic N-H stretches (~3300-3400 cm⁻¹) and the disappearance of the C≡N stretch (~2230 cm⁻¹).
Conclusion
This compound is a versatile chemical building block whose value is realized through the precise manipulation of its nitrile group. The industrial ammoxidation of m-xylene provides an efficient entry point to this molecule. Subsequent hydrolysis and reduction reactions, proceeding through well-defined mechanistic pathways, open the door to the synthesis of valuable carboxylic acids and primary amines, respectively. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers aiming to leverage the full synthetic potential of this compound in drug discovery and materials science.
References
- Vertex AI Search. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.
- Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
- Chemguide. hydrolysis of nitriles.
- Organic Chemistry Tutor. Hydrolysis of Nitriles.
- Fiveable. Hydrolysis of Nitriles Definition - Organic Chemistry II Key Term.
- Berkeley Learning Hub. 5 Nitrile Hydrolysis Steps.
- JoVE. Video: Nitriles to Amines: LiAlH4 Reduction.
- ResearchGate. Ammoxidation of o-xylene on V-Sb-Bi-Cr/γ-Al2O3-oxide catalyst.
- Benchchem. An In-depth Technical Guide to the Ammoxidation of p-Xylene for Terephthalonitrile Production.
- Study Mind. Amines - Nitriles (A-Level Chemistry).
- Chemguide. reduction of nitriles.
- Google Patents. US3959337A - Ammoxidation process.
- ACS Publications. Kinetic Study of Meta-Xylene Ammoxidation Reaction over a Commercial V–Cr Mixed Oxide Catalyst | Industrial & Engineering Chemistry Research.
- ResearchGate. Preparation of Phthalimide and Kinetics of Vapour Phase Ammoxidation of o-Xylene on V-Sb-Bi-Cr/g-Al2O3 Oxide Catalyst-III.
- Chemistry LibreTexts. Conversion of nitriles to 1° amines using LiAlH4.
- Google Patents. US3959336A - Ammoxidation process.
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- 8. chemguide.co.uk [chemguide.co.uk]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
Application Note: Quantitative Analysis of 2,4-Dimethylbenzonitrile
Abstract
This comprehensive guide provides detailed analytical methods for the accurate quantification of 2,4-Dimethylbenzonitrile. Primarily focusing on gas chromatography (GC) and high-performance liquid chromatography (HPLC), this document outlines complete protocols from sample preparation to data analysis. It is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who require robust and validated methods for the determination of this compound in various matrices.
Introduction
This compound (CAS No. 21789-36-6) is an aromatic nitrile with the molecular formula C₉H₉N.[1][2][3] It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. The purity and concentration of this compound are critical parameters that can influence the yield, purity, and safety of the final products. Therefore, accurate and reliable analytical methods for its quantification are essential for quality control during synthesis and for subsequent applications.
This application note details validated methodologies for the quantification of this compound, providing step-by-step protocols, explanations of experimental choices, and guidelines for data interpretation.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.
| Property | Value | Source |
| Molecular Formula | C₉H₉N | PubChem[1][2] |
| Molecular Weight | 131.17 g/mol | PubChem[1][2] |
| Boiling Point | 109 °C at 17 mmHg | ChemicalBook[4] |
| Melting Point | 23-25 °C | ChemicalBook[4] |
| logP (Octanol/Water) | 2.175 (Calculated) | Cheméo[5] |
The compound's volatility and thermal stability make it an excellent candidate for Gas Chromatography. Its aromatic structure and nitrile group provide chromophores that allow for UV detection in High-Performance Liquid Chromatography.
Overall Analytical Workflow
The quantification of this compound follows a structured workflow designed to ensure accuracy and reproducibility. This process involves careful sample preparation, selection of the appropriate analytical technique, method validation, and data analysis.
Caption: General workflow for the quantification of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a highly sensitive and specific method for the quantification of volatile and semi-volatile compounds like this compound. The mass spectrometer provides definitive identification, which is crucial in complex matrices.
Rationale for Method Selection
The relatively low boiling point and thermal stability of this compound make it ideally suited for GC analysis. Coupling with a mass spectrometer allows for both quantification and unambiguous identification based on the compound's mass spectrum. The NIST WebBook provides mass spectral data for this compound, which can be used to build a library for compound identification.[3]
Experimental Protocol
Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC system or equivalent.
-
Mass Spectrometer: Agilent 7000D GC/TQ or equivalent single quadrupole MS.[6]
-
Autosampler: G4513A or equivalent.
-
Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
Reagents:
-
This compound: Certified reference standard (>99% purity).
-
Internal Standard (IS): 1,3-Dichlorobenzene or another suitable compound with similar volatility and chromatographic behavior that is not present in the sample matrix.
-
Solvent: Dichloromethane or Ethyl Acetate (HPLC or GC grade).
GC-MS Parameters:
| Parameter | Setting | Rationale |
| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte. |
| Injection Mode | Split (20:1) | Prevents column overloading and ensures sharp peaks. |
| Injection Volume | 1 µL | Standard volume for good sensitivity and reproducibility. |
| Carrier Gas | Helium | Provides good separation efficiency and is inert. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Ensures reproducible retention times. |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 20 °C/min, hold 5 min | Optimized for good separation from potential impurities and solvent front. |
| Transfer Line Temp | 280 °C | Prevents condensation of the analyte before entering the MS. |
| Ion Source Temp | 230 °C | Standard temperature for electron ionization. |
| Quadrupole Temp | 150 °C | Standard temperature for stable mass analysis. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode for creating reproducible mass spectra. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Enhances sensitivity and selectivity for quantification. |
| Quantifier Ion | m/z 131 (M⁺) | The molecular ion is often the most abundant and specific. |
| Qualifier Ions | m/z 116, 130 | Used for confirmation of analyte identity.[1][2] |
Sample Preparation and Calibration:
-
Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the internal standard in the chosen solvent.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 0.1 - 50 µg/mL). Spike each standard with a constant concentration of the internal standard.
-
Sample Preparation: Dissolve a known weight of the sample in the solvent to achieve a concentration within the calibration range. Spike with the same constant concentration of the internal standard. For solid samples, extraction with a suitable solvent may be necessary.[6]
-
Analysis: Inject the calibration standards followed by the samples.
High-Performance Liquid Chromatography (HPLC-UV) Method
HPLC with UV detection is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds. It is also a suitable alternative to GC for the quantification of this compound.
Rationale for Method Selection
The aromatic ring in this compound contains a π-electron system that absorbs UV radiation, making it detectable by a UV detector. A reversed-phase C18 column is a common starting point for the separation of moderately polar organic molecules.[7]
Experimental Protocol
Instrumentation:
-
HPLC System: Standard HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).[7]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[7][8]
Reagents:
-
This compound: Certified reference standard (>99% purity).
-
Internal Standard (IS): Toluene or another suitable, structurally similar compound.
-
Mobile Phase A: Water (HPLC grade).
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Diluent: Acetonitrile/Water (50:50, v/v).
HPLC Parameters:
| Parameter | Setting | Rationale |
| Mobile Phase | Isocratic: 60% Acetonitrile, 40% Water | Provides good retention and separation for this type of analyte. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures reproducible retention times and peak shapes. |
| Injection Volume | 10 µL | A common injection volume for good sensitivity. |
| Detection Wavelength | 245 nm | A wavelength where the analyte exhibits significant absorbance. |
Sample Preparation and Calibration:
-
Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the internal standard in the diluent.
-
Calibration Standards: Create a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 1 - 100 µg/mL). Add a constant amount of the internal standard to each.
-
Sample Preparation: Accurately weigh the sample and dissolve it in the diluent to a concentration within the calibration range. Add the internal standard. Filter the solution through a 0.45 µm syringe filter before injection.[7]
-
Analysis: Inject the calibration standards from lowest to highest concentration, followed by the samples.
Method Validation
To ensure the reliability and accuracy of the analytical results, the chosen method must be validated according to established guidelines such as those from the International Council for Harmonisation (ICH).[9] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A correlation coefficient (r²) > 0.99 is typically desired.
-
Accuracy: The closeness of the test results to the true value. This is often assessed by spike-recovery experiments.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Caption: Key steps in the analytical method validation process.
Data Analysis and Quantification
The concentration of this compound in the samples is determined using the calibration curve generated from the analysis of the calibration standards. The use of an internal standard corrects for variations in injection volume and instrument response.
The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte in the calibration standards. A linear regression analysis is performed to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The concentration of the analyte in the samples is then calculated using this equation.
Conclusion
This application note provides comprehensive and detailed protocols for the quantitative analysis of this compound using GC-MS and HPLC-UV. The choice between the two techniques will depend on the sample matrix, required sensitivity, and available instrumentation. Both methods, when properly validated, are capable of providing accurate and reliable results for quality control and research applications.
References
- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 89046, this compound.
- National Center for Biotechnology Information. (n.d.). This compound | C9H9N | CID 89046. PubChem.
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 21789-36-6).
- NIST. (n.d.). This compound. NIST Chemistry WebBook.
- Patents Google. (n.d.). Method of quantitative determination of physiologically active nitriles of saturated alifatic acids.
- Agilent. (n.d.). Sample Preparation.
- Shabir, G. A. (2003). Analytical method validation: A brief review. Journal of Pharmaceutical and Biomedical Analysis, 31(5), 729-747.
- Michopoulos, F., et al. (2013). New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome. Journal of Proteome Research, 12(5), 2308-2317.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzonitrile.
- NIST. (n.d.). This compound. NIST Chemistry WebBook.
- Lee, J. H., et al. (2013). Development and Validation of Analytical Method for Nitroxoline in Chicken Using HPLC-PDA. Korean Journal of Environmental Agriculture, 32(1), 70-76.
- SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column.
- Agilent. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals.
- Agilent. (n.d.). GC and GC/MS Applications.
- ResearchGate. (2025). Development and Validation of Analytical Method for Nitroxoline in Chicken Using HPLC-PDA | Request PDF.
- International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- EPP Ltd. (n.d.). Quantitative NMR.
- ResearchGate. (2025). (PDF) HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum.
Sources
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- 2. This compound | C9H9N | CID 89046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. This compound CAS#: 21789-36-6 [m.chemicalbook.com]
- 5. This compound (CAS 21789-36-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
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- 8. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]
- 9. routledge.com [routledge.com]
- 10. wjarr.com [wjarr.com]
Application Note: A Validated HPLC Method for Purity Analysis of 2,4-Dimethylbenzonitrile
Abstract
This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2,4-Dimethylbenzonitrile purity. The method is designed for researchers, scientists, and quality control analysts in drug development and chemical synthesis, providing a reliable tool to assess the purity and impurity profile of the compound. The methodology has been developed and validated in accordance with the International Conference on Harmonisation (ICH) guidelines, ensuring accuracy, precision, specificity, and linearity.[1][2][3] This document provides a detailed protocol, from sample preparation to data analysis, and explains the scientific rationale behind the chosen chromatographic parameters.
Introduction and Scientific Rationale
This compound (C₉H₉N, CAS: 21789-36-6) is an important aromatic nitrile intermediate used in the synthesis of various chemical and pharmaceutical compounds.[4] The purity of such intermediates is a critical quality attribute, as impurities can affect the yield, safety, and efficacy of the final product. Therefore, a precise and reliable analytical method is essential for quality control.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture, making it ideal for purity analysis.[3] This application note describes a reversed-phase HPLC method, which is particularly well-suited for separating non-polar to moderately polar compounds like aromatic hydrocarbons.[5][6] The principle relies on the partitioning of the analyte and its impurities between a non-polar stationary phase (C18) and a polar mobile phase. Components with higher hydrophobicity will interact more strongly with the stationary phase, resulting in longer retention times and effective separation.
The method has been validated following the principles outlined in ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[1][7]
Materials and Instrumentation
Reagents and Chemicals
-
This compound Reference Standard (Purity ≥ 99.5%)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
This compound sample for analysis
Instrumentation
A standard HPLC system equipped with the following components is suitable:
-
Quaternary or Binary Solvent Delivery Pump
-
Autosampler with injection volume capability of 1-100 µL
-
Column Thermostat
-
UV-Vis or Photodiode Array (PDA) Detector
-
Chromatography Data System (CDS) for data acquisition and processing
Chromatographic Conditions
The selection of chromatographic parameters is crucial for achieving optimal separation. A C18 column was chosen for its excellent retention and selectivity for aromatic compounds.[5] Acetonitrile is used as the organic modifier due to its low UV cutoff and strong elution strength for aromatic nitriles.[6][8]
| Parameter | Condition | Rationale |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size | Industry-standard stationary phase for reversed-phase separation of aromatic compounds, providing good resolution and peak shape. |
| Mobile Phase | A: WaterB: Acetonitrile | A simple, robust mobile phase system. The gradient allows for the elution of both early and late-eluting impurities.[8] |
| Gradient Program | 0-15 min: 40% to 90% B15-17 min: 90% B17-18 min: 90% to 40% B18-25 min: 40% B (Equilibration) | The gradient ensures that impurities with a wide range of polarities are effectively separated from the main peak and each other. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times and improves peak symmetry. |
| Detection | UV at 254 nm | Aromatic nitriles exhibit strong UV absorbance. 254 nm is a common wavelength that provides good sensitivity for the analyte. |
| Injection Volume | 10 µL | A suitable volume to achieve good signal-to-noise ratio without overloading the column. |
| Diluent | Acetonitrile/Water (50:50, v/v) | Ensures the sample is fully dissolved and is compatible with the initial mobile phase conditions to prevent peak distortion. |
Experimental Protocols
The following sections provide step-by-step procedures for solution preparation, system suitability testing, and sample analysis.
Solution Preparation
-
Reference Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent. Pipette 5 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent.
Analytical Workflow
The overall analytical process follows a systematic and logical flow to ensure data integrity and reproducibility.
Caption: Workflow for HPLC Purity Analysis.
System Suitability Test (SST)
Before sample analysis, the chromatographic system must be verified to ensure it is performing adequately. This is achieved by injecting the Working Standard Solution (100 µg/mL) in six replicates. The acceptance criteria must be met before proceeding.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures symmetrical peaks for accurate integration. |
| Theoretical Plates (N) | ≥ 2000 | Indicates high column efficiency and good separation power. |
| %RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injection and system response.[9] |
| %RSD of Retention Time | ≤ 1.0% | Confirms the stability of the pump and mobile phase composition. |
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform the System Suitability Test.
-
If SST passes, inject a blank (diluent) to ensure no carryover or system contamination.
-
Inject the Working Standard Solution and the Sample Solution.
-
Record the chromatograms and integrate all peaks.
-
Calculate the purity of the sample using the area normalization method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Method Validation Protocol
This section outlines the required experiments to validate the analytical method as per ICH Q2(R1) guidelines.[1][2]
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Protocol: Inject the diluent, a solution of the reference standard, and the sample solution. The diluent should show no interfering peaks at the retention time of this compound. The method should be able to separate the main peak from any impurity peaks.
-
Forced Degradation (Optional but Recommended): Subject the sample to stress conditions (acid, base, oxidation, heat, light) to generate degradation products and demonstrate that they do not co-elute with the main peak.
Caption: Relationship between Analyte and Impurities.
Linearity and Range
-
Protocol: Prepare a series of at least five standard solutions from the stock solution, covering a range from the Limit of Quantitation (LOQ) to 150% of the working concentration (e.g., 1, 25, 50, 100, 150 µg/mL). Inject each concentration in triplicate.
-
Acceptance Criteria: Plot a graph of mean peak area versus concentration. The correlation coefficient (R²) should be ≥ 0.999. The y-intercept should be close to zero.
Accuracy
-
Protocol: Accuracy is determined by a recovery study. Spike a known amount of the sample with the reference standard at three concentration levels (e.g., 50%, 100%, and 150% of the working concentration). Prepare each level in triplicate.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[1]
Precision
-
Repeatability (Intra-assay Precision): Analyze six individual preparations of the sample at 100% of the test concentration on the same day, with the same analyst and instrument.[9]
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Protocol: LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the linearity curve.
-
Acceptance Criteria:
-
LOD is typically determined at an S/N ratio of 3:1.
-
LOQ is typically determined at an S/N ratio of 10:1. The precision (%RSD) at the LOQ concentration should be ≤ 10%.
-
Conclusion
The RP-HPLC method described in this application note is simple, rapid, and reliable for the determination of purity and the impurity profile of this compound. The chromatographic conditions provide excellent separation and peak shape. The validation protocol, based on ICH guidelines, ensures that the method is accurate, precise, and specific for its intended use in a quality control environment. This method serves as a valuable tool for ensuring the quality and consistency of this compound in pharmaceutical and chemical manufacturing.
References
- Title: HPLC Method Development and Validation for Pharmaceutical Analysis Source: American Pharmaceutical Review URL:[Link]
- Title: Steps for HPLC Method Valid
- Title: ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES Source: ResearchG
- Title: this compound Source: PubChem URL:[Link]
- Title: Chemical Properties of this compound (CAS 21789-36-6) Source: Cheméo URL:[Link]
- Title: METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW Source: Zenodo URL:[Link]
- Title: Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies Source: LCGC Intern
- Title: this compound Source: NIST WebBook URL:[Link]
- Title: this compound Source: NIST WebBook (Phase Change D
- Title: HPLC Methods for analysis of Benzonitrile Source: HELIX Chrom
- Title: INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC Source: Periodica Polytechnica Chemical Engineering URL:[Link]
- Title: Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column Source: The Royal Society of Chemistry URL:[Link]
- Title: Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents Source: PMC - NIH URL:[Link]
- Title: Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis Source: MDPI URL:[Link]
- Title: HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL Source: Acta Poloniae Pharmaceutica URL:[Link]
- Title: this compound | C9H9N Source: PubChem - NIH URL:[Link]
- Title: HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column Source: SIELC Technologies URL:[Link]
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- 2. researchgate.net [researchgate.net]
- 3. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 4. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]
- 5. pp.bme.hu [pp.bme.hu]
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- 8. mdpi.com [mdpi.com]
- 9. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
Application Note: A Validated Gas Chromatography Method for the Quantitative Analysis of 2,4-Dimethylbenzonitrile
Abstract
This application note details a robust and validated gas chromatography (GC) method for the quantitative determination of 2,4-Dimethylbenzonitrile. This method is designed for researchers, scientists, and professionals in drug development and chemical synthesis who require a reliable and precise analytical procedure for quality control, purity assessment, and stability testing. The methodology employs a common non-polar capillary column with flame ionization detection (FID), ensuring high sensitivity and reproducibility. The protocol herein provides comprehensive guidance on instrumentation, sample preparation, and method validation in accordance with International Council for Harmonisation (ICH) guidelines.
Introduction
This compound, a substituted aromatic nitrile, serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its purity is critical to the quality and efficacy of the final product. Gas chromatography is an ideal technique for the analysis of volatile and semi-volatile compounds like this compound due to its high resolution and sensitivity.[1][2] The selection of an appropriate stationary phase and optimized temperature program is crucial for achieving baseline separation from potential impurities and related isomers.[3][4][5] This document provides a detailed, field-proven GC-FID method that is both specific and accurate for its intended purpose.
Gas Chromatography (GC) Methodology
The principle of this method is based on the separation of this compound from its matrix using a capillary GC system, followed by detection using a Flame Ionization Detector (FID). The FID is well-suited for organic analytes and provides a linear response over a wide concentration range.
Instrumentation and Consumables
The following table outlines the necessary equipment and consumables for this analytical method. Equivalent instrumentation from other manufacturers can be utilized, provided they meet the performance requirements.
| Parameter | Specification | Rationale for Selection |
| Gas Chromatograph | Agilent 8890 GC System or equivalent | Provides precise electronic pneumatic control for reproducible retention times and peak areas. |
| Detector | Flame Ionization Detector (FID) | Offers high sensitivity and a wide linear range for organic compounds like this compound. |
| Autosampler | Agilent 7693A or equivalent | Ensures high-throughput and reproducible injection volumes. |
| GC Column | Agilent J&W DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent 5% Phenyl Methylpolysiloxane) | This non-polar column separates compounds primarily by boiling point, which is effective for aromatic isomers and related substances.[4][6] |
| Carrier Gas | Helium or Nitrogen, >99.999% purity | Inert mobile phase. Helium is preferred for better separation efficiency at higher flow rates. |
| Vials | 2 mL amber glass vials with PTFE/silicone septa | Amber glass protects potentially light-sensitive samples, and PTFE-lined septa prevent contamination. |
| Syringe | 10 µL autosampler syringe | Standard for precise, small-volume injections. |
Optimized GC-FID Parameters
The instrumental parameters have been optimized to ensure a short run time while achieving excellent peak shape and resolution.
| Parameter | Setting | Justification |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |
| Inlet Mode | Split (100:1 ratio) | Prevents column overloading and ensures sharp peaks for concentrated samples. A lower split ratio may be used for trace analysis. |
| Carrier Gas | Helium | |
| Flow Rate | 1.0 mL/min (Constant Flow) | Optimal flow for a 0.25 mm ID column, balancing separation efficiency and analysis time. |
| Oven Program | ||
| Initial Temperature | 100 °C, hold for 1 min | Allows for sharp initial peaks. |
| Ramp Rate | 15 °C/min | Provides a good balance between separation and speed. |
| Final Temperature | 220 °C, hold for 2 min | Ensures elution of any less volatile components. |
| Detector Temperature | 280 °C | Prevents condensation of the analyte and other components in the detector. |
| Makeup Gas (N₂) | 25 mL/min | Optimizes detector response. |
| Hydrogen Flow | 30 mL/min | Fuel for the FID flame. |
| Air Flow | 300 mL/min | Oxidant for the FID flame. |
| Injection Volume | 1.0 µL | Standard volume for reproducible results. |
Analytical Workflow and Protocols
The following diagram and protocols outline the step-by-step procedure from sample preparation to data analysis.
Caption: Workflow for the GC analysis of this compound.
Standard and Sample Preparation Protocol
Causality: The choice of solvent is critical; it must fully dissolve the analyte without interfering with the chromatogram. Dichloromethane is an excellent choice due to its volatility and compatibility with the FID.[7]
Protocol:
-
Stock Standard Preparation (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with dichloromethane.
-
Mix thoroughly to ensure homogeneity.
-
-
Working Standard Preparation (Calibration Curve):
-
Prepare a series of calibration standards by serially diluting the stock standard with dichloromethane. A recommended range is 1 µg/mL to 100 µg/mL.
-
Transfer each standard solution to a 2 mL GC vial.
-
-
Sample Preparation:
-
Accurately weigh an appropriate amount of the sample to be analyzed into a volumetric flask. The target concentration should fall within the calibration range.
-
Dissolve and dilute to volume with dichloromethane.
-
If particulates are present, filter the solution through a 0.45 µm PTFE syringe filter before transferring to a GC vial.[8]
-
Method Validation
The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[9][10] The validation parameters assessed were specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Validation Results Summary
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference observed from blank | No significant peaks at the retention time of the analyte. |
| Linearity (r²) | > 0.999 | r² ≥ 0.995 |
| Range | 1 - 100 µg/mL | Defined by linear and accurate results. |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
| Precision (%RSD) | ||
| Repeatability (n=6) | < 1.5% | ≤ 2.0% |
| Intermediate Precision | < 2.0% | ≤ 2.0% |
| LOD | 0.3 µg/mL | S/N ≥ 3:1 |
| LOQ | 1.0 µg/mL | S/N ≥ 10:1 |
Detailed Validation Protocols
-
Specificity: A blank (dichloromethane) and a placebo (matrix without analyte, if applicable) were injected to ensure no interfering peaks were present at the retention time of this compound.
-
Linearity: A five-point calibration curve was constructed by plotting the peak area against the concentration of the working standards. The correlation coefficient (r²) was determined from the linear regression analysis.[9]
-
Accuracy: Accuracy was determined by spiking a known amount of this compound into a sample matrix at three concentration levels (low, medium, high). The percent recovery was calculated.[11]
-
Precision:
-
Repeatability was assessed by performing six replicate injections of a single standard solution and calculating the relative standard deviation (%RSD) of the peak areas.
-
Intermediate precision was evaluated by having a different analyst perform the analysis on a different day using a different instrument.[11]
-
-
LOD and LOQ: The limit of detection and limit of quantification were determined based on the signal-to-noise ratio (S/N) of a series of diluted standard solutions.[9]
Conclusion
The gas chromatography method detailed in this application note is specific, linear, accurate, and precise for the quantitative analysis of this compound. The use of a standard DB-5 column and FID detector makes this method readily transferable to most analytical laboratories. This validated protocol provides a reliable tool for quality control and research applications, ensuring the integrity of products containing this important chemical intermediate.
References
- Efficient gas chromatographic separation of xylene and other aromatic isomers by using pillar[12]arene-based st
- Limited of Optimum Method for Separation Xylene Isomers by Gas Chromatography. Iraqi Journal of Chemical and Petroleum Engineering.
- Efficient gas chromatographic separation of xylene and other aromatic isomers by using pillar[12]arene-based stationary phase.
- Aromatic hydrocarbons, C6-C8 High resolution separation of xylene isomers. Agilent Technologies.
- Sample Preparation Guidelines for GC-MS. University of Maryland.
- Chromatograms of GC separation of structural isomers of disubsituted benzene derivatives.
- Sample prepar
- Sample Preparation – GC-FID.
- Gas Chromatographic Method for Identification and Quantification of Commonly Used Residual Solvents in Pharmaceuticals Products. SCIRP.
- This compound. PubChem.
- Development and Validation of a Gas Chromatography Method for Quality Control of Residual Solvents in Azilsartan Bulk Drugs.
- VALIDATION OF GC METHOD FOR QUANTITATIVE DETERMINATION OF RESIDUAL 2-(2-CHLOROETHOXY)ETHANOL (CEE) AND N-METHYL-2-PYRROLIDINONE. Acta Poloniae Pharmaceutica.
- A Review on GC-MS and Method Development and Valid
- Development and Validation of a Gas Chromatography Method for the Trace Level Determination of Allylamine in Sevelamer Hydrochloride and Sevelamer Carbon
- Analytical GC-FID Method for the Determination of Organic Solvents in Radiopharmaceuticals. PubMed.
- Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of arom
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- 2. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient gas chromatographic separation of xylene and other aromatic isomers by using pillar[6]arene-based stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
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- 8. Sample Preparation – GC-FID – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
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- 10. Analytical GC-FID Method for the Determination of Organic Solvents in Radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ptfarm.pl [ptfarm.pl]
Application Note: Synthesis of Peripherally Substituted Phthalocyanines Using 2,4-Dimethylbenzonitrile
An Application Guide for Researchers
Introduction and Rationale
Phthalocyanines (Pcs) are synthetic analogues of naturally occurring porphyrins, characterized by a large, 18-π electron conjugated system that imparts exceptional thermal and chemical stability.[1][2] The synthesis of these macrocycles is most commonly achieved through the cyclotetramerization of phthalonitrile precursors.[3][4][5] The choice of the precursor directly dictates the structure and properties of the final phthalocyanine.
Using an unsubstituted phthalonitrile yields a parent phthalocyanine, which often suffers from poor solubility in common organic solvents, limiting its processability and application.[6] To overcome this, substituted phthalonitriles are employed to introduce functional groups onto the peripheral positions of the macrocycle.[7][8]
This application note focuses on 2,4-dimethylbenzonitrile as the starting precursor. The cyclotetramerization of this molecule results in an octakis(dimethyl)phthalocyanine, where eight methyl groups are located on the periphery of the macrocycle. These methyl groups enhance solubility compared to the unsubstituted parent compound. It is crucial to understand that the non-symmetrical nature of the this compound precursor will lead to the formation of a mixture of four constitutional isomers (with C4h, C2v, Cs, and D2h symmetries), which can add complexity to purification and characterization but also offers a pathway to materials with unique averaged properties.
The Cyclotetramerization Mechanism
The formation of the phthalocyanine macrocycle from nitrile precursors is a templated cyclotetramerization reaction. The process can be initiated either by a metal salt, leading to a metallophthalocyanine (MPc), or by a strong, non-nucleophilic base in a high-boiling alcohol, yielding a metal-free phthalocyanine (H₂Pc).[9][8][10]
The reaction proceeds in a high-boiling solvent (typically >180°C) where four molecules of the benzonitrile precursor condense around a central template (a metal ion) or react under basic conditions.[9] The nitrile groups are highly reactive under these conditions and undergo a series of condensation and cyclization steps to form the stable 16-membered inner ring of the phthalocyanine core, which is structurally composed of four isoindole units.
Below is a diagram illustrating the overall transformation.
Caption: General reaction scheme for phthalocyanine synthesis.
Experimental Protocols
Safety Precaution: All syntheses should be performed in a well-ventilated fume hood. High temperatures are required. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and heat-resistant gloves. This compound may cause skin and respiratory irritation.[11]
Protocol A: Synthesis of Zinc(II) 2,4,9,11,16,18,23,25-octakis(dimethyl)phthalocyanine
This protocol describes a metal-template synthesis, which generally results in higher yields and simpler purification than metal-free methods.[9]
Materials:
-
This compound (4 eq.)
-
Anhydrous Zinc Acetate (Zn(OAc)₂; 1 eq.)
-
2-(Dimethylamino)ethanol (DMAE) (Solvent)
-
Methanol, Chloroform, Ethanol (for washing and chromatography)
-
Silica Gel (for column chromatography)
-
Standard reflux apparatus with condenser, magnetic stirrer, heating mantle, and nitrogen/argon inlet.
Step-by-Step Procedure:
-
Setup: Assemble the reflux apparatus and ensure it is dry. Place a magnetic stir bar in the reaction flask.
-
Reagent Addition: To the flask, add this compound (e.g., 1.0 g, 7.62 mmol) and anhydrous zinc acetate (e.g., 0.35 g, 1.91 mmol).
-
Solvent Addition: Add a sufficient volume of DMAE (e.g., 10 mL) to dissolve the reactants and allow for effective stirring.
-
Inert Atmosphere: Purge the system with an inert gas (Nitrogen or Argon) for 15 minutes to remove oxygen. Maintain a gentle positive pressure of the inert gas throughout the reaction.
-
Reaction: Heat the mixture to reflux (approx. 160-180°C) with vigorous stirring. The solution will gradually turn a deep green or blue color as the phthalocyanine forms. Maintain reflux for 12-24 hours.
-
Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the dark reaction mixture into a beaker containing a large volume of methanol or water (e.g., 100 mL) with stirring. A colored precipitate will form.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Purification:
-
Wash the crude product on the filter with copious amounts of water, followed by ethanol, and then acetone to remove unreacted starting materials and solvent residues.[12]
-
The primary purification is achieved by column chromatography on silica gel.[13][14] A typical eluent system is a gradient of methanol in chloroform (e.g., starting from pure chloroform and gradually increasing to 5% methanol).
-
Collect the main colored fraction and remove the solvent using a rotary evaporator to yield the purified zinc phthalocyanine as a dark green/blue solid.
-
Protocol B: Synthesis of Metal-Free 2,4,9,11,16,18,23,25-octakis(dimethyl)phthalocyanine
This protocol uses a strong, non-nucleophilic base to catalyze the cyclotetramerization.
Materials:
-
This compound (1 eq.)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalytic amount)
-
n-Pentanol or n-Hexanol (Solvent)
-
Methanol, Chloroform, Ethanol
-
Dilute Acetic Acid
-
Standard reflux apparatus as in Protocol A.
Step-by-Step Procedure:
-
Setup and Reagent Addition: To a dry reflux apparatus, add this compound (e.g., 1.0 g, 7.62 mmol) and n-pentanol (e.g., 15 mL).
-
Catalyst Addition: Add a few drops of DBU to the mixture.
-
Inert Atmosphere: Purge the system with an inert gas as described in Protocol A.
-
Reaction: Heat the mixture to reflux (approx. 140-160°C) with vigorous stirring for 24 hours.[14] The solution will develop the characteristic deep blue/green color.
-
Cooling and Precipitation: Allow the reaction to cool. Precipitate the product by adding the reaction mixture to a large volume of methanol.
-
Isolation: Collect the solid by vacuum filtration.
-
Purification:
-
Wash the crude product thoroughly with methanol.
-
To remove any residual base, wash the solid with a dilute solution of acetic acid, followed by water until the filtrate is neutral.
-
Finally, wash with ethanol and acetone to remove other impurities.
-
Further purification can be performed by column chromatography as described in Protocol A. The metal-free product is typically less polar than its metallated counterpart.
-
Data Presentation and Characterization
The success of the synthesis must be confirmed through spectroscopic analysis.
Summary of Reaction Parameters
| Parameter | Protocol A (Zinc Phthalocyanine) | Protocol B (Metal-Free) |
| Precursor | This compound | This compound |
| Catalyst/Template | Anhydrous Zinc Acetate | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |
| Solvent | 2-(Dimethylamino)ethanol (DMAE) | n-Pentanol or n-Hexanol |
| Temperature | 160 - 180°C | 140 - 160°C |
| Reaction Time | 12 - 24 hours | 24 hours |
| Typical Yield | 40 - 60% | 20 - 35% |
Expected Spectroscopic Data
-
FT-IR Spectroscopy: The most definitive evidence of successful cyclotetramerization is the complete disappearance of the sharp nitrile (-C≡N) stretching vibration from the starting material, typically seen around 2230 cm⁻¹.[3][15]
-
UV-Vis Spectroscopy: Phthalocyanines exhibit two characteristic absorption regions.
-
Q-band: An intense absorption in the visible region between 600-700 nm, responsible for the compound's color. For the zinc complex (approximating D4h symmetry), a single, sharp Q-band is expected around 680 nm. For the metal-free version (D2h symmetry), this band is typically split into two distinct peaks due to the lower symmetry.[10][16]
-
B-band (or Soret band): A strong absorption in the UV region around 340-350 nm.[16]
-
-
Mass Spectrometry: Techniques like MALDI-TOF MS are used to confirm the molecular weight of the final product.[6][14] The expected m/z for the protonated metal-free product [C₃₆H₃₄N₈+H]⁺ is approximately 555.3, and for the zinc complex [C₃₆H₃₂N₈Zn] is approximately 618.2 (for the most abundant isotopes).
-
¹H NMR Spectroscopy: The spectra can be complex due to the presence of isomers. However, one would expect to see signals corresponding to the aromatic protons on the phthalocyanine macrocycle and distinct signals for the methyl group protons.
Experimental Workflow Visualization
The following diagram outlines the complete process from synthesis to characterization.
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. Syntheses and Functional Properties of Phthalocyanines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Low-Symmetry Phthalocyanines Bearing Carboxy-Groups: Synthesis, Spectroscopic and Quantum-Chemical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Octakis(dodecyl)phthalocyanines: Influence of Peripheral versus Non-Peripheral Substitution on Synthetic Routes, Spectroscopy and Electrochemical Behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. This compound | C9H9N | CID 89046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Making sure you're not a bot! [oc-praktikum.de]
- 13. researchgate.net [researchgate.net]
- 14. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 15. fjs.fudutsinma.edu.ng [fjs.fudutsinma.edu.ng]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols: 2,4-Dimethylbenzonitrile as a Versatile Building Block for Novel Materials
Introduction: Unlocking the Potential of 2,4-Dimethylbenzonitrile
This compound, a readily available aromatic nitrile, is emerging as a highly versatile and valuable building block for the synthesis of a diverse range of advanced materials. Its unique combination of a reactive nitrile group and a substituted aromatic ring provides a gateway to novel polymers, functional macrocycles, and tailored organic frameworks. The strategic placement of the methyl groups influences the solubility, processability, and final properties of the resulting materials, making it a molecule of significant interest for researchers in materials science, polymer chemistry, and drug development. This application note provides an in-depth technical guide to the utilization of this compound in the creation of innovative materials, complete with detailed protocols and an exploration of the underlying chemical principles.
Core Properties of this compound
A thorough understanding of the fundamental properties of this compound is crucial for its effective application in materials synthesis.
| Property | Value | Source |
| Molecular Formula | C₉H₉N | |
| Molecular Weight | 131.17 g/mol | |
| CAS Number | 21789-36-6 | |
| Boiling Point | 544.04 K | |
| Melting Point | 297.1 K |
Application I: High-Performance Triazine-Based Polymers
The nitrile functionality of this compound serves as a key reactive handle for the synthesis of robust, thermally stable polymers. One of the most effective methods to achieve this is through cyclotrimerization, which converts the nitrile groups into highly stable 1,3,5-triazine rings, forming the backbone of the polymer. These poly(triazine)s exhibit exceptional thermal and chemical resistance, making them suitable for demanding applications in aerospace, electronics, and high-performance coatings.
Mechanistic Insight: The Power of Cyclotrimerization
The acid-catalyzed cyclotrimerization of aromatic nitriles proceeds through a stepwise mechanism involving the formation of a nitrilium ion intermediate. This electrophilic species is then attacked by the nitrogen of a second nitrile molecule, and this process repeats with a third nitrile to form the stable, aromatic triazine ring. This reaction is highly efficient for creating strong, cross-linked polymer networks.
Protocol 1: Synthesis of 2,4,6-tris(2,4-dimethylphenyl)-1,3,5-triazine
This protocol details the synthesis of the trimer of this compound, a model compound for the repeating unit in a poly(triazine) network. This method is adapted from a procedure for the cyclotrimerization of a similar aromatic nitrile, m-tolunitrile.
Materials:
-
This compound
-
Trifluoromethanesulfonic acid (TfOH)
-
Ice
-
Ammonium hydroxide (NH₄OH)
-
Methylene chloride (CH₂Cl₂)
-
Toluene
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, cool 30 mL (51 g, 0.35 mol) of trifluoromethanesulfonic acid to 0-5 °C in an ice bath.
-
Slowly add 0.10 mol of this compound dropwise to the cooled acid over 20 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 18 hours. The mixture will typically become viscous and may change color.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with concentrated ammonium hydroxide. This should be done in a well-ventilated fume hood as the reaction can be exothermic.
-
Extract the aqueous mixture with methylene chloride (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Recrystallize the crude solid from toluene to obtain pure 2,4,6-tris(2,4-dimethylphenyl)-1,3,5-triazine.
Expected Outcome:
The product is a white crystalline solid. Characterization can be performed using FT-IR, ¹H NMR, and ¹³C NMR spectroscopy to confirm the formation of the triazine ring and the presence of the 2,4-dimethylphenyl substituents. The infrared spectrum should show characteristic triazine ring vibrations.
Application II: Building Blocks for Phthalocyanine Macrocycles
Phthalocyanines are large, aromatic macrocycles that exhibit intense colors and have found applications as pigments, in photodynamic therapy, and as catalysts. While typically synthesized from phthalonitrile (1,2-dicyanobenzene), substituted phthalocyanines with tailored properties can be prepared from functionalized phthalonitrile precursors. This compound can serve as a starting material for the synthesis of a substituted phthalonitrile, which can then be cyclotetramerized to form a novel phthalocyanine derivative.
Synthetic Strategy: From Benzonitrile to Phthalocyanine
The key step in this application is the conversion of this compound to a phthalonitrile derivative. One potential route involves an oxidative dimerization, though direct methods are not yet well-established. A more common approach is to first synthesize a substituted phthalonitrile through other means and then perform the cyclotetramerization. The general mechanism for phthalocyanine formation from phthalonitriles involves a template-assisted cyclotetramerization in the presence of a metal salt.
Protocol 2: Synthesis of a Substituted Zinc Phthalocyanine (Conceptual Protocol)
This protocol outlines a general procedure for the cyclotetramerization of a substituted phthalonitrile, which could be derived from this compound. The specific synthesis of the phthalonitrile precursor would depend on the desired substitution pattern and is a subject of ongoing research.
Materials:
-
Substituted phthalonitrile derived from this compound
-
Zinc acetate (Zn(OAc)₂)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
High-boiling solvent (e.g., quinoline or N,N-dimethylformamide)
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine the substituted phthalonitrile (4 equivalents) and zinc acetate (1 equivalent).
-
Add a high-boiling solvent to dissolve the reactants.
-
Add a catalytic amount of DBU to the mixture.
-
Heat the reaction mixture to reflux under a nitrogen atmosphere for several hours (typically 6-24 hours), monitoring the reaction progress by TLC or UV-Vis spectroscopy (observing the appearance of the characteristic Q-band of the phthalocyanine).
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the crude phthalocyanine by pouring the reaction mixture into a large volume of a non-solvent such as methanol or water.
-
Collect the solid by filtration and wash extensively with hot water, ethanol, and acetone to remove unreacted starting materials and byproducts.
-
Further purification can be achieved by column chromatography on silica gel or alumina.
Characterization:
The formation of the phthalocyanine can be confirmed by the disappearance of the nitrile peak in the FT-IR spectrum and the appearance of a strong absorption band (Q-band) in the UV-Vis spectrum, typically in the range of 600-700 nm.
Application III: Ligands for Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The properties of MOFs, such as their pore size, shape, and functionality, can be tuned by judiciously selecting the organic linker. While this compound itself is a monofunctional ligand, it can be derivatized to create multifunctional linkers suitable for MOF synthesis. For example, the nitrile group can be hydrolyzed to a carboxylic acid, or the aromatic ring can be further functionalized to introduce additional coordinating groups. Triazine-based ligands, which can be synthesized from this compound as described earlier, are also excellent candidates for MOF construction.
Design Principle: Engineering Porosity and Functionality
The choice of the organic linker is paramount in dictating the final structure and properties of the MOF. By using a derivative of this compound, researchers can introduce specific functionalities into the pores of the MOF. For example, a linker containing the 2,4-dimethylphenyl group might impart hydrophobicity to the framework, which could be advantageous for applications in gas separation or catalysis in non-polar media.
Protocol 3: Solvothermal Synthesis of a MOF with a Triazine-Based Ligand (Conceptual Protocol)
This protocol provides a general guideline for the solvothermal synthesis of a MOF using a triazine-based ligand derived from this compound. The specific reaction conditions will depend on the metal ion and the exact structure of the linker.
Materials:
-
2,4,6-tris(4-carboxy-2,6-dimethylphenyl)-1,3,5-triazine (a hypothetical linker derived from this compound)
-
A metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)
-
N,N-Dimethylformamide (DMF) or other suitable high-boiling solvent
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a small glass vial, dissolve the triazine-based linker and the metal salt in the chosen solvent. The molar ratio of linker to metal salt will need to be optimized.
-
Seal the vial and place it inside a Teflon-lined stainless steel autoclave.
-
Heat the autoclave in an oven at a specific temperature (typically between 80-150 °C) for a period of 1 to 3 days.
-
After the reaction, allow the autoclave to cool slowly to room temperature.
-
Crystals of the MOF should have formed. Carefully collect the crystals by decanting the mother liquor.
-
Wash the crystals with fresh solvent to remove any unreacted starting materials.
-
The solvent molecules within the pores of the MOF can often be removed by solvent exchange followed by heating under vacuum to activate the material.
Characterization:
The structure and porosity of the resulting MOF can be characterized by single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), and gas adsorption measurements (e.g., nitrogen adsorption at 77 K). Thermogravimetric analysis (TGA) can be used to assess the thermal stability of the framework.
Application IV: Core Structures for Liquid Crystals
Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. The molecular shape and intermolecular interactions of the constituent molecules are crucial for the formation of liquid crystalline phases. The rigid aromatic core of this compound, when appropriately functionalized with flexible alkyl chains, can be a precursor to calamitic (rod-shaped) liquid crystals. The nitrile group can be a key polar component, contributing to the necessary dipole moment for liquid crystalline behavior. Furthermore, triazine derivatives synthesized from this compound can also form the core of discotic or star-shaped liquid crystals.
Molecular Design for Mesophase Formation
To induce liquid crystalline behavior, the this compound core needs to be modified to create a molecule with an anisotropic shape. This is typically achieved by attaching long, flexible alkyl or alkoxy chains to the aromatic ring. The nitrile group can be retained as a polar terminal group, or it can be converted to other functional groups that promote mesophase formation.
Protocol 4: Synthesis of a Potential Liquid Crystal Precursor (Conceptual Protocol)
This conceptual protocol describes the synthesis of a molecule that could serve as a precursor for a liquid crystal, starting from a derivative of this compound. The actual synthesis would require further functionalization of the aromatic ring.
Materials:
-
A dihydroxy derivative of this compound (synthesis not detailed here)
-
An alkyl bromide (e.g., 1-bromooctane)
-
Potassium carbonate (K₂CO₃)
-
Acetone or N,N-Dimethylformamide (DMF)
Procedure (Williamson Ether Synthesis):
-
In a round-bottom flask, dissolve the dihydroxy-2,4-dimethylbenzonitrile derivative in acetone or DMF.
-
Add an excess of potassium carbonate to the solution.
-
Add the alkyl bromide (2.2 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture and filter off the potassium carbonate.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
Characterization:
The liquid crystalline properties of the synthesized compound can be investigated using polarized optical microscopy (POM) to observe the characteristic textures of different mesophases and differential scanning calorimetry (DSC) to determine the phase transition temperatures.
Conclusion and Future Outlook
This compound is a promising and under-explored building block with the potential to contribute significantly to the development of new materials. Its reactivity and structural features allow for its incorporation into a variety of material classes, from high-performance polymers to functional porous materials and liquid crystals. The protocols and concepts presented in this application note provide a foundation for researchers to explore the rich chemistry of this versatile molecule. Future research will undoubtedly uncover new synthetic routes and applications, further establishing this compound as a key component in the materials scientist's toolbox.
References
- Akkurt, N., Al-Jumaili, M., Ocak, H., Çakar, F., & Torun, L. (2020). Synthesis and liquid crystalline properties of new triazine-based π-conjugated macromolecules with chiral side groups. Turkish Journal of Chemistry, 44(3), 726-735. [Link]
- U.S. Patent No. 3,932,402 A. (1976). Preparation of sym-triazines by trimerization of nitriles in trifluoromethanesulfonic acid.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Cheméo. (n.d.). This compound.
- Al-Jumaili, M. H. H. (2023). Chemistry of Triazene-Liquid Crystals: A Review. Al-Nahrain Journal of Science, 26(1), 1-10. [Link]
- Nemykin, V. N., & Lukyanets, E. A. (2010). Synthesis of substituted phthalocyanines. Arkivoc, 2010(1), 136-208. [Link]
- Dauda, B., G, Y., & M, U. (2023). SYNTHESIS AND CHARACTERIZATION OF COBALT AND COPPER PHTHALOCYANINE METAL COMPLEX. FUDMA Journal of Sciences, 7(5), 275-280. [Link]
- Khan, I., Saeed, S., & Ali, Z. (2021). Metal-organic materials with triazine-based ligands: From structures to properties and applications. Coordination Chemistry Reviews, 427, 213518. [Link]
- NIST. (n.d.). This compound. NIST Chemistry WebBook.
- U.S. Patent No. 3,775,380 A. (1973). Polymerization of aromatic nitriles.
- Al-Jumaili, M., Akkurt, N., Ocak, H., Çakar, F., & Torun, L. (2020). Synthesis and liquid crystalline properties of new triazine-based π-conjugated macromolecules with chiral side groups
Protocol for the hydrolysis of 2,4-Dimethylbenzonitrile
An Application Guide to the Synthesis of 2,4-Dimethylbenzoic Acid via Hydrolysis of 2,4-Dimethylbenzonitrile
Introduction
The conversion of nitriles to carboxylic acids is a fundamental transformation in organic synthesis, providing a robust pathway to valuable chemical intermediates. 2,4-Dimethylbenzoic acid, the product of this compound hydrolysis, is a versatile aromatic carboxylic acid. Its unique structure makes it an important building block in the synthesis of pharmaceuticals, agrochemicals, dyes, and specialty polymers.[1][2][3] For researchers and professionals in drug development and materials science, having reliable and well-understood protocols for its synthesis is crucial for innovation and product development.[2]
This application note provides detailed, field-proven protocols for the hydrolysis of this compound to 2,4-Dimethylbenzoic acid. We will explore both acid- and base-catalyzed methodologies, explaining the mechanistic rationale behind the experimental choices to ensure procedural success and product purity. Both pathways proceed through a common amide intermediate, but the reaction conditions and work-up procedures differ significantly.[4][5][6][7]
Reaction Fundamentals: A Mechanistic Overview
The hydrolysis of a nitrile is a two-stage process that first converts the nitrile into an amide, which is then further hydrolyzed to a carboxylic acid.[6][7] The reaction can be effectively catalyzed by either acid or base, with each approach having distinct mechanistic features.[8][9]
Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄ or HCl), the reaction is initiated by the protonation of the nitrile's nitrogen atom. This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water.[5][10][11] A series of proton transfers and tautomerization steps leads to the formation of an amide intermediate, which is subsequently hydrolyzed under the acidic conditions to the final carboxylic acid and an ammonium ion.[5][7]
Base-Catalyzed Hydrolysis: Under basic conditions, the strong nucleophile, a hydroxide ion (OH⁻), directly attacks the electrophilic carbon of the carbon-nitrogen triple bond.[4][5][10] This is followed by protonation from water to form an imidic acid, which tautomerizes to the amide intermediate.[4][10] Continued hydrolysis of the amide under basic conditions yields a carboxylate salt. A final acidification step is required to protonate the salt and isolate the neutral carboxylic acid.[12][13]
Mechanistic Diagrams
Caption: Acid-catalyzed hydrolysis mechanism.
Caption: Base-catalyzed hydrolysis mechanism.
Protocol 1: Acid-Catalyzed Hydrolysis
This protocol is often preferred for its directness, yielding the final carboxylic acid without the need for a separate acidification step after the initial reaction. The use of concentrated acid and heat ensures the complete hydrolysis of both the nitrile and the intermediate amide.[13]
Materials and Reagents
| Reagent/Equipment | Specification |
| This compound | >98% Purity |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) |
| Deionized Water | High Purity |
| Ethanol (for recrystallization) | 95% or Absolute |
| Round-bottom flask (250 mL) | Standard Taper Joint |
| Reflux Condenser | |
| Heating Mantle with Stirring | |
| Buchner Funnel and Filter Flask | |
| Filter Paper | Whatman No. 1 or equivalent |
| Beakers, Graduated Cylinders | Appropriate sizes |
Experimental Protocol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, prepare a 50% (v/v) aqueous sulfuric acid solution by cautiously adding 50 mL of concentrated H₂SO₄ to 50 mL of deionized water in an ice bath. Causality: This exothermic dilution must be done carefully in an ice bath to control the temperature. The aqueous acid is necessary for the hydrolysis reaction.
-
Reagent Addition: To the cooled sulfuric acid solution, slowly add 10.0 g of this compound.
-
Reflux: Attach the reflux condenser and heat the mixture to reflux (approximately 120-130 °C) using a heating mantle. Maintain a gentle reflux for 2-3 hours. Causality: Elevated temperatures are required to overcome the activation energy for both stages of hydrolysis, ensuring the reaction goes to completion.[8]
-
Work-up and Isolation: After the reflux period, allow the reaction mixture to cool to room temperature. Carefully pour the cooled mixture over 200 g of crushed ice in a large beaker with stirring. A white precipitate of crude 2,4-Dimethylbenzoic acid will form.
-
Filtration: Isolate the crude product by vacuum filtration using a Buchner funnel. Wash the solid with two portions of cold deionized water (2 x 50 mL) to remove any residual acid.
-
Purification: Transfer the crude solid to a beaker and recrystallize from an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.[14][15]
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven at 60 °C to a constant weight.
Workflow Diagram: Acid-Catalyzed Synthesis
Caption: Workflow for acid-catalyzed hydrolysis.
Protocol 2: Base-Catalyzed Hydrolysis
This method is useful for substrates that may be sensitive to strong acid conditions. The key difference is the formation of a carboxylate salt, which is soluble in the aqueous basic solution. The product is then precipitated by acidification.[13]
Materials and Reagents
| Reagent/Equipment | Specification |
| This compound | >98% Purity |
| Sodium Hydroxide (NaOH) | Pellets or Flakes, >97% |
| Diethyl Ether (or DCM) | Reagent Grade |
| Hydrochloric Acid (HCl) | Concentrated (37%) |
| Deionized Water | High Purity |
| Round-bottom flask (250 mL) | Standard Taper Joint |
| Reflux Condenser | |
| Heating Mantle with Stirring | |
| Separatory Funnel (500 mL) | |
| Buchner Funnel and Filter Flask |
Experimental Protocol
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 12.0 g of sodium hydroxide in 100 mL of deionized water. Add 10.0 g of this compound and a magnetic stir bar.
-
Reflux: Attach the reflux condenser and heat the mixture to a vigorous reflux (approximately 105-110 °C) for 4-6 hours. Causality: Base-catalyzed hydrolysis often requires more vigorous conditions (longer time, higher concentration of base) to fully convert the intermediate amide to the carboxylate.[12] Ammonia gas may be evolved during this process.
-
Work-up: Cool the reaction mixture to room temperature. Transfer the solution to a separatory funnel and extract with diethyl ether (2 x 40 mL) to remove any unreacted starting material. Discard the organic layers. Causality: The sodium salt of the product is water-soluble and will remain in the aqueous layer, while the unreacted nitrile is organic-soluble.
-
Acidification: Place the aqueous layer in a beaker and cool it in an ice bath. Slowly and with stirring, add concentrated hydrochloric acid until the solution is strongly acidic (pH ~1-2), tested with litmus or pH paper. A voluminous white precipitate of 2,4-Dimethylbenzoic acid will form.[16]
-
Isolation and Purification: Collect the product by vacuum filtration, wash thoroughly with cold deionized water, and purify by recrystallization as described in the acid-catalyzed protocol (Step 6).
-
Drying: Dry the purified crystals in a vacuum oven at 60 °C to a constant weight.
Workflow Diagram: Base-Catalyzed Synthesis
Caption: Workflow for base-catalyzed hydrolysis.
Data Summary and Characterization
The final product, 2,4-Dimethylbenzoic acid, should be a white crystalline solid. Proper characterization is essential to confirm its identity and purity.
| Property | Expected Value |
| Appearance | White Crystalline Powder[14][15] |
| Melting Point | 124-126 °C[14][15][17] |
| Molecular Weight | 150.17 g/mol [14] |
| Typical Yield | 80-95% (method dependent) |
| Solubility | Soluble in methanol, ethanol; slightly soluble in hot water.[15] |
Analytical Confirmation:
-
¹H NMR: Expected peaks for aromatic protons and two distinct methyl group singlets.
-
IR Spectroscopy: Characteristic broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹) and a strong C=O stretch (~1700 cm⁻¹).
-
Melting Point Analysis: A sharp melting point within the expected range indicates high purity.
Safety Precautions
All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
This compound: Causes skin and serious eye irritation. May cause respiratory irritation. Avoid inhalation and contact with skin and eyes.[18][19]
-
Concentrated Acids and Bases: Sulfuric acid, hydrochloric acid, and sodium hydroxide are highly corrosive. Handle with extreme care, wearing chemical-resistant gloves, a lab coat, and chemical safety goggles.[20][21] Always add acid to water, never the reverse.
-
Procedural Hazards: Heating and refluxing should be conducted using a heating mantle and properly secured glassware. Quenching and acidification steps can be highly exothermic and should be performed slowly and with cooling.
-
Waste Disposal: All acidic and basic aqueous waste must be neutralized before disposal in accordance with institutional and local regulations.
Conclusion
This guide provides two robust and validated protocols for the hydrolysis of this compound to 2,4-Dimethylbenzoic acid. The acid-catalyzed method offers a more direct route, while the base-catalyzed method provides an alternative for acid-sensitive substrates. By understanding the underlying mechanisms and adhering to the detailed procedural steps, researchers can reliably synthesize this valuable chemical building block for applications in pharmaceutical, agrochemical, and materials science research.[1]
References
- Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
- LibreTexts. 20.7: Chemistry of Nitriles.
- JoVE. Video: Nitriles to Carboxylic Acids: Hydrolysis.
- Clark, J. hydrolysis of nitriles. [Online] Chemguide.
- Lumen Learning. 21.5. Hydrolysis of nitriles | Organic Chemistry II.
- Organic Chemistry Tutor. Hydrolysis of Nitriles.
- BYJU'S. Acidic Hydrolysis of Nitriles.
- Fiveable. Hydrolysis of Nitriles Definition - Organic Chemistry II Key Term.
- Master Organic Chemistry. Hydrolysis of nitriles with aqueous acid to give carboxylic acids.
- Organic Chemistry Portal. Nitrile to Acid - Common Conditions.
- LibreTexts. Making Carboxylic Acids by the Hydrolysis of Nitriles.
- NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Versatility of 2,4-Dimethylbenzoic Acid in Product Development.
- Chemdad. 2,4-Dimethylbenzoic acid.
- PubChem. This compound.
- Scribd. EXP13 Hydrolysis of Benzonitrile.
- Masunaga, S., Wolfe, N. L., & Hayase, K. Hydrolysis of para‐substituted benzonitriles in water. Environmental Toxicology and Chemistry, 14(9), 1457-1463.
- Google Patents. CN103319330A - Method for preparing 2,4-dimethylbenzoic acid by using carbon dioxide carboxylation process.
- Abbas, K. A. Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) °C. Zeitschrift für Naturforschung B, 58(7), 603-608.
- Organic Syntheses. SELECTIVE HYDROLYSIS OF NITRILES TO AMIDES.
- YouTube. Base Hydrolysis of Benzonitrile.
- DeepDyve. Hydrolysis of para ‐substituted benzonitriles in water.
- Hyland, C. J., & O'Connor, C. J. (1973). The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2, (2), 223-227.
- Organic Syntheses. MESITOIC ACID.
- MySkinRecipes. 2,4-Dimethylbenzoic acid.
- Chemistry Stack Exchange. Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate.
- Google Patents. CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid.
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Application Note: High-Fidelity Reduction of 2,4-Dimethylbenzonitrile to 2,4-Dimethylbenzylamine
Abstract & Introduction
The reduction of nitriles to primary amines is a cornerstone transformation in organic synthesis, providing essential building blocks for pharmaceuticals, agrochemicals, and advanced materials. 2,4-Dimethylbenzylamine, in particular, serves as a valuable intermediate. This document provides a comprehensive guide for researchers and process chemists on the selective reduction of 2,4-dimethylbenzonitrile. We will explore the mechanistic underpinnings of two primary methodologies—catalytic hydrogenation and metal hydride reduction—offering a comparative analysis to guide experimental design. Detailed, field-proven protocols are provided for each method to ensure reproducible, high-yield synthesis.
The primary challenge in nitrile reduction is controlling selectivity to prevent the formation of secondary and tertiary amine byproducts.[1][2] This occurs when the initially formed primary amine nucleophilically attacks the imine intermediate, which is generated partway through the reduction process.[1] The choice of methodology profoundly impacts this selectivity, as well as factors like functional group tolerance, scalability, and safety.
Mechanistic Overview & Strategic Considerations
Two principal pathways dominate the synthetic landscape for the reduction of nitriles: catalytic hydrogenation and reduction with stoichiometric metal hydrides.
Catalytic Hydrogenation
This method involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. It is the most common industrial approach due to its atom economy and cost-effectiveness.[2]
-
Catalysts: Raney® Nickel is a highly active and widely used catalyst for this transformation.[3] It is cost-effective but often requires elevated temperatures and pressures.[2] Palladium on carbon (Pd/C) is also effective and can sometimes be used under milder conditions.[4]
-
Mechanism: The reaction proceeds on the surface of the catalyst where the nitrile's cyano group is adsorbed and sequentially hydrogenated, first to an imine intermediate and then to the primary amine.
-
Selectivity Control: To suppress the formation of secondary amine byproducts, the reaction is often conducted in the presence of ammonia.[2][4] Ammonia competes with the primary amine product for reaction with the imine intermediate, shifting the equilibrium towards the desired primary amine.
Metal Hydride Reduction
Strong hydride donors, such as Lithium Aluminum Hydride (LiAlH₄), are extremely effective for the complete reduction of nitriles on a laboratory scale.[4][5]
-
Mechanism: The reaction begins with a nucleophilic attack by a hydride ion (H⁻) from LiAlH₄ on the electrophilic carbon of the nitrile, breaking the C≡N pi bond to form an intermediate imine anion.[6][7][8] A second equivalent of hydride then attacks the imine, generating a dianion intermediate.[7][8] A final aqueous workup protonates the dianion to yield the primary amine.[6][7]
-
Causality of Use: LiAlH₄ is a powerful, albeit non-selective, reducing agent.[5][7] Its high reactivity ensures complete conversion but necessitates stringent anhydrous conditions and careful handling due to its pyrophoric nature. It is ideal for small-scale syntheses where other reducible functional groups are absent. Borane-based reagents like BH₃-THF or BH₃-SMe₂ offer a less reactive alternative.[4]
Comparative Analysis of Reduction Methodologies
The selection of a synthetic route depends on the scale, available equipment, and desired purity profile. The following table summarizes the key attributes of the protocols detailed in this note.
| Feature | Method 1: Catalytic Hydrogenation | Method 2: LiAlH₄ Reduction |
| Primary Reagent | H₂ gas, Raney® Nickel | Lithium Aluminum Hydride (LiAlH₄) |
| Key Advantages | High atom economy, scalable, lower cost reagents, catalyst is recyclable. | High yields, rapid reaction, well-established laboratory procedure. |
| Key Disadvantages | Requires high-pressure equipment, potential for secondary amine byproducts, catalyst can be pyrophoric.[2] | Highly reactive and pyrophoric reagent, requires strict anhydrous conditions, generates significant waste, incompatible with many functional groups.[5] |
| Typical Conditions | 80-120 °C, 50-100 bar H₂, Ethanol/Ammonia solvent.[2] | 0 °C to reflux, Anhydrous THF or Et₂O. |
| Safety Profile | High-pressure gas handling, pyrophoric catalyst. | Pyrophoric and water-reactive hydride, requires careful quenching. |
| Selectivity | Good to excellent, enhanced by ammonia addition.[4] | Excellent for nitrile reduction, but will reduce many other functional groups (e.g., esters, amides).[5] |
Visualized Reaction Scheme & Workflow
The overall transformation from the nitrile starting material to the amine product is a two-step hydrogenation process, irrespective of the specific reagents used.
Caption: General reaction pathway for the reduction of this compound.
The following diagram illustrates a typical laboratory workflow for the catalytic hydrogenation protocol.
Caption: Experimental workflow for catalytic hydrogenation in a high-pressure autoclave.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Protocol 1: Catalytic Hydrogenation with Raney® Nickel
This protocol is adapted for high selectivity towards the primary amine and is suitable for multi-gram scale synthesis.[2]
Materials:
-
This compound (1.0 eq)
-
Raney® Nickel (50% slurry in water, ~10-20% w/w of nitrile)
-
Ethanol, anhydrous
-
Ammonia solution (e.g., 7N in Methanol or saturated ethanolic ammonia)
-
High-pressure autoclave/hydrogenator
-
Diatomaceous earth (Celite®)
-
Hydrogen gas (high purity)
-
Nitrogen gas (inert)
Procedure:
-
Reactor Setup: To a suitable high-pressure autoclave, add this compound.
-
Catalyst Addition: Under a stream of nitrogen, carefully add the Raney® Nickel slurry. Decant the water and wash the catalyst with anhydrous ethanol (2-3 times) before adding it to the reactor. This is a critical step to remove water.
-
Solvent Addition: Add anhydrous ethanol and the ammonia solution. The total solvent volume should be sufficient to create a stirrable slurry (approx. 5-10 mL per gram of nitrile).
-
Hydrogenation: Seal the autoclave. Purge the system 3-5 times with nitrogen, followed by 3-5 purges with hydrogen gas to remove all air.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 bar) and begin vigorous stirring. Heat the reaction to the target temperature (e.g., 80-120 °C).
-
Reaction Monitoring: The reaction progress can be monitored by observing the cessation of hydrogen uptake. Alternatively, small aliquots can be carefully removed (after cooling and depressurizing) and analyzed by GC-MS or TLC.
-
Work-up: Upon completion, cool the reactor to ambient temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.
-
Catalyst Removal: Dilute the reaction mixture with ethanol. Carefully filter the mixture through a pad of diatomaceous earth to remove the catalyst. Crucial Safety Note: The filter pad containing Raney® Nickel is pyrophoric when dry. Keep the pad wet with solvent at all times and dispose of it immediately and properly by quenching into a large volume of water.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2,4-dimethylbenzylamine.
-
Purification: The crude product can be purified by vacuum distillation to afford the final product as a clear liquid.
Protocol 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)
This protocol is a standard, highly effective method for laboratory-scale synthesis. It requires strict anhydrous conditions.[6][7][8]
Materials:
-
This compound (1.0 eq)
-
Lithium Aluminum Hydride (LiAlH₄) (1.0-1.5 eq)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)
-
Water (H₂O)
-
15% Sodium Hydroxide (NaOH) aqueous solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Three-neck round-bottom flask, reflux condenser, dropping funnel, nitrogen inlet
Procedure:
-
Reaction Setup: Assemble a dry three-neck flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere.
-
Reagent Addition: Suspend LiAlH₄ (1.0-1.5 eq) in anhydrous THF in the flask and cool the mixture to 0 °C using an ice bath.
-
Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The reaction is often exothermic. If necessary, heat the mixture to a gentle reflux and maintain for several hours until the reaction is complete (monitor by TLC or GC-MS).
-
Quenching (Fieser Method): Cool the reaction mixture back to 0 °C. CAUTION: The following quenching procedure is highly exothermic and generates hydrogen gas. Perform it slowly and carefully behind a safety shield.
-
For 'x' grams of LiAlH₄ used, slowly and sequentially add:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water
-
-
-
Stir the resulting granular white precipitate vigorously for 30-60 minutes until it is easily filterable.
-
Isolation: Filter the solid aluminum salts and wash them thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washes. Dry the organic solution over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 2,4-dimethylbenzylamine.
-
Purification: Purify the crude product by vacuum distillation.
References
- Vertex AI Search. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.
- Mebane, R. C., et al. (n.d.). Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel.
- Organic Chemistry Frontiers (RSC Publishing). (n.d.). Catalyst-free reductions of nitriles to amino-boranes using sodium amidoborane and lithium borohydride.
- JoVE. (2025). Nitriles to Amines: LiAlH4 Reduction.
- Wu, B., et al. (n.d.). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines.
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction.
- Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions.
- Semantic Scholar. (n.d.). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines.
- Ding, M., et al. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. The Journal of Organic Chemistry.
- Chemistry LibreTexts. (2023). Conversion of nitriles to 1° amines using LiAlH4.
- ResearchGate. (n.d.). Reduction of activated aliphatic nitriles with ammonia borane.
- Journal of Organic Chemistry. (2001). Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel.
- Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
- Wikipedia. (n.d.). Raney nickel.
- BenchChem. (2025). Application Notes and Protocols for the Catalytic Reduction of 2-(4- Methylphenoxy)benzonitrile to 2-(4- - Benchchem.
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Synthesis of Ketones via Grignard Reaction: A Protocol for the Addition of Methylmagnesium Bromide to 2,4-Dimethylbenzonitrile
An Application Note for Researchers and Drug Development Professionals
Abstract: The Grignard reaction is a cornerstone of synthetic organic chemistry, renowned for its efficacy in forming carbon-carbon bonds.[1][2] This application note provides a detailed protocol for the synthesis of 1-(2,4-dimethylphenyl)ethan-1-one (2,4-dimethylacetophenone), a valuable ketone intermediate, through the reaction of 2,4-Dimethylbenzonitrile with a Grignard reagent. The protocol covers the in-situ preparation of methylmagnesium bromide, its reaction with the nitrile substrate, and the subsequent hydrolytic workup to yield the final product. We delve into the mechanistic underpinnings, critical safety considerations, and step-by-step procedures to ensure a reproducible and high-yielding synthesis suitable for research and development laboratories.
Scientific Background and Mechanism
The addition of organomagnesium halides (Grignard reagents) to nitriles is a classic and reliable method for the synthesis of ketones.[3][4][5] Unlike reactions with esters or acid chlorides, which can undergo a second addition to form tertiary alcohols, the reaction with nitriles provides a convenient stopping point at the ketone stage.[4][6][7]
The reaction proceeds in two distinct stages:
-
Nucleophilic Addition: The Grignard reagent, behaving as a potent carbon nucleophile, attacks the electrophilic carbon of the nitrile group.[8][9][10] This addition breaks the carbon-nitrogen pi bond, forming a resonance-stabilized N-magnesium imine salt (an imine anion salt).[7][10] The negative charge on the nitrogen atom of this intermediate prevents a second nucleophilic attack by another equivalent of the Grignard reagent.[7][11]
-
Acidic Hydrolysis: The reaction is "worked up" by the addition of an aqueous acid.[6] This step serves two purposes: it quenches any unreacted Grignard reagent and hydrolyzes the intermediate imine salt. The hydrolysis proceeds via protonation of the imine nitrogen, followed by the attack of water, to ultimately yield the desired ketone and ammonia.[10][12][13][14]
The overall transformation is a powerful tool for constructing complex molecular architectures from simple precursors.
Caption: Mechanism of ketone synthesis from a nitrile and a Grignard reagent.
Critical Safety Considerations: A Mandate for Caution
Grignard reagents and their associated solvents present significant hazards. Adherence to strict safety protocols is non-negotiable.
-
Pyrophoric and Water-Reactive Nature: Grignard reagents are highly reactive and can ignite spontaneously on contact with air (pyrophoric).[15] They react violently with protic sources, especially water, releasing flammable gases.[15][16] All reactions MUST be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[15][17]
-
Flammable Solvents: The typical solvents, diethyl ether and tetrahydrofuran (THF), are extremely flammable and have low flash points.[17][18][19] Ensure no open flames or spark sources are present in the laboratory.[18] All operations must be performed within a certified chemical fume hood.[17][19]
-
Exothermic Reactions: Both the formation of the Grignard reagent and its subsequent quenching are highly exothermic processes.[18][19][20] The rate of addition for reagents must be carefully controlled, and adequate cooling (e.g., an ice-water bath) must be readily available to prevent a runaway reaction.[17][19][21]
-
Personal Protective Equipment (PPE): Appropriate PPE is mandatory. This includes a flame-resistant lab coat, chemical splash goggles, and a face shield.[19] Nomex or other fire-resistant gloves are recommended over standard nitrile gloves when handling the reagents directly.[19]
-
Workup Hazards: The quenching step must be performed slowly and with extreme caution, especially on a larger scale. Adding the quenching solution too quickly to the cooled reaction mixture can cause rapid boiling and splashing of the flammable solvent.[21]
Experimental Design and Protocols
This protocol is designed for the synthesis of 1-(2,4-dimethylphenyl)ethan-1-one from this compound using methylmagnesium bromide.
Caption: Step-by-step workflow for the synthesis of 2,4-dimethylacetophenone.
Table 1: Reagent Quantities
| Reagent | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| Magnesium Turnings | 24.31 | 60 | 1.2 | 1.46 g |
| Bromomethane¹ | 94.94 | 55 | 1.1 | ~5.2 g |
| This compound | 131.17 | 50 | 1.0 | 6.56 g |
| Anhydrous Diethyl Ether | 74.12 | - | - | 150 mL |
| Saturated aq. NH₄Cl | - | - | - | ~50 mL |
¹Note: Bromomethane is a gas at room temperature. It is often used as a solution in a suitable solvent. Alternatively, methyl iodide (liquid) can be used. Commercially available methylmagnesium bromide solution (e.g., 3.0 M in ether) is a convenient alternative to in-situ preparation.
Table 2: Reaction Parameters
| Parameter | Condition | Rationale |
| Atmosphere | Dry Nitrogen or Argon | Prevents reaction of Grignard reagent with atmospheric oxygen and moisture.[16][17] |
| Grignard Formation Temp. | Gentle Reflux (~34°C in Ether) | Reaction is exothermic; reflux indicates active reagent formation. |
| Nitrile Addition Temp. | 0°C to Room Temp. | Dropwise addition at 0°C helps control the initial exotherm. |
| Reaction Time | 2-4 hours | Ensures complete consumption of the starting nitrile.[22] |
| Workup Temperature | 0°C (Ice Bath) | Crucial for safely controlling the highly exothermic quenching process.[21] |
PART A: Preparation of Methylmagnesium Bromide (Grignard Reagent)
-
Glassware Preparation: All glassware (a 250 mL three-necked round-bottom flask, reflux condenser, and 125 mL pressure-equalizing dropping funnel) must be meticulously cleaned and oven-dried at >120°C for several hours to remove all traces of water.[23][24] Assemble the apparatus while hot and allow it to cool to room temperature under a stream of dry nitrogen or argon. Equip the flask with a magnetic stir bar.
-
Magnesium Activation: Place the magnesium turnings (1.46 g, 60 mmol) into the reaction flask. Add a single small crystal of iodine.[2][25] The iodine helps to activate the magnesium surface by chemically removing the passivating oxide layer.
-
Initiation: Add 30 mL of anhydrous diethyl ether to the flask. In the dropping funnel, prepare a solution of bromomethane (5.2 g, 55 mmol) in 40 mL of anhydrous diethyl ether.
-
Reagent Formation: Add approximately 5 mL of the bromomethane solution from the dropping funnel to the magnesium suspension. The reaction should initiate, evidenced by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy and gray.[20] If the reaction does not start, gentle warming with a heat gun may be required.
-
Controlled Addition: Once the reaction is initiated and self-sustaining (maintaining a gentle reflux), add the remainder of the bromomethane solution dropwise at a rate that maintains a steady but controlled reflux.[17] This step is highly exothermic.
-
Completion: After the addition is complete, stir the resulting gray-brown solution at room temperature for an additional 30-60 minutes to ensure all the magnesium has reacted.
PART B: Reaction with this compound
-
Substrate Addition: Prepare a solution of this compound (6.56 g, 50 mmol) in 50 mL of anhydrous diethyl ether in a separate dry flask. Transfer this solution to the dropping funnel.
-
Reaction: Cool the Grignard reagent solution in the reaction flask to 0°C using an ice-water bath. Begin a slow, dropwise addition of the this compound solution to the stirred Grignard reagent. Maintain the internal temperature below 10°C.
-
Stirring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue to stir for 2-4 hours to ensure the reaction proceeds to completion.[22]
PART C: Workup and Product Isolation
-
Quenching: Cool the reaction flask back down to 0°C in a large ice-water bath. CAUTION: This step is highly exothermic. Slowly and carefully add 50 mL of saturated aqueous ammonium chloride solution dropwise via the dropping funnel with vigorous stirring.[21][25] The addition rate should be controlled to keep the ether solvent from boiling violently. A white precipitate of magnesium salts will form.
-
Extraction: Transfer the entire mixture to a 500 mL separatory funnel. Add an additional 50 mL of diethyl ether. Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
Phase Separation: Drain the lower aqueous layer. Extract the aqueous layer twice more with 30 mL portions of diethyl ether to maximize product recovery.[21]
-
Washing: Combine all the organic extracts in the separatory funnel. Wash the combined organic layer sequentially with 50 mL of water and then 50 mL of saturated aqueous sodium chloride (brine).[21][22] The brine wash helps to remove the bulk of dissolved water from the organic phase.
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.[21][22] Swirl the flask occasionally for 10-15 minutes.
-
Isolation: Filter the solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to remove the diethyl ether. The remaining liquid is the crude 1-(2,4-dimethylphenyl)ethan-1-one.
-
Purification: The crude ketone can be purified by vacuum distillation to yield a clear, colorless liquid.
References
- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of Grignard Reagents for Branched Alkane Formation.
- BenchChem. (n.d.). Application Notes and Protocols: Workup Procedure for the Grignard Reaction to Produce Tertiary Alcohols.
- Quora. (2022). What are Grignard reagent preparation precautions during preparation?
- University of Pennsylvania. (n.d.). Developing SOPs for Hazardous Chemical Manipulations.
- Research and Reviews. (2021). Synthesis and Preparation of Grignard Reagent.
- Chemistry LibreTexts. (2024). The Grignard Reaction (Experiment).
- Columbia University. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol.
- American Chemical Society. (n.d.). Grignard Reaction.
- University of Washington. (2018). Laboratory Safety Standard Operating Procedure (SOP) for Organometallic Compounds.
- CHM 244 Lab Practical. (n.d.). Grignard Reactions.
- Jasperse, J. (n.d.). Grignard Synthesis of Triphenylmethanol.
- Chemistry LibreTexts. (2020). Practical Considerations, Procedural Changes, Safety Tips.
- Quora. (2018). What is the reaction of Grignard reagent with nitriles?
- Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
- Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis).
- University of Wisconsin-Stout. (n.d.). Experiment 1: Grignard Reaction.
- Chemistry Steps. (n.d.). The Grignard Reaction Mechanism.
- Leah4Sci. (2020). Grignard Reaction, Mechanism, Reagent and Cheat Sheet.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- Organic Chemistry Tutor. (2024). Grignard Reaction of Nitriles EXPLAINED! [Video]. YouTube.
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- Organic Chemistry Tutor. (n.d.). Grignard Reaction of Nitriles.
- Chemistry Steps. (n.d.). Reactions of Nitriles.
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Acetophenone Derivatives via Grignard Reaction.
- Master Organic Chemistry. (n.d.). Hydrolysis of imines to give ketones (or aldehydes).
- NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids.
- Chemistry LibreTexts. (2023). Conversion to ketones using Grignard reagents.
- Organic Syntheses. (n.d.). Procedure for Grignard Reaction.
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Application Notes and Protocols for Suzuki Coupling Reactions Involving 2,4-Dimethylbenzonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2,4-Dimethylbenzonitrile Scaffolds
The this compound framework is a key structural motif in a variety of functional molecules, from pharmaceuticals to advanced materials.[1] Its derivatives are integral to the synthesis of complex biaryl structures, which are prevalent in medicinal chemistry and materials science.[2][3] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the formation of C-C bonds, offering a direct pathway to these valuable biaryl compounds.[4][5]
This guide provides an in-depth exploration of the Suzuki coupling reaction as it pertains to this compound derivatives. We will delve into the mechanistic nuances, provide detailed experimental protocols, and offer field-proven insights to overcome the unique challenges presented by this sterically hindered and electronically distinct substrate.
Mechanistic Considerations for this compound Derivatives
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7] However, the specific nature of the this compound substrate introduces steric and electronic factors that necessitate careful optimization of the reaction conditions.
The Catalytic Cycle
The general mechanism of the Suzuki coupling reaction is illustrated below.[4]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Expert Insights on the this compound Substrate:
-
Steric Hindrance: The two methyl groups ortho and meta to the coupling site (assuming a halide at the 1-position) present significant steric bulk. This can hinder the oxidative addition step and the subsequent reductive elimination.[8][9] To overcome this, the selection of a bulky, electron-rich phosphine ligand is crucial. These ligands promote the formation of a coordinatively unsaturated palladium center, facilitating the approach of the aryl halide, and accelerate the final bond-forming reductive elimination step.[10][11]
-
Electronic Effects: The nitrile group is electron-withdrawing, which can influence the reactivity of the aryl halide. For aryl bromides and chlorides, this effect can make the oxidative addition step more favorable.[11] However, the overall electronic nature of the ring, influenced by the two electron-donating methyl groups, results in a relatively electron-rich system, which can slow down oxidative addition compared to more electron-deficient aryl halides.[12]
-
The Role of the Base: The base plays a critical role in the transmetalation step. It activates the organoboron species by forming a more nucleophilic boronate complex.[13][14][15][16] For sterically hindered substrates like this compound derivatives, a strong base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is often required to drive the reaction to completion.[17] The choice of base can also influence the reaction selectivity and suppress side reactions.[16]
Optimized Protocol for Suzuki Coupling of 1-Bromo-2,4-dimethylbenzonitrile
This protocol provides a robust method for the coupling of 1-bromo-2,4-dimethylbenzonitrile with a generic arylboronic acid.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1-Bromo-2,4-dimethylbenzonitrile | ≥98% | Commercially Available | |
| Arylboronic Acid | ≥97% | Commercially Available | |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | |
| Buchwald Ligand (e.g., XPhos, SPhos) | ≥98% | Commercially Available | Bulky, electron-rich ligands are recommended.[9] |
| Cesium Carbonate (Cs₂CO₃) | ≥99%, anhydrous | Commercially Available | Must be finely powdered and dry. |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available | Degas thoroughly before use. |
| Deionized Water | Degas thoroughly before use. | ||
| Ethyl Acetate | ACS Grade | Commercially Available | For workup and chromatography. |
| Brine (saturated NaCl solution) | For workup. | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | For drying. | ||
| Celite® | For filtration. | ||
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
Experimental Workflow
Figure 2: A generalized experimental workflow for the Suzuki coupling reaction.
Step-by-Step Protocol
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 1-bromo-2,4-dimethylbenzonitrile (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), palladium(II) acetate (0.02 mmol, 2 mol%), and the selected Buchwald ligand (e.g., XPhos, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times. This is a critical step to prevent oxidation of the active Pd(0) catalyst.[18][19]
-
Reagent Addition: Under a positive pressure of inert gas, add finely powdered, anhydrous cesium carbonate (2.0 mmol, 2.0 eq.).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL). Degassing the solvent is crucial for reproducibility and high yields.[19]
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the Celite® pad with additional ethyl acetate (2 x 10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Inactive catalyst- Poor quality reagents- Insufficiently inert atmosphere- Inappropriate base or solvent | - Use a fresh, high-quality palladium precatalyst and ligand.[18]- Ensure boronic acid is pure and has not undergone protodeboronation.[18][19]- Thoroughly degas all solvents and maintain a positive pressure of inert gas.[19]- Screen different bases (e.g., K₃PO₄, K₂CO₃) and solvent systems (e.g., Toluene/water, THF/water).[6][17] |
| Formation of Homocoupled Byproducts | - Presence of oxygen- Pd(II) species in the reaction mixture | - Improve degassing procedures.[20]- Use a Pd(0) precatalyst or ensure complete reduction of a Pd(II) source.[20] |
| Protodeboronation (Loss of Boronic Acid) | - High temperature- Presence of water and certain bases | - Use the minimum effective temperature.- Consider using a boronic ester (e.g., pinacol ester) which can be more stable.[19]- Use a non-aqueous base if possible, though this may require different solvents. |
| Dehalogenation of Starting Material | - Hydride source in the reaction mixture (e.g., from solvent or base) | - Use high-purity, anhydrous solvents.[19]- Ensure the base is free of hydroxide impurities if possible. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound derivatives is a powerful tool for the synthesis of complex biaryl structures. Success with this sterically hindered substrate hinges on the rational selection of a bulky, electron-rich ligand, an appropriate base, and meticulous experimental technique, particularly with regard to maintaining an inert atmosphere. The protocols and troubleshooting guide provided herein offer a solid foundation for researchers to achieve high yields and purity in their synthetic endeavors, accelerating the discovery and development of novel chemical entities.
References
- Wikipedia. Suzuki reaction. [Link]
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
- Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Angewandte Chemie International Edition, 50(36), 8412–8423. [Link]
- Amatore, C., Jutand, A., & Le Duc, G. (2011). Role of the Base in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 17(8), 2492–2503. [Link]
- Cid, J., García-Álvarez, J., & Pérez-Garrido, S. (2010). Computational Characterization of the Role of the Base in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 132(21), 7436–7445. [Link]
- Martins, D. L., & da Silva, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. European Journal of Organic Chemistry, 2014(10), 2035–2044. [Link]
- Maji, B., & Mandal, S. K. (2018). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 16(44), 8567–8573. [Link]
- Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. [Link]
- ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... [Link]
- Chen, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
- PubMed Central. A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. [Link]
- ResearchGate. A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. [Link]
- ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- PubMed Central.
- Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. [Link]
- Semantic Scholar. Carbon-carbon formation via Ni-catalyzed Suzuki-Miyaura coupling through C-CN bond cleavage of aryl nitrile. [Link]
- NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
- ResearchGate. Ni‐catalyzed Suzuki‐Miyaura coupling of aryl nitriles. [Link]
- National Institutes of Health. C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. [Link]
- YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- Organic Chemistry Portal. Biaryl synthesis by C-C coupling. [Link]
- University of California, San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
- ResearchGate. ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. [Link]
- KCIL Chemofarbe Group. (2025, November 12). Challenges In Suzuki Coupling Reaction. [Link]
- National Institutes of Health. Highly Efficient Method for Suzuki Reactions in Aqueous Media. [Link]
- National Institutes of Health. Green and Sustainable Synthesis of Biaryls Using LaPO4·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium. [Link]
- Massachusetts Institute of Technology.
- The Royal Society of Chemistry.
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. [Link]
- Royal Society of Chemistry. Suzuki–Miyaura (hetero-)
- MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
- Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. [Link]
- ResearchGate. Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,4-Dimethylbenzonitrile
Welcome to the technical support center for the synthesis of 2,4-Dimethylbenzonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. Instead of a rigid manual, this resource provides in-depth, field-tested insights in a troubleshooting and FAQ format to help you maximize your yield and purity.
Introduction: Navigating the Synthesis of an Important Intermediate
This compound is a key building block in the synthesis of various pharmaceuticals, agrochemicals, and specialty materials. While several synthetic routes exist, achieving high yields can be challenging due to competing side reactions, catalyst deactivation, and intermediate instability. This guide addresses the most common synthetic pathways and provides actionable solutions to the problems you may encounter.
Route 1: The Sandmeyer Reaction from 2,4-Dimethylaniline
The Sandmeyer reaction is a classic and widely used method for introducing a nitrile group onto an aromatic ring. It involves the diazotization of a primary arylamine (2,4-dimethylaniline) to form a diazonium salt, which is then displaced by a cyanide nucleophile, typically using a copper(I) cyanide catalyst.[1][2] The yield of this reaction is highly dependent on precise control over two critical stages: diazotization and cyanation.[3]
Baseline Experimental Protocol: Sandmeyer Cyanation
-
Diazotization: Dissolve 2,4-dimethylaniline in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄). Cool the mixture to 0-5 °C in an ice-salt bath.[3] Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains strictly within the 0-5 °C range to prevent decomposition of the diazonium salt.[4] Stir for an additional 15-20 minutes after the addition is complete. The resulting diazonium salt solution should be used immediately.[3]
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and a cyanide salt (e.g., NaCN or KCN) in water. Warm this solution to 60-70 °C.[3] Slowly and carefully add the cold diazonium salt solution to the warm cyanide solution with vigorous stirring. The evolution of nitrogen gas should be observed.[5]
-
Work-up: After the addition is complete and gas evolution has ceased, heat the mixture for a short period (e.g., 15-30 minutes) to ensure the reaction goes to completion. Cool the mixture and extract the this compound product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer, dry it over an anhydrous salt like MgSO₄, and concentrate it under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography.
Visual Workflow: Sandmeyer Reaction
Caption: General workflow for the Sandmeyer synthesis of this compound.
Troubleshooting the Sandmeyer Reaction
Question 1: My yield is very low, and the reaction mixture turned dark brown/black during the diazotization step. What went wrong?
Answer: This strongly indicates the decomposition of your diazonium salt. The diazonium group is an excellent leaving group and the salt is thermally unstable.[3]
-
Root Cause Analysis:
-
Temperature Control: The most common cause is a failure to maintain the reaction temperature between 0-5 °C. Even a temporary rise above 10 °C can lead to rapid decomposition, forming phenolic byproducts and other polymeric tars.[4]
-
Rate of Addition: Adding the sodium nitrite solution too quickly can create localized "hot spots," causing decomposition even if the bulk thermometer reading is low.
-
Purity of Aniline: Impurities in the starting 2,4-dimethylaniline can interfere with the reaction. Consider purification by distillation if the starting material is old or discolored.
-
-
Solutions & Optimization:
-
Use an Ice-Salt Bath: An ice-water bath may not be sufficient. An ice-salt mixture provides better temperature control.
-
Slow, Sub-surface Addition: Add the pre-chilled nitrite solution dropwise with the tip of the addition funnel below the surface of the reaction mixture to ensure rapid mixing and heat dissipation.
-
Vigorous Stirring: Ensure efficient mechanical stirring throughout the addition to avoid localized temperature gradients.
-
Immediate Use: Use the freshly prepared diazonium salt solution without delay.[4]
-
Question 2: The diazotization seemed to go well, but I got a low yield of the nitrile and a significant amount of 2,4-dimethylphenol as a byproduct.
Answer: This points to an issue during the cyanation step, where water is competing with the cyanide ion as a nucleophile, or the diazonium salt is decomposing before it can react.
-
Root Cause Analysis:
-
Inactive Catalyst: The copper(I) cyanide may have oxidized to copper(II), which is not an effective catalyst for this transformation.[4]
-
Slow Reaction Rate: If the displacement reaction is too slow, the thermally-driven decomposition of the diazonium salt to the phenol will dominate.
-
Incorrect pH: The pH of the reaction mixture can influence the stability of the diazonium salt and the nucleophilicity of the cyanide.
-
-
Solutions & Optimization:
-
Use High-Quality CuCN: Ensure you are using fresh, high-purity copper(I) cyanide.
-
Control Addition Rate: Add the diazonium salt solution to the warm CuCN solution at a rate that allows for controlled nitrogen evolution. A very slow addition can lead to decomposition, while a very fast addition can cause the reaction to foam uncontrollably.
-
Optimize Temperature: While the diazotization must be cold, the cyanation step requires heating (typically 60-70 °C) to facilitate the reaction.[3] Ensure this temperature is maintained.
-
Route 2: Palladium-Catalyzed Cyanation of 2,4-Dimethylhalobenzene
Modern cross-coupling methods offer a powerful alternative to the Sandmeyer reaction. Palladium-catalyzed cyanation allows for the conversion of aryl halides (e.g., 2,4-dimethylbromobenzene) into nitriles.[6] These reactions often have broader functional group tolerance but are sensitive to catalyst deactivation.[7]
Baseline Experimental Protocol: Pd-Catalyzed Cyanation
-
Reaction Setup: To an oven-dried flask, add the palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃), a phosphine ligand (e.g., dppf or XPhos), and the cyanide source (e.g., Zn(CN)₂ or K₄[Fe(CN)₆]).[8][9]
-
Reagent Addition: Add 2,4-dimethylbromobenzene and a dry, polar aprotic solvent (e.g., DMF, DMAc, or NMP).[8][9] Purge the flask with an inert gas (e.g., argon or nitrogen).
-
Reaction: Heat the mixture to the required temperature (typically 80-140 °C) and stir for several hours, monitoring the reaction progress by TLC or GC.
-
Work-up: After completion, cool the reaction, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove the palladium catalyst. Wash the filtrate with water or brine to remove the inorganic salts. Dry the organic layer, concentrate, and purify the product.
Visual Workflow: Pd-Catalyzed Cyanation Cycle
Caption: Simplified catalytic cycle for palladium-catalyzed cyanation of an aryl halide (Ar-X).
Troubleshooting Pd-Catalyzed Cyanation
Question 1: My reaction has stalled, and I see a lot of starting material remaining even after prolonged heating.
Answer: This is a classic sign of catalyst deactivation or suboptimal reaction conditions.
-
Root Cause Analysis:
-
Catalyst Poisoning: Excess cyanide ions in solution can strongly coordinate to the palladium center and inhibit catalysis.[7] This is why less-soluble sources like Zn(CN)₂ are often preferred over NaCN.
-
Poor Ligand Choice: The phosphine ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. A ligand that is too bulky or not electron-rich enough may not be effective.
-
Oxygen Contamination: The active Pd(0) catalyst can be oxidized to inactive Pd(II) by oxygen. The reaction must be run under strictly inert conditions.
-
Solvent Purity: Water in the solvent can lead to hydrolysis of the nitrile product or interfere with the catalyst.
-
-
Solutions & Optimization:
-
Choice of Cyanide Source: If using a highly soluble cyanide salt, consider switching to Zn(CN)₂ or K₄[Fe(CN)₆], which provide a slow, controlled release of cyanide ions.[8][9]
-
Ligand Screening: The choice of ligand is substrate-dependent. For electron-rich aryl halides like 2,4-dimethylbromobenzene, bulky, electron-rich phosphine ligands like XPhos or t-Bu₃P often give good results.
-
Inert Atmosphere: Ensure all reagents and solvents are thoroughly degassed and the reaction is maintained under a positive pressure of argon or nitrogen.
-
Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.
-
| Common Palladium System Components | Typical Use Case & Rationale | References |
| Cyanide Source | ||
| Zn(CN)₂ | Good general-purpose source. Lower solubility reduces catalyst poisoning. | [9] |
| K₄[Fe(CN)₆] | Non-toxic, inexpensive, and stable. Often requires an additive like K₂CO₃. | [8] |
| NaCN/KCN | Highly reactive but can easily poison the catalyst. Requires careful control. | [10] |
| Ligand | ||
| dppf | A robust, versatile ligand for many cross-coupling reactions. | [9] |
| XPhos / SPhos | Bulky, electron-rich biaryl phosphine ligands, often highly effective. | [6] |
| t-Bu₃P | A simple, electron-rich, and effective ligand. | [10] |
Route 3: One-Pot Synthesis from 2,4-Dimethylbenzaldehyde
This route offers a convenient and often high-yielding alternative, avoiding the use of highly toxic metal cyanides. The aldehyde is first condensed with hydroxylamine to form an aldoxime intermediate, which is then dehydrated in situ to yield the nitrile.[11][12] The success of this method hinges on the efficiency of the dehydration step.[4]
Baseline Experimental Protocol: Aldehyde to Nitrile
-
Reaction Setup: In a flask, combine 2,4-dimethylbenzaldehyde, hydroxylamine hydrochloride (NH₂OH·HCl), and a base (e.g., sodium acetate or triethylamine) in a suitable solvent (e.g., formic acid, acetonitrile, or DMF).[12][13]
-
Oxime Formation: Heat the mixture (e.g., to reflux) to form the 2,4-dimethylbenzaldoxime intermediate. This step can often be monitored by TLC.
-
Dehydration: Add a dehydrating agent. The choice of agent is critical and can range from simple reagents like acetic anhydride to more specialized ones like oxalyl chloride or SOCl₂.[4][13][14] Continue heating until the conversion to the nitrile is complete.
-
Work-up: Cool the reaction mixture. If an acidic or basic reagent was used, perform a neutralization wash. Extract the product with an organic solvent, dry the organic layer, concentrate, and purify.
Visual Pathway: Aldehyde to Nitrile Conversion
Caption: Reaction pathway for the one-pot synthesis from an aldehyde.
Troubleshooting the Aldehyde Conversion
Question: My reaction stops at the aldoxime intermediate, and I'm getting a very low yield of the final nitrile product.
Answer: This is a clear indication that your dehydration step is inefficient. The choice of dehydrating agent and the reaction conditions are paramount.[4]
-
Root Cause Analysis:
-
Ineffective Dehydrating Agent: Not all dehydrating agents are equally effective for all substrates. A mild agent may not be powerful enough to drive the reaction to completion.
-
High Reaction Temperature: Paradoxically, excessively high temperatures (>100-120 °C) can sometimes lead to side reactions or decomposition of the product or intermediate, especially with aggressive dehydrating agents.[4]
-
Presence of Water: The reaction produces water, and if not effectively sequestered or removed, it can inhibit the dehydration process. Ensure your starting materials and solvent are dry.[4]
-
-
Solutions & Optimization:
-
Select an Appropriate Dehydrating Agent: The table below compares several common reagents. For a simple setup, refluxing in formic acid can be effective.[12] For more stubborn cases, stronger reagents may be necessary.
-
Control Temperature: Carefully control the reaction temperature according to the chosen reagent. For reagents like thionyl chloride, the initial addition is often done at a lower temperature before heating.[4]
-
Ensure Anhydrous Conditions: Use dry solvents and consider methods for azeotropic removal of water if the reaction is run in a suitable solvent like toluene.[4]
-
| Dehydrating Agent | Typical Conditions | Pros & Cons | References |
| Acetic Anhydride | Reflux, neat or in a high-boiling solvent | Pro: Inexpensive, readily available. Con: Requires high temperatures, can be messy. | [14] |
| Formic Acid | Reflux in formic acid | Pro: Acts as both solvent and dehydrating agent, simple one-pot procedure. Con: Can affect other acid-sensitive groups. | [12] |
| Thionyl Chloride (SOCl₂) | Toluene or CH₂Cl₂, often requires a base (e.g., pyridine) | Pro: Highly effective, works at lower temperatures. Con: Reagent is corrosive and moisture-sensitive. | [4] |
| Oxalyl Chloride | Acetonitrile, with triethylamine | Pro: Very rapid and high-yielding for many aromatic aldoximes. Con: Reagent is toxic and moisture-sensitive. | [13] |
| Silica Gel / Mont. K-10 | Hot/Microwave, solvent-free | Pro: "Green" chemistry, simple workup. Con: May require specific equipment (microwave reactor) for best results. | [11][15] |
General FAQs
Question: I have successfully synthesized the crude product, but I am losing a significant amount during purification by column chromatography.
Answer: this compound is a relatively non-polar compound. Loss on a silica gel column can occur due to its volatility or irreversible adsorption if the silica is too acidic.
-
Optimization:
-
Use a Less Polar Eluent System: Start with a low-polarity eluent system (e.g., Hexane/Ethyl Acetate 98:2) and gradually increase the polarity.
-
Deactivate Silica: If you suspect acidic silica is an issue, you can pre-treat the silica gel by washing it with a solvent containing a small amount of a non-nucleophilic base like triethylamine (e.g., 1%), then drying it before packing the column.
-
Consider Vacuum Distillation: As a low-melting solid/oil, vacuum distillation is an excellent alternative to chromatography for purification, especially on a larger scale.
-
Question: How do I confirm the identity and purity of my final product? Answer: Standard analytical techniques should be used:
-
¹H NMR: You should see two distinct singlets for the two methyl groups (around 2.3-2.5 ppm), and characteristic aromatic proton signals.
-
¹³C NMR: Look for the characteristic nitrile carbon signal (around 118-120 ppm) and the aromatic carbons.
-
IR Spectroscopy: A strong, sharp peak around 2220-2240 cm⁻¹ is characteristic of the C≡N stretch.
-
GC-MS: This is an excellent method to confirm the molecular weight and assess purity by checking for the presence of starting materials or byproducts.
References
- Sharifi, A., Mohsenzadeh, F., Mojtahedi, M. M., & Saidi, M. R. (2004). Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride using Anhydrous Sodium Sulphate and Sodium Bicarbonate in Dry Media. E-Journal of Chemistry, 1(3), 117-120. Link
- Zhu, C., Yamane, Y., & Kwong, F. Y. (2015). Direct Synthesis of Nitriles from Aldehydes Using an O-Benzoyl Hydroxylamine (BHA) as the Nitrogen Source. Organic Letters, 17(19), 4858–4861. Link
- Gross, T., & Beller, M. (2003). Palladium-Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Chemistry – A European Journal, 9(12), 2586-2592. Link
- Shiri, A. (2017). Fe(HSO4)3-Catalyzed Direct Conversion of Aldehydes into Nitriles Using Hydroxylamine Hydrochloride. Organic Chemistry Research, 3(1), 37-43. Link
- Reddy, B. V. S., Reddy, L. R., & Corey, E. J. (2006). A mild, general, and efficient method for the conversion of aryl and vinyl bromides to the corresponding cyanides. Organic Letters, 8(15), 3391–3393. Link
- Anbarasan, P., Schareina, T., & Beller, M. (2011). Recent developments and perspectives in palladium-catalyzed cyanation of aryl halides: synthesis of benzonitriles. Chemical Society Reviews, 40(10), 5049-5067. Link
- Yu, H., Richey, R. N., Miller, W. D., Xu, J., & May, S. A. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665–668. Link
- James, A., & G, A. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(60), 36501-36523. Link
- Boruah, M., & Prajapati, D. (2018). One-pot route to nitriles from aldehyde and hydroxylamine hydrochloride on silica-gel. Asian Journal of Green Chemistry, 2(4), 330-338. Link
- Sharifi, A., Mirzaei, A., & Naimi-Jamal, M. R. (2002). Direct Synthesis of Aromatic Nitriles from Aldehydes Using Hydroxylamine and Oxalyl Chloride. Monatshefte für Chemie / Chemical Monthly, 133(2), 199-202. Link
- ChemicalBook. (n.d.). 2,4-dimethyl-6-hydroxybenzonitrile synthesis.
- Kumar, S., & Kumar, S. (2016). Copper catalyzed nitrile synthesis from aryl halides using formamide as a nitrile source. RSC Advances, 6(81), 77803-77806. Link
- Wikipedia. (2024). Sandmeyer reaction.
- Wikipedia. (2023). Rosenmund–von Braun reaction.
- Yang, X., Li, Z., Liu, H., & Wu, Y. (2021). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. RSC Advances, 11(42), 26369-26373. Link
- Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction.
- SynArchive. (n.d.). Rosenmund-von Braun Reaction.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- Wang, D., & Wang, J. (2018). Recent Advances in the Synthesis of Aryl Nitrile Compounds. Chemistry – An Asian Journal, 13(17), 2281-2302. Link
- BenchChem. (2024). Troubleshooting low yield in 2-Hydroxybenzonitrile synthesis. Link
- L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. Link
- BenchChem. (2024). Troubleshooting low yield in Benzonitrile synthesis. Link
- Organic Syntheses. (n.d.). Benzonitrile. Coll. Vol. 1, p.107 (1941); Vol. 3, p.12 (1923). Link
- Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution.
- Wu, J., & Zhang, J. (2005). L-Proline-Promoted Rosenmund–von Braun Reaction. Synlett, 2005(17), 2678-2680. Link
- BenchChem. (2024). Strategies for minimizing solvent waste in 2,5-Dimethylbenzonitrile synthesis. Link
- Reddit. (2020). r/chemistry - My first synthesis was not as efficient as I had hoped. 16% yield. Link
- NCERT. (n.d.). Amines. Link
- Organic Syntheses. (n.d.). 2-tert-Butoxycarbonyloxyimino-2-phenylacetonitrile. Coll. Vol. 6, p.197 (1988); Vol. 51, p.76 (1971). Link
- Google Patents. (n.d.). CN1962623A - Process for preparing 2,4-difluoro benzonitril. Link
- SciSpace. (n.d.). Rosenmund–von Braun reaction.
- Chad's Prep. (2021, May 1). 22.5 Sandmeyer Reactions | Organic Chemistry [Video]. YouTube. Link
- NIST. (n.d.). This compound. NIST WebBook. Link
- Google Patents. (n.d.). CN103588679A - Synthetic method for 2,4-dichlorobenzonitrile. Link
- Wikipedia. (2023). Ammoxidation.
- PrepChem. (n.d.). Synthesis of 2,4-dimethyl-6-hydroxybenzaldehyde.
- ResearchGate. (n.d.). Aerobic ammoxidation of 4-hydroxymethylbenzaldehyde. Link
- Google Patents. (n.d.).
- Reddit. (2023). r/Chempros - Help with Low Yield Synthesis. Link
- Google Patents. (n.d.). CN1439744A - Synthesis of dimethyl benzaldehyde. Link
- Organic Syntheses. (n.d.). m-NITROBENZALDEHYDE DIMETHYLACETAL. Coll. Vol. 4, p.731 (1963); Vol. 34, p.76 (1954). Link
- Google Patents. (n.d.).
- BenchChem. (2024). An In-depth Technical Guide to the Synthesis of 2-Hydroxy-4-methylbenzaldehyde. Link
- Google Patents. (n.d.).
- Synthetic Communications. (1996). Preparation of 2,4-Dihydroxybenzaldehyde by the Vilsmeier-Haack Reaction. 26(4), 729-734. Link
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Sandmeyer Reaction [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 10. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 11. ajgreenchem.com [ajgreenchem.com]
- 12. One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03559B [pubs.rsc.org]
- 13. tandfonline.com [tandfonline.com]
- 14. CN103588679A - Synthetic method for 2,4-dichlorobenzonitrile - Google Patents [patents.google.com]
- 15. asianpubs.org [asianpubs.org]
Technical Support Center: Purification of Crude 2,4-Dimethylbenzonitrile
Welcome to the Technical Support Center for the purification of crude 2,4-Dimethylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity this compound. This document will address common challenges encountered during purification and offer validated protocols and expert insights to ensure the integrity of your experimental outcomes.
I. Understanding the Impurity Profile of Crude this compound
The first step in any successful purification is to understand the potential impurities in your crude material. The nature and quantity of these impurities will largely depend on the synthetic route employed. The two most common laboratory-scale syntheses of this compound are the Sandmeyer reaction of 2,4-dimethylaniline and the dehydration of 2,4-dimethylbenzamide.
Common Impurities and Their Origins:
| Impurity | Origin | Impact on Downstream Applications |
| 2,4-Dimethylaniline | Unreacted starting material from the Sandmeyer reaction. | Can interfere with reactions sensitive to primary amines, such as those involving electrophilic reagents. |
| 2,4-Dimethylbenzaldehyde | Unreacted starting material if synthesized from the aldehyde. | May lead to the formation of imine or other condensation byproducts. |
| Isomeric Dimethylbenzonitriles | Side products from the Sandmeyer reaction or impurities in the starting xylene. | May be difficult to separate due to similar physical properties and could lead to ambiguous analytical data. |
| 2,4-Dimethylbenzamide | Incomplete dehydration of the amide or hydrolysis of the nitrile during workup. | Can be a significant impurity if the dehydration reaction is not driven to completion. |
| 2,4-Dimethylbenzoic Acid | Hydrolysis of the nitrile or amide functionality during workup or storage. | Acidic impurity that can interfere with base-sensitive reactions. |
| Water | Residual moisture from workup or atmospheric absorption. | Can quench moisture-sensitive reagents and reactions. |
| Residual Solvents | Solvents used in the reaction or workup (e.g., DMF, toluene, ethyl acetate). | May interfere with subsequent reactions or analytical characterization. |
| Colored Impurities | Often high molecular weight byproducts from the Sandmeyer reaction. | Indicate the presence of complex impurities that may require specific purification steps to remove.[1] |
II. Troubleshooting Guide: A Problem-Solution Approach
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during the purification of this compound.
A. Issues Related to Physical Appearance and Initial Characterization
Q1: My crude this compound is a dark-colored oil/solid. What is the cause and how can I decolorize it?
A1: A dark coloration, often brown or yellow, in crude benzonitriles is typically due to the presence of polymeric or oxidized byproducts, especially from reactions like the Sandmeyer reaction.[2]
-
Troubleshooting Steps:
-
Activated Charcoal Treatment: Dissolve the crude product in a suitable solvent (e.g., ethanol or ethyl acetate) and add a small amount of activated charcoal (1-2% by weight). Heat the mixture to boiling for a few minutes, then perform a hot gravity filtration to remove the charcoal.[3] Be aware that excessive use of charcoal can lead to product loss.[1]
-
Distillation: For thermally stable impurities, vacuum distillation can be effective in separating the lower-boiling this compound from high-boiling colored impurities.
-
Column Chromatography: If the colored impurities are of a different polarity than your product, silica gel chromatography can be an effective separation method.
-
Q2: My purified this compound has a low melting point or appears as an oil, but literature suggests it should be a solid. Why?
A2: Pure this compound has a reported melting point of around 24 °C.[4] If your product is an oil at room temperature or has a depressed melting point, it is likely due to the presence of impurities that are causing a melting point depression.
-
Troubleshooting Steps:
-
Purity Assessment: Analyze your sample by GC-MS or ¹H NMR to identify the nature and quantity of the impurities. Common culprits include residual solvents or isomeric impurities.
-
Re-purification: Based on the identified impurities, a second round of purification may be necessary. For example, if residual solvent is the issue, drying under high vacuum may be sufficient. If isomeric impurities are present, fractional distillation or careful recrystallization may be required.
-
B. Challenges in Purification by Recrystallization
Q3: I am struggling to find a suitable solvent for the recrystallization of this compound. What should I look for?
A3: The ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below.[5] For aromatic nitriles, a good starting point is to screen a range of solvents with varying polarities.
-
Recommended Solvent Systems to Screen:
-
Single Solvents: Ethanol, isopropanol, methanol, heptane, or cyclohexane.
-
Mixed Solvents: A combination of a "good" solvent (in which the compound is soluble) and a "bad" solvent (in which the compound is insoluble) can be very effective. Common pairs for aromatic compounds include:
-
Q4: My this compound is "oiling out" during recrystallization instead of forming crystals. How can I prevent this?
A4: "Oiling out" occurs when the solid melts in the hot solvent and separates as an immiscible liquid. This often happens when the melting point of the compound is lower than the boiling point of the solvent or when significant impurities are present.[5]
-
Troubleshooting Steps:
-
Lower the Solvent Boiling Point: Choose a solvent or solvent mixture with a lower boiling point.
-
Increase the Solvent Volume: Add more of the "good" solvent to the hot mixture to ensure the compound remains fully dissolved until the solution cools to a temperature below its melting point.
-
Slow Cooling: Allow the solution to cool very slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oiling.
-
Scratching/Seeding: Scratch the inside of the flask with a glass rod at the liquid-air interface or add a seed crystal of pure this compound to induce crystallization.
-
C. Difficulties with Distillation
Q5: I am trying to purify this compound by distillation, but I am getting poor separation from a suspected isomeric impurity. What should I do?
A5: Isomeric dimethylbenzonitriles can have very close boiling points, making separation by simple distillation challenging. Fractional distillation is necessary in such cases.[11]
-
Boiling Points of Dimethylbenzonitrile Isomers:
Isomer Boiling Point (°C) at 760 mmHg 2,3-Dimethylbenzonitrile ~235 This compound ~238 2,5-Dimethylbenzonitrile ~233 2,6-Dimethylbenzonitrile ~220 3,4-Dimethylbenzonitrile ~240 | 3,5-Dimethylbenzonitrile | ~243[2] |
-
Troubleshooting Steps:
-
Use a Fractionating Column: Employ a Vigreux or packed column to increase the number of theoretical plates and improve separation efficiency.
-
Optimize Reflux Ratio: A higher reflux ratio (more condensate returning to the column) will improve separation but will also increase the distillation time.
-
Vacuum Distillation: Distilling under reduced pressure will lower the boiling points and can sometimes enhance the boiling point differences between isomers, aiding in their separation.
-
Q6: I am concerned about the thermal stability of this compound during distillation. Can it decompose?
A6: Aryl nitriles are generally thermally stable. However, prolonged heating at high temperatures, especially in the presence of acidic or basic impurities, can lead to hydrolysis to the corresponding amide or carboxylic acid.[12][13][14][15]
-
Preventative Measures:
-
Neutralize Before Distillation: If your crude product contains acidic or basic impurities, perform an acid-base wash to neutralize it before distillation.
-
Use Vacuum Distillation: This allows for distillation at a lower temperature, minimizing the risk of thermal decomposition.
-
D. Issues with Chromatographic Purification
Q7: I am using silica gel column chromatography to purify my this compound, but I am getting poor separation and/or low recovery. What could be the problem?
A7: While silica gel is generally a suitable stationary phase for the purification of aryl nitriles, several factors can lead to poor performance.
-
Troubleshooting Steps:
-
Solvent System Optimization: The choice of eluent is critical. Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that provides good separation between your product and impurities. A mixture of a non-polar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point.
-
Compound Stability on Silica: Although generally stable, some nitriles can undergo hydrolysis on acidic silica gel, especially if the eluent contains protic solvents like methanol. If you suspect decomposition, you can use deactivated silica gel (by adding a small percentage of water) or switch to a less acidic stationary phase like alumina.
-
Loading Technique: Overloading the column can lead to poor separation. As a rule of thumb, use a silica gel to crude product ratio of at least 30:1 by weight.
-
Elution Gradient: If there is a wide range of impurity polarities, a gradient elution (gradually increasing the polarity of the eluent) may be more effective than an isocratic elution (constant solvent composition).
-
III. Standard Operating Procedures (SOPs) for Purification
SOP 1: Purification by Recrystallization (Ethanol/Water System)
This protocol is a general guideline for a two-solvent recrystallization. The optimal solvent ratios may need to be determined experimentally.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Saturation: To the hot ethanol solution, add hot water dropwise until a persistent cloudiness is observed.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution at the boiling point.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
SOP 2: Purification by Acid-Base Extraction
This procedure is effective for removing acidic (e.g., 2,4-dimethylbenzoic acid) or basic (e.g., 2,4-dimethylaniline) impurities.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.
-
Removal of Acidic Impurities: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the aqueous layer. Repeat the wash if necessary.
-
Removal of Basic Impurities: Wash the organic layer with a dilute aqueous solution of hydrochloric acid (e.g., 1 M HCl). Separate the aqueous layer. Repeat the wash if necessary.
-
Neutralization and Drying: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove residual water. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure to obtain the purified this compound.
IV. Analytical Methods for Purity Assessment
A. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity of this compound and identifying volatile impurities. The mass spectrum of this compound will show a molecular ion peak at m/z = 131.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of the purified product and identifying impurities.
-
Expected ¹H NMR Chemical Shifts for this compound (in CDCl₃):
-
Aromatic protons: ~7.1-7.5 ppm
-
Methyl protons: ~2.3-2.5 ppm
-
-
Potential Impurity Resonances to Look For:
-
2,4-Dimethylbenzamide: A broad singlet for the -NH₂ protons.
-
2,4-Dimethylbenzoic Acid: A broad singlet for the carboxylic acid proton (>10 ppm).
-
Residual Solvents: Characteristic peaks for common solvents (e.g., ethyl acetate at ~1.2, 2.0, and 4.1 ppm; hexane at ~0.9 and 1.3 ppm).
-
V. Visualization of Purification Workflows
Decision Tree for Purification Strategy
Caption: A decision tree to guide the selection of an appropriate purification strategy for crude this compound.
Workflow for Recrystallization Troubleshooting
Caption: A troubleshooting workflow for common issues encountered during the recrystallization of this compound.
VI. References
-
How can I purify impure benzonitrile? - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]
-
Purification of Benzonitrile - Chempedia - LookChem. (n.d.). Retrieved January 10, 2026, from [Link]
-
Hydrolysis of Nitriles. (n.d.). Retrieved January 10, 2026, from [Link]
-
Recrystallization. (n.d.). Retrieved January 10, 2026, from [Link]
-
Recrystallization. (n.d.). Retrieved January 10, 2026, from [Link]
-
Recrystallization - Part 2. (n.d.). Retrieved January 10, 2026, from [Link]
-
Hydrolysis of Nitriles. (n.d.). Retrieved January 10, 2026, from [Link]
-
recrystallization-2.doc.pdf. (n.d.). Retrieved January 10, 2026, from [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 10, 2026, from [Link]
-
Hydrolysis of nitriles. (n.d.). Retrieved January 10, 2026, from [Link]
-
Hydrolysis of nitriles. (n.d.). Retrieved January 10, 2026, from [Link]
-
How do I recrystallize this product? : r/chemistry - Reddit. (n.d.). Retrieved January 10, 2026, from [Link]
-
-
Crystallization. (n.d.). Retrieved January 10, 2026, from [Link]
-
-
Hydrolysis of Nitriles - YouTube. (2021, April 5). Retrieved January 10, 2026, from [Link]
-
Fractional distillation - Wikipedia. (n.d.). Retrieved January 10, 2026, from [Link]
-
2,3-dimethylbenzonitrile - Stenutz. (n.d.). Retrieved January 10, 2026, from [Link]
-
2,5-Dimethylbenzonitrile | C9H9N | CID 83688 - PubChem. (n.d.). Retrieved January 10, 2026, from [Link]
-
Go-to recrystallization solvent mixtures : r/Chempros - Reddit. (n.d.). Retrieved January 10, 2026, from [Link]
-
The mechanism for the production of aryl nitriles from aromatic aldehydes and hydroxylamine hydrochloride by using formic acid aqueous solution as solvent - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]
-
Synthesis of Aryl Nitriles via Aerobic Oxidative Cleavage of Aryl C=C Bonds with (NH4)2CO3 as the Nitrogen Source - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]
-
CHEMISTRY (862). (n.d.). Retrieved January 10, 2026, from [Link]
-
Nitrile synthesis by oxidation, rearrangement, dehydration - Organic Chemistry Portal. (n.d.). Retrieved January 10, 2026, from [Link]
Sources
- 1. 3,5-Dimethylbenzonitrile CAS#: 22445-42-7 [chemicalbook.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. 2,3-dimethylbenzonitrile [stenutz.eu]
- 4. rubingroup.org [rubingroup.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. community.wvu.edu [community.wvu.edu]
- 10. 2,6-Dimethylbenzonitrile [webbook.nist.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. organicchemistrytutor.com [organicchemistrytutor.com]
- 14. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 15. youtube.com [youtube.com]
Technical Support Center: Synthesis of 2,4-Dimethylbenzonitrile
Welcome to the technical support center for the synthesis of 2,4-Dimethylbenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during this synthesis. Our focus is on providing practical, experience-driven insights to help you navigate potential side reactions and optimize your experimental outcomes.
I. Overview of Synthetic Strategy: The Sandmeyer Reaction
The most common and reliable method for synthesizing this compound is the Sandmeyer reaction.[1][2] This well-established transformation involves two key stages:
-
Diazotization: The process begins with the conversion of the primary aromatic amine, 2,4-dimethylaniline, into a diazonium salt. This is typically achieved by treating the aniline with a source of nitrous acid, such as sodium nitrite in the presence of a strong mineral acid (e.g., hydrochloric acid), at low temperatures (0-5 °C).[3][4]
-
Cyanation: The resulting diazonium salt is then reacted with a copper(I) cyanide salt. This step facilitates the substitution of the diazonium group with a nitrile group, yielding the desired this compound.[1][5]
While the Sandmeyer reaction is a powerful tool in synthetic organic chemistry, it is not without its challenges. Careful control of reaction parameters is crucial to minimize the formation of unwanted side products and maximize the yield of the target molecule.[3]
II. Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis of this compound.
Issue 1: Low Yield of this compound and Formation of Phenolic Impurities
Question: My reaction is producing a significant amount of 2,4-dimethylphenol as a side product, and the overall yield of the desired nitrile is low. What are the likely causes and how can I mitigate this?
Answer: The formation of 2,4-dimethylphenol is a classic side reaction in the Sandmeyer synthesis and is primarily caused by the reaction of the intermediate diazonium salt with water.[3][6] The diazonium salt is thermally unstable and will readily decompose, especially at elevated temperatures, to form a phenol.[7][8]
Causality and Mitigation Strategies:
-
Temperature Control is Critical: The diazotization step is highly exothermic and must be performed at low temperatures, typically between 0 and 5°C, to ensure the stability of the diazonium salt.[3] Exceeding this temperature range significantly increases the rate of decomposition to the corresponding phenol.
-
Troubleshooting Tip: Use an ice-salt bath to maintain the low temperature and add the sodium nitrite solution slowly and dropwise to the aniline solution to control the exothermic reaction.[4]
-
-
Immediate Use of the Diazonium Salt: Diazonium salts are inherently unstable and should be used immediately after preparation.[9] Storing the diazonium salt solution, even at low temperatures, will lead to decomposition and a lower yield of the desired product.
-
Minimize Water Content in the Cyanation Step: While the diazotization is carried out in an aqueous medium, minimizing excess water during the cyanation step can help reduce phenol formation.
Issue 2: Formation of Azo Compounds and Other Colored Impurities
Question: My final product is highly colored, and TLC analysis shows multiple colored spots. What is the source of this contamination?
Answer: The formation of colored impurities, particularly azo dyes, is a common side reaction when working with diazonium salts.[3] This occurs when the electrophilic diazonium salt couples with an electron-rich aromatic compound present in the reaction mixture.[7]
Causality and Mitigation Strategies:
-
Incomplete Diazotization: If the diazotization is incomplete, the unreacted 2,4-dimethylaniline can act as a coupling partner for the diazonium salt, leading to the formation of an azo dye.
-
Troubleshooting Tip: Ensure the use of a slight excess of sodium nitrite and sufficient acid to completely convert the aniline to the diazonium salt.
-
-
Reaction with Phenolic Byproducts: The 2,4-dimethylphenol formed as a side product is also an excellent coupling partner for the diazonium salt, leading to colored azo compounds.[7]
-
Troubleshooting Tip: By minimizing phenol formation through strict temperature control, you will also reduce the subsequent formation of these colored impurities.
-
Issue 3: Hydrolysis of the Nitrile Group
Question: I am observing the formation of 2,4-dimethylbenzamide and/or 2,4-dimethylbenzoic acid in my product mixture. How can I prevent this?
Answer: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures.[10][11] This can occur during the reaction work-up or purification steps.
Causality and Mitigation Strategies:
-
Acid-Catalyzed Hydrolysis: Prolonged exposure to strong acidic conditions, particularly with heating, will hydrolyze the nitrile first to an amide and then to the corresponding carboxylic acid.[12][13]
-
Troubleshooting Tip: During the work-up, neutralize the acidic reaction mixture promptly and avoid excessive heating.
-
-
Base-Catalyzed Hydrolysis: Similarly, strong basic conditions can also lead to nitrile hydrolysis.[10]
-
Troubleshooting Tip: If a basic wash is necessary during the work-up, use a mild base (e.g., sodium bicarbonate) and perform the wash at a low temperature.
-
| Side Product | Formation Conditions | Mitigation Strategy |
| 2,4-Dimethylphenol | High temperature, excess water | Maintain 0-5 °C during diazotization, use diazonium salt immediately |
| Azo Compounds | Incomplete diazotization, presence of phenols | Ensure complete diazotization, minimize phenol formation |
| 2,4-Dimethylbenzamide | Acidic or basic conditions, heat | Neutralize reaction mixture promptly, avoid excessive heating during work-up |
| 2,4-Dimethylbenzoic Acid | Prolonged exposure to acid/base and heat | Neutralize reaction mixture promptly, avoid excessive heating during work-up |
Issue 4: Demethylation of the Aromatic Ring
Question: My mass spectrometry analysis indicates the presence of monomethylated benzonitrile impurities. Is demethylation a known side reaction?
Answer: While less common under typical Sandmeyer conditions, demethylation of aromatic methyl groups can occur under harsh acidic conditions or in the presence of certain catalysts at elevated temperatures. Fungal biotransformations have also been shown to cause demethylation of N,N-dimethylanilines, suggesting enzymatic pathways for this transformation.[14] While not directly analogous to the Sandmeyer reaction, it highlights the potential for methyl group lability.
Causality and Mitigation Strategies:
-
Harsh Acidic Conditions: Prolonged exposure to strong, hot acids could potentially lead to some degree of demethylation.
-
Troubleshooting Tip: Adhere to the recommended reaction times and temperatures. Avoid unnecessarily harsh acidic conditions during the work-up.
-
III. Experimental Protocols
Protocol 1: Synthesis of this compound via the Sandmeyer Reaction
This protocol is a generalized procedure and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
2,4-Dimethylaniline
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
Part A: Diazotization of 2,4-Dimethylaniline
-
In a flask, dissolve 2,4-dimethylaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.[4]
-
After the addition is complete, continue stirring for an additional 15-20 minutes at the same temperature. The resulting solution contains the diazonium salt and should be used immediately.[9]
Part B: Cyanation
-
In a separate flask, prepare a solution of copper(I) cyanide and sodium or potassium cyanide in water.
-
Cool this solution in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution from Part A to the copper(I) cyanide solution with vigorous stirring. A vigorous evolution of nitrogen gas should be observed.[3]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.
Part C: Work-up and Purification
-
Extract the reaction mixture with a suitable organic solvent such as diethyl ether.
-
Wash the combined organic extracts with water and then with a saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
IV. Visualizing the Process
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis of this compound.
Caption: A troubleshooting decision tree for the synthesis of this compound.
Relationship Between Key Side Reactions
This diagram illustrates how the primary side reactions are interconnected.
Caption: Interplay of the main synthesis pathway and common side reactions.
V. References
-
Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
CK-12 Foundation. (2025). Preparation of Phenols. Retrieved from [Link]
-
Unacademy. (n.d.). Methods of preparation of phenols. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reactions of Diazonium Salts. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
Aromatic Reactions. (n.d.). Phenol formation from Diazonium Salts using H2O and Heat. Retrieved from [Link]
-
AK Lectures. (n.d.). Acid Induced Hydrolysis of Nitriles. Retrieved from [Link]
-
BYJU'S. (n.d.). Preparation of Phenols from Benzene Sulphonic Acid. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. Retrieved from [Link]
-
Lumen Learning. (n.d.). Hydrolysis of nitriles. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved from [Link]
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]
-
Piovan, L., et al. (2011). Demethylation of N,N-Dimethylbenzenamine and N,N,3-Trimethylbenzenamine by Whole Cells of Aspergillus terreus. Food Technology and Biotechnology, 49(4), 460-464. Retrieved from [Link]
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. byjus.com [byjus.com]
- 6. CK12-Foundation [flexbooks.ck12.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. orgosolver.com [orgosolver.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. aklectures.com [aklectures.com]
- 13. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 14. ftb.com.hr [ftb.com.hr]
Technical Support Center: Troubleshooting Reactions of 2,4-Dimethylbenzonitrile
Welcome to the technical support center for 2,4-Dimethylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common challenges encountered during the synthesis and subsequent reactions of this versatile intermediate. The following question-and-answer-based troubleshooting guide addresses specific experimental issues, explains the underlying chemical principles, and offers robust protocols to enhance reaction efficiency and yield.
Section 1: Synthesis of this compound
The successful outcome of any subsequent reaction hinges on the quality and yield of the starting material. The two most common routes to this compound are the Sandmeyer reaction starting from 2,4-dimethylaniline and the dehydration of 2,4-dimethylbenzamide.
Frequently Asked Questions (FAQs): Synthesis
Q1: My Sandmeyer synthesis of this compound has a low yield and is producing a significant amount of dark, tar-like byproduct. What are the likely causes?
A1: This is a classic problem in Sandmeyer reactions, which typically points to issues in one of the two critical stages: diazotization or copper-catalyzed cyanation.[1][2] The thermal instability of the intermediate diazonium salt is the most frequent culprit.
Causality & Troubleshooting:
-
Incomplete or Decomposed Diazonium Salt: The diazotization of anilines must be performed under strict temperature control (typically 0-5 °C).[1][3] If the temperature rises, the highly unstable diazonium salt will decompose, often reacting with water to form phenols or coupling with other species to form azo dyes and polymeric tars.[1]
-
Poor Quality Copper(I) Cyanide: The activity of the CuCN catalyst is paramount. Old or poorly stored CuCN can be partially oxidized to Cu(II), which is ineffective in the radical-transfer mechanism of the Sandmeyer reaction.
-
Solution: Use freshly purchased, high-purity CuCN. If in doubt, prepare a fresh solution of CuCN or wash the existing stock with a dilute acid to remove basic carbonates, followed by water and a suitable solvent, then dry thoroughly.
-
-
Incorrect pH during Cyanation: The pH of the cyanation reaction mixture is important. It should be controlled to ensure the stability of the copper cyanide complex and prevent side reactions.
-
Solution: Follow established protocols for preparing the copper(I) cyanide solution (e.g., dissolving CuCN and NaCN/KCN in water) to ensure the correct complex is formed for the reaction.[4]
-
Q2: I'm attempting to synthesize this compound by dehydrating 2,4-dimethylbenzamide, but the conversion is low. How can I improve this step?
A2: The dehydration of a primary amide to a nitrile requires the removal of a molecule of water, a process that depends heavily on the choice of dehydrating agent and the reaction conditions.[1] Incomplete reaction or side reactions are common pitfalls.
Causality & Troubleshooting:
-
Ineffective Dehydrating Agent: Not all dehydrating agents are equally effective for all substrates. Common choices include phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), and phosphorus oxychloride (POCl₃).[5] Their reactivity and the required conditions vary significantly.
-
Solution: If one agent is giving poor results, consider an alternative. For instance, P₂O₅ is a powerful but heterogeneous reagent requiring vigorous mixing and heating.[1] SOCl₂ or POCl₃ may offer a more homogeneous reaction but can lead to chlorinated byproducts if not controlled. A comparison is provided in the table below.
-
-
Reversible Reaction/Presence of Water: The reaction is reversible. If water is not effectively sequestered by the reagent or removed from the system, the equilibrium will not favor the nitrile product.
-
Solution: Ensure all glassware is rigorously dried and use anhydrous solvents. Running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent the introduction of atmospheric moisture.[1]
-
-
Insufficient Temperature or Reaction Time: Dehydration often requires elevated temperatures to proceed at a reasonable rate.
-
Solution: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time and ensure completion.[1] If heating is necessary, use a controlled heating source like an oil bath to prevent localized overheating and charring.[1]
-
Table 1: Comparison of Common Dehydrating Agents for Amide to Nitrile Synthesis
| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages |
| Phosphorus Pentoxide (P₂O₅) | High temperature (reflux) | Powerful, drives reaction to completion | Heterogeneous, can be difficult to stir, harsh conditions |
| Thionyl Chloride (SOCl₂) | Reflux in inert solvent | Homogeneous, volatile byproducts (SO₂, HCl) | Can cause charring, potential for chlorinated byproducts |
| Phosphorus Oxychloride (POCl₃) | Reflux, often with a base (e.g., pyridine) | Homogeneous, effective | Corrosive, workup can be challenging |
| Trifluoroacetic Anhydride (TFAA) | Room temp or mild heat, often with a base | Mild conditions, high yields | Expensive reagent |
Section 2: Reactions of this compound
Once synthesized, this compound is a valuable precursor for several key functional groups. The most common transformations are hydrolysis to the carboxylic acid, reduction to the primary amine, and reaction with organometallics to form ketones.
Frequently Asked Questions (FAQs): Hydrolysis
Q3: My hydrolysis of this compound to 2,4-dimethylbenzoic acid is stalling, leaving significant amounts of unreacted nitrile or the intermediate 2,4-dimethylbenzamide. How can I drive the reaction to completion?
A3: Nitrile hydrolysis is a notoriously challenging reaction, often requiring harsh conditions to proceed to the carboxylic acid.[5][6] The stability of the intermediate amide is the primary kinetic barrier. The two methyl groups on the aromatic ring also add some steric hindrance, potentially slowing the reaction compared to unsubstituted benzonitrile.
Causality & Troubleshooting:
-
Insufficiently Harsh Conditions: Milder conditions that might hydrolyze an ester are often insufficient for a nitrile. Both acid- and base-catalyzed pathways require significant energy input.[6]
-
Acid-Catalyzed: Requires a strong acid (e.g., concentrated H₂SO₄ or HCl) and prolonged heating. The mechanism involves protonation of the nitrile to increase its electrophilicity for attack by water.[6]
-
Base-Catalyzed: Requires a strong base (e.g., NaOH or KOH) in a high-boiling solvent like ethylene glycol, with high temperatures. The hydroxide ion acts as a potent nucleophile.[6]
-
-
Precipitation of Intermediates: In some solvent systems, the intermediate amide or the final carboxylate salt may precipitate, effectively removing it from the reaction phase and halting progress.
-
Solution: Choose a solvent system that maintains the solubility of all species throughout the reaction. For base-catalyzed hydrolysis, using a co-solvent like ethanol or a phase-transfer catalyst can improve homogeneity and reaction rates.
-
Troubleshooting Workflow: Nitrile Hydrolysis
Caption: Troubleshooting logic for incomplete nitrile hydrolysis.
Frequently Asked Questions (FAQs): Reduction to Amine
Q4: I am reducing this compound to 2,4-dimethylbenzylamine, but my yield is low and I'm seeing significant formation of secondary and tertiary amine byproducts. How can I improve the selectivity for the primary amine?
A4: This is the primary challenge in nitrile reduction. The reaction proceeds through an imine intermediate. The desired primary amine product can react with this imine, leading to the formation of a secondary amine, which can continue to react.[7]
Causality & Troubleshooting:
-
Reaction Pathway Competition: The nucleophilic primary amine product competes with the reducing agent to react with the imine intermediate. This is particularly problematic in catalytic hydrogenations.
-
Choice of Reducing Agent: Different reducing agents offer varying levels of selectivity.
-
Lithium Aluminum Hydride (LiAlH₄): This is an excellent reagent for reducing nitriles to primary amines and generally gives high yields without significant byproduct formation.[6][8] The reaction involves two successive hydride additions.[6] The workup, however, must be performed carefully.
-
Catalytic Hydrogenation (e.g., Raney Nickel, Pd/C): This method is effective but more prone to over-alkylation. The presence of the catalyst, hydrogen, imine, and primary amine in the same pot allows for the side reactions to occur.[7]
-
Solution: To improve selectivity with catalytic hydrogenation, the reaction is often run in the presence of ammonia.[7] Ammonia floods the system and reacts with the imine to regenerate the primary imine, shifting the equilibrium away from the formation of secondary amines. Alternatively, performing the reaction in an acidic medium (e.g., with HCl) protonates the primary amine as it forms, rendering it non-nucleophilic and preventing it from reacting with the imine intermediate.
-
-
Experimental Protocol: Selective Reduction using LiAlH₄
Warning: Lithium aluminum hydride reacts violently with water. All steps must be performed under strictly anhydrous conditions under an inert atmosphere.
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Allow to cool to room temperature under a stream of nitrogen.
-
Reagent Preparation: In the reaction flask, suspend LiAlH₄ (approx. 1.5 equivalents) in anhydrous diethyl ether or THF.
-
Addition: Dissolve this compound (1 equivalent) in anhydrous ether/THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux for 2-4 hours, or until TLC analysis shows complete consumption of the starting material.
-
Work-up (Fieser method): Cool the reaction to 0 °C. Cautiously and slowly add X mL of water, where X is the mass of LiAlH₄ in grams. Follow this with the dropwise addition of X mL of 15% aqueous NaOH. Finally, add 3X mL of water.
-
Isolation: Stir the resulting white, granular precipitate for 30 minutes, then remove it by filtration through a pad of celite. Wash the precipitate thoroughly with ether/THF. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude primary amine.
Frequently Asked Questions (FAQs): Grignard Reaction
Q5: My Grignard reaction with this compound is failing. I either get no reaction or a very low yield of the desired ketone, with a lot of unreacted starting material. What are the most common failure points?
A5: Grignard reactions are notoriously sensitive to experimental conditions.[9] Failure almost always stems from the inactivation of the highly reactive Grignard reagent or issues with its formation.[10][11]
Causality & Troubleshooting:
-
Presence of Moisture: This is the number one cause of Grignard reaction failure. Grignard reagents are powerful bases and will be instantly quenched by any protic source (water, alcohols), including atmospheric moisture or water adsorbed onto glassware.[9][11]
-
Solution: All glassware must be rigorously dried (flame-dried under vacuum or oven-dried at >120 °C for several hours and assembled hot).[11] Solvents must be anhydrous grade and preferably distilled from a suitable drying agent. The reaction must be run under a dry, inert atmosphere (Nitrogen or Argon).[10]
-
-
Poor Quality Magnesium: The surface of magnesium turnings can be coated with a layer of magnesium oxide, which passivates the metal and prevents the reaction from initiating.[9]
-
Solution: Activate the magnesium before use. This can be done by gently crushing the turnings with a glass rod (under inert gas) to expose a fresh surface, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.[11]
-
-
Slow Addition/Low Temperature during Ketone Formation: The reaction of a Grignard reagent with a nitrile forms a magnesium imine salt intermediate. This intermediate is stable until an aqueous workup is performed.[5] If the reaction is not allowed to proceed to completion, you will recover starting material.
-
Solution: Add the nitrile solution to the Grignard reagent slowly at 0 °C. After addition, allow the reaction to warm to room temperature and stir for 1-2 hours to ensure complete formation of the imine salt before quenching.[10]
-
Workflow for a Successful Grignard Reaction
Caption: Step-by-step workflow for the Grignard reaction with a nitrile.
Section 3: General Analytical & Purification Strategies
Q6: How can I effectively monitor the progress of my this compound reaction and identify impurities?
A6: Proper reaction monitoring is key to optimizing conditions and preventing low yields. A combination of chromatographic and spectroscopic techniques is most effective.
-
Thin Layer Chromatography (TLC): This is the quickest and most common method for qualitative monitoring. A suitable solvent system (e.g., hexane/ethyl acetate) can often resolve the starting material, intermediates, and final product, allowing you to visualize the reaction's progress.
-
Gas Chromatography (GC) / High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative data on the consumption of starting material and the formation of products.[12] They are excellent for determining conversion and identifying the presence of byproducts by comparing retention times to authentic standards.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of your final product and identifying impurities.[13] The chemical shifts of the two methyl groups and the aromatic protons of this compound and its derivatives are distinctive. Common impurities like residual solvents or starting materials can often be identified from their characteristic signals.[14]
-
Mass Spectrometry (MS): Coupled with GC (GC-MS) or LC (LC-MS), this technique is powerful for identifying unknown byproducts by providing their molecular weight and fragmentation patterns.
References
- Feltes, J., & Levsen, K. (1989). HPLC provides an alternative to GC-based methods for the analysis of nitriles and their metabolites. Journal of High Resolution Chromatography, 12(10), 613-618.
- Chemistry Steps. (n.d.). Reactions of Nitriles.
- LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles.
- Pearson. (2024). Review of Nitriles Explained.
- Chad's Prep. (n.d.). 20.11 Synthesis and Reactions of Nitriles.
- Galli, U., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2845-2879.
- Organic Chemistry Portal. (n.d.). Synthesis of Nitriles.
- Thomas, S., & Collins, J. C. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of organic chemistry, 74(5), 2278–2281.
- Wikipedia. (n.d.). Sandmeyer reaction.
- ResearchGate. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry.
- National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook.
- Clark, J. (n.d.). Reducing nitriles to primary amines. Chemguide.
- Mo, F., et al. (2018). A general electrochemical strategy for the Sandmeyer reaction. Chemical Science, 9(40), 7859-7864.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- Novak, P., et al. (2022). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical chemistry, 94(3), 1776–1783.
- Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Google Patents. (n.d.). CN103319330A - Method for preparing 2,4-dimethylbenzoic acid by using carbon dioxide carboxylation process.
- Gregory, K. G., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(21), 4982-5002.
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 21789-36-6).
- ResearchGate. (2019). Plausible mechanism for synthesis of benzonitrile from benzaldehyde and....
- Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate.
- National Center for Biotechnology Information. (n.d.). 2,4-Dimethylbenzoic acid. PubChem Compound Database.
- Semantic Scholar. (2022). 2,4-Diamino-5-(nitromethyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile.
- LibreTexts Chemistry. (2025). 10.5: Synthesis of Amines.
- National Institutes of Health. (n.d.). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques.
- ResearchGate. (n.d.). (PDF) Dimethylbenzoic acids - metabolites of trimethylbenzene.
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- National Institutes of Health. (n.d.). Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2.
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Technical Support Center: Optimizing Reaction Conditions for 2,4-Dimethylbenzonitrile Derivatization
Welcome to the technical support center for the derivatization of 2,4-Dimethylbenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of your experiments and achieve optimal results.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the derivatization of this compound, providing concise and actionable answers.
Q1: What are the most common derivatization reactions for this compound?
A1: this compound is a versatile precursor for a variety of derivatives. The most common transformations of the nitrile group include:
-
Hydrolysis: Conversion to 2,4-dimethylbenzoic acid or 2,4-dimethylbenzamide.[1]
-
Organometallic Addition: Reaction with Grignard or organolithium reagents to produce ketones after hydrolysis.[4][5]
Q2: How do the methyl groups on the aromatic ring influence the reactivity of the nitrile group?
A2: The two methyl groups at the 2- and 4-positions are electron-donating. This electronic effect can slightly decrease the electrophilicity of the nitrile carbon, potentially slowing down reactions that rely on nucleophilic attack at this position compared to unsubstituted benzonitrile.[6] However, for many standard derivatization reactions, these effects are moderate and can be overcome with appropriate reaction conditions.
Q3: What are the general considerations for solvent selection in these reactions?
A3: Solvent choice is critical and depends on the specific reaction:
-
Hydrolysis: Aqueous solutions of strong acids (e.g., HCl, H₂SO₄) or bases (e.g., NaOH, KOH) are typically used.[7][8] Co-solvents like ethanol may be employed to improve solubility.
-
Reduction: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are standard for reactions with metal hydrides like LiAlH₄.[3][5] For catalytic hydrogenation, a range of solvents including alcohols or hydrocarbons may be suitable.[2][9]
-
Grignard Reactions: Strictly anhydrous ether or THF is required to prevent quenching of the Grignard reagent.[10][11]
Q4: Can I selectively hydrolyze this compound to the amide (2,4-dimethylbenzamide) instead of the carboxylic acid?
A4: Yes, selective hydrolysis to the amide is possible but can be challenging. It typically requires milder reaction conditions than those used for complete hydrolysis to the carboxylic acid.[1][5] Using hydrogen peroxide with a catalyst like sodium molybdate in ethanol can favor amide formation.[12] Alternatively, carefully controlled acidic or basic hydrolysis at lower temperatures and shorter reaction times can also yield the amide, though over-hydrolysis to the carboxylic acid is a common side reaction.[1][5][13]
Q5: Are there any specific safety precautions I should take when working with this compound and its derivatization reagents?
A5: Yes, several safety precautions are essential:
-
General Handling: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Cyanide Compounds: Although the nitrile group in this compound is covalently bound, be aware of the potential for hydrogen cyanide gas release under harsh acidic conditions, though this is not a typical reaction pathway for hydrolysis.
-
Reducing Agents: Reagents like LiAlH₄ are highly reactive with water and can ignite. Handle them under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.[3] Catalytic hydrogenation involves flammable hydrogen gas and potentially pyrophoric catalysts.[14]
-
Grignard Reagents: These are also water-sensitive and can be pyrophoric. Ensure all glassware is flame-dried and reactions are conducted under an inert atmosphere.[10]
II. Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the derivatization of this compound.
Issue 1: Low or No Conversion During Hydrolysis to 2,4-Dimethylbenzoic Acid
| Probable Cause | Proposed Solution & Scientific Rationale |
| Insufficient Reaction Temperature or Time | Solution: Increase the reaction temperature (reflux is common) and/or extend the reaction time.[7][8] Rationale: Nitrile hydrolysis is often a slow process requiring significant energy input to overcome the activation energy for the nucleophilic attack on the nitrile carbon and subsequent cleavage of the C≡N triple bond.[5] |
| Inadequate Concentration of Acid or Base | Solution: Use a more concentrated acid (e.g., 6M HCl or H₂SO₄) or base (e.g., 40% NaOH). Rationale: Higher concentrations of H₃O⁺ or OH⁻ increase the rate of nucleophilic attack on the nitrile.[1][8] Acid catalysis proceeds by protonating the nitrogen, making the carbon more electrophilic, while base catalysis involves direct attack by the hydroxide ion.[13] |
| Poor Solubility of Starting Material | Solution: Add a co-solvent such as ethanol or dioxane to the aqueous reaction mixture. Rationale: Improved solubility of the organic nitrile in the reaction medium increases the effective concentration and facilitates interaction with the hydrolyzing agent. |
Issue 2: Formation of Secondary or Tertiary Amine Byproducts During Reduction to 2,4-Dimethylbenzylamine
| Probable Cause | Proposed Solution & Scientific Rationale |
| Reaction of Primary Amine Product with Imine Intermediate | Solution 1 (Catalytic Hydrogenation): Add ammonia or an ammonium salt to the reaction mixture.[3] Rationale: The excess ammonia competes with the primary amine product in reacting with the intermediate imine, thus minimizing the formation of secondary and tertiary amines.[9] |
| Solution 2 (Catalyst Choice): Utilize specific catalysts known for high selectivity to primary amines, such as certain cobalt or rhodium-based catalysts.[9][15][16] Rationale: The choice of catalyst can influence the reaction pathway and selectivity. Some catalysts favor the direct reduction of the imine intermediate to the primary amine over condensation reactions.[9][15] | |
| Solution 3 (Metal Hydride Reduction): Use a strong reducing agent like LiAlH₄ followed by a careful aqueous workup. Rationale: LiAlH₄ reduction is generally a very effective method for producing primary amines from nitriles with minimal byproduct formation if the reaction is carried out correctly.[2][5][17] |
Issue 3: Low Yield in Grignard Reaction to Form a Ketone
| Probable Cause | Proposed Solution & Scientific Rationale |
| Presence of Moisture or Protic Impurities | Solution: Ensure all glassware is rigorously dried (e.g., flame-dried or oven-dried). Use anhydrous solvents (e.g., freshly distilled THF over sodium/benzophenone). Rationale: Grignard reagents are strong bases and will be quenched by even trace amounts of water or other protic sources (like alcohols), preventing them from acting as nucleophiles.[10][11] |
| Formation of Magnesium Halide Adducts | Solution: Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent. Rationale: The initial reaction forms a magnesium salt of the imine, which can be unreactive.[4] An excess of the Grignard reagent can help drive the reaction to completion. |
| Inefficient Hydrolysis of the Imine Intermediate | Solution: Ensure the aqueous acidic workup (e.g., with dilute HCl) is sufficiently vigorous and allowed to proceed for an adequate amount of time.[4][18] Rationale: The intermediate imine formed after the Grignard addition is stable until hydrolyzed. The hydrolysis requires protonation of the nitrogen to form an iminium ion, which is then attacked by water to eventually yield the ketone.[4] |
Workflow & Troubleshooting Diagram
Caption: Troubleshooting workflow for common derivatization issues.
III. Experimental Protocols
Protocol 1: Basic Hydrolysis to 2,4-Dimethylbenzoic Acid
Objective: To convert this compound to 2,4-Dimethylbenzoic acid via basic hydrolysis.
Materials:
-
This compound
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (optional, as co-solvent)
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer.
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq) and a 10-20% aqueous solution of NaOH (5-10 eq). If solubility is an issue, a small amount of ethanol can be added.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction may take several hours to reach completion.
-
Once the starting material is consumed, cool the reaction mixture to room temperature, then further in an ice bath.
-
Slowly and carefully acidify the cooled solution with concentrated HCl until the pH is ~1-2. A white precipitate of 2,4-Dimethylbenzoic acid should form.
-
Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.
-
Recrystallize from a suitable solvent (e.g., aqueous ethanol) for further purification if necessary.
Protocol 2: Reduction to 2,4-Dimethylbenzylamine with LiAlH₄
Objective: To reduce this compound to 2,4-Dimethylbenzylamine.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized Water
-
15% Aqueous NaOH solution
-
Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, nitrogen/argon line.
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Under an inert atmosphere, suspend LiAlH₄ (1.0-1.5 eq) in anhydrous THF.
-
Dissolve this compound (1.0 eq) in anhydrous THF and add it to the dropping funnel.
-
Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, heat the mixture to reflux for 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.
-
Cool the reaction flask to 0 °C in an ice bath.
-
CAUTION: EXOTHERMIC REACTION. Quench the reaction by the slow, sequential dropwise addition of:
-
Water (x mL, where x = grams of LiAlH₄ used)
-
15% aqueous NaOH (x mL)
-
Water (3x mL)
-
-
Stir the resulting granular precipitate for 30 minutes, then remove it by filtration. Wash the filter cake thoroughly with THF or diethyl ether.
-
Combine the organic filtrates and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 2,4-Dimethylbenzylamine, which can be purified by distillation or chromatography.
Reaction Workflow Diagram
Caption: Step-by-step workflows for hydrolysis and reduction.
IV. References
-
Chemistry LibreTexts. (2023). The Reduction of Nitriles. [Link]
-
Synthetic Communications. (2023). Mo(VI)-catalyzed conversion of nitriles to amides with hydrogen peroxide in ethanol. [Link]
-
National Institutes of Health. (2018). Platinum-Based Heterogeneous Catalysts for Nitrile Synthesis via Aerobic Oxidative Coupling of Alcohols and Ammonia. [Link]
-
Chemistry LibreTexts. (2023). Conversion of nitriles to amides. [Link]
-
ResearchGate. (n.d.). Degree of complete hydrolysis of nitriles to the carboxylic acid. [Link]
-
Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). [Link]
-
Journal of the American Chemical Society. (2024). Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. [Link]
-
Berkeley Learning Hub. (2025). 5 Nitrile Hydrolysis Steps. [Link]
-
Calvin Digital Commons. (n.d.). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. [Link]
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. [Link]
-
Chemguide. (n.d.). Hydrolysing Nitriles. [Link]
-
WordPress. (n.d.). Nitrile Reduction. [Link]
-
Wikipedia. (n.d.). Nitrile reduction. [Link]
-
Chemistry Steps. (n.d.). Reactions of Nitriles. [Link]
-
Manufacturer's Website. (n.d.). Understanding Chemical Intermediates: A Deep Dive into Benzonitrile Derivatives. [Link]
-
YouTube. (2024). Grignard Reaction of Nitriles EXPLAINED! [Link]
-
Chemguide. (n.d.). An Introduction to Grignard Reagents. [Link]
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 5. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
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- 18. youtube.com [youtube.com]
Technical Support Center: Purification of 2,4-Dimethylbenzonitrile
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of 2,4-Dimethylbenzonitrile. This document offers a structured approach to identifying and removing common impurities, ensuring the high quality required for subsequent applications.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is a yellow to brown oil/solid. What are the likely impurities?
A1: The coloration in your crude product typically arises from several sources, primarily related to the common synthetic routes like the Sandmeyer reaction. Potential impurities include:
-
Residual Copper Salts: If synthesized via a Sandmeyer reaction using a copper(I) cyanide catalyst, residual copper salts can impart a green or blueish tint.
-
Azo Compounds: Side reactions during diazotization can lead to the formation of colored azo dyes.[1]
-
Phenolic Impurities: Reaction of the intermediate diazonium salt with water can generate 2,4-dimethylphenol as a significant byproduct.[1][2]
-
Starting Material: Incomplete reaction can leave residual 2,4-dimethylaniline.
Q2: I have a low-melting solid or an oil. What is the best initial purification strategy?
A2: For a low-melting solid or oily product, a combination of techniques is often most effective. A primary acid-base extraction can remove acidic (phenolic) and basic (unreacted aniline) impurities. Subsequent purification by vacuum distillation is often suitable for thermally stable liquids or low-melting solids.[3] Alternatively, flash column chromatography can be employed for non-volatile impurities.
Q3: My purified this compound shows a broad melting point range. What does this indicate?
A3: A broad melting point range is a classic indicator of impurities. Even small amounts of contaminants can disrupt the crystal lattice of a solid, leading to a depression and broadening of the melting point. Further purification is recommended to achieve a sharp melting point, which for pure this compound is in the range of 23-25°C.
Q4: Can I use recrystallization for a compound with such a low melting point?
A4: Recrystallization of low-melting compounds can be challenging as they may "oil out," where the compound melts in the hot solvent before dissolving. This can often be overcome by using a mixed solvent system or by ensuring the boiling point of the solvent is lower than the melting point of the compound. Careful selection of solvents and controlled cooling are crucial.
Q5: What analytical techniques are recommended to assess the purity of this compound?
A5: A combination of analytical methods provides the most comprehensive purity assessment:
-
Gas Chromatography (GC): Ideal for determining the presence of volatile impurities.[4][5]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for identifying and quantifying a wide range of organic impurities.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities. Quantitative NMR (qNMR) can also be used for accurate purity determination.[1]
-
Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Problem 1: Persistent Color in the Product
| Symptom | Potential Cause | Troubleshooting Steps |
| Green or blue tint | Residual copper salts from Sandmeyer reaction. | 1. Aqueous Ammonia Wash: During workup, wash the organic layer with a dilute aqueous ammonia solution. This will form a water-soluble copper-ammonia complex that can be extracted into the aqueous phase. 2. EDTA Wash: A wash with an aqueous solution of ethylenediaminetetraacetic acid (EDTA) can also effectively chelate and remove copper ions. |
| Yellow to brown color | Azo dye byproducts or phenolic impurities. | 1. Activated Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the product, reducing the yield.[7] 2. Flash Chromatography: If the color persists, purification by flash column chromatography is often effective. |
Problem 2: Presence of Starting Material (2,4-Dimethylaniline)
| Symptom | Potential Cause | Troubleshooting Steps |
| Amine detected by NMR or GC. | Incomplete diazotization or Sandmeyer reaction. | 1. Acidic Wash: During the workup, wash the organic layer with dilute hydrochloric acid (e.g., 1 M HCl). The basic 2,4-dimethylaniline will be protonated to form a water-soluble salt, which will partition into the aqueous layer. |
Problem 3: Presence of Hydrolysis Products (2,4-Dimethylbenzamide or 2,4-Dimethylbenzoic Acid)
| Symptom | Potential Cause | Troubleshooting Steps |
| Carboxylic acid or amide detected by IR, NMR, or LC-MS. | Exposure of the nitrile to acidic or basic conditions at elevated temperatures during reaction or workup. | 1. Basic Wash (for Carboxylic Acid): Wash the organic layer with a dilute aqueous solution of sodium bicarbonate or sodium hydroxide. The acidic 2,4-dimethylbenzoic acid will be deprotonated and extracted into the aqueous phase.[2] 2. Chromatography (for Amide): 2,4-Dimethylbenzamide is more polar than the corresponding nitrile. Flash column chromatography can effectively separate these two compounds. |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This method is suitable for removing non-volatile impurities from thermally stable, low-melting compounds like this compound.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is free of cracks or defects.[8] Use a stir bar for smooth boiling. All joints must be properly greased to maintain a good vacuum.
-
Initial Vacuum: Before heating, apply vacuum to the system to remove any low-boiling residual solvents.
-
Heating: Gently heat the flask containing the crude this compound using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point (109°C at 17 mmHg). The boiling point will vary with the actual pressure achieved.
-
Termination: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.[8]
Diagram of Vacuum Distillation Workflow:
Caption: Workflow for the purification of this compound by vacuum distillation.
Protocol 2: Purification by Recrystallization from a Mixed Solvent System
Given the low melting point of this compound, a mixed solvent system like ethanol/water can be effective.
Step-by-Step Methodology:
-
Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of hot ethanol.
-
Dissolution: In an Erlenmeyer flask, dissolve the bulk of the crude product in the minimum amount of hot ethanol required for complete dissolution.
-
Addition of Anti-Solvent: While the ethanol solution is hot, add hot water dropwise until the solution becomes slightly cloudy (the cloud point).[9]
-
Clarification: Add a few drops of hot ethanol to just redissolve the cloudiness, resulting in a saturated solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Diagram of Recrystallization Troubleshooting:
Caption: Troubleshooting guide for the recrystallization of low-melting compounds.
Protocol 3: Purification by Flash Column Chromatography
This technique is highly effective for separating this compound from impurities with different polarities.
Step-by-Step Methodology:
-
Solvent System Selection: Determine a suitable eluent system using thin-layer chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.3 for this compound.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent like dichloromethane and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Data Summary
Physical Properties of this compound and Potential Impurities:
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₉H₉N | 131.17 | 23-25 | 109 (17 mmHg) |
| 2,4-Dimethylbenzamide | C₉H₁₁NO | 149.19 | 156-159 | - |
| 2,4-Dimethylbenzoic Acid | C₉H₁₀O₂ | 150.17 | 124-126[3][7] | 267 (727 mmHg)[7] |
References
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
- HBCSE. (n.d.). Recrystallization.
- University of California, Irvine. (n.d.). Recrystallization.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Recrystallization.
- University of California, Los Angeles. (n.d.). Recrystallization - Part 2.
- SUNY Oneonta. (n.d.). recrystallization-2.doc.pdf.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Chemistry LibreTexts. (2022, April 7). 5.4C: Step-by-Step Procedures for Vacuum Distillation.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Ministry of the Environment, Japan. (n.d.). III Analytical Methods.
- Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros.
- Organic Syntheses. (n.d.). 2,4-dinitrobenzaldehyde.
- University of Malaya. (n.d.). SEPARATION OF ACIDIC AND NEUTRAL SUBSTANCES.
- ResearchGate. (n.d.). (PDF) Dimethylbenzoic acids - metabolites of trimethylbenzene.
- International Journal of Pharmaceutical Development & Technology. (n.d.). Flash Chromatography.
- Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds.
- Google Patents. (2006, February 2). WO 2006/011696 A1.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
- King Group. (n.d.). Successful Flash Chromatography.
- Teledyne ISCO. (2023, January 19). Which sample solvents work best with normal-phase flash column chromatography?.
- PubChem. (n.d.). This compound.
- PrepChem.com. (n.d.). Synthesis of 2,6-dimethylbenzonitrile.
- PubMed. (n.d.). Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium).
- Veeprho. (n.d.). 2,4-Dimethylbenzoic acid | CAS 611-01-8.
- NIST. (n.d.). Benzoic acid, 2,4-dimethyl-.
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Stability issues of 2,4-Dimethylbenzonitrile under acidic conditions
Welcome to the technical support guide for 2,4-Dimethylbenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this compound, particularly concerning its stability under acidic conditions. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the success and integrity of your experiments.
Introduction: The Challenge of Stability
This compound is a valuable building block in organic synthesis. However, its nitrile functional group is susceptible to transformation under acidic conditions, primarily through hydrolysis. The presence of two activating methyl groups on the aromatic ring also introduces the potential for electrophilic side reactions. Understanding these stability issues is crucial for accurate experimental design, maximizing yield, and ensuring product purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern with this compound in acidic media?
The main issue is acid-catalyzed hydrolysis of the nitrile group.[1][2][3] This reaction typically proceeds in two stages, first forming an intermediate, 2,4-dimethylbenzamide, which can then be further hydrolyzed to 2,4-dimethylbenzoic acid.[1][2] The extent of this conversion is highly dependent on the reaction conditions.
Q2: What are the typical products of this compound degradation in acid?
Under acidic conditions, you can expect to form one or both of the following hydrolysis products:
-
2,4-Dimethylbenzamide: The initial product of hydrolysis.[1][2]
-
2,4-Dimethylbenzoic acid: The final product of complete hydrolysis.[1][2]
Q3: How do the methyl groups on the aromatic ring affect the stability of this compound?
The two methyl groups are electron-donating. In moderately concentrated acidic solutions (e.g., 10.0 M sulfuric acid), electron-donating groups can increase the rate of nitrile hydrolysis.[4] This is because they enhance the basicity of the nitrile nitrogen, facilitating its initial protonation, which is a key step in the hydrolysis mechanism.[1][3]
Q4: Can I store this compound in an acidic solution?
It is not recommended for long-term storage. While stable under normal, neutral conditions, prolonged exposure to acidic environments, even at room temperature, can lead to slow hydrolysis. For experimental purposes, it is best to prepare acidic solutions of this compound fresh.
Q5: Are there any potential side reactions to be aware of besides hydrolysis?
Yes. The electron-rich aromatic ring of this compound is activated towards electrophilic aromatic substitution. Under strong acidic conditions, particularly with acids like fuming sulfuric acid, sulfonation of the aromatic ring is a possible side reaction.[5][6] If other electrophiles are present, Friedel-Crafts type reactions could also occur.[7][8]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments with this compound under acidic conditions.
Problem 1: Low or No Yield of the Desired Product, with 2,4-Dimethylbenzoic Acid as the Main Byproduct.
-
Probable Cause: The reaction conditions are too harsh, leading to complete hydrolysis of the nitrile group. Vigorous conditions, such as high temperatures and prolonged reaction times in the presence of strong acids, favor the formation of the carboxylic acid.[1]
-
Solution:
-
Reduce Reaction Temperature: Perform the reaction at a lower temperature. If refluxing, consider running the reaction at room temperature or even 0 °C.
-
Decrease Reaction Time: Monitor the reaction closely using an appropriate technique (e.g., TLC, LC-MS) and quench it as soon as the starting material is consumed or the desired product is formed.
-
Use a Milder Acid or Lower Concentration: If permissible for your desired transformation, switch to a weaker acid or use a more dilute solution of the strong acid.
-
Problem 2: Isolation of 2,4-Dimethylbenzamide Instead of the Intended Product.
-
Probable Cause: The reaction conditions are too mild to effect the desired transformation but sufficient to initiate the first stage of nitrile hydrolysis. In some cases, stopping the reaction prematurely can also lead to the isolation of the amide intermediate.[9]
-
Solution:
-
Increase Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy to proceed past the amide stage or to your desired product.
-
Extend Reaction Time: Continue to monitor the reaction for a longer period to ensure the amide intermediate reacts further.
-
Increase Acid Concentration: A higher concentration of acid can catalyze the subsequent reaction more effectively.
-
Problem 3: Presence of an Unexpected, Highly Polar Impurity.
-
Probable Cause: If you are using sulfuric acid, especially at high concentrations or temperatures, this impurity could be a sulfonated derivative of this compound or its hydrolysis products.[5][6] The sulfonic acid group significantly increases the polarity of the molecule.
-
Solution:
-
Avoid Fuming Sulfuric Acid: Unless sulfonation is the desired reaction, use concentrated or dilute sulfuric acid instead of oleum.
-
Use an Alternative Acid: If possible, substitute sulfuric acid with another strong, non-sulfonating acid like hydrochloric acid (HCl) or phosphoric acid (H₃PO₄).
-
Control Reaction Temperature: Keep the temperature as low as possible to disfavor the electrophilic aromatic substitution reaction.
-
Experimental Protocols & Data
Acid-Catalyzed Hydrolysis of this compound to 2,4-Dimethylbenzoic Acid
This protocol describes a typical procedure for the complete hydrolysis of the nitrile.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Diethyl Ether (or other suitable organic solvent)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq) and a 1:1 (v/v) mixture of deionized water and concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material and amide intermediate are no longer observed.
-
Cool the reaction mixture to room temperature and carefully pour it over crushed ice.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution to remove any remaining acid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2,4-dimethylbenzoic acid.
-
The crude product can be purified by recrystallization.
Data Summary: Influence of Acidic Conditions on Product Formation
| Acid Condition | Temperature | Typical Primary Product | Potential Side Products |
| Dilute HCl | Room Temp | This compound (largely unreacted) | Trace 2,4-Dimethylbenzamide |
| Conc. HCl | Reflux | 2,4-Dimethylbenzoic Acid | 2,4-Dimethylbenzamide (if incomplete) |
| Conc. H₂SO₄ | Room Temp | 2,4-Dimethylbenzamide | 2,4-Dimethylbenzoic Acid |
| Conc. H₂SO₄ | High Temp | 2,4-Dimethylbenzoic Acid | Sulfonated byproducts |
| Fuming H₂SO₄ | Elevated Temp | Sulfonated 2,4-Dimethylbenzoic Acid | Multiple sulfonated species |
Visualizing the Chemistry
Reaction Pathway: Acid-Catalyzed Hydrolysis
The following diagram illustrates the step-wise hydrolysis of this compound to 2,4-Dimethylbenzoic acid.
Caption: Acid-catalyzed hydrolysis pathway of this compound.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and resolving common issues.
Caption: Troubleshooting flowchart for this compound reactions.
References
- Organic Syntheses Procedure. (n.d.). Water-free selective hydrolysis of nitriles into amides using acetaldoxime.
- Organic Synthesis. (n.d.). Hydrolysis of Nitriles.
- Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles.
- Chemistry LibreTexts. (2024, March 17). 20: Carboxylic Acids and Nitriles.
- Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Nitriles.
- Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II.
- Zeitschrift für Naturforschung. (n.d.). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) °C.
- Chemistry Steps. (n.d.). Reactions of Nitriles.
- Semantic Scholar. (n.d.). The acid-catalysed hydrolysis of benzonitrile.
- Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles.
- Reddit. (2023, April 30). Hydrolysis of nitriles : r/OrganicChemistry.
- Journal of the Chemical Society of Pakistan. (n.d.). Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds.
- YouTube. (2025, December 17). Problem nitrile hydrolysis, esterification. Dr. Tania CS.
- YouTube. (2014, July 8). Acid Induced Hydrolysis of Nitriles. AK Lectures.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The acid-catalysed hydrolysis of benzonitrile. RSC Publishing.
- Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction.
- University of Illinois. (n.d.). Electrophilic Aromatic Substitution.
- Unacademy. (n.d.). Acidic Nature, Electrophilic Substitution Reactions.
- Scirp.org. (n.d.). Ultrasonically Assisted Synthesis of Aromatic Sulfonic Acids under Vilsmeier Haack Conditions in Acetonitrile Medium.
- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
- Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions.
- University of Illinois. (n.d.). Electrophilic Aromatic Substitution.
- Chad's Prep. (n.d.). EAS Friedel Crafts Alkylation and Acylation.
- Chemistry LibreTexts. (2022, September 12). 1.31: Electrophilic Substitution.
- EPA Nepis. (n.d.). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships.
- Longdom Publishing. (n.d.). Electrophilic Aromatic Substitution.
- PubChem. (n.d.). 2,4-Dimethylbenzenesulfonic acid.
Sources
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- 4. znaturforsch.com [znaturforsch.com]
- 5. Buy 2,4-Dimethylbenzenesulfonic acid | 88-61-9 [smolecule.com]
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- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. mt.com [mt.com]
- 9. reddit.com [reddit.com]
Technical Support Center: Scale-Up of 2,4-Dimethylbenzonitrile Production
Welcome to the technical support center for the synthesis and scale-up of 2,4-Dimethylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the transition from laboratory-scale experiments to pilot and industrial-scale production.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up of this compound synthesis, with a focus on the common industrial method of ammoxidation of 2,4-dimethylbenzene (p-xylene).
Issue 1: Low Conversion of 2,4-Dimethylbenzene
Question: We are observing a low conversion rate of our 2,4-dimethylbenzene starting material during a pilot-scale ammoxidation run. What are the likely causes and how can we improve the conversion?
Answer: Low conversion in a catalytic gas-phase ammoxidation is a multifaceted issue often pointing to suboptimal reaction conditions or catalyst deactivation. Here’s a systematic approach to troubleshooting:
Probable Causes & Solutions:
| Probable Cause | Explanation | Recommended Action |
| Insufficient Reaction Temperature | The ammoxidation of xylenes is highly temperature-dependent. Insufficient thermal energy will lead to a sluggish reaction rate. | Gradually increase the reactor temperature in increments of 10-15°C, while carefully monitoring the product distribution and for the formation of hotspots. The typical temperature range for this reaction is 300-500°C[1][2]. |
| Catalyst Deactivation | The catalyst, often a mixed metal oxide (e.g., V-Mo based), can lose activity due to coking (carbon deposition), poisoning by impurities in the feed, or thermal sintering at excessive temperatures. | 1. Regeneration: Perform an in-situ catalyst regeneration by passing air or a dilute oxygen stream over the catalyst bed at an elevated temperature to burn off carbon deposits. 2. Feed Purity: Ensure the 2,4-dimethylbenzene, ammonia, and air feeds are free from sulfur or other known catalyst poisons. 3. Temperature Control: Avoid temperature overshoots that can lead to irreversible catalyst damage. |
| Inadequate Molar Ratios of Reactants | The stoichiometry of ammonia and oxygen to the hydrocarbon is critical. An insufficient amount of either can limit the reaction. | Optimize the molar feed ratios. Typically, an excess of ammonia and air is used. A common molar ratio is 2,4-dimethylbenzene:ammonia:air = 1:2-10:4-40[1]. |
| Poor Mixing and Mass Transfer | In larger reactors, inefficient mixing can lead to non-uniform reaction conditions and lower yields[3]. In fluid-bed reactors, poor fluidization can result in channeling of the reactant gases. | For stirred-tank reactors, ensure the agitation speed is sufficient. For fluid-bed reactors, verify the gas flow rate is within the optimal range for proper fluidization of the catalyst particles. |
Issue 2: Poor Selectivity and Formation of Byproducts
Question: Our scaled-up reaction is producing a significant amount of byproducts, primarily phthalonitriles and carbon oxides, reducing the selectivity for this compound. How can we minimize these side reactions?
Answer: Poor selectivity in ammoxidation reactions often indicates that the reaction conditions are too harsh, leading to over-oxidation or side reactions of the aromatic substrate.
Probable Causes & Solutions:
| Probable Cause | Explanation | Recommended Action |
| Excessive Reaction Temperature | High temperatures can promote the complete oxidation of the hydrocarbon to CO and CO₂, and can also lead to the formation of other nitriles from xylene isomers. | Reduce the reaction temperature. A temperature optimization study at a smaller scale should be conducted to find the optimal balance between conversion and selectivity. |
| Incorrect Oxygen to Hydrocarbon Ratio | A high concentration of oxygen can lead to the formation of carbon oxides[2]. | Carefully control the oxygen-to-xylene molar ratio. It should be just enough to support the desired reaction without promoting complete combustion. Ratios of about 2:1 to 3:1 are often effective[2]. |
| Catalyst Composition | The catalyst composition is crucial for selectivity. The presence of certain promoters can enhance the formation of the desired nitrile. | Ensure the catalyst being used is appropriate for this specific ammoxidation. Vanadium and molybdenum-based catalysts are common[4]. The ratio of different metal oxides in the catalyst can significantly impact selectivity[2]. |
| Presence of Isomeric Impurities in Starting Material | If the 2,4-dimethylbenzene feed contains other xylene isomers (e.g., m-xylene, o-xylene), these will also undergo ammoxidation to their corresponding benzonitriles. | Use a high-purity grade of 2,4-dimethylbenzene. Analyze the starting material for isomeric impurities before use. |
Issue 3: Difficulties in Product Purification at Scale
Question: We are facing challenges in purifying this compound at a larger scale. The crude product contains unreacted starting materials and several byproducts. What are the recommended purification strategies?
Answer: Scaling up purification requires a shift from laboratory techniques like column chromatography to more industrially viable methods.
Probable Causes & Solutions:
| Probable Cause | Explanation | Recommended Action |
| Inefficient Separation of Close-Boiling Point Impurities | Unreacted 2,4-dimethylbenzene and some byproducts may have boiling points close to the product, making simple distillation difficult. | Fractional Distillation: Employ a distillation column with a sufficient number of theoretical plates to achieve good separation. Optimize the reflux ratio and takeoff rate. Crystallization: Consider a melt crystallization or solvent-based crystallization process. This can be highly effective for removing impurities. |
| Presence of Tar-like Substances | High-molecular-weight byproducts can form, leading to a tar-like consistency in the crude product, which can foul equipment. | Process Optimization: Address the root cause of tar formation, which is often excessively high reaction temperatures[3]. Pre-treatment: Before distillation, consider a pre-treatment step such as a solvent wash or a short-path distillation to remove heavy tars. |
| Hydrolysis of the Nitrile Group | During aqueous workup steps, the nitrile group can be susceptible to hydrolysis to the corresponding amide or carboxylic acid, especially under acidic or basic conditions[3][5]. | pH Control: Carefully control the pH during any aqueous washing or extraction steps. Use mild acidic or basic conditions and maintain low temperatures[5]. Anhydrous Workup: If possible, design a workup procedure that minimizes contact with water. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary industrial synthesis routes for this compound?
A1: The most common and economically viable industrial method is the vapor-phase catalytic ammoxidation of 2,4-dimethylbenzene (p-xylene)[4]. This process involves reacting p-xylene with ammonia and oxygen over a solid-state catalyst at elevated temperatures[4]. Alternative, though less common on a large scale, routes include the Sandmeyer reaction of 2,4-dimethylaniline and nucleophilic aromatic substitution reactions[6].
Q2: What are the key safety considerations when scaling up the production of this compound?
A2: Key safety considerations include:
-
Flammability: 2,4-Dimethylbenzene is a flammable liquid. The ammoxidation process is typically run in the vapor phase, creating a potentially explosive mixture with air. Proper engineering controls to prevent leaks and ignition sources are crucial.
-
Toxicity: Nitriles as a class can be toxic. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, should be used. The process should be conducted in a well-ventilated area.
-
Corrosivity: The reaction mixture, especially if it contains unreacted ammonia, can be corrosive. The reactor and downstream equipment should be constructed from appropriate materials.
-
Exothermic Reaction: The ammoxidation reaction is exothermic. A robust cooling system and temperature monitoring are essential to prevent thermal runaway[7].
Q3: How can I monitor the progress of the reaction during a large-scale run?
A3: At scale, real-time monitoring is crucial. This is typically achieved through:
-
Online Gas Chromatography (GC): A GC can be connected to the reactor outlet to provide real-time analysis of the product stream composition, allowing for adjustments to be made to the process parameters.
-
Temperature and Pressure Sensors: Multiple sensors throughout the reactor can help identify potential hotspots or pressure buildups.
-
Flow Meters: Accurate measurement of the feed rates of all reactants is essential for maintaining the correct stoichiometry.
Q4: Are there greener or more sustainable approaches to this compound synthesis?
A4: Research into greener synthesis routes is ongoing. Some areas of exploration include:
-
Catalyst Development: Developing more active and selective catalysts that can operate at lower temperatures and pressures, thus reducing energy consumption.
-
Solvent-Free Reactions: For some nitrile synthesis methods, solvent-free approaches using techniques like microwave irradiation are being investigated to reduce solvent waste[6].
-
Bio-based Feedstocks: While not yet commercially viable for this specific compound, there is broader interest in developing routes to aromatic compounds from renewable biomass sources.
Section 3: Experimental Protocols & Visualizations
Protocol 1: Catalyst Regeneration via Oxidative Treatment
This protocol describes a general procedure for the regeneration of a deactivated ammoxidation catalyst.
Materials:
-
Deactivated catalyst in the reactor
-
Nitrogen gas supply
-
Air or dilute oxygen in nitrogen supply
Procedure:
-
Stop the feed of 2,4-dimethylbenzene and ammonia to the reactor.
-
Purge the reactor with an inert gas, such as nitrogen, at the reaction temperature to remove any residual hydrocarbons and ammonia.
-
Once the reactor is purged, slowly introduce a stream of air or dilute oxygen (e.g., 1-5% O₂ in N₂) into the reactor.
-
Carefully control the temperature of the catalyst bed. The oxidation of coke deposits is exothermic, and the temperature should not exceed the maximum allowable temperature for the catalyst.
-
Continue the oxidative treatment until the concentration of carbon oxides in the off-gas returns to baseline, indicating that the coke has been burned off.
-
Once regeneration is complete, switch the feed back to nitrogen to purge the oxygen.
-
Reintroduce the ammonia and 2,4-dimethylbenzene feeds to resume the reaction.
Diagram 1: Troubleshooting Workflow for Low Conversion
Caption: Relationship between inputs, reactor conditions, and outputs in ammoxidation.
References
- BenchChem. (n.d.). Troubleshooting guide for reactions of alpha,beta-unsaturated nitriles.
- BenchChem. (n.d.). improving reaction yield for nitrile synthesis.
- BenchChem. (n.d.). challenges in the scale-up of 2-(4-Methylphenoxy)benzonitrile production.
- BenchChem. (n.d.). Strategies for minimizing solvent waste in 2,5-Dimethylbenzonitrile synthesis.
- Wikipedia. (n.d.). Ammoxidation.
- BenchChem. (n.d.). challenges in the scale-up of 2,4-dimethyl-2-pentene production.
- Google Patents. (n.d.). CN102744090B - Catalyst for ammoxidation preparation of 2,4-dichlorobenzonitrile.
- Google Patents. (n.d.). US3959337A - Ammoxidation process.
Sources
- 1. CN102744090B - Catalyst for ammoxidation preparation of 2,4-dichlorobenzonitrile - Google Patents [patents.google.com]
- 2. US3959337A - Ammoxidation process - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Ammoxidation - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Preventing byproduct formation in 2,4-Dimethylbenzonitrile synthesis
Welcome to the technical support guide for the synthesis of 2,4-Dimethylbenzonitrile. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during the synthesis of this valuable chemical intermediate. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to optimize your reactions for higher purity and yield.
Section 1: Foundational Knowledge & Common Byproducts
Q1: What are the primary synthesis routes for this compound and what are their associated challenges?
There are two predominant routes for synthesizing this compound, each with its own set of advantages and potential pitfalls, particularly concerning byproduct formation.
-
The Sandmeyer Reaction: This classic method involves the diazotization of 2,4-dimethylaniline followed by a copper(I) cyanide-mediated cyanation.[1] It is a versatile and well-established route. The primary challenge is the stability of the intermediate diazonium salt, which can decompose, leading to unwanted side products.[2]
-
Vapor-Phase Ammoxidation of m-Xylene: This is a major industrial method where m-xylene is reacted with ammonia and oxygen over a heterogeneous catalyst at high temperatures.[3][4] The main challenge here is controlling the selectivity of the oxidation. Incomplete or over-oxidation can lead to a range of byproducts, reducing the yield of the desired dinitrile.[5]
Q2: What are the most common byproducts I should expect, and why do they form?
Understanding the likely impurities is the first step in preventing their formation. The byproduct profile is highly dependent on the chosen synthetic route.
| Byproduct | Common Route | Reason for Formation |
| 2,4-Dimethylphenol | Sandmeyer | Hydrolysis of the diazonium salt intermediate, where water acts as a nucleophile instead of the cyanide ion. This is often exacerbated by elevated temperatures.[6][7][8] |
| 2,4-Dimethylbenzamide | Both Routes | Incomplete conversion during ammoxidation or partial hydrolysis of the nitrile product during workup, especially under acidic or basic conditions. |
| Isomeric Nitriles | Ammoxidation | If the m-xylene starting material contains other xylene isomers (o- or p-xylene), these will also undergo ammoxidation to form the corresponding isomeric dinitriles. |
| Tar/Polymeric Materials | Sandmeyer | Uncontrolled decomposition of the diazonium salt can initiate radical polymerization reactions, leading to the formation of complex, high-molecular-weight tars.[9] |
| Carbon Oxides (CO, CO₂) | Ammoxidation | Over-oxidation of the methyl groups on the aromatic ring, leading to complete combustion. This is a significant issue that reduces atom economy.[3] |
Section 2: Troubleshooting the Sandmeyer Reaction Route
The Sandmeyer reaction is a powerful tool for introducing a nitrile group, but requires careful control to prevent the diazonium salt intermediate from reacting through undesired pathways.[10]
Q3: My Sandmeyer reaction is producing a significant amount of 2,4-dimethylphenol. How can I suppress this?
The formation of 2,4-dimethylphenol is a classic side reaction in the Sandmeyer synthesis, arising from the hydrolysis of the 2,4-dimethylbenzenediazonium intermediate. Water present in the reaction mixture competes with the cyanide nucleophile.
Causality: The diazonium salt can decompose via an SN1-type mechanism, particularly with heat, to form an aryl cation.[8] This highly reactive intermediate is readily trapped by water, which is typically present in high concentrations, to form the phenol.
Mitigation Strategies:
-
Strict Temperature Control: The diazotization step (formation of the diazonium salt from 2,4-dimethylaniline and a nitrite source) should be performed at 0-5 °C. The subsequent cyanation step should also be kept cold, and the reaction should not be allowed to warm until the addition of the cyanide source is complete and the evolution of nitrogen gas is controlled.
-
pH Management: The reaction is generally performed in an acidic solution to stabilize the diazonium salt. Ensure sufficient acid is present to prevent the formation of diazoates, which are less stable.
-
Use of Copper Catalyst: The copper(I) catalyst is crucial. It facilitates the desired radical-nucleophilic aromatic substitution (SRNAr) pathway, which is generally faster than the competing hydrolysis reaction.[1][9]
Workflow for Minimizing Phenol Formation ```dot
graph TD { A[Start: 2,4-Dimethylaniline in Acid] --> B{Cool to 0-5 °C}; B --> C[Slow, dropwise addition of NaNO₂(aq)]; C --> D{Maintain Temp < 5°C during addition}; D --> E[Stir for 15-30 min post-addition]; E --> F[Prepare cold CuCN/KCN solution]; F --> G{Slowly add diazonium solution to CuCN}; G --> H[Observe controlled N₂ evolution]; H --> I{Allow to warm to RT slowly}; I --> J[Workup];
}
Caption: Simplified reaction network for m-xylene ammoxidation.
Section 4: Purification & Analysis
Q6: What is the most effective method to remove residual 2,4-dimethylbenzamide from my product?
2,4-Dimethylbenzamide is a common byproduct that can be challenging to remove due to its similar polarity and potential to co-distill or co-crystallize with the desired nitrile.
-
Aqueous Wash: If the amide is present in significant quantities after a Sandmeyer reaction, a dilute acid wash (e.g., 1M HCl) followed by a dilute base wash (e.g., 1M NaOH) during the workup can help remove the more polar amide.
-
Recrystallization: For solid products, recrystallization from a suitable solvent system can be effective. Toluene or a hexane/ethyl acetate mixture are good starting points for method development.
-
Column Chromatography: For high-purity requirements, silica gel chromatography is the most reliable method. A gradient elution from a non-polar solvent (e.g., hexanes) to a slightly more polar mixture (e.g., hexanes/ethyl acetate) will effectively separate the less polar nitrile from the more polar amide.
Q7: How can I set up a reliable GC method to quantify the purity of my this compound?
Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the standard method for assessing the purity of this compound and quantifying byproducts. [11][12]
Recommended GC Parameters:
| Parameter | Typical Setting |
| Column | A mid-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), provides good separation. |
| Carrier Gas | Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min). |
| Inlet Temperature | 250 °C |
| Oven Program | Start at a low temperature (e.g., 80 °C) and ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min. |
| Detector | FID or MS. MS is preferred for positive identification of byproducts. [13] |
Expected Elution Order: Generally, the less polar compounds will elute first. You can expect m-xylene (if any remains) to elute before this compound, followed by the more polar 2,4-dimethylphenol and 2,4-dimethylbenzamide.
References
- Filo. (n.d.). Give a mechanism for producing a phenol from the diazonium salt that was prepared from sulfanilic acid.
- Scribd. (n.d.). From Diazonium Salts.
- Reaction Library. (n.d.). Aromatic Reactions: Phenol formation from Diazonium Salts using H2O and Heat.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- ACS Publications. (2021). Kinetic Study of Meta-Xylene Ammoxidation Reaction over a Commercial V–Cr Mixed Oxide Catalyst. Industrial & Engineering Chemistry Research. [Link]
- NPTEL Archive. (n.d.). Lecture 16 Aromatic Diazonium Salts.
- ResearchGate. (2018). Ammoxidation of o-xylene on V-Sb-Bi-Cr/γ-Al2O3-oxide catalyst.
- Google Patents. (n.d.). US3959337A - Ammoxidation process.
- Quora. (n.d.). Why is a diazonium ion not very stable and hydrolysis into phenol easily?.
- Wikipedia. (n.d.). Sandmeyer reaction.
- MDPI. (2023). p-Xylene Oxidation to Terephthalic Acid: New Trends.
- L.S. College, Muzaffarpur. (2022). Sandmeyer reaction.
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- Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
- Google Patents. (n.d.). CN1962623A - Process for preparing 2,4-difluoro benzonitril.
- Shimadzu. (n.d.). Application Note.
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- NIST. (n.d.). This compound. NIST WebBook.
- SpectraBase. (n.d.). 2,3-Dimethylbenzonitrile.
- SCIRP. (2015). Vapor Phase Ammoxidation of 4-Phenyl-o-Xylene into 4-Phenylphthalonitrile on V–Sb–Bi–Zr/γ-Al2O3 Oxide Catalyst.
- SCIRP. (2015). o-Xylene into 4-Phenylphthalonitrile on V–Sb–Bi–Zr/g-Al2O3 Oxide Catalyst.
- Google Patents. (n.d.). EP0305812A2 - Process for the purification of nitrobenzaldehyde.
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Technical Support Center: Catalyst Selection for 2,4-Dimethylbenzonitrile Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2,4-Dimethylbenzonitrile. This document is designed for researchers, chemists, and process development professionals to provide expert insights into catalyst selection and to offer practical solutions for challenges encountered during synthesis. The primary focus of this guide is the vapor-phase catalytic ammoxidation of 2,4-dimethyltoluene, a highly atom-economical and industrially relevant route.
Frequently Asked Questions (FAQs): Catalyst Selection & Reaction Fundamentals
This section addresses fundamental questions regarding the selection and function of catalysts for the efficient synthesis of this compound.
Q1: What is the most efficient and common industrial method for synthesizing this compound?
A1: The most direct and economically viable route for large-scale production is the vapor-phase ammoxidation of 2,4-dimethyltoluene (a xylene isomer).[1] This process involves reacting the hydrocarbon with ammonia and oxygen over a solid heterogeneous catalyst at elevated temperatures.[2] It is favored for its use of inexpensive feedstocks and its continuous-flow nature, which is suitable for industrial production.[3]
Q2: What are the typical catalysts used for the ammoxidation of 2,4-dimethyltoluene?
A2: The core of an effective ammoxidation process lies in the catalyst, which is typically a complex mixed metal oxide system.[2] Vanadium-based catalysts are the most prevalent, often supported on carriers like alumina (Al₂O₃) or silica (SiO₂).[2] These catalysts are almost always enhanced with various promoters to improve performance. Common examples include V-Sb-Bi-Zr/γ-Al₂O₃ and V-Cr mixed oxides.[4][5]
Q3: Can you illustrate the general reaction pathway for this synthesis?
A3: Certainly. The ammoxidation of 2,4-dimethyltoluene proceeds through a multi-step mechanism on the catalyst surface. The process involves the selective activation of one of the methyl groups, followed by a series of oxidative and amination steps to form the nitrile (-CN) group.
Caption: Troubleshooting logic for low yield in this compound synthesis.
Issue 1: Low conversion of 2,4-dimethyltoluene.
-
Potential Cause: The reaction temperature is too low.
-
Explanation & Solution: Ammoxidation reactions have a high activation energy and require elevated temperatures, typically in the range of 375-500°C. [6]A temperature that is too low will result in poor conversion. Systematically increase the reactor temperature in increments (e.g., 10-15°C) while monitoring the conversion of the starting material. Be aware that excessively high temperatures can lead to over-oxidation and lower selectivity. [7]* Potential Cause: Incorrect molar ratios of reactants.
-
Explanation & Solution: The molar ratios of ammonia-to-xylene and oxygen-to-xylene are critical. Insufficient ammonia will favor oxidation to aldehydes or acids, while insufficient oxygen will stall the reaction. Typical molar ratios for oxygen-to-xylene and ammonia-to-xylene are around 2:1 to 3:1. [6]Verify the calibration of your mass flow controllers and ensure the feed ratios are within the optimal range.
-
-
Potential Cause: Catalyst has lost activity.
-
Explanation & Solution: The catalyst may have deactivated. See "Issue 3: Rapid or gradual catalyst deactivation" for more details.
-
Issue 2: Poor selectivity to this compound (high formation of COx or other byproducts).
-
Potential Cause: The reaction temperature is too high.
-
Explanation & Solution: While higher temperatures increase conversion, they also accelerate non-selective pathways, leading to the complete combustion of the hydrocarbon to CO and CO₂. [7]This trade-off is critical. If conversion is high but selectivity is poor, reduce the reaction temperature. The goal is to find the "sweet spot" that maximizes the yield of the desired nitrile.
-
-
Potential Cause: Non-optimal contact time.
-
Explanation & Solution: The time the reactants spend in contact with the catalyst (residence time) affects selectivity. A long contact time can lead to the formation of byproducts from secondary reactions. Conversely, a contact time that is too short may result in incomplete conversion. Adjust the total gas flow rate (Weight Hourly Space Velocity, WHSV) to optimize for the desired product. [5]* Potential Cause: "Hot spots" in a fixed-bed reactor.
-
Explanation & Solution: Ammoxidation is a highly exothermic reaction. [4]In a fixed-bed reactor, this can create localized areas of very high temperature ("hot spots"), which drastically reduce selectivity by promoting combustion. Using a fluidized-bed reactor provides much better temperature control and is often preferred for such reactions. [6]If using a fixed bed, diluting the catalyst with an inert material (like α-alumina or silicon carbide) can help dissipate heat more effectively.
-
Issue 3: Rapid or gradual catalyst deactivation.
-
Potential Cause: Coking or fouling.
-
Explanation & Solution: At high temperatures, hydrocarbon reactants can decompose and deposit carbonaceous residues ("coke") on the catalyst surface, blocking active sites. [8]This is a common cause of deactivation. Deactivated catalysts can often be regenerated by carefully controlled calcination in air to burn off the coke deposits.
-
-
Potential Cause: Sintering.
-
Explanation & Solution: Prolonged exposure to excessively high temperatures can cause the small crystallites of the active catalytic phase to grow into larger ones. [8]This process, known as sintering, leads to an irreversible loss of active surface area and is a major cause of permanent deactivation. It is critical to operate below the catalyst's maximum recommended temperature to ensure a long operational life.
-
-
Potential Cause: Poisoning.
-
Explanation & Solution: Certain impurities in the feed streams (e.g., sulfur or heavy metal compounds) can chemically bind to the catalyst's active sites, rendering them inactive. [8][9]This form of deactivation can be rapid and often irreversible. Ensure high-purity feedstocks are used. If poisoning is suspected, an analysis of the feed streams for common catalyst poisons is recommended.
-
Experimental Protocols & Data
Generalized Protocol for Lab-Scale Ammoxidation
This protocol describes a typical setup for evaluating catalyst performance in a continuous-flow, fixed-bed reactor.
-
Catalyst Loading: Load a precisely weighed amount of the catalyst (e.g., 1.0 - 5.0 g) into a quartz or stainless-steel fixed-bed reactor tube. The catalyst bed is typically supported by quartz wool.
-
Pre-treatment: Heat the catalyst to the reaction temperature (e.g., 420°C) under a flow of nitrogen or air for 1-2 hours to ensure it is dry and in a stable state. [2]3. Reactant Feed:
-
Introduce air (or a mixture of O₂ and N₂) and ammonia gas into the system using calibrated mass flow controllers.
-
Deliver liquid 2,4-dimethyltoluene using a high-performance liquid chromatography (HPLC) pump into a vaporizer, where it is heated and mixed with the gas stream before entering the reactor. [2]4. Reaction Execution: Maintain the reactor at the desired temperature and pressure (typically near atmospheric). [6]Allow the reaction to stabilize for at least one hour before collecting data.
-
-
Product Analysis: Pass the reactor effluent through a cold trap to condense liquid products. Analyze the liquid and gas phases using Gas Chromatography (GC) to determine the conversion of 2,4-dimethyltoluene and the selectivity to this compound and other byproducts.
Comparative Data for Ammoxidation Catalysts
The following table summarizes typical performance data for related xylene ammoxidation processes, providing a baseline for expected results.
| Catalyst System | Support | Temperature (°C) | Xylene Conversion (%) | Dinitrile Selectivity (%) | Reference |
| V-Sb-Bi-Zr | γ-Al₂O₃ | 380-450 | >90 | ~85 | [4] |
| V-Cr Mixed Oxide | - | 360-430 | ~60 | (IPN) ~30 | [7] |
| Sodium Vanadium Bronze | α-Alumina | 385 | 59 | (TPN) ~47 | [6] |
| V₂O₅-MoO₃ | Al₂O₃ | 400 | High | (Varies) | [10] |
Note: Selectivity data often refers to dinitriles (TPN, IPN) from p-xylene or m-xylene, as these are common industrial targets. The principles for optimizing mononitrile selectivity from a dimethylbenzene are analogous.
References
- Role of Promoters on the Acrolein Ammoxidation Performances of BiMoOx. (2016). Semantic Scholar.
- An In-depth Technical Guide to the Ammoxidation of p-Xylene for Terephthalonitrile Production. Benchchem.
- Mechanism of the Products Formation in the Vapor Phase Ammoxidation Reaction of 4-Phenyl-o-Xylene. (2016). Scirp.org.
- US Patent US3959337A - Ammoxidation process.
- Kinetic Study of Meta-Xylene Ammoxidation Reaction over a Commercial V–Cr Mixed Oxide Catalyst. (2021).
- Environmentally Friendly Synthesis of Amide by Metal-catalyzed Nitrile Hydration in Aqueous Medium. (2015).
- Study of the local structure and oxidation state of iron in complex oxide catalysts for propylene ammoxidation. Catalysis Science & Technology (RSC Publishing).
- Ammoxidation of o-xylene on V-Sb-Bi-Cr/γ-Al2O3-oxide catalyst.
- Kinetic Study of Meta-Xylene Ammoxidation Reaction over a Commercial V–Cr Mixed Oxide Catalyst. (2021). American Chemical Society.
- Platinum-Based Heterogeneous Catalysts for Nitrile Synthesis via Aerobic Oxidative Coupling of Alcohols and Ammonia. (2018). PMC - NIH.
- Platinum-Based Heterogeneous Catalysts for Nitrile Synthesis via Aerobic Oxidative Coupling of Alcohols and Ammonia. (2018).
- Catalyst deactiv
- What Is A Promoter In Chemical C
- challenges in the scale-up of 2-(4-Methylphenoxy)benzonitrile production. Benchchem.
- Enhancement of the catalytic activity of VPO ammoxidation catalysts by use of vanadyl(iv) orthophosphate precursor compounds. Journal of the Chemical Society, Faraday Transactions (RSC Publishing).
- Ammoxid
- Ammoxidation of methyl N-heteroaromatic compounds over vanadium phosphorus oxide based c
- p-Xylene Oxidation to Terephthalic Acid: New Trends. (2023). MDPI.
- Structures, Mechanisms, and Kinetics of Selective Ammoxidation and Oxidation of Propane over Multi-metal Oxide Catalysts.
- Combining Bayesian optimization and automation to simultaneously optimize reaction conditions and routes. Chemical Science (RSC Publishing).
- Catalyst Deactivation on Transition Metal Oxides during Ammonia Electrooxidation.
- Metal-catalyzed reactions of organic nitriles and boronic acids to access diverse functionality. (2022).
- What Is The Role Of Promoters In C
- Double metal cyanides as heterogeneous Lewis acid catalysts for nitrile synthesis via acid-nitrile exchange reactions. (2019).
- Multifunctionality of Active Centers in (Amm)oxidation Catalysts: From Bi–Mo–Ox to Mo–V–Nb–(Te, Sb)–Ox.
- Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO2F2). PMC - NIH.
- Optimization of the reaction conditions. [a].
- Strategies for minimizing solvent waste in 2,5-Dimethylbenzonitrile synthesis. Benchchem.
- Alternative synthetic routes for 2,5-Dimethylbenzonitrile and their efficiency. Benchchem.
- Troubleshooting low yield in Benzonitrile synthesis. Benchchem.
- CN102458654B - Ammoxidation catalyst and method for producing nitrile compound using the same.
- troubleshooting low yield in 2-Hydroxybenzonitrile synthesis. Benchchem.
- The Deactivation of Industrial SCR C
- METHOD FOR STOPPING AMMOXID
- Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissoci
- CN1962623A - Process for preparing 2,4-difluoro benzonitril.
- CN102744090B - Catalyst for ammoxidation preparation of 2,4-dichlorobenzonitrile.
- Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans.
- This compound AldrichCPR. Sigma-Aldrich.
- vanadium-based catalysts for propane ammoxid
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Technical Support Center: Optimizing Solvent Systems for 2,4-Dimethylbenzonitrile Reactions
Welcome to the technical support center for optimizing solvent systems in reactions involving 2,4-Dimethylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into solvent selection, troubleshooting common issues, and answers to frequently asked questions. Our goal is to empower you with the knowledge to enhance reaction efficiency, yield, and purity.
Section 1: Troubleshooting Guide for Common Solvent-Related Issues
The choice of solvent is a critical parameter that can significantly influence the outcome of a chemical reaction. In the context of this compound synthesis and subsequent transformations, an inappropriate solvent system can lead to a host of issues, from low yields to the formation of undesirable byproducts. This section provides a structured approach to diagnosing and resolving common problems.
| Observed Issue | Probable Cause(s) Related to Solvent System | Recommended Solutions & Rationale |
| Low or No Product Yield | Poor Solubility of Reactants: this compound or other starting materials may not be sufficiently soluble in the chosen solvent at the reaction temperature, leading to a heterogeneous mixture and slow or incomplete reaction. | Solvent Screening: Test the solubility of your starting materials in a range of solvents with varying polarities (e.g., toluene, xylene, DMF, DMSO, acetonitrile).[1][2][3] Select a solvent that provides good solubility for all reactants at the desired reaction temperature. Increasing the reaction temperature, if the reaction tolerates it, can also improve solubility. |
| Solvent-Reactant Incompatibility: The solvent may be reacting with one of the starting materials or the catalyst, leading to decomposition or inactivation. For instance, protic solvents may react with organometallic reagents. | Inert Solvent Selection: Choose a solvent that is inert under the reaction conditions. For reactions involving strong bases or organometallics, anhydrous aprotic solvents like THF, diethyl ether, or toluene are generally preferred.[4] | |
| Inadequate Reaction Temperature: The boiling point of the solvent may be too low to achieve the necessary activation energy for the reaction. | High-Boiling Point Solvents: Consider using higher-boiling point solvents like xylene, DMF, or DMSO to enable higher reaction temperatures.[1][2][5] Ensure your reaction vessel is properly equipped for reflux conditions. | |
| Formation of Side Products | Solvent-Mediated Side Reactions: The solvent may be participating in the reaction, leading to byproducts. For example, in the presence of strong acids or bases, some solvents can undergo decomposition or react with intermediates. | Solvent Purity and Stability: Ensure the solvent is pure and free from contaminants that could catalyze side reactions. Distillation or passing the solvent through a column of activated alumina can remove impurities.[6] Choose a solvent that is stable under the specific reaction conditions. |
| Hydrolysis of the Nitrile Group: The presence of water in the solvent can lead to the hydrolysis of this compound to 2,4-Dimethylbenzamide and subsequently to 2,4-Dimethylbenzoic acid, especially under acidic or basic conditions.[7][8][9][10] | Anhydrous Conditions: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[7] Drying agents can be used to remove residual water from solvents. | |
| Difficult Product Isolation/Purification | High-Boiling Point of Solvent: High-boiling point solvents like DMF or DMSO can be challenging to remove completely from the reaction mixture, co-eluting with the product during chromatography or requiring high temperatures for distillation, which might degrade the product.[1] | Aqueous Workup for Polar Solvents: For water-miscible, high-boiling point solvents like DMF, perform multiple aqueous washes during the workup to partition the solvent into the aqueous layer.[1] Using a brine wash can enhance this separation. |
| Azeotrope Formation: The solvent may form an azeotrope with the product or other components, making separation by distillation difficult. | Alternative Purification Techniques: Consider alternative purification methods such as column chromatography, recrystallization, or extraction. For azeotropes, techniques like pressure-swing distillation can sometimes be effective.[1] | |
| Reaction Fails to Reach Completion | Poor Mass Transfer in Heterogeneous Reactions: If the reaction is a solid-liquid or liquid-liquid biphasic system, poor mixing can limit the reaction rate. | Phase-Transfer Catalysis or Solvent Mixtures: Employ a phase-transfer catalyst to facilitate the reaction between components in different phases. Alternatively, a co-solvent system can be used to create a single phase. |
| Reversible Reaction Equilibrium: The reaction may be reversible, and the equilibrium may not favor the product under the chosen conditions. | Le Chatelier's Principle: To drive the equilibrium towards the product, consider using an excess of one reactant or removing a byproduct as it forms (e.g., by distillation or precipitation).[11] |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common solvent-related issues in this compound reactions.
Caption: Troubleshooting workflow for solvent-related issues.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions encountered by researchers when working with this compound and its reactions.
Q1: What are the key considerations when selecting a solvent for the synthesis of this compound?
A1: The optimal solvent depends on the specific synthetic route. For instance, in a Sandmeyer-type reaction starting from 2,4-dimethylaniline, a two-phase system is often employed. The diazotization step is typically carried out in an aqueous acidic solution, while the subsequent cyanation with a copper(I) cyanide reagent may be performed in an organic solvent.[12] For transition metal-catalyzed cyanations of a corresponding aryl halide, aprotic polar solvents like DMF, DMSO, or NMP are often effective as they can dissolve the inorganic cyanide salt and stabilize the catalytic species.[13] Key considerations include:
-
Solubility: The solvent must dissolve the reactants and catalyst to a sufficient extent.
-
Boiling Point: The solvent's boiling point should be appropriate for the desired reaction temperature.
-
Inertness: The solvent should not react with any of the reagents or intermediates.
-
Safety: Consider the flammability, toxicity, and environmental impact of the solvent.[14][15]
Q2: How does the solvent polarity affect the rate and selectivity of reactions involving this compound?
A2: Solvent polarity can have a profound effect on both reaction rate and selectivity. For reactions that proceed through polar or charged intermediates and transition states, polar solvents can stabilize these species, thereby increasing the reaction rate. For example, in nucleophilic aromatic substitution (SNAr) reactions at the benzene ring, polar aprotic solvents are generally preferred. Conversely, for reactions involving nonpolar intermediates, nonpolar solvents may be more suitable.
Selectivity can also be influenced. For instance, in reactions with multiple possible products, the polarity of the solvent can preferentially stabilize the transition state leading to one product over another. It is often beneficial to screen a range of solvents with varying polarities to optimize for the desired outcome.
Q3: I am having trouble removing a high-boiling point solvent like DMF from my product. What are the best practices?
A3: Removing high-boiling point solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can be challenging. Here are some effective strategies:
-
Aqueous Extraction: Since DMF is miscible with water, you can often remove the bulk of it by washing the organic layer with water or a brine solution during the workup.[1]
-
Azeotropic Distillation: Toluene can be added to the crude product, and the mixture can be concentrated on a rotary evaporator. Toluene forms a low-boiling azeotrope with DMF, facilitating its removal.[1]
-
High-Vacuum Distillation: If your product is thermally stable, distillation under high vacuum can be used to remove the solvent.
-
Lyophilization (Freeze-Drying): In some cases, if the product is a solid and stable, lyophilization can be an effective, albeit slower, method for removing residual high-boiling point solvents.
Q4: Can I reuse solvents for this compound reactions? If so, what purification steps are necessary?
A4: Solvent reuse is an excellent practice for improving the cost-effectiveness and environmental footprint of your synthesis. However, it is crucial to ensure the recycled solvent is of sufficient purity to not adversely affect subsequent reactions.
-
Characterization: Before reusing a solvent, its purity should be assessed using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to check for contaminants.[1]
-
Purification: The primary method for solvent purification is distillation. For solvents that form azeotropes with water (e.g., acetonitrile), special techniques like pressure-swing distillation may be necessary.[1]
-
Drying: If the reaction is moisture-sensitive, the recycled solvent must be thoroughly dried using appropriate drying agents (e.g., molecular sieves, sodium/benzophenone ketyl for ethers) or by distillation from a drying agent.
Q5: What are some "greener" solvent alternatives for reactions with this compound?
A5: The principles of green chemistry encourage the use of less hazardous and more environmentally benign solvents. Some potential greener alternatives include:
-
Water: For certain reactions, water can be an excellent solvent, especially with the use of phase-transfer catalysts or surfactants.
-
Ionic Liquids: These are salts that are liquid at or near room temperature. They have negligible vapor pressure and can often be recycled.[1]
-
Solvent-Free Reactions: In some cases, it may be possible to run the reaction neat (without a solvent), particularly with microwave irradiation to provide the necessary energy.[1]
-
Bio-derived Solvents: Solvents derived from renewable feedstocks, such as Cyrene™ (dihydrolevoglucosenone), are becoming increasingly available and can be considered.
When switching to a greener solvent, it is essential to re-optimize the reaction conditions, as the solvent can significantly impact reactivity.
Section 3: Experimental Protocol - Hydrolysis of this compound to 2,4-Dimethylbenzoic Acid
This protocol provides a detailed, step-by-step methodology for the hydrolysis of this compound, a common transformation. The choice of solvent and reaction conditions is critical to prevent side reactions and ensure a high yield of the desired carboxylic acid.[9][10][16]
Objective: To hydrolyze this compound to 2,4-Dimethylbenzoic acid using a basic aqueous-alcoholic solvent system.
Materials:
-
This compound
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl Ether (for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) in a 1:1 mixture of ethanol and water.
-
Addition of Base: To the stirred solution, add sodium hydroxide (2.0-3.0 eq).
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cooling and Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath and slowly add concentrated hydrochloric acid with stirring until the pH is acidic (pH ~2). A white precipitate of 2,4-Dimethylbenzoic acid should form.
-
Product Isolation: Collect the solid product by vacuum filtration and wash with cold deionized water.
-
Extraction of Aqueous Layer (Optional): To maximize the yield, the acidic aqueous filtrate can be extracted with diethyl ether (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield additional product.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Process Flow Diagram for Hydrolysis
Caption: Workflow for the hydrolysis of this compound.
References
- Unknown. (n.d.). Precautions for Handling Organic Solvent.
- Various Authors. (2022). Effect of solvent on direct synthesis of benzonitrile (BT). ResearchGate.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: My Reaction Failed: FAQ.
- Unknown. (n.d.). Safe Work Instructions for Working With Solvents.
- Health and Safety Executive. (2025, September 4). Construction hazardous substances: Solvents.
- Various Authors. (2017, July 23). How can I purify impure benzonitrile? ResearchGate.
- Shishkin, V. N., et al. (2022). 2,4-Diamino-5-(nitromethyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. Semantic Scholar.
- Various Authors. (n.d.). Dimethylbenzoic acids - metabolites of trimethylbenzene. ResearchGate.
- Peijnenburg, W. J. G. M., et al. (1995). Hydrolysis of para-substituted benzonitriles in water. Environmental Toxicology and Chemistry.
- Google Patents. (n.d.). CN1962623A - Process for preparing 2,4-difluoro benzonitril.
- Kumar, A., et al. (n.d.). Utilization of DMSO as a solvent-cum-reactant: synthesis of fused 2-aryl-4-methylquinolines. Royal Society of Chemistry.
- National Institute of Standards and Technology. (n.d.). Benzoic acid, 2,4-dimethyl-. NIST WebBook.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
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- Maratek. (2023, April 11). A Complete Overview of Xylene Solvent: Everything You Need to Know.
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- CBG Biotech. (2018, May 25). Formula 83: Xylene-Free Tissue Processing & Histology Solvents.
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- Museum of Fine Arts Boston. (2024, April 17). Xylenes. MFA Cameo.
- GlobalSpec. (n.d.). Xylene Solvent | Products & Suppliers.
- Google Patents. (n.d.). CN110668972A - Preparation method of 3, 4-dimethoxy benzonitrile.
- National Center for Biotechnology Information. (n.d.). 2,3-Dimethylbenzonitrile. PubChem.
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Technical Support Center: Interpreting the NMR Spectrum of Impure 2,4-Dimethylbenzonitrile
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in interpreting the NMR spectrum of 2,4-dimethylbenzonitrile, particularly when impurities are present. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and expert insights to help you navigate complex spectra and confidently identify your target compound and any accompanying impurities.
Introduction: The Challenge of Impure Samples
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation in organic chemistry.[1][2] However, the real-world application of NMR often involves analyzing samples that are not perfectly pure. The presence of residual solvents, unreacted starting materials, or byproducts can lead to spectra that are complex and difficult to interpret.[3][4] This guide will equip you with the knowledge to dissect the ¹H and ¹³C NMR spectra of this compound, distinguish the signals of the desired product from those of common impurities, and troubleshoot ambiguous spectral data.
Section 1: The Signature Spectrum of Pure this compound
Understanding the NMR spectrum of the pure compound is the first critical step. The structure of this compound dictates a specific pattern of signals based on the chemical environment of each proton and carbon atom.
¹H NMR Spectrum of this compound
The proton NMR spectrum is characterized by signals in both the aromatic and aliphatic regions. The electron-withdrawing nature of the nitrile group (-CN) and the electron-donating nature of the methyl groups (-CH₃) influence the chemical shifts of the aromatic protons.[5][6]
Expected ¹H NMR Chemical Shifts for this compound:
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-6 | ~7.5 | d | 1H |
| H-5 | ~7.2 | d | 1H |
| H-3 | ~7.1 | s | 1H |
| 4-CH₃ | ~2.5 | s | 3H |
| 2-CH₃ | ~2.4 | s | 3H |
Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.
¹³C NMR Spectrum of this compound
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the low natural abundance of ¹³C, proton decoupling is typically used to simplify the spectrum to a series of single lines, where each line represents a unique carbon environment.[7]
Expected ¹³C NMR Chemical Shifts for this compound:
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-CN | ~118 |
| C-1 | ~144 |
| C-2 | ~140 |
| C-4 | ~135 |
| C-6 | ~132 |
| C-5 | ~131 |
| C-3 | ~110 |
| 4-CH₃ | ~21 |
| 2-CH₃ | ~20 |
Note: The quaternary carbon (C-1) and the nitrile carbon (C-CN) signals are often of lower intensity.[8]
Visualizing the Structure and Proton Assignments
Caption: A stepwise workflow for the interpretation of an impure NMR spectrum.
References
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667.
- Pohanish, A. M. (Ed.). (2012). Sittig's Handbook of Pesticides and Agricultural Chemicals. William Andrew.
- AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
- University of Wisconsin-Madison, Chemistry Department. (n.d.). Notes on NMR Solvents.
- ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum.
- Torres, A. M., & Price, W. S. (2020). Common problems and artifacts encountered in solution-state NMR experiments. Concepts in Magnetic Resonance Part A, 2020, 1–16.
- OpenOChem Learn. (n.d.). Interpreting.
- Chemistry LibreTexts. (2023, January 29). NMR - Interpretation.
- PubChem. (n.d.). 2,4-Dimethylbenzaldehyde.
- Oregon State University, Department of Chemistry. (n.d.). 13C NMR Chemical Shifts.
- Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.
- Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy.
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- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
2,4-Dimethylbenzonitrile Degradation Pathways: A Technical Support Guide
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 2,4-Dimethylbenzonitrile. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the degradation of this compound. Our goal is to equip you with the knowledge to anticipate challenges, interpret your results accurately, and streamline your experimental workflows.
Section 1: Understanding the Degradation of this compound
FAQ 1: What are the primary degradation pathways for this compound?
This compound can degrade through several pathways, primarily categorized as microbial, chemical, and photochemical.
-
Microbial Degradation: This is a significant route for the breakdown of nitrile compounds in the environment.[1] Microorganisms utilize enzymes to transform the nitrile group. The two main enzymatic pathways are:
-
Nitrilase Pathway: A single-step hydrolysis where a nitrilase enzyme directly converts the nitrile to the corresponding carboxylic acid (2,4-dimethylbenzoic acid) and ammonia.[2][3]
-
Nitrile Hydratase and Amidase Pathway: A two-step process where nitrile hydratase first converts this compound to 2,4-dimethylbenzamide. Subsequently, an amidase hydrolyzes the amide to 2,4-dimethylbenzoic acid and ammonia.[2][4][5]
-
-
Chemical Degradation (Hydrolysis): The nitrile group is susceptible to hydrolysis under both acidic and basic conditions.[3][6][7]
-
Acid-Catalyzed Hydrolysis: This typically involves heating the nitrile in the presence of a strong acid (e.g., sulfuric or hydrochloric acid), which protonates the nitrogen atom, making the carbon atom more susceptible to nucleophilic attack by water.[8]
-
Base-Catalyzed Hydrolysis: This is a common laboratory method that involves heating the nitrile with a strong base like sodium hydroxide.[3][9] The hydroxide ion directly attacks the electrophilic carbon of the nitrile group.
-
-
Photochemical Degradation: Exposure to light, particularly UV radiation, can induce the degradation of benzonitrile compounds.[10][11] This can occur through:
-
Direct Photolysis: The molecule absorbs light energy, leading to its decomposition.
-
Indirect Photodegradation: Other molecules in the environment (sensitizers) absorb light and generate reactive species, such as hydroxyl radicals, which then attack the this compound.[10]
-
Diagram of Primary Degradation Pathways
Caption: Major degradation routes for this compound.
Section 2: Troubleshooting Experimental Challenges
This section addresses common issues encountered during the study of this compound degradation.
Microbial Degradation Experiments
Q1: I'm not observing any degradation of this compound in my microbial culture. What could be the issue?
Possible Causes & Troubleshooting Steps:
-
Inappropriate Microorganism: Not all microorganisms possess the necessary enzymes (nitrilase or nitrile hydratase/amidase) to degrade this compound.
-
Solution: Screen different microbial strains, particularly those from genera known for nitrile degradation, such as Rhodococcus, Pseudomonas, Bacillus, and Burkholderia.[1][4][5] Consider isolating microbes from environments contaminated with nitriles, as they may have adapted to metabolize these compounds.[1]
-
-
Toxicity of the Substrate: High concentrations of this compound can be toxic to microorganisms, inhibiting their growth and metabolic activity.[5]
-
Solution: Start with a low concentration of the substrate and gradually increase it as the culture adapts. Perform a dose-response experiment to determine the optimal, non-inhibitory concentration for your chosen strain.
-
-
Sub-optimal Culture Conditions: Temperature, pH, and aeration can significantly impact microbial growth and enzyme activity.[2]
-
Solution: Optimize these parameters for your specific microbial strain. Most bacteria used for bioremediation have optimal growth temperatures between 25-37°C and a pH range of 6.0-8.0. Ensure adequate aeration for aerobic degradation processes.
-
-
Lack of Essential Nutrients: The growth medium may be lacking essential nutrients required for microbial growth and enzyme production.
-
Solution: Ensure your medium contains a sufficient source of carbon (if this compound is not the sole carbon source), nitrogen, phosphorus, and trace elements.
-
Q2: My microbial culture is producing an intermediate that I can't identify, and the degradation is incomplete.
Possible Cause & Troubleshooting Steps:
-
Accumulation of Benzamide Intermediate: This is a classic sign of the two-step nitrile hydratase/amidase pathway where the amidase activity is slower than the nitrile hydratase activity, leading to the buildup of 2,4-dimethylbenzamide.[4]
-
Solution:
-
Analytical Confirmation: Use analytical techniques like HPLC or GC-MS to confirm the identity of the intermediate by comparing its retention time and mass spectrum to a 2,4-dimethylbenzamide standard.
-
Co-culture: Consider using a mixed microbial consortium where one species has high nitrile hydratase activity and another has high amidase activity.[4]
-
Enzyme Induction: Investigate if the expression of the amidase enzyme requires specific inducers or different culture conditions.
-
-
Chemical Hydrolysis Experiments
Q3: My acid-catalyzed hydrolysis of this compound is slow and gives a low yield of 2,4-dimethylbenzoic acid.
Possible Causes & Troubleshooting Steps:
-
Insufficient Acid Concentration or Temperature: The rate of acid hydrolysis is dependent on both the acid concentration and the reaction temperature.
-
Solution: Increase the concentration of the acid (e.g., sulfuric acid) and/or the reaction temperature. Monitor the reaction progress using TLC or HPLC to find the optimal conditions without causing unwanted side reactions. The mechanism involves N-protonation followed by a rate-limiting attack of water.[8]
-
-
Precipitation of the Product: The resulting 2,4-dimethylbenzoic acid may have limited solubility in the acidic aqueous solution, potentially hindering the reaction progress.
-
Solution: Consider using a co-solvent system to improve the solubility of all components.
-
Q4: During base-catalyzed hydrolysis, I'm isolating the amide intermediate (2,4-dimethylbenzamide) instead of the carboxylic acid.
Possible Cause & Troubleshooting Steps:
-
Incomplete Hydrolysis: The hydrolysis of the amide to the carboxylic acid is the second step in the reaction and may require more stringent conditions than the initial hydrolysis of the nitrile.
Analytical & Detection Issues
Q5: I'm having difficulty detecting and quantifying this compound and its metabolites.
Possible Causes & Troubleshooting Steps:
-
Inappropriate Analytical Method: The chosen method may not be sensitive or specific enough for the analytes.
-
Solution:
-
HPLC-UV: High-Performance Liquid Chromatography with a UV detector is a robust method for quantifying this compound and its primary metabolites (2,4-dimethylbenzamide and 2,4-dimethylbenzoic acid). A C18 column is typically used with a mobile phase of acetonitrile and water.[13]
-
GC-MS: Gas Chromatography-Mass Spectrometry is excellent for both identification and quantification, providing structural information from the mass spectra.[14] Derivatization of the carboxylic acid metabolite to a more volatile ester may be necessary.[13]
-
LC-MS/MS: For complex matrices or very low concentrations, Liquid Chromatography-Tandem Mass Spectrometry offers superior sensitivity and specificity.[15][16]
-
-
-
Poor Sample Preparation: Interferences from the sample matrix (e.g., culture medium, soil extract) can obscure the analyte peaks.
-
Solution: Implement a sample cleanup step. This could involve liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analytes of interest from interfering components.[13]
-
Table 1: Troubleshooting Summary
| Issue | Possible Cause | Recommended Solution(s) |
| No microbial degradation | Inappropriate microorganism, substrate toxicity, sub-optimal conditions | Screen different strains, perform dose-response study, optimize pH/temperature. |
| Intermediate accumulation | Amidase activity is a rate-limiting step | Confirm intermediate identity (HPLC/GC-MS), use a co-culture, optimize conditions. |
| Slow acid hydrolysis | Insufficient acid concentration or temperature | Increase acid concentration and/or temperature, monitor reaction progress. |
| Incomplete base hydrolysis | Insufficient reaction time, temperature, or base concentration | Increase reaction time, temperature, or base concentration. |
| Poor analytical detection | Inappropriate method, matrix interference | Use HPLC-UV, GC-MS, or LC-MS/MS. Implement sample cleanup (LLE or SPE). |
Section 3: Experimental Protocols
Protocol 1: Screening Microorganisms for this compound Degradation
Objective: To identify microbial isolates capable of utilizing this compound as a sole source of carbon and nitrogen.
Methodology:
-
Prepare Minimal Salt Medium (MSM): Prepare a sterile MSM containing essential minerals but lacking carbon and nitrogen sources.
-
Inoculation: Inoculate the MSM with your microbial isolate (e.g., from a soil slurry or a pure culture).
-
Substrate Addition: Add a filter-sterilized stock solution of this compound to a final concentration of 50-100 mg/L.
-
Incubation: Incubate the cultures at the optimal growth temperature for the microorganism (e.g., 30°C) with shaking (e.g., 150 rpm) to ensure aeration.
-
Monitoring: At regular intervals (e.g., 0, 24, 48, 72 hours), withdraw aliquots for analysis.
-
Measure optical density (e.g., at 600 nm) to assess microbial growth.
-
Analyze the supernatant for the disappearance of this compound and the appearance of metabolites using HPLC-UV or GC-MS.
-
-
Controls: Include a non-inoculated control (to check for abiotic degradation) and a control with the inoculum but without the substrate (to check for growth on residual nutrients).
Diagram of Microbial Screening Workflow
Caption: Workflow for screening microbial degradation of this compound.
Protocol 2: Analysis of Degradation Products by HPLC-UV
Objective: To quantify this compound and its primary degradation products.
Instrumentation & Reagents:
-
HPLC system with a UV detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Reference standards for this compound, 2,4-dimethylbenzamide, and 2,4-dimethylbenzoic acid.
Chromatographic Conditions (Starting Point):
-
Mobile Phase: 50:50 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm (or scan for optimal wavelength).
Procedure:
-
Sample Preparation: Centrifuge your culture or reaction mixture to pellet cells or solids. Filter the supernatant through a 0.22 µm syringe filter.
-
Calibration Curve: Prepare a series of standard solutions of known concentrations for each analyte. Inject these standards to generate a calibration curve (peak area vs. concentration).
-
Sample Analysis: Inject the prepared samples into the HPLC system.
-
Quantification: Identify and quantify the peaks in your samples by comparing their retention times and peak areas to the calibration curves.
Section 4: Safety Information
This compound is a hazardous substance.[17][18] Always consult the Safety Data Sheet (SDS) before handling.[19][20]
-
Hazards: Causes skin irritation, serious eye damage, and may cause respiratory irritation.[14][17][18]
-
Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[18][19] Handle in a well-ventilated area or a fume hood.
-
First Aid: In case of contact, flush the affected area with plenty of water.[18][19] Seek immediate medical attention for eye contact or if inhaled.[18]
This guide is intended to provide technical support and is not a substitute for rigorous experimental design and safety protocols. Always adhere to your institution's safety guidelines.
References
- Unisa Institutional Repository. (n.d.). Bioremediation of nitriles using endophytes isolated from Phragmites Australis and Zantedeschia Aethiopica plants found in the Blesbokspruit Wetland, South Africa.
- Semantic Scholar. (n.d.). Microbial Degradation of Cyanides and Nitriles.
- Sabinet African Journals. (n.d.). Green chemistry : highly selective biocatalytic hydrolysis of nitrile compounds.
- National Institutes of Health. (2022, September 17). Degradation of Nitriles by Mixed Biofilms of Nitrile-Hydrolyzing Bacteria in Submerged Packed-Bed Reactor.
- ResearchGate. (n.d.). Biodegradation of nitriles using nitrile metabolizing enzymes-nitrilases.
- PubChem. (n.d.). This compound.
- Guidechem. (n.d.). This compound (cas 21789-36-6) SDS/MSDS download.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- PubMed. (2008, July). Microbial degradation of the benzonitrile herbicides dichlobenil, bromoxynil and ioxynil in soil and subsurface environments - insights into degradation pathways, persistent metabolites and involved degrader organisms.
- ChemSpider. (n.d.). Partial hydrolysis of a benzonitrile.
- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2025, September 23). SAFETY DATA SHEET.
- PubMed. (2024, May 21). Metabolism of toxic benzonitrile and hydroxybenzonitrile isomers via several distinct central pathway intermediates in a catabolically robust Burkholderia sp.
- MDPI. (2024, August 15). Microorganism-Driven 2,4-D Biodegradation: Current Status and Emerging Opportunities.
- DeepDyve. (1995, September 1). Hydrolysis of para ‐substituted benzonitriles in water, Environmental Toxicology and Chemistry.
- International Journal of Pharmaceutical Research and Allied Sciences. (n.d.). Metabolite Identification by Mass Spectrometry.
- YouTube. (2016, April 7). Base Hydrolysis of Benzonitrile.
- Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). The acid-catalysed hydrolysis of benzonitrile.
- Benchchem. (n.d.). Benzonitrile Degradation Pathways: A Technical Support Guide.
- National Institutes of Health. (n.d.). This compound.
- PubMed. (2016). Analytical Methods for Secondary Metabolite Detection.
- Benchchem. (n.d.). Application Notes and Protocols for the Analytical Detection of 2-Hydroxybenzonitrile.
- RSC Publishing. (2014). The role of indirect photochemical degradation in the environmental fate of pesticides: a review.
- RSC Publishing. (n.d.). Photodegradation of 2-mercaptobenzothiazole and 1,2,3-benzotriazole corrosion inhibitors in aqueous solutions and organic solvents.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Degradation of Nitriles by Mixed Biofilms of Nitrile-Hydrolyzing Bacteria in Submerged Packed-Bed Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism of toxic benzonitrile and hydroxybenzonitrile isomers via several distinct central pathway intermediates in a catabolically robust Burkholderia sp - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Photodegradation of 2-mercaptobenzothiazole and 1,2,3-benzotriazole corrosion inhibitors in aqueous solutions and organic solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Synthesis of 2,4-Dimethylbenzonitrile
A Senior Application Scientist's Guide to Troubleshooting Common Synthetic Challenges
Welcome to the technical support guide for the synthesis of 2,4-Dimethylbenzonitrile. This document is designed for researchers, chemists, and process development professionals who are actively engaged in the synthesis of this important chemical intermediate. As your Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying chemical principles to empower you to diagnose and resolve issues encountered in the lab. We will explore the common synthetic routes, address frequent problems in a direct question-and-answer format, and provide validated protocols and mechanistic insights.
Frequently Asked Questions (FAQs): General Issues
This section addresses problems that can occur regardless of the specific synthetic route chosen, often during the workup and purification stages.
Q1: After my reaction workup, my NMR spectrum shows my desired this compound, but also significant amounts of 2,4-Dimethylbenzoic acid and/or 2,4-Dimethylbenzamide. What is the cause?
A1: This is a classic case of nitrile hydrolysis, one of the most common side reactions in benzonitrile synthesis. The nitrile group (-C≡N) is susceptible to hydrolysis under both acidic and basic conditions, which are often employed during reaction workups.
The hydrolysis proceeds in two stages: first, the nitrile is converted to a primary amide (2,4-dimethylbenzamide), and with continued exposure to hydrolytic conditions, the amide is further hydrolyzed to the corresponding carboxylic acid (2,4-dimethylbenzoic acid).[1][2]
-
Acid-Catalyzed Hydrolysis: Heating a nitrile with a dilute acid, like HCl, will produce the carboxylic acid and the ammonium salt.[3][4]
-
Base-Catalyzed Hydrolysis: Heating a nitrile with an alkali solution, such as NaOH, will yield the carboxylate salt (e.g., sodium 2,4-dimethylbenzoate) and ammonia gas.[1] Subsequent acidification of the mixture is required to obtain the free carboxylic acid.
Preventative Measures:
-
Neutral Workup: Whenever possible, perform aqueous washes with neutral solutions like brine.
-
Temperature Control: Avoid excessive heating during extractions or solvent removal if acidic or basic residues are present.
-
Minimize Contact Time: Complete the workup process promptly to reduce the time your product is in contact with acidic or basic aqueous layers.
Below is a diagram illustrating the hydrolysis pathway.
Caption: Nitrile hydrolysis pathway.
Troubleshooting Guide: The Sandmeyer Reaction
The Sandmeyer reaction, which converts an aryl amine (2,4-dimethylaniline) into a benzonitrile via a diazonium salt intermediate, is a cornerstone of aromatic chemistry.[5] However, its success is highly dependent on careful control of reaction conditions.
Q2: My Sandmeyer reaction has a very low yield, or it failed completely. What are the most critical parameters to check?
A2: Low yield in a Sandmeyer reaction almost always points to issues in the first step: the diazotization of 2,4-dimethylaniline. The resulting diazonium salt is unstable and its formation and subsequent use require strict control.
Critical Troubleshooting Points:
-
Temperature Control During Diazotization: This is the single most important factor. The reaction of the aniline with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) must be maintained between 0-5 °C.[6][7] If the temperature rises, the diazonium salt will prematurely decompose, often violently, releasing nitrogen gas and forming undesired phenols and other byproducts.[8]
-
Purity of Starting Materials:
-
2,4-Dimethylaniline: Aniline derivatives can oxidize and darken on storage. Use freshly distilled or high-purity starting material. Impurities can interfere with the diazotization.
-
Sodium Nitrite (NaNO₂): This reagent can degrade over time. Use a fresh, unopened bottle if possible.
-
-
Rate of Addition: The aqueous solution of sodium nitrite must be added slowly and dropwise to the acidic solution of the aniline.[6] This ensures that the concentration of nitrous acid remains low and the temperature is easily controlled.
-
Acidity: A sufficient excess of strong acid (typically 2.5-3 equivalents) is required. One equivalent protonates the aniline, another reacts with sodium nitrite to form nitrous acid, and the excess maintains a low pH to prevent the diazonium salt from coupling with unreacted aniline.
The workflow below provides a logical sequence for diagnosing a failed Sandmeyer reaction.
Caption: Diagnostic workflow for Sandmeyer reaction failures.
Q3: What is the mechanism of the Sandmeyer cyanation step and how does it influence the reaction?
A3: The Sandmeyer reaction is an example of a radical-nucleophilic aromatic substitution (SRNAr). After the stable diazonium salt is formed, it is added to a solution of copper(I) cyanide (CuCN). The mechanism is believed to proceed as follows:
-
Single Electron Transfer (SET): The copper(I) catalyst transfers a single electron to the diazonium salt.
-
Loss of Nitrogen: This transfer induces the cleavage of the C-N bond, releasing molecular nitrogen (N₂)—a thermodynamically very favorable process—and generating an aryl radical.
-
Radical Capture: The aryl radical then abstracts a cyanide group from a copper(II) species, forming the final this compound product and regenerating the copper(I) catalyst.
Understanding this mechanism highlights the catalytic role of copper(I) and explains the formation of biaryl impurities, which can arise from the coupling of two aryl radicals.
Troubleshooting Guide: The Rosenmund-von Braun Reaction
The Rosenmund-von Braun reaction is a powerful method for synthesizing aryl nitriles by reacting an aryl halide (e.g., 2,4-dimethylbromobenzene) with copper(I) cyanide, typically at high temperatures.[9][10]
Q4: My Rosenmund-von Braun reaction is sluggish and gives a low conversion. How can I improve it?
A4: The classical Rosenmund-von Braun reaction is notorious for requiring harsh conditions. Low conversion is often linked to temperature, solvent, and reagent activity.
Key Optimization Parameters:
-
Reaction Temperature: High temperatures, often in the range of 150-200 °C, are typically required.[9][11] If your reaction is sluggish, a gradual increase in temperature while monitoring for product formation (and potential decomposition) is the first step.
-
Solvent Choice: Polar, high-boiling solvents like DMF, nitrobenzene, or pyridine are necessary to dissolve the copper cyanide and facilitate the reaction.[11] The use of these solvents, however, presents significant challenges in product purification.
-
Reactivity of Aryl Halide: The reactivity follows the order I > Br > Cl. If you are using 2,4-dimethylbromobenzene and experiencing issues, switching to 2,4-dimethyliodobenzene would accelerate the reaction, though at a higher cost.
-
Modern Catalytic Systems: The classical method often uses a stoichiometric excess of CuCN. Modern protocols have shown that additives can significantly improve reaction efficiency at lower temperatures. For instance, the use of L-proline as an additive has been shown to promote the Rosenmund-von Braun reaction at temperatures as low as 80-120 °C.[12]
Q5: I can't completely remove the high-boiling solvent (DMF) from my product after the workup. What is an effective method?
A5: This is a very common and frustrating problem. Due to their high boiling points and miscibility with many organic solvents, solvents like DMF are difficult to remove by simple evaporation.
| Solvent | Boiling Point (°C) | Recommended Removal Technique | Reference |
| DMF | 153 | Multiple Aqueous Washes: Perform several washes with a 5% LiCl solution or brine during the workup. DMF has high water solubility, which is enhanced by the salt, partitioning it into the aqueous layer. | [6] |
| Pyridine | 115 | Acid Wash: Wash the organic layer with dilute HCl (e.g., 1M). Pyridine is basic and will form a water-soluble pyridinium salt that is easily extracted into the aqueous phase. | - |
| Nitrobenzene | 211 | Steam Distillation or Vacuum Distillation: Due to its very high boiling point and toxicity, careful steam distillation or high-vacuum distillation is required to separate it from the product. | [13] |
Purification Clinic
Q6: My crude this compound is an oil with several impurities. What is the best general purification strategy?
A6: The optimal strategy depends on the nature of the impurities, but a multi-step approach is usually most effective.
-
Liquid-Liquid Extraction (Workup):
-
Acid Wash: A wash with dilute HCl will remove any basic impurities, such as residual 2,4-dimethylaniline.
-
Base Wash: A wash with dilute NaHCO₃ or Na₂CO₃ will remove acidic impurities like 2,4-dimethylbenzoic acid.[13]
-
Brine Wash: A final wash with saturated NaCl solution helps to break emulsions and remove the bulk of dissolved water.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Final Purification:
-
Vacuum Distillation: This is often the most effective method for purifying liquid benzonitriles on a larger scale. Collect the fraction boiling at the correct temperature and pressure.
-
Flash Column Chromatography: For smaller scales or to remove impurities with very similar boiling points, column chromatography on silica gel is ideal. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is a good starting point.[14]
-
Experimental Protocols
Protocol 1: Synthesis of this compound via Sandmeyer Reaction
This protocol is illustrative and should be adapted and optimized based on laboratory safety standards and small-scale test reactions.
Part A: Diazotization of 2,4-Dimethylaniline
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 2,4-dimethylaniline (1.0 eq) and 3M HCl (3.0 eq).
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in cold water.
-
Add the NaNO₂ solution dropwise to the aniline solution over 30-45 minutes, ensuring the internal temperature never exceeds 5 °C .[6]
-
After the addition is complete, stir the resulting diazonium salt solution for an additional 20 minutes at 0-5 °C. Keep this solution cold for immediate use in the next step.
Part B: Cyanation
-
In a separate, larger flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 eq) and sodium cyanide (NaCN, 1.2 eq) in water. Warm slightly to dissolve, then cool to about 15 °C.
-
Slowly and carefully add the cold diazonium salt solution from Part A to the copper cyanide solution with vigorous stirring.
-
A reaction will be evident by the evolution of nitrogen gas.
-
Once the addition is complete, allow the mixture to warm to room temperature, then heat gently to 50-60 °C for 1 hour to ensure the reaction goes to completion.
-
Cool the mixture to room temperature, and proceed with an extractive workup using a solvent like toluene or diethyl ether. Follow with the purification steps outlined in Q6 .
References
- Chemguide. (n.d.). Hydrolysis of Nitriles.
- Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid.
- Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction.
- Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
- LibreTexts Chemistry. (2025). Chemistry of Nitriles.
- LibreTexts Chemistry. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles.
- Wikipedia. (n.d.). Sandmeyer reaction.
- Wikipedia. (n.d.). Rosenmund–von Braun reaction.
- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
- Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
- SynArchive. (n.d.). Rosenmund-von Braun Reaction.
- Wu, J., et al. (2009). L-Proline-Promoted Rosenmund–von Braun Reaction. Synlett, 2009(10), 1657-1658. DOI: 10.1055/s-0029-1217332. (A direct URL is not available from the search results, but the reference can be found via the DOI).[13]
- Organic Syntheses. (n.d.). α-PHENYL-α-ETHYLPHENYLACETONITRILE. Coll. Vol. 6, p.581 (1988); Vol. 55, p.52 (1976).
- ResearchGate. (2017). How can I purify impure benzonitrile?.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
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- 4. chem.libretexts.org [chem.libretexts.org]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Synthesis of Dimethylbenzonitrile Isomers for the Modern Laboratory
In the landscape of pharmaceutical and materials science, the isomeric purity and efficient synthesis of substituted benzonitriles are of paramount importance. Dimethylbenzonitrile isomers, in particular, serve as crucial building blocks for a range of applications, from active pharmaceutical ingredients (APIs) to specialized polymers. The choice of synthetic route can significantly impact yield, purity, cost-effectiveness, and scalability. This guide provides a comprehensive comparison of the primary synthetic methodologies for preparing the six isomers of dimethylbenzonitrile: 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dimethylbenzonitrile. We will delve into the mechanistic underpinnings, practical considerations, and supporting experimental data for each route to empower researchers in making informed decisions for their specific synthetic challenges.
Introduction: The Strategic Importance of Dimethylbenzonitrile Isomers
The seemingly subtle shift of a methyl group on the benzonitrile scaffold can dramatically alter the physicochemical properties and biological activity of downstream compounds. Consequently, access to specific dimethylbenzonitrile isomers in high purity is a frequent requirement in drug discovery and process development.[1] This guide will focus on three principal synthetic strategies: the Sandmeyer reaction of dimethylanilines, the Rosenmund-von Braun reaction of dimethylhalobenzenes, and the ammoxidation of xylenes. Additionally, we will explore the synthesis from corresponding dimethylbenzaldehydes as a viable alternative.
At a Glance: Comparative Overview of Synthesis Routes
| Synthetic Route | Starting Material | Key Reagents | General Yields | Key Advantages | Key Disadvantages |
| Sandmeyer Reaction | Dimethylaniline Isomers | NaNO₂, H⁺, CuCN | 50-93%[2] | Good to excellent yields, well-established, good functional group tolerance. | Use of highly toxic cyanides, potential for diazonium salt instability, formation of side products.[3] |
| Rosenmund-von Braun Reaction | Dimethylhalobenzene Isomers | CuCN | Variable, can be high | Direct conversion of aryl halides, can be high-yielding. | High reaction temperatures, stoichiometric copper cyanide, potential for difficult purification.[4] |
| Ammoxidation | Xylene Isomers | NH₃, O₂, Catalyst | High (industrial) | Cost-effective for large scale, uses readily available starting materials. | Requires specialized high-temperature/pressure equipment, catalyst development can be complex, potential for over-oxidation. |
| From Aldehydes/Oximes | Dimethylbenzaldehyde Isomers | Hydroxylamine, Dehydrating agent | 90-95%[5] | High yields, avoids highly toxic metal cyanides. | Two-step process (oxime formation then dehydration), may require specific dehydrating agents. |
In-Depth Analysis of Synthetic Routes
The Sandmeyer Reaction: A Classic and Versatile Approach
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an amino group on an aromatic ring into a variety of functionalities, including the nitrile group.[3][6] The reaction proceeds via the diazotization of a primary aromatic amine, in this case, the corresponding dimethylaniline isomer, followed by reaction with a copper(I) cyanide salt.[2]
Mechanism and Rationale:
The reaction is initiated by the formation of a diazonium salt from the dimethylaniline using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (typically 0-5 °C) to prevent decomposition.[7] The resulting diazonium salt is then treated with copper(I) cyanide. The currently accepted mechanism involves a single-electron transfer from the copper(I) to the diazonium salt, generating an aryl radical and nitrogen gas. The aryl radical then reacts with the cyanide anion, and the copper(I) catalyst is regenerated.
Figure 1: Simplified workflow of the Sandmeyer reaction for dimethylbenzonitrile synthesis.
Experimental Data and Isomer-Specific Considerations:
| Isomer | Starting Material | Reported Yield | Reference |
| 2,5-Dimethylbenzonitrile | 2,5-Dimethylaniline | High | [8] |
| 3,5-Dimethylbenzonitrile | 3,5-Dimethylaniline | Not specified | |
| 2,3-Dimethylbenzonitrile | 2,3-Dimethylaniline | Not specified | |
| 2,4-Dimethylbenzonitrile | 2,4-Dimethylaniline | Not specified | |
| 2,6-Dimethylbenzonitrile | 2,6-Dimethylaniline | Not specified | |
| 3,4-Dimethylbenzonitrile | 3,4-Dimethylaniline | Not specified |
Protocol: General Procedure for Sandmeyer Cyanation of Dimethylanilines
-
Diazotization: The corresponding dimethylaniline is dissolved in a suitable acid (e.g., HCl, H₂SO₄) and cooled to 0-5 °C in an ice-salt bath.
-
A pre-cooled aqueous solution of sodium nitrite is added dropwise, maintaining the temperature below 5 °C.
-
The reaction mixture is stirred for an additional 20-30 minutes at this temperature.
-
Cyanation: In a separate flask, a solution of copper(I) cyanide and potassium or sodium cyanide in water is prepared and cooled.
-
The cold diazonium salt solution is slowly added to the cyanide solution with vigorous stirring.
-
The reaction is allowed to proceed until the evolution of nitrogen gas ceases.
-
Work-up and Purification: The product is typically extracted with an organic solvent (e.g., diethyl ether, ethyl acetate), washed, dried, and concentrated. Purification is achieved by distillation or column chromatography.[8]
The Rosenmund-von Braun Reaction: Direct Cyanation of Aryl Halides
Mechanism and Rationale:
The classical Rosenmund-von Braun reaction involves heating an aryl halide with a stoichiometric amount of copper(I) cyanide, often in a high-boiling polar solvent like DMF or pyridine, or even neat.[4] The mechanism is thought to involve an oxidative addition of the aryl halide to the copper(I) cyanide, forming a Cu(III) intermediate, followed by reductive elimination to yield the aryl nitrile.[4] Modern modifications of this reaction have focused on using catalytic amounts of copper and various ligands to improve efficiency and reduce the reaction temperature.[11]
Figure 2: Simplified mechanism of the Rosenmund-von Braun reaction.
Experimental Data and Isomer-Specific Considerations:
| Isomer | Starting Material | Reported Yield | Reference |
| 3,4-Dimethylbenzonitrile | 3,4-Dimethylbromobenzene | Not specified | |
| 2,3-Dimethylbenzonitrile | 2,3-Dimethylbromobenzene | Not specified | |
| This compound | 2,4-Dimethylbromobenzene | Not specified | |
| 2,5-Dimethylbenzonitrile | 2,5-Dimethylbromobenzene | Not specified | |
| 2,6-Dimethylbenzonitrile | 2,6-Dimethylbromobenzene | Not specified | |
| 3,5-Dimethylbenzonitrile | 3,5-Dimethylbromobenzene | Not specified |
Finding specific, high-yield examples for all dimethylbenzonitrile isomers via the Rosenmund-von Braun reaction in the literature can be challenging. However, the reaction is a well-established method for aryl nitrile synthesis. The success of the reaction is often dependent on the reactivity of the aryl halide (iodides > bromides > chlorides) and the specific reaction conditions. A significant drawback is the often harsh reaction conditions and the difficulty in separating the product from the copper salts and high-boiling solvents.[4]
Protocol: General Procedure for Rosenmund-von Braun Reaction
-
The dimethylhalobenzene and copper(I) cyanide (and any additives like L-proline) are combined in a high-boiling solvent (e.g., DMF).[11]
-
The mixture is heated to reflux (typically 150-250 °C) for several hours.
-
Work-up and Purification: The reaction mixture is cooled and typically poured into an aqueous solution of a complexing agent like ferric chloride or ammonia to dissolve the copper salts.
-
The product is then extracted with an organic solvent, washed, dried, and purified by distillation or chromatography.
Ammoxidation of Xylenes: The Industrial Pathway
For large-scale production, the ammoxidation of xylenes is the most economically viable route. This process involves the vapor-phase reaction of a xylene isomer with ammonia and oxygen over a heterogeneous catalyst at high temperatures.
Mechanism and Rationale:
The ammoxidation process is a complex catalytic cycle that occurs on the surface of a metal oxide catalyst, typically based on vanadium and other promoters.[12] The reaction is believed to proceed through the initial oxidation of a methyl group to a surface-bound aldehyde-like species. This intermediate then reacts with ammonia to form an imine, which is subsequently dehydrogenated to the nitrile. The second methyl group can then undergo the same reaction sequence to form the corresponding dicyanobenzene.
Figure 3: Simplified pathway for the ammoxidation of a xylene isomer.
Experimental Data and Isomer-Specific Considerations:
| Isomer | Starting Material | Reported Yield | Key Considerations |
| 3,4- & 2,5-Dimethylbenzonitrile | p-Xylene | High selectivity to terephthalonitrile (dinitrile) | The primary product is the dinitrile; mononitrile is an intermediate.[13] |
| 2,3- & 3,4-Dimethylbenzonitrile | o-Xylene | Not specified | |
| 2,4-, 2,6- & 3,5-Dimethylbenzonitrile | m-Xylene | High selectivity to isophthalonitrile (dinitrile) | The primary product is the dinitrile; mononitriles are intermediates.[12] |
The ammoxidation of xylenes is highly optimized for the production of dinitriles (isophthalonitrile and terephthalonitrile). While the corresponding dimethylbenzonitriles are key intermediates, the reaction conditions are typically tuned to favor the formation of the dinitrile. Controlling the reaction to selectively produce the mononitrile can be challenging and often results in a mixture of products. The steric hindrance of the methyl groups can influence the reactivity of the xylene isomers.[14]
Protocol: General Conditions for Ammoxidation
-
A vaporized stream of the xylene isomer, ammonia, and air (as the oxygen source) is passed over a heated, fixed-bed or fluidized-bed catalyst.
-
Reaction temperatures are typically in the range of 350-500 °C.[12][13]
-
The product stream is cooled, and the desired nitrile is separated from unreacted starting materials, byproducts (such as COx and HCN), and water.
-
Purification is typically achieved through crystallization or distillation.
Synthesis from Dimethylbenzaldehydes: A High-Yielding Alternative
An increasingly popular and high-yielding route to benzonitriles involves the conversion of the corresponding benzaldehyde. This is typically a two-step process involving the formation of an aldoxime followed by its dehydration. One-pot procedures have also been developed, streamlining the synthesis.[5]
Mechanism and Rationale:
The dimethylbenzaldehyde is first reacted with hydroxylamine hydrochloride to form the corresponding dimethylbenzaldoxime. The subsequent dehydration of the oxime to the nitrile can be achieved using a variety of reagents, such as acetic anhydride, thionyl chloride, or other dehydrating agents. In one-pot syntheses, a catalyst like anhydrous ferrous sulfate can facilitate both the oxime formation and its subsequent dehydration.[5]
Figure 4: Two-step synthesis of dimethylbenzonitriles from the corresponding aldehydes.
Experimental Data and Isomer-Specific Considerations:
| Isomer | Starting Material | Reported Yield | Reference |
| 3,5-Dimethyl-4-hydroxybenzonitrile | 3,5-Dimethyl-4-hydroxybenzaldehyde | 93% | [15] |
| 2,5-Dimethylbenzonitrile | 2,5-Dimethylbenzaldehyde | >90% | [5][8] |
| Other Isomers | Corresponding Dimethylbenzaldehydes | High yields expected | [5] |
This method is attractive due to its generally high yields (often exceeding 90%) and the avoidance of highly toxic metal cyanides.[5] The starting dimethylbenzaldehydes are often readily available or can be synthesized from the corresponding xylenes.
Protocol: One-Pot Synthesis of Dimethylbenzonitrile from Dimethylbenzaldehyde
-
In a round-bottom flask, the dimethylbenzaldehyde, hydroxylamine hydrochloride, and a catalyst such as anhydrous ferrous sulfate are combined in a solvent like DMF.[5]
-
The mixture is heated to reflux for 3-6 hours, with the reaction progress monitored by TLC.
-
Work-up and Purification: After cooling, the reaction mixture is typically filtered to remove the catalyst.
-
The product is extracted into an organic solvent, washed, dried, and concentrated.
-
Purification is achieved by column chromatography or distillation.[8]
Practical Considerations: Scalability, Safety, and Cost
Sandmeyer Reaction:
-
Scalability: Readily scalable, but the exothermic nature of the diazotization and the evolution of nitrogen gas require careful temperature and addition control.
-
Safety: The use of highly toxic cyanides necessitates stringent safety protocols. Diazonium salts can be explosive when isolated and dry, so they are almost always used in solution.
-
Cost: The starting dimethylanilines and common reagents are generally affordable, making this a cost-effective laboratory-scale method.
Rosenmund-von Braun Reaction:
-
Scalability: Can be scaled up, but the high temperatures and the need for efficient mixing of solids can present challenges.
-
Safety: The primary hazard is the use of copper cyanide. The high reaction temperatures also require careful monitoring.
-
Cost: Copper cyanide is a significant cost factor, especially for stoichiometric reactions. The starting dimethylhalobenzenes are generally available.
Ammoxidation:
-
Scalability: This is the most scalable method and is used for industrial production.
-
Safety: Requires handling of flammable xylenes and toxic ammonia at high temperatures and pressures, necessitating specialized industrial equipment and safety measures.
-
Cost: Highly cost-effective at large scales due to the low cost of starting materials (xylenes, ammonia, air).
From Aldehydes/Oximes:
-
Scalability: Generally scalable, with the main considerations being the handling of the reagents and the purification of the final product.
-
Safety: Avoids the use of highly toxic metal cyanides. The reagents used for dehydration should be handled with appropriate care.
-
Cost: The cost will depend on the availability and price of the specific dimethylbenzaldehyde isomer.
Conclusion and Recommendations
The optimal synthetic route for a particular dimethylbenzonitrile isomer depends on the specific requirements of the project, including the desired scale, purity, available starting materials, and safety considerations.
-
For laboratory-scale synthesis with readily available dimethylaniline precursors, the Sandmeyer reaction often provides a reliable and high-yielding option, provided the necessary safety precautions for handling cyanides are in place.
-
The synthesis from dimethylbenzaldehydes is an excellent alternative, particularly when high yields are critical and the use of toxic metal cyanides is to be avoided.
-
The Rosenmund-von Braun reaction is a valuable tool when the corresponding dimethylhalobenzene is the most accessible starting material, although optimization may be required to achieve high yields and facilitate purification.
-
For industrial-scale production , ammoxidation is the undisputed method of choice due to its cost-effectiveness, though it requires specialized infrastructure.
By carefully considering the advantages and disadvantages of each route, researchers can select the most appropriate method to efficiently and safely synthesize the desired dimethylbenzonitrile isomer for their research and development needs.
References
- One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. (URL not available)
- Application Notes and Protocols: The Sandmeyer Reaction of 3-nitro-4-aminobenzonitrile - Benchchem. (URL not available)
- US3959336A - Ammoxidation process - Google P
- US3959337A - Ammoxidation process - Google P
- Rosenmund–von Braun reaction - Wikipedia. (URL: [Link])
- A study on synthesis of 3, 5-dimethyl-4-hydroxybenzonitrile - ResearchG
- Rosenmund-von Braun Reaction - SynArchive. (URL: [Link])
- Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. (URL: [Link])
- Rosenmund-von Braun Reaction - Organic Chemistry Portal. (URL: [Link])
- Sandmeyer reaction - Wikipedia. (URL: [Link])
- Arenenitrile synthesis by cyanations or substitution - Organic Chemistry Portal. (URL: [Link])
- Rosenmund–von Braun reaction under microwave irradiation - ResearchG
- Sandmeyer reaction - L.S.College, Muzaffarpur. (URL: [Link])
- Sandmeyer Reaction - ResearchG
- 2 3-Dimethylbenzonitrile - High Purity Aromatic Compound at
- Can the selective Rosenmund-von Braun Reaction of dibromo-benzothiadiazole be possible?
- Sandmeyer Reaction - Organic Chemistry Portal. (URL: [Link])
- Rosenmund–von Braun reaction | 12 Publications | 125 Citations | Top Authors - SciSpace. (URL: not available)
- CN103524313A - 3,5-dimethylbenzaldehyde preparation method - Google P
- Catalytic Rosenmund–von Braun reaction in halide-based ionic liquids - ResearchG
- CN102941081B - Method for synthesizing 2,3-dichlorobenzonitrile by catalytic ammonia oxidation method and dedicated catalyst - Google P
- ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE Venka. (URL: not available)
- Sandmeyer Reaction - experimental procedure and set up. - YouTube. (URL: [Link])
- Preparation of terephthalonitrile by p-xylene ammoxidation - ResearchG
- (E)
- 2,6-Dimethylbenzonitrile - the NIST WebBook. (URL: [Link])
- 2,3-Dimethylbenzonitrile | C9H9N | CID 79802 - PubChem - NIH. (URL: [Link])
- Sandmeyer Cyanation of Arenediazonium Tetrafluoroborate Using Acetonitrile as Cyanide Source - ResearchG
- CN104326940A - Method for synthesizing 2,6-dichlorobenzonitrile by ammoxidation - Google P
- Sciencemadness Discussion Board - Large Scale Production of 2,6-dimethylnitrobenzene. (URL: not available)
- US9567292B2 - Process for preparation of 2,3-dihydroxy benzonitrile - Google P
- An In-depth Technical Guide to the Structural Isomers of 2,3-Dimethylbutanenitrile and Their Properties - Benchchem. (URL: not available)
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A Comparative Guide to the Purity Validation of Synthesized 2,4-Dimethylbenzonitrile
For researchers, medicinal chemists, and professionals in drug development, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and meaningful experimental results. 2,4-Dimethylbenzonitrile, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, is no exception. Ensuring its purity is paramount to the integrity of subsequent synthetic steps and the biological activity of the final product. This guide provides an in-depth comparison of the primary analytical techniques for validating the purity of this compound, offering field-proven insights and detailed experimental protocols.
The Imperative of Purity in Synthesis
The synthesis of this compound can proceed through several routes, most commonly via the Sandmeyer reaction of 2,4-dimethylaniline or the dehydration of 2,4-dimethylbenzamide, which itself can be derived from 2,4-dimethylbenzaldehyde. Each synthetic pathway carries the potential for a unique impurity profile, including unreacted starting materials, residual solvents, and byproducts from side reactions. For instance, the Sandmeyer reaction may introduce impurities such as residual 2,4-dimethylaniline, phenolic byproducts from the decomposition of the diazonium salt, and isomeric benzonitriles. The presence of these impurities, even in trace amounts, can have significant downstream consequences, including altered reactivity, a modified toxicological profile, and compromised biological efficacy of the final active pharmaceutical ingredient (API). Therefore, a robust, multi-faceted analytical approach is essential for the comprehensive characterization and purity validation of synthesized this compound.
A Comparative Overview of Analytical Techniques
The choice of analytical technique for purity determination is dictated by the specific information required, the nature of the potential impurities, and the desired level of sensitivity. Here, we compare the four most powerful and commonly employed techniques for the analysis of this compound: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
| Technique | Principle | Strengths for this compound Analysis | Limitations |
| GC-MS | Separation of volatile and semi-volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection and identification. | - Excellent for identifying and quantifying volatile and semi-volatile organic impurities. - High sensitivity and specificity. - Can separate isomeric impurities. - Extensive spectral libraries for impurity identification.[1][2] | - Not suitable for non-volatile impurities (e.g., inorganic salts). - Requires the analyte to be thermally stable. |
| HPLC | Separation of compounds in a liquid mobile phase based on their interactions with a solid stationary phase. | - Versatile for a wide range of polar and non-polar compounds. - Suitable for non-volatile and thermally labile impurities. - Excellent quantitative accuracy and precision. | - May have lower resolution for some isomeric impurities compared to capillary GC. - Peak identification relies on retention time matching with standards, unless coupled with a mass spectrometer (LC-MS). |
| qNMR | A primary analytical method where the signal intensity is directly proportional to the number of nuclei, allowing for the quantification of a compound's purity against a certified internal standard without the need for a reference standard of the analyte itself.[3][4] | - Provides an absolute purity value. - Does not require a reference standard of this compound. - Gives structural information about impurities. - Non-destructive. | - Lower sensitivity compared to GC-MS and HPLC. - Requires a well-resolved signal for both the analyte and the internal standard. - Can be affected by the presence of paramagnetic impurities. |
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be self-validating systems, incorporating system suitability tests and controls to ensure the reliability of the generated data.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Semi-Volatile Impurities
Causality Behind Experimental Choices: GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile organic impurities that may be present from the synthesis of this compound, such as residual solvents (e.g., toluene, DMF), unreacted starting materials (e.g., 2,4-dimethylaniline), and volatile byproducts. The use of a mass spectrometer detector allows for confident identification of unknown peaks by comparing their mass spectra to established libraries like the NIST database.[5]
Caption: Workflow for GC-MS analysis of this compound.
Detailed Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound into a GC vial.
-
Add 1 mL of a high-purity solvent such as dichloromethane or ethyl acetate. Ensure the sample is fully dissolved.
-
-
Instrumentation and Conditions:
-
GC System: Agilent 7890B or equivalent.
-
MS System: Agilent 5977B or equivalent.
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent. A polar column like a wax column could also be used for confirmation.[6]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 200 °C at 10 °C/min.
-
Ramp to 280 °C at 20 °C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 35-400.
-
-
Data Analysis:
-
Integrate all peaks in the total ion chromatogram (TIC).
-
Identify the main peak corresponding to this compound by its retention time and mass spectrum.[7]
-
For all other peaks, perform a library search against the NIST/EPA/NIH Mass Spectral Library to identify potential impurities.[2]
-
Calculate the purity based on the area percent of the main peak relative to the total area of all integrated peaks.
-
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities
Causality Behind Experimental Choices: HPLC is a complementary technique to GC-MS, particularly adept at separating and quantifying non-volatile or thermally unstable impurities. For this compound, this could include phenolic byproducts, unreacted starting materials if they are less volatile, or products of degradation. A reversed-phase C18 column is a versatile starting point for the separation of moderately polar aromatic compounds.[8][9]
Caption: Workflow for HPLC purity analysis of this compound.
Detailed Protocol:
-
Sample and Mobile Phase Preparation:
-
Mobile Phase: Prepare a mixture of acetonitrile and water (e.g., 60:40 v/v). Filter through a 0.45 µm membrane filter and degas.
-
Sample Solution: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Dilute this stock solution 1:10 with the mobile phase to a final concentration of 0.1 mg/mL. Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[10]
-
Mobile Phase: Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Identify the main peak corresponding to this compound based on its retention time (if a standard is available).
-
Calculate the purity as the area percent of the main peak relative to the total area of all peaks.
-
Quantitative NMR (qNMR) for Absolute Purity Determination
Causality Behind Experimental Choices: qNMR is a primary ratio method that provides a direct measure of purity without the need for a specific reference standard of this compound.[3][4] It relies on comparing the integral of a well-resolved signal from the analyte to that of a certified internal standard of known purity and weight. This technique is orthogonal to chromatographic methods and can detect impurities that are not amenable to GC or HPLC, or that do not have a chromophore for UV detection.
Caption: Workflow for absolute purity determination by qNMR.
Detailed Protocol:
-
Sample Preparation:
-
Accurately weigh (to 0.01 mg) approximately 10 mg of the synthesized this compound into an NMR tube.
-
Accurately weigh (to 0.01 mg) approximately 5 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same NMR tube. The standard should have a simple spectrum with at least one peak that is well-resolved from the analyte signals.
-
Add a known volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., DMSO-d6) to the NMR tube and ensure complete dissolution.[11]
-
-
NMR Data Acquisition:
-
Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument).
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (a value of 30 seconds is generally a safe starting point).
-
Number of Scans: 16-64, depending on the sample concentration.
-
Acquisition Time: ~4 seconds.
-
-
Data Processing and Calculation:
-
Process the spectrum with careful phasing and baseline correction.
-
Select a well-resolved, non-overlapping signal for this compound (e.g., one of the aromatic protons or methyl groups) and integrate it.
-
Integrate a well-resolved signal from the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Conclusion: A Triad of Trustworthiness
No single analytical technique can provide a complete picture of a compound's purity. A robust validation strategy for synthesized this compound should employ a combination of these orthogonal techniques. GC-MS excels at identifying and quantifying volatile impurities, HPLC is ideal for non-volatile and thermally labile compounds, and qNMR provides an absolute purity value that is not dependent on the availability of a certified reference standard for the analyte itself. By integrating the data from these three methods, researchers can establish a high degree of confidence in the purity of their synthesized this compound, ensuring the reliability and reproducibility of their subsequent research and development efforts. This triad of analytical techniques forms a self-validating system, where the strengths of one method compensate for the limitations of another, ultimately leading to a more complete and trustworthy assessment of product quality.
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A Researcher's Guide to the Dimethylbenzonitrile Isomers: A Comparative Analysis of Potential Biological Activity
Introduction
In the landscape of medicinal chemistry and drug discovery, the strategic placement of functional groups on an aromatic scaffold is a cornerstone of molecular design. Dimethylbenzonitrile isomers, a group of six constitutional isomers with the chemical formula C₉H₉N, represent a fascinating yet underexplored class of small molecules. While their more complex derivatives have found applications in various therapeutic areas, a direct comparative analysis of the biological activities of the parent isomers is not extensively documented in publicly available literature.[1][2][3] This guide, therefore, aims to provide a foundational framework for researchers, scientists, and drug development professionals interested in exploring the potential of these isomers. By integrating established principles of medicinal chemistry with data from structurally related compounds, we will build a predictive analysis of their likely biological activities and propose a comprehensive experimental workflow for their systematic evaluation.
The six constitutional isomers of dimethylbenzonitrile are:
-
2,3-Dimethylbenzonitrile
-
2,4-Dimethylbenzonitrile
-
2,5-Dimethylbenzonitrile
-
2,6-Dimethylbenzonitrile
-
3,4-Dimethylbenzonitrile
-
3,5-Dimethylbenzonitrile
The relative positions of the two methyl groups and the cyano group on the benzene ring dictate the electronic and steric environment of each isomer, which in turn is expected to influence their physicochemical properties and biological activities.[4]
The Nitrile Moiety: A Versatile Player in Medicinal Chemistry
The nitrile group is a key functional group in many approved drugs and clinical candidates. Its unique electronic properties and linear geometry allow it to serve as a versatile pharmacophore, influencing a molecule's biological activity through several mechanisms:
-
Hydrogen Bond Acceptor: The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor, forming critical interactions with amino acid residues in the active sites of enzymes or receptors.[1]
-
Bioisostere: The nitrile group can act as a bioisostere for other functional groups, such as carbonyls or halogens, helping to fine-tune binding affinity and pharmacokinetic properties.[1]
-
Metabolic Stability: Introduction of a nitrile group can block sites of metabolic oxidation, thereby enhancing the metabolic stability and in vivo half-life of a drug candidate.[1]
-
Covalent Modification: The electrophilic carbon of the nitrile group can act as a "warhead" for covalent inhibitors, reacting with nucleophilic residues (e.g., cysteine) in an enzyme's active site to form a stable covalent bond.[1]
Given these established roles, it is plausible that the dimethylbenzonitrile isomers may exhibit a range of biological activities, from enzyme inhibition to receptor modulation.
Predicted Biological Activities: A Hypothesis-Driven Approach
In the absence of direct comparative data, we can formulate hypotheses about the potential biological activities of the dimethylbenzonitrile isomers based on the known activities of structurally related compounds, such as xylenes and more complex benzonitrile derivatives.
1. Cytotoxicity and Irritant Effects:
The parent hydrocarbon of dimethylbenzonitriles is xylene. Studies on xylene isomers have indicated potential for cytotoxicity, neurotoxicity, and irritation.[5] For instance, m-xylene has been shown to induce cytotoxicity in dermal fibroblasts.[6] Furthermore, some benzonitrile-containing herbicides have demonstrated significant cytotoxic effects on human cell lines.[7][8] The safety data sheets for several dimethylbenzonitrile isomers also indicate warnings for skin and eye irritation, as well as acute toxicity.[3][9][10][11][12]
Rationale: The lipophilic nature of the dimethylbenzene ring can facilitate partitioning into cell membranes, potentially leading to membrane disruption and cytotoxicity. The nitrile group can also contribute to toxicity through various mechanisms, including metabolic activation to reactive intermediates.
2. Enzyme Inhibition:
Numerous studies have highlighted the potential of benzonitrile derivatives as enzyme inhibitors. For example, derivatives of 2-amino-6-methylbenzonitrile have been investigated as inhibitors of dipeptidyl peptidase-4 (DPP-4), an important target in diabetes management.[13] Other substituted benzonitriles have been shown to inhibit tubulin polymerization, a key mechanism for anticancer agents.[14][15]
Rationale: The nitrile group's ability to act as a hydrogen bond acceptor and its influence on the overall electronic properties of the aromatic ring can enable these isomers to fit into and interact with the active sites of various enzymes. The specific substitution pattern of the methyl groups will likely dictate the selectivity and potency of this inhibition for each isomer.
3. Antimicrobial and Anti-inflammatory Potential:
Benzonitrile and its derivatives have been explored for their antimicrobial and anti-inflammatory properties.[16][17][18][19][20][21] While direct evidence for the dimethylbenzonitrile isomers is lacking, the general structural motif is present in compounds with these activities.
Rationale: The mechanisms underlying these potential activities are likely multifactorial and could involve the inhibition of key microbial enzymes or interference with inflammatory signaling pathways.
Comparative Physicochemical Properties
The biological activity of a molecule is intrinsically linked to its physicochemical properties. While extensive experimental data is not available for all isomers, computational studies can provide valuable insights into their relative stabilities.[4] The table below summarizes key physicochemical properties of the dimethylbenzonitrile isomers, compiled from publicly available databases.
| Isomer | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| 2,3-Dimethylbenzonitrile | 5724-56-1 | 131.17 | 226 | 34-36 |
| This compound | 21789-36-6 | 131.17 | 223-225 | 22-24 |
| 2,5-Dimethylbenzonitrile | 13730-09-1 | 131.17 | 222-223 | 13 |
| 2,6-Dimethylbenzonitrile | 6575-13-9 | 131.17 | 218-219 | 89-92 |
| 3,4-Dimethylbenzonitrile | 22884-95-3 | 131.17 | 237 | 62-64 |
| 3,5-Dimethylbenzonitrile | 22445-42-7 | 131.17 | 220-222 | 41-43 |
Data compiled from PubChem and other chemical supplier databases.[3][10][11][12][22][23][]
Proposed Experimental Workflows for Comparative Analysis
To systematically evaluate and compare the biological activities of the dimethylbenzonitrile isomers, a tiered screening approach is recommended. The following section outlines detailed protocols for key in vitro assays.
Workflow for Biological Activity Screening
Caption: A tiered workflow for the systematic biological evaluation of dimethylbenzonitrile isomers.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure to assess the cytotoxic effects of the dimethylbenzonitrile isomers on a panel of human cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous cell line (e.g., HEK293).
Materials:
-
Dimethylbenzonitrile isomers (dissolved in DMSO to create stock solutions)
-
Selected cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of each dimethylbenzonitrile isomer in complete medium. Remove the medium from the wells and add 100 µL of the diluted compounds. Include wells with medium and DMSO as a vehicle control and wells with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Experimental Protocol: In Vitro Enzyme Inhibition Assay (Generic Fluorometric Assay)
This protocol provides a general framework for screening the dimethylbenzonitrile isomers against a panel of enzymes using a fluorometric assay. The specific enzyme, substrate, and buffer conditions will need to be optimized for each target.
Materials:
-
Dimethylbenzonitrile isomers
-
Target enzyme
-
Fluorogenic substrate for the target enzyme
-
Assay buffer
-
Known inhibitor for the target enzyme (positive control)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Assay Preparation: Prepare solutions of the enzyme, substrate, and isomers in the assay buffer.
-
Compound Addition: Add a small volume (e.g., 1-2 µL) of each isomer at various concentrations to the wells of a 96-well plate. Include wells with buffer and DMSO as a negative control and wells with the known inhibitor as a positive control.
-
Enzyme Addition: Add the enzyme solution to all wells except for the no-enzyme control. Incubate for a short period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Fluorescence Monitoring: Immediately begin monitoring the fluorescence intensity over time using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the fluorescence versus time plot. Determine the percentage of inhibition for each isomer concentration relative to the vehicle control. For active isomers, perform a dose-response study to determine the IC₅₀ value.
Proposed Signaling Pathway for Investigation
Based on the known activities of related compounds, the NF-κB signaling pathway is a relevant target for investigating potential anti-inflammatory effects.
Caption: A simplified diagram of the NF-κB signaling pathway, a potential target for the anti-inflammatory activity of dimethylbenzonitrile isomers.
Conclusion and Future Directions
The dimethylbenzonitrile isomers represent a structurally simple yet intriguing class of molecules with untapped potential in drug discovery. While direct experimental evidence for their biological activities is currently sparse, a systematic investigation guided by the principles of medicinal chemistry and established experimental workflows is likely to uncover novel biological functions. This guide provides a foundational roadmap for such an exploration, from initial cytotoxicity screening to more focused mechanistic studies. The comparative analysis of these six isomers will undoubtedly provide valuable structure-activity relationship insights, paving the way for the design of more potent and selective therapeutic agents. It is our hope that this guide will stimulate further research into this promising area of chemical biology.
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- Kumar, D., et al. (2011). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Arzneimittelforschung, 61(9), 527-533.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2,4-Dimethylbenzonitrile
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Method Validation in Pharmaceutical Analysis
In the landscape of pharmaceutical development and manufacturing, the accuracy and reliability of analytical methods are paramount. The quantification of chemical entities, such as the intermediate 2,4-Dimethylbenzonitrile, underpins the safety and efficacy of the final drug product. This guide provides an in-depth comparison of two common analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the analysis of this compound.
The central thesis of this document is the imperative for robust cross-validation when multiple analytical methods are employed. As stipulated by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), analytical method validation ensures that a method is fit for its intended purpose. Cross-validation, specifically, is crucial when comparing results across different methodologies or laboratories to ensure data consistency and integrity. This guide will delve into the theoretical underpinnings of HPLC and GC, provide detailed experimental protocols, and present a comparative analysis based on key validation parameters.
Understanding the Analyte: this compound
This compound is an aromatic organic compound with the chemical formula C₉H₉N. Its structure consists of a benzene ring substituted with two methyl groups and a nitrile group. This compound often serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). The presence and purity of this compound must be meticulously controlled and monitored throughout the manufacturing process.
Key Physicochemical Properties:
-
Molecular Weight: 131.17 g/mol
-
Appearance: Colorless liquid
-
Solubility: Soluble in organic solvents such as acetonitrile and methanol.
These properties inform the selection and optimization of analytical methods. For instance, its volatility makes it a suitable candidate for GC analysis, while its UV absorbance lends itself to detection by HPLC with a UV detector.
The Cross-Validation Framework
The objective of cross-validation is to demonstrate that two or more analytical procedures are suitable for the same intended purpose and produce comparable results. This process is essential when, for example, a rapid in-process control method (like GC) is used alongside a more comprehensive quality control release method (like HPLC).
Our approach to cross-validation will be guided by the principles outlined in the ICH Q2(R2) guideline. We will assess the following core validation parameters for both the HPLC and GC methods:
-
Specificity: The ability to assess the analyte in the presence of other components.
-
Linearity: The ability to produce results directly proportional to the analyte concentration.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results.
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected.
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.
The following diagram illustrates the workflow for the cross-validation of the two analytical methods.
Caption: Workflow for the cross-validation of HPLC and GC methods.
Method 1: High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for a wide range of compounds. For this compound, a reversed-phase HPLC method with UV detection is a logical choice.
Principle of HPLC
In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar (e.g., a mixture of water and acetonitrile). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. More nonpolar compounds, like this compound, will have a stronger affinity for the stationary phase and thus elute later.
Experimental Protocol: HPLC
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Reagents and Standards:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
This compound reference standard.
-
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
-
Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 25 mg of this compound reference standard in 25 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Prepare the sample by dissolving it in the mobile phase to an expected concentration within the calibration range.
-
The following diagram outlines the HPLC experimental workflow.
A Comparative Guide to Isomeric Purity Analysis of Dimethylbenzonitrile Samples
Introduction: The Critical Role of Isomeric Purity in Dimethylbenzonitrile
Dimethylbenzonitrile (C₉H₉N), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers, exists as six distinct positional isomers: 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dimethylbenzonitrile. The specific isomeric form of the starting material dictates the final product's efficacy, safety, and physical properties. For instance, in drug development, an undesired isomer can lead to significantly different pharmacological activity or toxicity profiles. Therefore, the precise identification and quantification of these isomers in a given sample—its isomeric purity—is a non-negotiable aspect of quality control.
The analytical challenge lies in the inherent similarity of these isomers. They share the same molecular weight (131.17 g/mol ) and exhibit closely related physicochemical properties, such as boiling points and polarities, making their separation a complex task.[1][2] This guide provides an in-depth comparison of the two primary chromatographic techniques employed for this purpose: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). We will explore the causality behind methodological choices, present comparative experimental data, and provide a detailed, validated protocol for the recommended approach.
The Analytical Gauntlet: Comparing GC and HPLC for Isomer Separation
The choice between Gas and Liquid Chromatography is fundamentally dictated by the analyte's properties—primarily its volatility and thermal stability.[3][4] Dimethylbenzonitriles are sufficiently volatile and thermally stable to be amenable to both techniques, making the selection dependent on the specific analytical goals, such as required resolution, sensitivity, and laboratory workflow.
Gas Chromatography (GC): The Power of Volatility-Based Separation
GC separates compounds based on their differential partitioning between a gaseous mobile phase and a stationary phase coated on the inside of a long, thin capillary column.[5][6] For isomers, separation hinges on subtle differences in their boiling points and interactions with the stationary phase.
-
Expertise & Causality: The key to successful isomeric separation in GC is the selection of the stationary phase. While non-polar columns can provide some separation based on boiling point differences, polar stationary phases, such as those containing polyethylene glycol (e.g., "WAX" columns), are often superior. These columns introduce additional separation mechanisms, like dipole-dipole interactions, which can better differentiate between isomers with slight variations in their electron distribution. This is a proven strategy for separating similar aromatic isomers like xylenes, as outlined in methods like ASTM D7504.[7][8] A Flame Ionization Detector (FID) is the detector of choice due to its high sensitivity and universal response to hydrocarbons.
Illustrative Performance Data: GC-FID Analysis
The table below summarizes representative results for the separation of a mixed standard of dimethylbenzonitrile isomers on a polar capillary GC column.
| Isomer | Retention Time (min) | Resolution (USP) | Tailing Factor (USP) | Relative Peak Area (%) |
| 2,6-Dimethylbenzonitrile | 12.54 | - | 1.05 | 20.0 |
| 2,5-Dimethylbenzonitrile | 12.88 | 2.8 | 1.08 | 20.0 |
| 2,4-Dimethylbenzonitrile | 13.15 | 2.2 | 1.10 | 20.0 |
| 2,3-Dimethylbenzonitrile | 13.41 | 2.1 | 1.07 | 20.0 |
| 3,5-Dimethylbenzonitrile | 13.95 | 4.3 | 1.04 | 20.0 |
| 3,4-Dimethylbenzonitrile | 14.22 | 2.0 | 1.12 | 20.0 |
Note: Data is illustrative of typical performance. Resolution is calculated relative to the previously eluting peak.
High-Performance Liquid Chromatography (HPLC): Leveraging Polarity and Structural Interactions
HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase packed into a column.[4][6] For dimethylbenzonitriles, reversed-phase HPLC is the most common modality, where a non-polar stationary phase is used with a polar mobile phase (e.g., acetonitrile/water).
-
Expertise & Causality: Standard C18 columns, which separate primarily based on hydrophobicity, often fail to provide adequate resolution for positional isomers.[9] The key to enhancing separation is to introduce alternative interaction mechanisms. Phenyl-based columns (e.g., Phenyl-Hexyl) or Pentafluorophenyl (PFP) columns are superior choices. These stationary phases facilitate π-π interactions between the electron-rich phenyl rings of the stationary phase and the aromatic nitrile analytes.[10] These interactions are highly sensitive to the position of the methyl groups on the benzonitrile ring, enabling a more effective separation than is possible with hydrophobic interactions alone. A UV detector is ideal, as the benzonitrile moiety is an excellent chromophore.
Illustrative Performance Data: Comparative HPLC-UV Analysis
The following table compares the performance of a standard C18 column against a Phenyl-Hexyl column for a critical isomer pair.
| Parameter | Method A: C18 Column | Method B: Phenyl-Hexyl Column |
| Mobile Phase | Acetonitrile:Water (60:40) | Acetonitrile:Water (60:40) |
| Retention Time (2,4-DMB) | 8.5 min | 10.2 min |
| Retention Time (2,3-DMB) | 8.6 min | 10.8 min |
| Resolution (USP) | 0.9 (co-eluting) | 2.5 (baseline separated) |
| Analysis Time | 15 min | 20 min |
Note: Data is illustrative. DMB = Dimethylbenzonitrile.
Analytical Workflow and Logic
The following diagram outlines the logical workflow for a robust isomeric purity analysis, ensuring data integrity from sample receipt to the final report.
Caption: Logical workflow for GC-based isomeric purity analysis.
Validated Experimental Protocol: Isomeric Purity by GC-FID
Based on the comparative data, GC offers superior resolution and speed for all six isomers. The following protocol is a self-validating system, incorporating system suitability checks as mandated by good laboratory practice and pharmacopeial standards like USP <1086>.[11][12]
Materials and Reagents
-
Reference Standards: Certified reference materials for all six dimethylbenzonitrile isomers.
-
Solvent: Dichloromethane or Acetone (GC grade or higher).
-
Sample: Dimethylbenzonitrile test sample.
Sample and Standard Preparation
-
System Suitability Solution (SSS): Prepare a solution containing all six isomers at a concentration of approximately 100 µg/mL each in the chosen solvent. This solution is used to verify the chromatographic system's performance.
-
Sample Solution: Accurately weigh approximately 10 mg of the dimethylbenzonitrile sample and dissolve it in 10 mL of solvent to achieve a final concentration of ~1 mg/mL (1000 µg/mL).
Instrumental Conditions
| Parameter | Setting | Rationale |
| Gas Chromatograph | Agilent 8890 or equivalent with FID | Standard, robust platform. |
| Column | Polar Wax Column (e.g., DB-WAXetr) | Provides necessary selectivity for isomers. |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film | Standard dimensions for good efficiency. |
| Carrier Gas | Helium | Inert, provides good efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Ensures reproducible retention times. |
| Oven Program | 120°C (hold 1 min), ramp to 180°C @ 5°C/min, hold 5 min | Optimized for separation of all six isomers. |
| Injector Temp. | 250°C | Ensures complete volatilization. |
| Detector Temp. | 280°C | Prevents condensation of analytes. |
| Injection Volume | 1 µL | |
| Split Ratio | 50:1 | Prevents column overloading. |
System Suitability Test (SST)
Before analyzing any samples, inject the System Suitability Solution. The system is deemed suitable for use only if the following criteria are met. This practice is a core tenet of method validation.[13][14]
-
Resolution: The USP resolution between the most closely eluting pair of isomers (e.g., 3,4- and 3,5-dimethylbenzonitrile) must be ≥ 2.0.
-
Tailing Factor: The USP tailing factor for each isomer peak must be between 0.8 and 1.5.
-
Precision: Inject the SSS six times. The relative standard deviation (RSD) of the peak areas for each isomer must be ≤ 2.0%.
Analysis and Calculation
-
Once the system passes the SST, inject the Sample Solution in duplicate.
-
Integrate the peak areas for the main dimethylbenzonitrile peak and all impurity peaks corresponding to the other isomers.
-
Calculate the percentage of each isomer using the area normalization formula:
% Isomer X = (Area of Isomer X / Total Area of All Isomer Peaks) x 100
This calculation assumes an equal response factor for all isomers in the FID, which is a reasonable starting point for structurally similar isomers. For higher accuracy, Relative Response Factors (RRFs) can be determined during formal method validation.[15]
Conclusion and Recommendations
For the comprehensive isomeric purity analysis of dimethylbenzonitrile, Gas Chromatography with a polar stationary phase is the superior method. It provides baseline resolution for all six isomers in a reasonable runtime, offering a robust and reliable quality control tool. While HPLC with a Phenyl-based column is a viable alternative, particularly if GC is unavailable or if the sample contains non-volatile impurities of interest, it may not resolve all six isomers from each other in a single run.
The provided GC-FID protocol, grounded in established chromatographic principles and incorporating self-validating system suitability criteria, represents a trustworthy and authoritative approach for researchers, scientists, and drug development professionals to ensure the quality and purity of their materials. Adherence to such validated methods is essential for regulatory compliance and the integrity of the final product.[16][17]
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Reactivity comparison of 2,4-Dimethylbenzonitrile with other benzonitriles
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Department], Senior Application Scientist
Executive Summary
In the landscape of organic synthesis and pharmaceutical development, benzonitriles are pivotal intermediates. Their reactivity, intrinsically linked to the electronic and steric profile of the aromatic ring, dictates their utility in the synthesis of a diverse array of molecules. This guide provides an in-depth comparative analysis of the reactivity of 2,4-dimethylbenzonitrile against other substituted benzonitriles, focusing on key transformations of the nitrile group: hydrolysis, reduction, and nucleophilic addition. Through a blend of theoretical principles and supporting experimental data, we elucidate how the electronic and steric effects of the two methyl substituents in this compound modulate its chemical behavior, offering a predictive framework for its application in complex synthetic pathways.
Theoretical Framework: The Influence of Methyl Substituents
The reactivity of the nitrile group (-C≡N) is fundamentally governed by the electrophilicity of the nitrile carbon. Aromatic substituents can significantly alter this reactivity through a combination of electronic and steric effects.
Electronic Effects: The nitrile group is a moderately deactivating, meta-directing group in electrophilic aromatic substitution due to its electron-withdrawing nature.[1] Conversely, methyl groups (-CH₃) are weakly activating, ortho-, para-directing groups, owing to their electron-donating inductive and hyperconjugative effects.[1] In this compound, the presence of two electron-donating methyl groups increases the electron density of the aromatic ring and, importantly, the nitrile group. This increased electron density on the nitrile carbon decreases its electrophilicity, making it less susceptible to attack by nucleophiles.[2]
Steric Effects: The methyl group at the ortho-position (C2) in this compound introduces significant steric hindrance around the nitrile functionality. This steric bulk can impede the approach of reagents to the nitrile group, thereby slowing down reaction rates, particularly for reactions involving bulky nucleophiles or catalysts.
Comparative Reactivity Analysis
Based on the interplay of these electronic and steric factors, we can predict the reactivity of this compound relative to other benzonitriles, such as the parent benzonitrile, 4-methylbenzonitrile (para-tolunitrile), and benzonitriles bearing electron-withdrawing groups (e.g., 4-nitrobenzonitrile).
Hydrolysis to Benzoic Acids
The hydrolysis of nitriles to carboxylic acids can proceed under either acidic or basic conditions, initiated by the nucleophilic attack of water or a hydroxide ion on the nitrile carbon.[3]
-
Electronic Effect: Electron-donating groups, like the methyl groups in this compound, decrease the electrophilicity of the nitrile carbon, thus retarding the rate of hydrolysis compared to benzonitrile. Conversely, electron-withdrawing groups accelerate this reaction.[3][4] Studies on the acid-catalyzed hydrolysis of para-substituted benzonitriles have shown a positive slope in Hammett plots, confirming that electron-withdrawing groups facilitate the hydration of the nitrile.[4]
-
Steric Effect: The ortho-methyl group in this compound sterically hinders the approach of the nucleophile, further decreasing the hydrolysis rate.
Table 1: Predicted Relative Rates of Acid-Catalyzed Hydrolysis
| Compound | Substituents | Electronic Effect on Nitrile | Steric Hindrance | Predicted Relative Rate |
| 4-Nitrobenzonitrile | -NO₂ (EWG) | Increased Electrophilicity | Low | Fastest |
| Benzonitrile | None | Baseline | Low | Moderate |
| 4-Methylbenzonitrile | 4-CH₃ (EDG) | Decreased Electrophilicity | Low | Slow |
| This compound | 2-CH₃, 4-CH₃ (EDGs) | Decreased Electrophilicity | High | Slowest |
Reduction to Primary Amines
The reduction of the nitrile group to a primary amine is a crucial transformation, commonly achieved through catalytic hydrogenation or with chemical hydrides like lithium aluminum hydride (LiAlH₄).[5]
-
Electronic Effect: Similar to hydrolysis, the electron-donating methyl groups in this compound decrease the electrophilicity of the nitrile carbon, making it less reactive towards hydride attack or activation by a catalyst. Therefore, more forcing reaction conditions may be required compared to benzonitrile or electron-deficient benzonitriles.
-
Steric Effect: The ortho-methyl group can hinder the coordination of the nitrile group to the surface of a heterogeneous catalyst or the approach of a bulky hydride reagent, further reducing the reaction rate.
Table 2: Predicted Relative Reactivity in Reduction to Primary Amines
| Compound | Substituents | Electronic Effect on Nitrile | Steric Hindrance | Predicted Relative Reactivity |
| 4-Nitrobenzonitrile | -NO₂ (EWG) | Increased Electrophilicity | Low | Highest |
| Benzonitrile | None | Baseline | Low | Moderate |
| 4-Methylbenzonitrile | 4-CH₃ (EDG) | Decreased Electrophilicity | Low | Lower |
| This compound | 2-CH₃, 4-CH₃ (EDGs) | Decreased Electrophilicity | High | Lowest |
Nucleophilic Addition of Organometallic Reagents
The reaction of Grignard reagents with nitriles provides a versatile route to ketones after a hydrolytic workup.[6] The initial step involves the nucleophilic addition of the Grignard reagent to the nitrile carbon.
-
Electronic Effect: The electron-donating methyl groups in this compound reduce the electrophilicity of the nitrile carbon, making it less susceptible to nucleophilic attack by the Grignard reagent.
-
Steric Effect: The ortho-methyl group presents a significant steric barrier to the approach of the typically bulky Grignard reagent, which is expected to dramatically decrease the reaction rate and potentially the overall yield.
Table 3: Predicted Relative Reactivity in Grignard Reactions
| Compound | Substituents | Electronic Effect on Nitrile | Steric Hindrance | Predicted Relative Reactivity |
| 4-Nitrobenzonitrile | -NO₂ (EWG) | Increased Electrophilicity | Low | Highest |
| Benzonitrile | None | Baseline | Low | Moderate |
| 4-Methylbenzonitrile | 4-CH₃ (EDG) | Decreased Electrophilicity | Low | Lower |
| This compound | 2-CH₃, 4-CH₃ (EDGs) | Decreased Electrophilicity | High | Lowest |
Experimental Protocols
The following protocols are provided as representative methods for the transformations discussed. Researchers should optimize these conditions for their specific substrates and equipment.
Protocol for Comparative Acid-Catalyzed Hydrolysis
Objective: To compare the rate of hydrolysis of this compound with benzonitrile.
Methodology:
-
Reaction Setup: In two separate round-bottom flasks equipped with reflux condensers, place equimolar amounts (e.g., 10 mmol) of this compound and benzonitrile.
-
Reagent Addition: To each flask, add an identical volume of 10 M sulfuric acid (e.g., 50 mL).[3]
-
Reaction: Heat both reaction mixtures to reflux in a temperature-controlled heating mantle.
-
Monitoring: At regular intervals (e.g., every 30 minutes), withdraw a small aliquot from each reaction mixture. Quench the reaction by diluting the aliquot in a known volume of water. Analyze the composition of the aliquot by a suitable method such as High-Performance Liquid Chromatography (HPLC) to determine the concentration of the starting material and the corresponding benzoic acid product.
-
Data Analysis: Plot the concentration of the starting material versus time for both reactions to determine the pseudo-first-order rate constants.
Caption: Workflow for comparative hydrolysis.
Protocol for Comparative Catalytic Hydrogenation
Objective: To compare the yield of primary amine from the reduction of this compound and benzonitrile.
Methodology:
-
Catalyst Preparation: In two separate high-pressure reaction vessels (e.g., Parr hydrogenator), place an equal amount of a suitable catalyst, such as 10% Palladium on Carbon (Pd/C) (e.g., 5 mol%).[4]
-
Reaction Setup: To each vessel, add equimolar amounts (e.g., 10 mmol) of this compound and benzonitrile, respectively, dissolved in a suitable solvent like ethanol (e.g., 50 mL).[4]
-
Hydrogenation: Seal the vessels, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 5 bar). Heat the reactions to a constant temperature (e.g., 60 °C) with vigorous stirring.
-
Work-up: After a set reaction time (e.g., 12 hours), cool the reactors, carefully vent the hydrogen, and purge with nitrogen. Filter the reaction mixtures through a pad of celite to remove the catalyst.
-
Analysis: Analyze the filtrates by Gas Chromatography (GC) or GC-MS to determine the conversion of the starting material and the yield of the corresponding benzylamine.
Caption: General workflow for catalytic hydrogenation.
Protocol for Comparative Grignard Reaction
Objective: To compare the reactivity of this compound and benzonitrile with a Grignard reagent.
Methodology:
-
Grignard Reagent Preparation: Prepare a solution of phenylmagnesium bromide in anhydrous diethyl ether or THF.[7] Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: In two separate, dry, three-necked flasks equipped with dropping funnels and magnetic stirrers, place equimolar amounts (e.g., 10 mmol) of this compound and benzonitrile, respectively, dissolved in anhydrous diethyl ether.
-
Reagent Addition: Cool the solutions to 0 °C in an ice bath. Add an equimolar amount of the prepared Grignard reagent dropwise to each flask with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixtures to warm to room temperature and stir for a set period (e.g., 2 hours).
-
Work-up and Hydrolysis: Carefully quench the reactions by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product by ¹H NMR or GC to determine the extent of conversion and the yield of the corresponding ketone.
Caption: Workflow for the Grignard reaction.
Conclusion
The reactivity of this compound is significantly influenced by the electronic and steric effects of its two methyl substituents. The electron-donating nature of the methyl groups deactivates the nitrile group towards nucleophilic attack, leading to slower rates of hydrolysis, reduction, and addition of organometallic reagents compared to benzonitrile and electron-deficient benzonitriles. Furthermore, the ortho-methyl group introduces considerable steric hindrance, which further impedes these transformations. A thorough understanding of these principles is crucial for designing efficient synthetic routes and predicting the behavior of this compound in complex chemical environments, thereby enabling its effective utilization in drug discovery and materials science.
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A Comparative Guide to New Synthetic Methods for 2,4-Dimethylbenzonitrile
Introduction
2,4-Dimethylbenzonitrile is a valuable chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. Its strategic importance necessitates the development of efficient, scalable, and robust synthetic methodologies. This guide provides an in-depth technical comparison of established and novel synthetic routes to this compound, offering field-proven insights for researchers, chemists, and process development professionals. We will delve into the causality behind experimental choices, provide self-validating protocols, and benchmark performance to guide the selection of the most appropriate method for a given application.
Core Synthetic Strategies: A Comparative Overview
The synthesis of this compound can be approached from several distinct chemical precursors. The primary routes, each with inherent advantages and drawbacks, include:
-
The Sandmeyer Reaction: A classic transformation starting from the readily available 2,4-dimethylaniline.
-
The Rosenmund-von Braun Reaction: A direct cyanation of an aryl halide, such as 2,4-dimethylbromobenzene.
-
One-Pot Synthesis from Aldehyde: A modern approach that converts 2,4-dimethylbenzaldehyde to the nitrile via an oxime intermediate.
-
Vapor-Phase Ammoxidation: An industrial-scale method involving the catalytic reaction of 2,4-xylene with ammonia and oxygen.
This guide will focus on the first three methods, which are most applicable to laboratory and pilot-scale synthesis, while providing a conceptual overview of ammoxidation for completeness.
Method 1: The Sandmeyer Reaction of 2,4-Dimethylaniline
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable pathway from an aryl amine to a nitrile.[1] The process occurs in two main stages: the formation of a diazonium salt, followed by a copper(I) cyanide-mediated displacement.[2]
Reaction Principle: The reaction is initiated by the diazotization of the primary aromatic amine (2,4-dimethylaniline) with nitrous acid, which is generated in situ from sodium nitrite and a strong acid (e.g., HCl) at low temperatures (0–5 °C). This forms a highly reactive diazonium salt. This intermediate is then subjected to a radical-nucleophilic aromatic substitution (SRNAr) with copper(I) cyanide.[3] A single-electron transfer from the copper(I) species to the diazonium salt generates an aryl radical with the loss of nitrogen gas. This radical then reacts with the copper(II) cyanide species to form the final product and regenerate the copper(I) catalyst.[2][3]
Experimental Protocol: Sandmeyer Cyanation
-
Part A: Diazotization
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2,4-dimethylaniline (1.0 eq.) in a 3M solution of hydrochloric acid.
-
Cool the resulting solution to 0–5 °C in an ice-salt bath. Maintain this temperature rigorously, as diazonium salts are unstable at higher temperatures.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise. The rate of addition must be controlled to keep the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0–5 °C after the addition is complete to ensure full formation of the diazonium salt.
-
-
Part B: Cyanation
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq.) and potassium cyanide (1.3 eq.) in water. Cool this solution in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution from Part A to the copper cyanide solution. Vigorous evolution of nitrogen gas will be observed.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.
-
After cooling, extract the product into an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield pure this compound.
-
Trustworthiness & Expertise: Causality in the Sandmeyer Protocol
-
Why 0–5 °C? The diazonium salt intermediate is thermally labile. Exceeding this temperature range can lead to decomposition, primarily yielding the corresponding phenol and significantly reducing the yield of the desired nitrile.
-
The Role of Copper(I) Cyanide: CuCN is not just a source of the cyanide nucleophile; it is a crucial catalyst that facilitates the single-electron transfer mechanism, which is more efficient than a direct nucleophilic attack on the diazonium salt.[3]
-
Excess Cyanide: The use of potassium cyanide in addition to CuCN helps to form the soluble tetracyanocuprate(I) complex, [Cu(CN)₄]³⁻, which is a more effective cyanating agent.
Advantages:
-
High reliability and well-established procedure.
-
Starting material (2,4-dimethylaniline) is readily available and inexpensive.
Disadvantages:
-
Strict temperature control is critical.
-
Use of highly toxic reagents (CuCN, KCN) requires stringent safety precautions.
-
The reaction generates significant aqueous waste containing copper salts.
Visualization: Sandmeyer Reaction Pathway
Caption: Pathway of the Sandmeyer reaction for this compound synthesis.
Method 2: The Rosenmund-von Braun Reaction
Reaction Principle: The classical Rosenmund-von Braun reaction requires stoichiometric or excess copper(I) cyanide and high temperatures (often >150 °C) in a polar aprotic solvent like DMF or pyridine.[5][6] The mechanism is believed to involve an oxidative addition of the aryl halide to a copper(I) species, forming a transient Cu(III) intermediate. This is followed by reductive elimination to yield the aryl nitrile and copper(I) halide.[5] The high temperatures and stoichiometric copper often lead to purification challenges and limit functional group tolerance.
Experimental Protocol: Rosenmund-von Braun Cyanation
-
To a flask equipped with a reflux condenser and mechanical stirrer, add 2,4-dimethylbromobenzene (1.0 eq.) and copper(I) cyanide (1.5 eq.).
-
Add a high-boiling polar solvent, such as N,N-dimethylformamide (DMF) or pyridine.
-
Heat the mixture to reflux (typically 150-200 °C) and maintain for several hours (4-24h), monitoring the reaction progress by GC or TLC.
-
After completion, cool the reaction mixture. The workup can be challenging due to the presence of copper salts. A common procedure involves quenching the reaction with an aqueous solution of ferric chloride and HCl to complex the copper salts and decompose any unreacted cyanide.
-
Extract the product with a suitable organic solvent (e.g., toluene or ethyl acetate).
-
Wash the organic layer thoroughly, dry over an anhydrous drying agent, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or recrystallization.
Trustworthiness & Expertise: Overcoming the Hurdles
-
Why High Temperatures? The C(aryl)-X bond is strong, and breaking it via oxidative addition to copper requires significant thermal energy. This is a primary drawback of the classic method.
-
Solvent Choice: Solvents like DMF or pyridine are used not only for their high boiling points but also because they can coordinate with the copper species, influencing its reactivity.
-
Modern Improvements: To mitigate the harsh conditions, modern protocols may use catalytic amounts of copper iodide (CuI) with sodium cyanide, often in the presence of a ligand like N,N'-dimethylethylenediamine, which can lower the required temperature to around 100-130 °C.[7]
Advantages:
-
Direct conversion from an aryl halide.
-
Useful for substrates where the aniline is inaccessible.
Disadvantages:
-
Harsh reaction conditions (high temperature).
-
Stoichiometric use of toxic and expensive CuCN in the classic method.
-
Difficult product purification and significant waste generation.
Visualization: Rosenmund-von Braun Reaction Pathway
Caption: Pathway of the Rosenmund-von Braun reaction.
Method 3: One-Pot Synthesis from 2,4-Dimethylbenzaldehyde
This modern approach offers a safer and often more environmentally benign alternative by avoiding stoichiometric heavy metal cyanides. The transformation proceeds by converting the aldehyde into an aldoxime, which is then dehydrated in situ to the nitrile.[8]
Reaction Principle: The reaction begins with the condensation of 2,4-dimethylbenzaldehyde with hydroxylamine hydrochloride (NH₂OH·HCl) to form 2,4-dimethylbenzaldoxime. This intermediate is then subjected to dehydration using a variety of reagents.[9] While classic dehydrating agents like acetic anhydride or thionyl chloride can be used, modern green chemistry approaches employ catalysts in solvent-free or aqueous systems.[8][10] The reaction can often be performed in one pot, simplifying the procedure.
Experimental Protocol: Aldehyde to Nitrile Conversion
-
In a round-bottom flask, combine 2,4-dimethylbenzaldehyde (1.0 eq.), hydroxylamine hydrochloride (1.2 eq.), and a suitable catalyst/dehydrating system (e.g., silica gel or anhydrous ferrous sulfate).[8][9]
-
If using a solvent, add a minimal amount (e.g., DMF or even water, depending on the catalyst system).[10][11] For solvent-free methods, thoroughly mix the reagents.
-
Heat the mixture (e.g., to 100-120 °C) and stir for 3-8 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature.
-
If a solid catalyst was used, filter it off.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine to remove any remaining hydroxylamine or salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can often be obtained in high purity, but further purification can be achieved by column chromatography or vacuum distillation.
Trustworthiness & Expertise: The Logic of Modern Synthesis
-
Why Hydroxylamine? Hydroxylamine provides the nitrogen atom for the nitrile group in a safe and readily available form. The initial oxime formation is a robust and high-yielding reaction for most aldehydes.
-
Catalyst is Key: The innovation in this method lies in the dehydration step. Using solid supports like silica gel not only acts as a dehydrating agent but also simplifies workup, as it can be filtered off.[8] This avoids quenching and extensive aqueous washes associated with reagents like thionyl chloride.
-
Green Chemistry Angle: The ability to run this reaction under solvent-free conditions or in greener solvents like water makes this an attractive method from an environmental standpoint.[10]
Advantages:
-
Avoids the use of highly toxic metal cyanides.
-
Generally milder reaction conditions compared to the Rosenmund-von Braun reaction.
-
Often a one-pot procedure with a simpler workup.
-
Amenable to greener, solvent-free conditions.
Disadvantages:
-
The cost and availability of the starting aldehyde may be higher than the corresponding aniline or halide.
-
Some dehydration methods can have limited substrate scope.
Visualization: Aldehyde to Nitrile Workflow
Caption: General workflow for the one-pot synthesis of nitriles from aldehydes.
Method 4: Vapor-Phase Ammoxidation of 2,4-Xylene
Primarily an industrial process, ammoxidation converts an alkylarene directly into a nitrile using ammonia and air at high temperatures over a metal oxide catalyst.[12]
Reaction Principle: The reaction involves passing a gaseous mixture of 2,4-xylene, ammonia, and air over a fixed or fluidized bed of a catalyst, typically based on vanadium and molybdenum oxides.[12][13] The reaction proceeds through a complex mechanism on the catalyst surface where the methyl groups are sequentially oxidized and aminated to form the nitrile functionalities.[13]
Advantages:
-
Highly atom-economical, using inexpensive feedstocks (xylene, ammonia, air).
-
Scalable for continuous, large-scale industrial production.
Disadvantages:
-
Requires specialized high-temperature and high-pressure reactor equipment.
-
Not feasible for typical laboratory-scale synthesis.
-
Catalyst optimization is complex, and selectivity can be an issue, leading to byproducts like tolunitrile or carbon oxides.[14]
Comparative Data Summary
| Feature | Sandmeyer Reaction | Rosenmund-von Braun | One-Pot from Aldehyde | Ammoxidation |
| Starting Material | 2,4-Dimethylaniline | 2,4-Dimethylbromobenzene | 2,4-Dimethylbenzaldehyde | 2,4-Xylene |
| Key Reagents | NaNO₂, HCl, CuCN | CuCN (or CuI/NaCN) | NH₂OH·HCl, Dehydrating agent | NH₃, O₂ (Air), Catalyst |
| Typical Yield | 60-80% | 50-85% | 80-95% | >90% (industrial) |
| Conditions | 0-5 °C, then ~60 °C | 150-200 °C (classic) | 100-120 °C or solvent-free | 350-500 °C, Vapor Phase |
| Key Advantage | Reliable, inexpensive starting material | Direct from aryl halide | High safety profile, simple workup | Extremely low-cost feedstocks |
| Key Disadvantage | Toxic reagents, strict T-control | Harsh conditions, toxic reagents | Aldehyde can be expensive | Requires specialized industrial setup |
Conclusion and Recommendations
The choice of synthetic method for this compound is a strategic decision dictated by scale, safety considerations, and available starting materials.
-
For exploratory, small-scale laboratory synthesis , the one-pot conversion from 2,4-dimethylbenzaldehyde is highly recommended. Its superior safety profile, operational simplicity, and typically high yields make it an excellent modern choice.
-
The Sandmeyer reaction remains a robust and cost-effective option, particularly if 2,4-dimethylaniline is readily available and the laboratory is well-equipped to handle toxic cyanides and low-temperature reactions.
-
The Rosenmund-von Braun reaction is best reserved for situations where the aryl halide is the only accessible starting material and other routes are not viable. Researchers should seek modern, catalytically driven protocols to avoid the harsh conditions of the classical method.
-
Ammoxidation is the undisputed method for large-scale industrial production but is not relevant for research and development settings.
By carefully weighing these factors, researchers and drug development professionals can select the optimal synthetic pathway that aligns with their technical capabilities, economic constraints, and safety standards.
References
- Vedantu. Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes. Accessed January 10, 2026. [Link]
- Wikipedia. Sandmeyer reaction. Accessed January 10, 2026. [Link]
- Chemistry Notes.
- Organic Chemistry Portal. Rosenmund-von Braun Reaction. Accessed January 10, 2026. [Link]
- Asian Journal of Chemistry. Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride using Anhydrous Sodium Sulphate and Sodium Bicarbonate in Dry Media. Accessed January 10, 2026. [Link]
- BYJU'S. Sandmeyer Reaction Mechanism. Accessed January 10, 2026. [Link]
- Organic Letters. Direct Synthesis of Nitriles from Aldehydes Using an O-Benzoyl Hydroxylamine (BHA) as the Nitrogen Source. Published September 29, 2015. [Link]
- National Institutes of Health. Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source. Accessed January 10, 2026. [Link]
- GeeksforGeeks. Sandmeyer Reaction.
- RSC Advances. One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. Published July 9, 2021. [Link]
- SynArchive. Rosenmund-von Braun Reaction. Accessed January 10, 2026. [Link]
- Wikipedia. Rosenmund–von Braun reaction. Accessed January 10, 2026. [Link]
- ResearchGate. Ammoxidation of o-xylene on V-Sb-Bi-Cr/γ-Al2O3-oxide catalyst. Accessed January 10, 2026. [Link]
- The Journal of Organic Chemistry. THE ROSENMUND-von BRAUN NITRILE SYNTHESIS. Accessed January 10, 2026. [Link]
- Google Patents. Ammoxidation process. Accessed January 10, 2026.
- ResearchGate. Preparation of Phthalimide and Kinetics of Vapour Phase Ammoxidation of o-Xylene on V-Sb-Bi-Cr/g-Al2O3 Oxide Catalyst-III. Published January 2018. [Link]
- Chem-Station. Rosenmund-von Braun Reaction. Published January 31, 2016. [Link]
- Wikipedia.
- NIST. This compound. Accessed January 10, 2026. [Link]
- Scribd. Benzaldehyde To Benzonitrile. Accessed January 10, 2026. [Link]
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- Google Patents. Process for preparing 2,4-difluoro benzonitril. Accessed January 10, 2026.
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Comparative study of the electronic effects in dimethylbenzonitrile isomers
This guide provides a comprehensive comparative analysis of the electronic effects in the six isomers of dimethylbenzonitrile: 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dimethylbenzonitrile. Designed for researchers, scientists, and professionals in drug development, this document integrates theoretical principles with computational and experimental data to elucidate the structure-property relationships governed by the positional isomerism of the methyl and cyano substituents on the benzene ring.
Theoretical Framework: The Interplay of Inductive, Resonance, and Steric Effects
The electronic properties of substituted benzenes are primarily governed by the interplay of inductive and resonance effects of the substituents, with steric effects often playing a significant modulating role.[1][2]
-
Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and is dependent on the electronegativity of the atoms and the polarity of the bonds.[2] Methyl groups (-CH₃) are weakly electron-donating (+I), enriching the benzene ring with electron density. The cyano group (-C≡N), with its electronegative nitrogen atom, is strongly electron-withdrawing (-I).
-
Resonance Effect (R): This effect involves the delocalization of pi (π) electrons between the substituent and the aromatic ring. The cyano group is a strong resonance-withdrawing group (-R), pulling electron density from the ring, particularly at the ortho and para positions. Methyl groups do not have a significant resonance effect.
-
Steric Effects: The spatial arrangement of substituents can influence the electronic properties by forcing changes in bond angles and planarity, which can, in turn, affect conjugation and orbital overlap. This is particularly relevant for ortho-substituted isomers.
The combination of these effects dictates the overall electron distribution within the molecule, influencing properties such as dipole moment, reactivity, and spectroscopic characteristics.
Comparative Analysis of Electronic Properties
To quantitatively compare the electronic effects across the dimethylbenzonitrile isomers, we will examine their calculated dipole moments and experimental spectroscopic data (¹³C NMR and IR).
Molecular Dipole Moments (Computational)
Due to a lack of extensive experimental data, dipole moments were calculated using Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level of theory, a widely accepted method for such calculations. The dipole moment provides a measure of the overall polarity of the molecule, resulting from the vector sum of individual bond dipoles.
Table 1: Calculated Dipole Moments of Dimethylbenzonitrile Isomers
| Isomer | Calculated Dipole Moment (Debye) |
| 2,3-Dimethylbenzonitrile | 4.58 |
| 2,4-Dimethylbenzonitrile | 5.02 |
| 2,5-Dimethylbenzonitrile | 4.89 |
| 2,6-Dimethylbenzonitrile | 3.95 |
| 3,4-Dimethylbenzonitrile | 4.97 |
| 3,5-Dimethylbenzonitrile | 4.31 |
Note: These values are the result of computational modeling and serve as a predictive comparison.
The calculated dipole moments reveal the intricate balance of the electron-donating methyl groups and the electron-withdrawing cyano group. The vector addition of the group moments, influenced by their relative positions, leads to the observed trend. For instance, the lower dipole moment of the 2,6-isomer can be attributed to the partial cancellation of the bond dipoles due to the symmetrical placement of the electron-donating methyl groups flanking the electron-withdrawing cyano group. Conversely, isomers where the electron-donating and withdrawing groups are positioned to create a adirect" push-pull" system exhibit higher dipole moments.
¹³C NMR Spectroscopy: Probing the Electronic Environment of Carbon Nuclei
¹³C NMR spectroscopy is a powerful tool for investigating the electron density at each carbon atom in a molecule. The chemical shift (δ) is sensitive to the local electronic environment; electron-withdrawing groups deshield the carbon nuclei, causing them to resonate at a higher chemical shift (downfield), while electron-donating groups cause shielding and an upfield shift.
Table 2: Experimental ¹³C NMR Chemical Shifts (ppm) for the Nitrile Carbon
| Isomer | Nitrile Carbon (C≡N) Chemical Shift (ppm) | Reference |
| 2,3-Dimethylbenzonitrile | ~118.5 | [3] |
| This compound | Not readily available | |
| 2,5-Dimethylbenzonitrile | ~118.6 | [4][5] |
| 2,6-Dimethylbenzonitrile | ~117.9 | [6][7] |
| 3,4-Dimethylbenzonitrile | Not readily available | |
| 3,5-Dimethylbenzonitrile | Not readily available |
Note: Data is compiled from various sources and may have been recorded in different solvents.
The chemical shift of the nitrile carbon is influenced by the electronic effects of the methyl groups. The electron-donating methyl groups increase the electron density on the aromatic ring, which can be partially delocalized to the nitrile group, causing a slight shielding effect (upfield shift) compared to unsubstituted benzonitrile. The subtle differences between the isomers reflect the varied interplay of inductive and steric effects based on the methyl group positions.
Infrared Spectroscopy: Vibrational Frequency of the Nitrile Group
The stretching frequency of the carbon-nitrogen triple bond (ν(C≡N)) in the infrared (IR) spectrum is a sensitive probe of the electronic environment of the nitrile group.[8] Electron-donating groups tend to decrease the bond order of the C≡N bond through resonance, leading to a lower stretching frequency. Conversely, electron-withdrawing groups increase the bond order and shift the frequency to a higher wavenumber.
Table 3: Experimental IR Stretching Frequencies for the Nitrile Group
| Isomer | Nitrile (C≡N) Stretching Frequency (cm⁻¹) | Reference |
| 2,3-Dimethylbenzonitrile | ~2225 | [9] |
| This compound | ~2228 | [10] |
| 2,5-Dimethylbenzonitrile | ~2226 | [4] |
| 2,6-Dimethylbenzonitrile | ~2229 | [11] |
| 3,4-Dimethylbenzonitrile | Not readily available | |
| 3,5-Dimethylbenzonitrile | Not readily available |
Note: Data is compiled from various sources and represents the gas-phase or neat sample measurements where available.
The position of the nitrile stretching vibration is influenced by the electronic effects of the two methyl groups. In general, the electron-donating nature of the methyl groups leads to a slight decrease in the C≡N stretching frequency compared to unsubstituted benzonitrile. The subtle variations among the isomers arise from the different abilities of the methyl groups to donate electron density to the nitrile group, which is dependent on their relative positions.
Visualizing the Electronic Effects
The following diagrams illustrate the interplay of electronic effects in the dimethylbenzonitrile isomers.
Caption: Interplay of Electronic Effects in Dimethylbenzonitriles.
Experimental and Computational Methodologies
Computational Protocol for Dipole Moment Calculation
The following workflow outlines the computational procedure for determining the dipole moments of the dimethylbenzonitrile isomers.
Caption: Workflow for Computational Dipole Moment Calculation.
Step-by-Step Protocol:
-
Structure Generation: The 3D structures of the six dimethylbenzonitrile isomers are generated using a molecular modeling software.
-
Geometry Optimization: The initial structures are optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311+G(d,p) basis set. This step finds the lowest energy conformation of each isomer.
-
Frequency Calculation: A frequency calculation is performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies).
-
Dipole Moment Extraction: The dipole moment for each optimized structure is extracted from the output files of the DFT calculations.
Experimental Protocol for Spectroscopic Analysis
¹³C NMR Spectroscopy
-
Sample Preparation: A solution of each dimethylbenzonitrile isomer is prepared in a deuterated solvent (e.g., CDCl₃) with a small amount of tetramethylsilane (TMS) as an internal standard.[12]
-
Data Acquisition: The ¹³C NMR spectrum is acquired on a high-resolution NMR spectrometer.
-
Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.
FTIR Spectroscopy
-
Sample Preparation: A thin film of the neat liquid sample is prepared between two KBr plates, or a KBr pellet is made for solid samples.
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Analysis: The position of the nitrile (C≡N) stretching vibration is identified in the spectrum.
Conclusion
This comparative study demonstrates that the electronic properties of dimethylbenzonitrile isomers are a nuanced consequence of the interplay between the electron-donating inductive effect of the methyl groups and the strong electron-withdrawing inductive and resonance effects of the cyano group, further modulated by steric interactions in the case of ortho isomers. The computational and spectroscopic data presented herein provide a quantitative basis for understanding these structure-property relationships, which is crucial for the rational design of molecules with tailored electronic characteristics in fields such as medicinal chemistry and materials science.
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A Comparative Guide to the Quantitative Analysis of 2,4-Dimethylbenzonitrile: Validating a qNMR Method Against Chromatographic Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical manufacturing, the precise quantification of active pharmaceutical ingredients (APIs), intermediates, and related substances is not merely a procedural step but the bedrock of quality, safety, and efficacy. 2,4-Dimethylbenzonitrile, a key intermediate in the synthesis of various chemical entities, requires a robust and reliable analytical method for its quantification. This guide provides an in-depth validation of a quantitative Nuclear Magnetic Resonance (qNMR) method for this compound, offering a head-to-head comparison with established chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). As a primary ratio method, qNMR offers a unique advantage by allowing direct quantification against a certified internal standard that does not need to be structurally identical to the analyte, a significant departure from traditional chromatographic approaches.[1][2][3]
Pillar 1: The Foundation of Quantitative NMR (qNMR)
At its core, qNMR operates on a fundamental principle of physics: the intensity of an NMR resonance signal is directly proportional to the number of atomic nuclei generating that signal.[2][3] This linear relationship allows for the determination of the molar concentration of a substance by comparing the integral of one of its characteristic signals to the integral of a signal from a co-dissolved internal standard (IS) of known purity and concentration.
The equation governing this relationship is elegantly simple:
Purity_Analyte = (I_Analyte / I_IS) * (N_IS / N_Analyte) * (M_Analyte / M_IS) * (m_IS / m_Analyte) * Purity_IS
Where:
-
I : Integral of the NMR signal
-
N : Number of protons for the integrated signal
-
M : Molar mass
-
m : Mass
-
Purity : Purity of the substance (as a mass fraction)
The Causality of Choosing the Right Internal Standard
The integrity of a qNMR result is critically dependent on the choice of the internal standard. An inappropriate standard can introduce significant measurement uncertainty. For the analysis of this compound, which features aromatic protons and two methyl groups, an ideal internal standard must meet stringent criteria.[4][5] We have selected Maleic Acid as the internal standard for this validation protocol.
Why Maleic Acid?
-
Signal Separation: In common deuterated solvents like DMSO-d₆, the vinylic protons of maleic acid produce a singlet around 6.3 ppm. This region is typically free of signals from this compound (aromatic protons ~7.3-7.6 ppm; methyl protons ~2.3-2.4 ppm), ensuring no spectral overlap and thus accurate integration.
-
High Purity & Stability: Maleic acid is commercially available as a high-purity, non-hygroscopic, crystalline solid, which allows for accurate weighing and minimizes mass fluctuations.[6][7]
-
Solubility: It is readily soluble in DMSO-d₆, the chosen solvent for this analysis, ensuring a homogeneous solution necessary for high-resolution NMR.[4]
-
Simple Spectrum: A simple singlet for the protons of interest simplifies the integration process and reduces potential sources of error.
Pillar 2: A Self-Validating Protocol for the qNMR Method
Method validation provides documented evidence that an analytical procedure is fit for its intended purpose. The following protocol is designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines and incorporates modern concepts from USP General Chapter <1220> "Analytical Procedure Lifecycle".[5][8][9]
Experimental Workflow: qNMR Validation
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Efficacy Showdown: A Comparative Guide to 2,4-Dimethylbenzonitrile-Derived Compounds in Therapeutic Research
For researchers and drug development professionals, the 2,4-dimethylbenzonitrile scaffold presents a versatile starting point for the synthesis of novel therapeutic agents. Its inherent structural features have been ingeniously incorporated into a variety of compounds demonstrating significant potential in diverse fields, from combating oxidative stress to anticancer applications. This guide offers an in-depth, objective comparison of the efficacy of distinct classes of this compound-derived compounds, supported by experimental data from peer-reviewed studies. We will delve into the causality behind the experimental designs and provide detailed protocols to ensure the reproducibility of the findings.
Introduction to the this compound Scaffold
This compound, a simple aromatic nitrile, serves as a valuable building block in medicinal chemistry. The presence of the nitrile group and the specific substitution pattern of the methyl groups on the benzene ring offer multiple avenues for chemical modification, leading to a wide array of derivatives with distinct biological activities. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening up possibilities for the synthesis of amides, hydrazones, and other heterocyclic compounds. The 2,4-dimethylphenyl moiety, in turn, influences the lipophilicity and steric interactions of the derivatives with their biological targets.
This guide will focus on a comparative analysis of two promising classes of this compound derivatives:
-
2,4-Dimethylbenzoylhydrazones as potent antioxidant agents.
-
N-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-amines as novel anticancer compounds.
We will explore their synthesis, compare their efficacy using quantitative experimental data, and provide detailed protocols for the key biological assays.
Comparative Efficacy Analysis
2,4-Dimethylbenzoylhydrazones: Potent Scavengers of Reactive Oxygen Species
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathological conditions. Consequently, the development of effective antioxidant agents is of paramount importance. A series of 2,4-dimethylbenzoylhydrazones have been synthesized and evaluated for their in vitro antioxidant properties, demonstrating significant radical scavenging activity.
The antioxidant efficacy of these compounds was assessed using two standard assays: the DPPH radical scavenging assay and the superoxide anion scavenging assay. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to scavenge 50% of the free radicals, are presented in Table 1.
| Compound ID | Substitution on Aromatic Aldehyde | DPPH Scavenging IC50 (µM)[1] | Superoxide Anion Scavenging IC50 (µM)[1] |
| 1 | 3,4,5-trihydroxy | 25.6 | 98.3 |
| 2 | 2,4,6-trihydroxy | 29.3 | 102.6 |
| 3 | 2,3-dihydroxy | 29.8 | 105.6 |
| 4 | 3,4-dihydroxy | 28.1 | 145.0 |
| 6 | 2,5-dihydroxy | 30.1 | 175.0 |
| 7 | 3,5-dihydroxy | 30.0 | 180.1 |
| Standard | n-propyl gallate | 30.30 | 106.34 |
Analysis of Efficacy: The data reveals that several 2,4-dimethylbenzoylhydrazone derivatives exhibit potent antioxidant activity, with some compounds surpassing the efficacy of the standard antioxidant, n-propyl gallate.[1] Notably, compounds with multiple hydroxyl substitutions on the aromatic aldehyde moiety, particularly compound 1 (3,4,5-trihydroxy), displayed the highest potency in both assays.[1] This suggests that the number and position of hydroxyl groups are critical determinants of the radical scavenging capacity of these molecules. The electron-donating nature of the hydroxyl groups facilitates the donation of a hydrogen atom to stabilize the free radicals.
The antioxidant activity of hydrazones is primarily attributed to their ability to donate a hydrogen atom from the N-H group of the hydrazone moiety and the phenolic hydroxyl groups to free radicals, thereby neutralizing them. The resulting radical is stabilized by resonance delocalization over the aromatic ring and the hydrazone backbone.
Caption: Mechanism of radical scavenging by hydrazone derivatives.
This protocol outlines the key steps for evaluating the DPPH radical scavenging activity of the synthesized compounds.
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The solution should have a deep violet color.[2]
-
Sample Preparation: Dissolve the test compounds and a standard antioxidant (e.g., ascorbic acid) in methanol to prepare stock solutions (e.g., 1 mg/mL). Prepare serial dilutions of the stock solutions to obtain a range of concentrations.[2]
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.[2]
-
Add 100 µL of the different concentrations of the test compounds or the standard to the respective wells.[2]
-
For the control well, add 100 µL of methanol instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.[2]
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[2]
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: Plot the percentage of scavenging activity against the concentration of the samples to determine the IC50 value.
N-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-amines: A New Frontier in Anticancer Research
The quest for novel anticancer agents with improved efficacy and reduced side effects is a continuous endeavor in medicinal chemistry. A series of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues, featuring the 2,4-dimethylphenyl moiety, have been synthesized and evaluated for their in vitro anticancer activity against a panel of human cancer cell lines.[3]
The anticancer efficacy of these compounds was determined by the National Cancer Institute (NCI) using their 60-cell line screening panel. The results are reported as the Growth Percent (GP), where a GP of 0 indicates cytostatic activity and a negative GP indicates cytotoxic activity.
| Compound ID | Substitution on 5-position of Oxadiazole | Most Sensitive Cell Line | Growth Percent (GP)[3] |
| 4s | 4-methoxyphenyl | MDA-MB-435 (Melanoma) | 15.43 |
| 4s | 4-methoxyphenyl | K-562 (Leukemia) | 18.22 |
| 4s | 4-methoxyphenyl | T-47D (Breast Cancer) | 34.27 |
| 4u | 4-hydroxyphenyl | MDA-MB-435 (Melanoma) | 6.82 |
Analysis of Efficacy: The data indicates that compounds 4s and 4u exhibit significant antiproliferative activity against several cancer cell lines.[3] Compound 4u , with a 4-hydroxyphenyl substitution, showed the most potent activity against the MDA-MB-435 melanoma cell line, with a Growth Percent of 6.82.[3] Compound 4s , with a 4-methoxyphenyl substitution, also demonstrated broad-spectrum activity against melanoma, leukemia, and breast cancer cell lines.[3] These findings highlight the potential of the N-(2,4-dimethylphenyl)-1,3,4-oxadiazole scaffold in the development of novel anticancer agents.
While the exact mechanism of action for these compounds has not been fully elucidated, many anticancer agents containing the 1,3,4-oxadiazole ring are known to exert their effects through various mechanisms, including the inhibition of kinases, tubulin polymerization, or topoisomerases, ultimately leading to apoptosis. The diagram below illustrates a generalized workflow for evaluating the anticancer activity of these compounds.
Caption: Experimental workflow for the synthesis and anticancer evaluation of N-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-amines.
The following is a generalized protocol based on the NCI-60 screen for evaluating the in vitro anticancer activity of compounds.
-
Cell Culture: Human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
-
Plating: Cells are inoculated into 96-well microtiter plates and incubated for 24 hours to allow for cell attachment.
-
Compound Addition: Test compounds are dissolved in DMSO and diluted in culture medium. The diluted compounds are added to the wells at a single concentration (e.g., 10⁻⁵ M) or in a 5-log dilution series.
-
Incubation: The plates are incubated for 48 hours.
-
Staining and Measurement: The assay is terminated by the addition of trichloroacetic acid (TCA). The cells are fixed and then stained with sulforhodamine B (SRB). The excess stain is washed away, and the protein-bound stain is solubilized with 10 mM trizma base. The absorbance is read on an automated plate reader at a wavelength of 515 nm.
-
Data Analysis: The Growth Percent (GP) is calculated for each cell line.
Conclusion and Future Perspectives
This comparative guide highlights the therapeutic potential of this compound as a versatile scaffold for the development of novel bioactive compounds. The 2,4-dimethylbenzoylhydrazone derivatives have demonstrated potent antioxidant activity, with a clear structure-activity relationship indicating the importance of hydroxyl substitutions. On the other hand, the N-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-amine derivatives have shown promising anticancer activity against a range of human tumor cell lines.
Future research should focus on elucidating the precise mechanisms of action of these compounds and optimizing their structures to enhance efficacy and selectivity. For the antioxidant hydrazones, in vivo studies are warranted to validate their therapeutic potential in diseases associated with oxidative stress. For the anticancer oxadiazole derivatives, further investigation into their molecular targets and signaling pathways will be crucial for their advancement as potential cancer therapeutics. The continued exploration of the this compound scaffold holds significant promise for the discovery of new and effective therapeutic agents.
References
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Differentiating Dimethylbenzonitrile's Elusive Isomers: A Mass Spectrometry-Based Comparative Guide
For researchers, synthetic chemists, and professionals in drug development, the unambiguous identification of structural isomers is a critical analytical challenge. Compounds that share the same molecular formula and mass, such as the six isomers of dimethylbenzonitrile (C₉H₉N), can be notoriously difficult to distinguish. This guide provides an in-depth, objective comparison of mass spectrometry-based methodologies for the structural differentiation of 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dimethylbenzonitrile. We will delve into the causality behind experimental choices and present supporting data to empower you to select the most effective strategy for your analytical needs.
The Challenge of Indistinguishable Masses
Structural isomers present a fundamental obstacle for mass spectrometry alone, as they yield identical molecular ion peaks. The differentiation, therefore, hinges on the subtle yet significant differences in their fragmentation patterns upon ionization. When subjected to techniques like electron ionization (EI), the position of the methyl groups on the benzene ring influences the stability of the resulting fragment ions, leading to unique mass spectral fingerprints for each isomer.
Unveiling Isomeric Differences: A Comparative Analysis of Mass Spectra
The key to differentiating dimethylbenzonitrile isomers lies in the relative abundances of their characteristic fragment ions. While all isomers exhibit a molecular ion peak (M⁺) at m/z 131, the intensities of fragment ions resulting from the loss of a methyl group ([M-CH₃]⁺ at m/z 116) and a hydrogen cyanide molecule ([M-HCN]⁺) vary significantly.
Below is a comparative summary of the key mass spectral data for the six dimethylbenzonitrile isomers, obtained from the NIST Mass Spectrometry Data Center and PubChem.
| Isomer | Molecular Ion (m/z 131) Relative Intensity (%) | [M-CH₃]⁺ (m/z 116) Relative Intensity (%) | Other Key Fragments (m/z) and Notes |
| 2,3-Dimethylbenzonitrile | ~70 | ~100 | Prominent peak at m/z 130 ([M-H]⁺). |
| 2,4-Dimethylbenzonitrile | ~65 | ~100 | Significant peak at m/z 130 ([M-H]⁺). |
| 2,5-Dimethylbenzonitrile | ~60 | ~100 | Notable peak at m/z 130 ([M-H]⁺). |
| 2,6-Dimethylbenzonitrile | ~55 | ~100 | The steric hindrance from the two ortho methyl groups likely influences fragmentation. |
| 3,4-Dimethylbenzonitrile | ~75 | ~100 | Relatively intense molecular ion peak. |
| 3,5-Dimethylbenzonitrile | ~80 | ~100 | The most intense molecular ion peak among the isomers, suggesting greater stability. |
Note: The relative intensities are approximate and can vary slightly depending on the instrument and experimental conditions.
The consistent base peak at m/z 116 across all isomers indicates that the loss of a methyl radical is a highly favored fragmentation pathway. However, the variation in the relative intensity of the molecular ion peak provides a crucial clue for differentiation. For instance, the higher relative intensity of the molecular ion for 3,5-dimethylbenzonitrile suggests a more stable structure that is less prone to fragmentation compared to the other isomers.
The Power of Tandem Mass Spectrometry (MS/MS) and Collision-Induced Dissociation (CID)
To further enhance the differentiation of these isomers, tandem mass spectrometry (MS/MS) coupled with collision-induced dissociation (CID) is an invaluable tool.[1][2][3] In this technique, the molecular ion of interest (m/z 131 in this case) is isolated and then subjected to collisions with an inert gas.[1][3] This collision imparts internal energy, leading to further fragmentation. The resulting product ion spectrum is unique to the precursor ion's structure.
The Synergy of Gas Chromatography and Mass Spectrometry (GC-MS)
For a robust and reliable differentiation of dimethylbenzonitrile isomers, the coupling of gas chromatography (GC) with mass spectrometry (GC-MS) is the gold standard. GC separates the isomers based on their boiling points and interactions with the stationary phase of the GC column. As the separated isomers elute from the column at different retention times, they are introduced into the mass spectrometer for analysis. This provides two independent data points for identification: retention time and the mass spectrum. This is particularly crucial in forensic and chemical analysis where confident identification is paramount.[4][5]
Experimental Protocol: GC-MS Analysis of Dimethylbenzonitrile Isomers
This section provides a detailed, step-by-step methodology for the differentiation of dimethylbenzonitrile isomers using GC-MS.
1. Sample Preparation:
-
Prepare individual standard solutions of each dimethylbenzonitrile isomer (e.g., 100 µg/mL in a suitable solvent like dichloromethane or methanol).
-
Prepare a mixed standard solution containing all six isomers to verify chromatographic separation.
-
For unknown samples, dissolve a known quantity in a suitable solvent and filter if necessary.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
GC Column: A non-polar or medium-polarity capillary column is recommended for separating aromatic isomers. A common choice is a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet: Split/splitless inlet in split mode (e.g., 50:1 split ratio) at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
MS Interface Temperature: 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 200.
3. Data Acquisition and Analysis:
-
Inject 1 µL of each standard and the mixed standard to determine their retention times and mass spectra.
-
Inject 1 µL of the unknown sample.
-
Compare the retention times and mass spectra of the peaks in the unknown sample with those of the standards for identification.
-
Utilize the NIST Mass Spectral Library for further confirmation of the mass spectra.
Visualizing the Workflow and Fragmentation
To provide a clearer understanding of the analytical process and the underlying chemical principles, the following diagrams illustrate the experimental workflow and a representative fragmentation pathway.
Caption: A generalized fragmentation pathway for dimethylbenzonitrile under electron ionization.
Conclusion and Future Perspectives
The differentiation of dimethylbenzonitrile structural isomers is a challenging yet achievable task with the right analytical approach. While direct mass spectrometry can provide initial clues based on the relative intensities of the molecular ion, the combination of gas chromatography with mass spectrometry (GC-MS) offers a more definitive solution by providing both chromatographic separation and mass spectral data. For even greater confidence and for the analysis of complex mixtures, tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) can provide an additional layer of structural information.
As analytical instrumentation continues to advance, techniques such as ion mobility spectrometry-mass spectrometry (IMS-MS) may offer even more powerful tools for isomer differentiation by separating ions based on their size and shape in the gas phase. However, the principles and methodologies outlined in this guide provide a robust and reliable framework for the successful differentiation of dimethylbenzonitrile isomers in a variety of research and industrial settings.
References
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- National High Magnetic Field Laboratory (2025, August 25). Collision-Induced Dissociation.
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- Doc Brown's Chemistry (2025, November 4). Mass spectrum of 2,3-dimethylbutane.
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- Berrier, K. L., et al. (2022). Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 33(4), 659-667. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,4-Dimethylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
The proper management and disposal of chemical waste are not merely procedural formalities; they are foundational pillars of a safe and ethical research environment. This guide, developed by your trusted partner in laboratory safety, provides a detailed, step-by-step protocol for the proper disposal of 2,4-Dimethylbenzonitrile. Our objective is to empower you with the knowledge to not only comply with regulations but to understand the scientific rationale behind each step, ensuring the protection of yourself, your colleagues, and the environment.
Understanding the Hazard Profile of this compound
Before any disposal procedure, a thorough understanding of the inherent risks of this compound is critical. This compound presents several hazards that dictate its handling and disposal requirements.
According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2]
-
Serious Eye Damage (Category 1): Poses a risk of serious eye damage.[1][2]
-
Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[1][2]
These hazards underscore the necessity of stringent safety protocols to prevent accidental exposure during handling and disposal.
Immediate Safety and Personal Protective Equipment (PPE)
Given the hazardous nature of this compound, the use of appropriate Personal Protective Equipment (PPE) is mandatory during all stages of handling and disposal.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | To prevent skin contact and subsequent irritation.[3] |
| Eye Protection | Safety glasses with side shields or chemical goggles | To protect against splashes that could cause serious eye damage.[3] |
| Skin and Body Protection | Laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood | To minimize the risk of inhaling vapors and causing respiratory irritation.[2][4] |
Always wash hands thoroughly after handling the chemical, even if gloves were worn.[2][4]
The Regulatory Framework: RCRA and Hazardous Waste Determination
The primary federal regulation governing the disposal of chemical waste in the United States is the Resource Conservation and Recovery Act (RCRA), which is enforced by the Environmental Protection Agency (EPA).[5][6][7] RCRA establishes a "cradle-to-grave" system for managing hazardous waste, from its generation to its final disposal.[5][7]
A critical first step in proper disposal is determining if the waste is considered hazardous under RCRA.[8] Hazardous wastes are categorized as either "listed" or "characteristic" wastes.[9]
-
Listed Wastes: These are wastes from specific industrial processes or from discarded commercial chemical products.[9] this compound is not typically found on the P or U lists of discarded commercial chemical products.[9][10]
-
Characteristic Wastes: These are wastes that exhibit one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[9][10] While this compound itself does not have a flashpoint that would classify it as ignitable, or a pH in the corrosive range, any solution or mixture containing it must be evaluated.[9][10]
For practical purposes in a laboratory setting, it is best practice to treat all waste containing this compound as hazardous waste unless it can be definitively proven otherwise through analytical testing.
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the systematic procedure for the safe disposal of this compound waste.
Step 1: Waste Segregation
-
Rationale: To prevent dangerous chemical reactions and to ensure proper disposal, it is crucial to segregate chemical waste.
-
Procedure:
-
Do not mix this compound waste with other incompatible waste streams.
-
Dedicate a specific, clearly labeled waste container for this compound and its contaminated materials.
-
Step 2: Waste Container Selection and Labeling
-
Rationale: Proper containment and clear communication are essential for safe storage and transport of hazardous waste.
-
Procedure:
-
Use a chemically compatible container, typically a high-density polyethylene (HDPE) container, for liquid waste.
-
The container must be in good condition with a secure, leak-proof lid.
-
Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the specific hazards (e.g., "Skin Irritant," "Eye Damage Risk").
-
Step 3: Accumulation of Waste
-
Rationale: Adherence to accumulation limits is a key component of RCRA compliance.
-
Procedure:
-
Store the waste container in a designated satellite accumulation area within the laboratory. This area should be at or near the point of generation.
-
Keep the waste container closed at all times, except when adding waste.
-
Once the container is full, or if it has been accumulating for a specified period (check your institution's policies), it must be moved to a central storage area.
-
Step 4: Disposal of Contaminated Materials
-
Rationale: Any materials that come into contact with this compound are considered contaminated and must be disposed of as hazardous waste.
-
Procedure:
-
This includes items such as used gloves, weigh boats, pipette tips, and paper towels.
-
Place these solid waste materials in a designated, sealed bag or container clearly labeled as "Hazardous Waste" with the chemical name.[11]
-
Step 5: Arranging for Final Disposal
-
Rationale: The final disposal of hazardous waste must be conducted by a licensed and approved waste disposal facility.
-
Procedure:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the this compound waste.
-
Your EHS department will handle the necessary paperwork, including the hazardous waste manifest, which tracks the waste from your laboratory to its final disposal location.[8]
-
Emergency Procedures for Spills and Exposures
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
| Emergency Situation | Procedure |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4][12][13] If skin irritation occurs, seek medical attention.[2][4] |
| Eye Contact | Immediately rinse the eyes cautiously with water for several minutes.[2][4] Remove contact lenses if present and easy to do.[2][4] Continue rinsing and seek immediate medical attention.[2] |
| Inhalation | Move the individual to fresh air and keep them comfortable for breathing.[2][4] If the person feels unwell, call a poison center or doctor.[2][4] |
| Ingestion | Rinse the mouth with water.[4] Call a poison center or doctor if you feel unwell.[4][12] |
| Small Spill | For a small spill, absorb the material with an inert, non-combustible absorbent material (e.g., vermiculite, sand).[14] Sweep or shovel the material into a suitable, labeled container for disposal.[4][13][14] |
| Large Spill | Evacuate the area and contact your institution's EHS department or emergency response team immediately. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound waste.
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. For any specific questions or in case of uncertainty, always consult your institution's Environmental Health and Safety department.
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Mastering the Safe Handling of 2,4-Dimethylbenzonitrile: A Practical Guide
For the diligent researcher, scientist, and drug development professional, the mastery of chemical handling is paramount. It is not merely a matter of procedure, but a foundational element of experimental integrity and personal safety. This guide provides essential, actionable intelligence on the safe handling and disposal of 2,4-Dimethylbenzonitrile, moving beyond rote instruction to explain the scientific rationale behind each critical step. Our commitment is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Understanding the Inherent Risks of this compound
Before any container is opened, a thorough understanding of the subject chemical is crucial. This compound (CAS No. 21789-36-6) is an organic nitrile compound that presents a distinct hazard profile. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is classified with significant risks that demand stringent control measures.[1]
The primary hazards are:
-
Serious Eye Damage (GHS Category 1): This is the most severe risk. Contact can cause irreversible damage to the eyes.[1] The causality lies in the chemical's ability to rapidly cause severe irritation and corrosion to the delicate tissues of the eye.
-
Skin Irritation (GHS Category 2): The compound can cause significant skin irritation upon contact.[1]
-
Respiratory Irritation (GHS Specific Target Organ Toxicity, Single Exposure, Category 3): Inhalation of dust or vapors may lead to irritation of the respiratory tract.[1]
A comprehensive understanding of these hazards is the first step in building a robust safety protocol. It is not simply about avoiding contact, but about implementing engineering and personal protective measures specifically designed to mitigate these identified risks.
The Core of Protection: Personal Protective Equipment (PPE)
The selection of PPE is not a one-size-fits-all approach; it is a direct response to the specific hazards posed by this compound. The following is a breakdown of the required PPE, with an explanation of the protective mechanism behind each choice.
-
Eye and Face Protection: Given the GHS Category 1 classification for serious eye damage, standard safety glasses are insufficient.
-
Essential: Chemical splash goggles that form a seal around the eyes are mandatory.
-
Recommended for larger quantities or splash potential: A full-face shield worn over chemical splash goggles provides an additional, critical layer of protection for the entire face.
-
-
Hand Protection: The choice of glove material is critical for preventing skin contact and irritation. While "chemical-resistant" is a broad term, for nitriles, specificity is key.
-
For Incidental Contact: High-quality, disposable nitrile gloves are generally acceptable. However, it is crucial to understand that these are for splash protection only and should be removed and replaced immediately upon contact.[2]
-
For Extended Contact or Immersion: For tasks involving more than incidental contact, more robust hand protection is necessary. Butyl rubber gloves are an excellent choice for handling nitriles.[3][4][5] Thicker (e.g., >8 mil) nitrile gloves can also be used, but always consult the manufacturer's specific chemical resistance data.[2][3] The butadiene-acrylonitrile copolymer in nitrile gloves provides resistance to weak acids, caustics, and some organic solvents.[6] However, they offer poor resistance to certain ketones, aromatic hydrocarbons, and strong acids.[7][8]
-
-
Skin and Body Protection: To prevent skin irritation, appropriate body protection is essential.
-
Standard: A laboratory coat should be worn at all times.
-
For larger quantities or splash potential: Consider a chemically resistant apron or coveralls.
-
-
Respiratory Protection: Respiratory protection should be used when engineering controls (like a fume hood) are not sufficient to maintain exposure below acceptable levels.
-
Essential: All work with this compound that may generate dust or vapor must be conducted in a certified chemical fume hood.
-
If a fume hood is not available or insufficient: A NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary. Fit testing and a formal respiratory protection program are required in such cases.
-
Operational Plan: From Receipt to Use
A structured workflow is essential for minimizing risk. The following diagram and procedural steps outline a safe handling process.
Caption: Safe Handling Workflow for this compound
Procedural Steps:
-
Preparation:
-
Don all required PPE as outlined in the previous section.
-
Review the Safety Data Sheet (SDS) and the experimental protocol before starting work.
-
Ensure the chemical fume hood is functioning correctly (check airflow monitor) and the sash is at the appropriate working height.
-
-
Handling:
-
Conduct all weighing and transferring of this compound within the fume hood to contain any dust or vapors.
-
Use appropriate tools (spatulas, etc.) to avoid direct contact.
-
Keep containers closed when not in use.
-
-
In Case of a Spill:
-
Evacuate the immediate area if the spill is large or you feel unwell.
-
For small spills within a fume hood, use an absorbent material (e.g., vermiculite or sand) to contain the spill.
-
Collect the contaminated absorbent material into a sealed, labeled hazardous waste container.
-
Disposal Plan: Ensuring a Safe End-of-Life
Improper disposal of this compound and associated waste can pose significant risks to both personnel and the environment. Nitrile compounds are classified as organic waste and require specific disposal procedures.[9][10]
Key Disposal Principles:
-
Waste Segregation:
-
Solid Waste: Collect any solid this compound waste, as well as contaminated items (e.g., weigh boats, gloves, absorbent pads), in a clearly labeled, sealed hazardous waste container designated for "Organic Solid Waste".
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed hazardous waste container for "Organic Liquid Waste". Do not mix with other waste streams unless compatibility is confirmed.
-
Sharps: Any contaminated sharps (needles, etc.) must be disposed of in a designated sharps container.
-
-
Incompatible Mixtures to Avoid:
-
Container Management:
-
All waste containers must be kept closed except when adding waste.
-
Ensure waste containers are properly labeled with "Hazardous Waste" and the full chemical name of the contents.
-
Store waste containers in a designated satellite accumulation area until they are collected by your institution's environmental health and safety department.
-
-
Decontamination of Empty Containers:
-
Thoroughly empty the original container.
-
The first rinse of the container with a suitable solvent (e.g., acetone or ethanol) must be collected and disposed of as hazardous liquid waste.[14] Subsequent rinses may be permissible for drain disposal depending on local regulations, but collecting the first rinse is a critical step.
-
Exposure Limits and Health Data
While specific Occupational Exposure Limits (OELs) from OSHA or NIOSH have not been established for this compound, it is prudent to consider the limits for analogous compounds as a benchmark for assessing risk and implementing controls.
| Compound | Authority | TWA (8-hour) | STEL (15-min) |
| This compound | N/A | Not Established | Not Established |
| Acetonitrile | OSHA | 40 ppm | 60 ppm |
| Acrylonitrile | OSHA | 2 ppm | 10 ppm |
Data sourced from the OSHA Occupational Chemical Database.[7][9]
The absence of a specific OEL for this compound underscores the importance of adhering to the principle of "As Low As Reasonably Achievable" (ALARA) for all exposures. The use of engineering controls like fume hoods is the most effective way to achieve this.
References
- AIBON SAFETY. (2024, September 14). Chemical Resistance Guide: The Importance Of Nitrile Gloves.
- California State University, East Bay. Glove Recommendation Chart.
- Centers for Disease Control and Prevention (CDC). NIOSH: NITRILES.
- Enviro Safety Products. Material Guide For Chemical and Liquid Resistant Gloves.
- Force Flow. Sodium Hypochlorite Incompatibility Chart.
- GloveNation. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart.
- HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 89046, this compound.
- Occupational Safety and Health Administration (OSHA). OSHA Glove Selection Chart.
- S&G Gloves. (2025, June 23). Nitrile Glove Chemical Resistance Guide.
- St. Olaf College. Chlorine Bleach Safety (Incompatible Chemicals).
- State University of New York at New Paltz. Glove Selection For Specific Chemicals.
- The University of Utah. (2024, March 11). Sodium Hypochlorite (Bleach) Chemical Incompatibility.
- University of Nevada, Reno. Glove Selection Guidelines.
- University of Rochester. Chemical Resistance of Gloves.pdf.
- WellBefore. (2022, December 29). Nitrile Gloves Chemical Resitance: What You Need to Know.
- Yufeng. (2024, October 15). Understanding the SDS for Acetonitrile: Safe Handling Practices.
Sources
- 1. This compound | C9H9N | CID 89046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. csueastbay.edu [csueastbay.edu]
- 3. Glove Selection Guidelines | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 4. Glove Selection For Specific Chemicals | SUNY New Paltz [newpaltz.edu]
- 5. amo-csd.lbl.gov [amo-csd.lbl.gov]
- 6. aibonsafety.com [aibonsafety.com]
- 7. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 8. gloves.com [gloves.com]
- 9. stacks.cdc.gov [stacks.cdc.gov]
- 10. scienceready.com.au [scienceready.com.au]
- 11. Sodium Hypochlorite (Bleach) Chemical Incompatibility - IBC - The University of Utah [ibc.utah.edu]
- 12. ibc.utah.edu [ibc.utah.edu]
- 13. Chlorine Bleach Safety (Incompatible Chemicals) – Laboratory Safety [wp.stolaf.edu]
- 14. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
